Benzyl 4-hydroxybutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXCATWWXVJNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560372 | |
| Record name | Benzyl 4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91970-62-6 | |
| Record name | Benzyl 4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyl 4-hydroxybutanoate chemical properties and structure
An In-Depth Technical Guide to Benzyl 4-hydroxybutanoate: Properties, Synthesis, and Applications
Abstract
This compound is a bifunctional organic compound featuring both a hydroxyl group and a benzyl ester.[1] This unique structural arrangement makes it a versatile building block in organic synthesis and a valuable intermediate in the development of pharmaceuticals and functionalized materials.[1] Its structural relationship to 4-hydroxybutanoic acid (GHB), a known neuromodulator, imparts significant interest for its potential biological activities and applications as a precursor or pro-drug.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic analysis, and a discussion of its current and potential applications for researchers in chemistry and drug development.
Chemical Identity and Molecular Structure
This compound is formally the ester produced from the condensation of 4-hydroxybutanoic acid and benzyl alcohol.[1] The molecule's key features are a terminal primary alcohol and a benzyl ester, which dictate its reactivity and utility. The benzyl group serves as a common protecting group for carboxylic acids and can influence the molecule's pharmacokinetic properties.
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Properties
The properties of this compound are summarized below. These data are critical for its handling, purification, and characterization.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 91970-62-6 | [1][3] |
| Molecular Formula | C₁₁H₁₄O₃ | [1][3] |
| Molecular Weight | 194.23 g/mol | [1][3] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCO | [1][3] |
| InChI Key | CRXCATWWXVJNJF-UHFFFAOYSA-N | [1][3] |
| Synonyms | Benzyl 4-hydroxybutyrate, 4-Hydroxybutyric acid benzyl ester | [1][3][4] |
Predicted Spectroscopic Profile
While experimental spectra require empirical acquisition, the structure of this compound allows for the prediction of its key spectroscopic features, which are fundamental for its identification and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A multiplet in the aromatic region (~7.3-7.4 ppm) corresponding to the five protons of the benzyl group.
-
A singlet at ~5.1 ppm for the two benzylic protons (-CH₂-O).
-
A triplet at ~3.6 ppm for the two protons on the carbon bearing the hydroxyl group (-CH₂-OH).
-
A triplet at ~2.4 ppm for the two protons alpha to the carbonyl group (-CH₂-C=O).
-
A multiplet (quintet) around ~1.9 ppm for the central methylene group (-CH₂-).
-
A broad singlet for the hydroxyl proton (-OH), whose chemical shift is dependent on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum should display signals for all 11 unique carbons:
-
Signals for the aromatic carbons between ~128-136 ppm.
-
A signal for the carbonyl carbon of the ester at ~173 ppm.
-
A signal for the benzylic carbon (~66 ppm).
-
Signals for the three aliphatic carbons of the butanoate chain, including the carbon bearing the hydroxyl group (~62 ppm) and the other two methylene carbons (~30 ppm and ~24 ppm).
-
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would confirm the presence of the principal functional groups:
-
A broad absorption band around 3400 cm⁻¹ for the O-H stretch of the alcohol.
-
C-H stretching absorptions for the aromatic ring (~3030-3100 cm⁻¹) and aliphatic chain (~2850-2950 cm⁻¹).
-
A strong, sharp absorption band around 1730 cm⁻¹ for the C=O stretch of the ester.
-
C-O stretching bands between 1000-1300 cm⁻¹.
-
-
Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 194. Key fragmentation patterns would likely include the loss of the benzyl group, leading to a prominent peak for the benzyl cation [C₇H₇]⁺ at m/z = 91, and fragments corresponding to the butanoate chain.
Synthesis and Chemical Reactivity
This compound is most commonly synthesized via Fischer esterification. Its bifunctional nature allows for a range of subsequent chemical transformations.
Experimental Protocol: Fischer Esterification Synthesis
This protocol details the synthesis from γ-butyrolactone, a common and inexpensive starting material, which hydrolyzes in situ to form the required 4-hydroxybutanoic acid.
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
γ-Butyrolactone (GBL)
-
Benzyl alcohol
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, reflux condenser, and separatory funnel.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add γ-butyrolactone (0.1 mol), benzyl alcohol (0.12 mol, 1.2 eq), and toluene (100 mL).
-
Catalysis: Carefully add concentrated sulfuric acid (0.5 mL) to the mixture while stirring. Causality Note: The acid protonates the carbonyl oxygen of the lactone, facilitating nucleophilic attack by benzyl alcohol to open the ring and subsequently catalyze the esterification of the resulting 4-hydroxybutanoic acid.
-
Reflux: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Continue reflux until no more water is collected (typically 4-6 hours).
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst), and finally 50 mL of brine. Self-Validation: The cessation of effervescence during the bicarbonate wash indicates complete neutralization of the acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Synthesis workflow for this compound.
Key Chemical Reactions
The two functional groups of this compound are its primary sites of reactivity.[1]
-
Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield benzyl alcohol and 4-hydroxybutanoic acid.[1]
-
Oxidation: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents (e.g., PCC, Jones reagent).[1]
-
Esterification/Etherification: The hydroxyl group can be further esterified with another carboxylic acid or converted into an ether.
-
Hydrogenolysis: The benzyl ester can be cleaved using catalytic hydrogenation (e.g., H₂/Pd-C) to yield toluene and 4-hydroxybutanoic acid. This is a common deprotection strategy in multi-step synthesis.
Applications in Research and Drug Development
This compound serves as a strategic starting material and intermediate in several scientific fields.
-
Pharmaceutical Synthesis: It is a valuable precursor for synthesizing more complex bioactive molecules.[1] Its structure is analogous to natural products, making it a candidate for modification in drug discovery programs. The 4-hydroxybutanoate scaffold is found in various compounds being investigated for therapeutic potential.[1]
-
Organic Synthesis Building Block: The compound's dual functionality allows it to be used in the synthesis of polyesters, functionalized polymers, and other complex organic structures.[1] The hydroxyl group can participate in polymerization reactions, leading to materials with specific properties.[1]
-
Pro-drug and Metabolic Studies: Due to its ability to hydrolyze into 4-hydroxybutanoic acid (GHB), it is a useful tool for studying the metabolism and effects of GHB.[1] The benzyl ester can improve lipophilicity, potentially altering the absorption, distribution, metabolism, and excretion (ADME) profile compared to GHB itself.
Biological Context and Mechanism of Action
The primary biological relevance of this compound stems from its relationship with 4-hydroxybutanoic acid (GHB), its hydrolysis product. GHB is an endogenous compound in the central nervous system that acts as a neurotransmitter or neuromodulator.[2]
Upon administration, esterase enzymes in the body can hydrolyze this compound into benzyl alcohol and GHB.[1] The released GHB can then exert its effects by interacting with specific GHB receptors and GABA-B receptors.[2] Subsequently, GHB is metabolized by enzymes such as 4-hydroxybutyrate dehydrogenase into succinate semialdehyde, which then enters the citric acid cycle.[1][2]
Caption: In vivo hydrolysis and metabolic pathway.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including safety goggles and chemical-resistant gloves.[5]
-
Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Conclusion
This compound is a compound of significant utility, bridging synthetic chemistry with pharmaceutical and materials science. Its straightforward synthesis, combined with the strategic value of its hydroxyl and protected carboxyl functionalities, establishes it as a versatile building block. The intrinsic link to the neuroactive compound GHB further broadens its applicability in biological and metabolic research, offering a valuable tool for scientists aiming to develop novel therapeutics and functional materials.
References
-
PubChem. This compound | C11H14O3 | CID 14443958. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. benzyl (3R)-3-amino-4-hydroxybutanoate | C11H15NO3 | CID 21630170. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-Hydroxybutanoate | C4H7O3- | CID 3037032. National Center for Biotechnology Information. Available from: [Link]
Sources
An In-Depth Technical Guide to the Synthesis of Benzyl 4-hydroxybutanoate from 4-hydroxybutanoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of benzyl 4-hydroxybutanoate, a valuable precursor in pharmaceutical research and organic synthesis.[1] The primary focus of this document is the detailed exploration of the Fischer-Speier esterification of 4-hydroxybutanoic acid with benzyl alcohol. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization. Furthermore, this guide will address potential challenges, such as the intramolecular cyclization of the starting material to form γ-butyrolactone (GBL), and offer strategies to mitigate this side reaction. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough and practical understanding of this synthetic transformation.
Introduction: The Significance of this compound
This compound (molecular formula: C₁₁H₁₄O₃, molecular weight: 194.23 g/mol ) is a bifunctional organic molecule that incorporates a benzyl ester and a primary alcohol.[1][2] This unique structural combination makes it a versatile building block in the synthesis of more complex molecules.[1] The ester moiety can serve as a protecting group for the carboxylic acid functionality of 4-hydroxybutanoic acid, allowing for selective reactions at the hydroxyl group. The benzyl group, in particular, is a commonly employed protecting group in organic synthesis due to its relative stability and ease of removal via hydrogenolysis. The terminal hydroxyl group offers a reactive site for further chemical modifications, such as oxidation, etherification, or further esterification. These features make this compound a valuable intermediate in the development of novel pharmaceutical agents and other fine chemicals.[1]
The Synthetic Approach: Fischer-Speier Esterification
The most direct and atom-economical method for the synthesis of this compound from 4-hydroxybutanoic acid is the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to produce an ester and water.[3]
Reaction Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (typically a strong acid like sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups of the tetrahedral intermediate. This proton transfer is a crucial step as it converts a poor leaving group (-OH) into a good leaving group (H₂O).
-
Elimination of Water: The lone pair of electrons on one of the oxygen atoms reforms the carbonyl double bond, leading to the elimination of a water molecule.
-
Deprotonation: The protonated ester is then deprotonated, typically by a molecule of the alcohol or water, to regenerate the acid catalyst and yield the final ester product.
To drive the equilibrium towards the formation of the ester, it is essential to either use a large excess of one of the reactants (usually the more readily available and easily removable alcohol) or to remove the water as it is formed.[3] The latter can be achieved by azeotropic distillation using a Dean-Stark apparatus.
Reaction Mechanism: Fischer-Speier Esterification
Sources
Benzyl 4-hydroxybutanoate molecular weight and formula
An In-Depth Technical Guide to Benzyl 4-hydroxybutanoate: Synthesis, Properties, and Applications in Drug Development
Executive Summary
This compound is an organic compound featuring a benzyl ester and a terminal hydroxyl group. This bifunctional architecture makes it a versatile intermediate in organic synthesis and a valuable building block for the construction of more complex molecules. For researchers and professionals in drug development, its significance lies in its role as a precursor to various bioactive compounds and its utility in creating functionalized polymers. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, offering a technical resource for its effective utilization in a laboratory and developmental setting.
Core Physicochemical Properties
This compound is characterized by the presence of both an ester and an alcohol functional group, which dictates its chemical behavior and physical properties.[1] The benzyl group enhances its utility as a protected form of 4-hydroxybutanoic acid, which can be deprotected under specific conditions.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3] |
| Molecular Weight | 194.23 g/mol | [1][2][3] |
| CAS Number | 91970-62-6 | [1][2][3] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCO | [1] |
| InChI Key | CRXCATWWXVJNJF-UHFFFAOYSA-N | [1] |
| Synonyms | Benzyl 4-hydroxybutyrate, 4-Hydroxy-butanoic Acid Phenylmethyl Ester, 3-(Benzyloxycarbonyl)-1-propanol | [1] |
Synthesis and Purification
The most common and straightforward method for synthesizing this compound is through the Fischer esterification of 4-hydroxybutanoic acid with benzyl alcohol.[1] This reaction is typically catalyzed by a strong acid.
Synthesis Protocol: Fischer Esterification
This protocol describes the laboratory-scale synthesis of this compound.
Materials:
-
4-hydroxybutanoic acid (or its precursor, γ-butyrolactone)
-
Benzyl alcohol
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Toluene or a similar azeotroping solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Standard laboratory glassware for reflux and extraction
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-hydroxybutanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of sulfuric acid (e.g., 0.05 eq).
-
Azeotropic Reflux: Add toluene to the flask to facilitate the removal of water. Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC). The reaction is typically complete when no more water is evolved.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Derivatization
The dual functionality of this compound makes it a versatile substrate for various chemical transformations.[1] Its reactivity is centered around the hydroxyl and benzyl ester groups.
-
Oxidation: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents (e.g., PCC, TEMPO, or Jones reagent).
-
Esterification/Etherification: The hydroxyl group can be further functionalized by reaction with acyl chlorides or alkyl halides to form new esters or ethers.
-
Hydrolysis: The benzyl ester can be cleaved under acidic or basic conditions to yield 4-hydroxybutanoic acid and benzyl alcohol.[1]
-
Hydrogenolysis: A key reaction in drug development is the deprotection of the benzyl ester via catalytic hydrogenation (e.g., using H₂ and Pd/C). This is a mild method that cleanly removes the benzyl group to unmask the carboxylic acid.
-
Reduction: The ester group can be reduced to a diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]
Caption: Key chemical transformations of this compound.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1]
-
Precursor Molecule: It is a valuable building block for synthesizing more complex organic structures. The orthogonal reactivity of its functional groups allows for selective modifications, making it a versatile tool in multistep synthesis.[1]
-
Drug Discovery: Its structural similarity to certain natural products and biologically active molecules makes it a useful starting point for drug discovery programs.[1] Medicinal chemists can modify its structure to create libraries of novel compounds for screening against various therapeutic targets.
-
Polymer Synthesis: The hydroxyl group can participate in polymerization reactions, leading to the formation of functionalized polyesters with potential applications in material science and biomedical engineering.[1]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. While specific toxicity data is limited, adherence to standard safety protocols for organic chemicals is required.
-
General Handling: Use in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid contact with skin and eyes and prevent inhalation of vapors.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.
-
Fire Safety: Use non-sparking tools and prevent the buildup of electrostatic charge.[4] In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
PubChem. This compound | C11H14O3 | CID 14443958. National Center for Biotechnology Information. [Link]
Sources
A Comprehensive Spectroscopic Guide to Benzyl 4-hydroxybutanoate: NMR, IR, and MS Analysis
Introduction
In the landscape of pharmaceutical research and organic synthesis, the unambiguous characterization of molecular structures is a cornerstone of scientific rigor. Benzyl 4-hydroxybutanoate (B4HB), with its molecular formula C₁₁H₁₄O₃, is a versatile building block and precursor molecule.[1][2] Its structure, featuring a benzyl ester and a primary hydroxyl group, offers multiple reaction sites, making it a valuable intermediate in the synthesis of more complex bioactive compounds.[1] This guide provides an in-depth technical analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular identity of this compound.
This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven perspective on data acquisition, interpretation, and the causal logic behind the spectroscopic signatures. By integrating these techniques, we can construct a self-validating system for the structural elucidation of this important chemical entity.
Molecular Structure and Functional Group Analysis
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a molecular weight of 194.23 g/mol and an exact mass of 194.0943 Da.[3]
Chemical Structure:
Key Functional Groups and Their Expected Spectroscopic Contributions:
-
Benzyl Ester: This group is composed of an aromatic ring, a methylene bridge (-CH₂-), and an ester carbonyl (C=O). It is expected to produce characteristic signals in all three spectroscopic methods.
-
Primary Alcohol (-CH₂OH): The terminal hydroxyl group is a key feature, identifiable by its distinct stretching vibration in IR and its influence on adjacent protons and carbons in NMR.
-
Aliphatic Chain (-CH₂-CH₂-CH₂-): The three-carbon chain provides a flexible backbone, with each methylene group being chemically distinct and thus resolvable by NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ), multiplicity, and integration of each signal are directly correlated to the electronic environment and neighboring protons.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | 7.30 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| H-b | 5.13 | Singlet | 2H | Benzylic methylene (C₆H₅CH₂ ) |
| H-c | 3.68 | Triplet | 2H | Methylene adjacent to hydroxyl (-CH₂ OH) |
| H-d | 2.45 | Triplet | 2H | Methylene alpha to carbonyl (-C(=O)CH₂ -) |
| H-e | 1.95 | Quintet | 2H | Central methylene (-CH₂CH₂ CH₂-) |
| H-f | ~1.5-2.0 (variable) | Broad Singlet | 1H | Hydroxyl proton (-OH ) |
Interpretation and Causality:
-
Aromatic Protons (H-a): The five protons on the benzene ring are deshielded by the ring current, causing them to appear in the characteristic downfield region of 7.30-7.40 ppm.
-
Benzylic Protons (H-b): The methylene protons adjacent to both the aromatic ring and the ester oxygen are significantly deshielded, resulting in a signal around 5.13 ppm. The absence of adjacent protons results in a singlet.
-
Hydroxymethyl Protons (H-c): The protons on the carbon bearing the -OH group are deshielded by the electronegative oxygen, appearing at approximately 3.68 ppm. They are split into a triplet by the neighboring methylene group (H-e).
-
Alpha-Methylene Protons (H-d): Protons alpha to the carbonyl group are deshielded and resonate around 2.45 ppm. They are coupled to the adjacent methylene protons (H-e), resulting in a triplet.
-
Beta-Methylene Protons (H-e): This central methylene group is coupled to two different methylene groups (H-c and H-d), resulting in a more complex splitting pattern, typically a quintet or multiplet, around 1.95 ppm.
-
Hydroxyl Proton (H-f): The chemical shift of the alcohol proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet and can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy: Carbon Backbone Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Carbon Atom (Label) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C1 | ~173.5 | Carbonyl Carbon (C =O) |
| C2 | ~136.0 | Aromatic Quaternary Carbon (C -CH₂) |
| C3 | ~128.6 | Aromatic Methine Carbons (ortho/para C -H) |
| C4 | ~128.3 | Aromatic Methine Carbon (meta C -H) |
| C5 | ~66.5 | Benzylic Methylene Carbon (C₆H₅C H₂) |
| C6 | ~62.3 | Hydroxymethyl Carbon (-C H₂OH) |
| C7 | ~30.5 | Methylene Alpha to Carbonyl (-C H₂C=O) |
| C8 | ~27.8 | Central Methylene (-CH₂C H₂CH₂-) |
Interpretation and Causality:
-
Carbonyl Carbon (C1): The ester carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms, placing its signal far downfield at ~173.5 ppm.
-
Aromatic Carbons (C2, C3, C4): These carbons resonate in the typical aromatic region of 125-140 ppm. The quaternary carbon (C2) attached to the benzyl group is distinct from the protonated carbons.
-
Benzylic and Hydroxymethyl Carbons (C5, C6): These sp³ carbons are attached to electronegative oxygen atoms, shifting their signals downfield into the 60-70 ppm range.
-
Aliphatic Carbons (C7, C8): The remaining methylene carbons of the butanoate chain appear in the upfield region (25-35 ppm), consistent with standard sp³ hybridized carbons in an aliphatic chain.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the spectrum using a standard pulse sequence with a 90° pulse angle.
-
Set the spectral width to cover the expected range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to produce singlet peaks for all carbons.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for rapidly identifying the presence of key bonds, such as the hydroxyl (O-H) and carbonyl (C=O) groups in this compound.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Primary Alcohol |
| 3100 - 3000 | Medium | C-H Stretch (sp²) | Aromatic |
| 3000 - 2850 | Medium | C-H Stretch (sp³) | Aliphatic |
| ~1735 | Strong, Sharp | C=O Stretch | Ester |
| 1600, 1495, 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |
| ~1250 - 1150 | Strong | C-O Stretch | Ester |
| ~1050 | Strong | C-O Stretch | Primary Alcohol |
Interpretation and Causality:
-
O-H Stretch: The most prominent feature for an alcohol is a strong and broad absorption band in the 3500-3200 cm⁻¹ region.[4] The broadening is a direct result of intermolecular hydrogen bonding.
-
C=O Stretch: A very strong and sharp absorption peak around 1735 cm⁻¹ is the definitive signature of the ester carbonyl group.[4] Its high intensity is due to the large change in dipole moment during the vibration.
-
C-H Stretches: The spectrum will show distinct C-H stretching vibrations just above 3000 cm⁻¹ for the aromatic sp² carbons and just below 3000 cm⁻¹ for the aliphatic sp³ carbons.[5]
-
C-O Stretches: Two strong C-O stretching bands are expected: one for the ester linkage (~1250-1150 cm⁻¹) and one for the primary alcohol (~1050 cm⁻¹).
Experimental Protocol: ATR-IR Data Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Perform a background scan to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly to remove all traces of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces of the structural puzzle. For this compound (MW = 194.23), electron ionization (EI) is a common technique that induces reproducible fragmentation.
Predicted Mass Spectrometry Data (EI-MS):
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Identity |
| 194 | [C₁₁H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 108 | [C₇H₈O]⁺˙ | Tropylium ion + OH (from benzyl alcohol) |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (base peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Interpretation and Fragmentation Logic:
-
Molecular Ion (m/z 194): The peak corresponding to the intact molecule radical cation may be observed, though it might be of low intensity.
-
Base Peak (m/z 91): The most common fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond. This yields the highly stable tropylium cation ([C₇H₇]⁺), which is often the most abundant ion (the base peak) in the spectrum.
-
Other Fragments: The loss of the benzyl group can lead to other characteristic ions like the benzoyl cation (m/z 105). Fragments corresponding to the butanoate portion of the molecule may also be present.
Visualization: Proposed MS Fragmentation Pathway
Caption: Proposed fragmentation of this compound in EI-MS.
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Inject 1 µL of the sample into the Gas Chromatograph (GC).
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program to ensure separation from impurities and solvent, for example: hold at 50°C for 2 min, then ramp to 250°C at 10°C/min.
-
-
MS Detection (EI):
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.
Integrated Spectroscopic Characterization
While each spectroscopic technique provides valuable information, their combined power lies in synergy. The data from NMR, IR, and MS converge to provide an unambiguous structural confirmation of this compound.
Caption: Integrated workflow for structural elucidation.
-
IR confirms the presence of the key alcohol and ester functional groups.
-
NMR elucidates the precise connectivity of the carbon-hydrogen framework, distinguishing between the aromatic, benzylic, and aliphatic regions.
-
MS confirms the molecular weight and provides a fragmentation pattern consistent with the proposed benzyl ester structure.
Together, these techniques provide a comprehensive and self-validating spectroscopic fingerprint, essential for quality control, reaction monitoring, and regulatory submissions in any scientific or industrial setting.
References
-
PubChem (National Center for Biotechnology Information). this compound. Available at: [Link][3]
-
LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link][4]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link][5]
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The Dual-Faceted Biological Profile of Benzyl 4-hydroxybutanoate: A Technical Guide for Researchers
Introduction
Benzyl 4-hydroxybutanoate is a bifunctional organic molecule that has garnered significant interest within the scientific community, particularly in the realms of drug discovery and chemical biology. Structurally, it is the benzyl ester of 4-hydroxybutanoic acid, a molecule with intrinsic biological relevance. This guide provides an in-depth technical exploration of the known and potential biological activities of this compound, offering insights for researchers, scientists, and professionals in drug development. This document will delve into its primary application as a linker in Proteolysis Targeting Chimeras (PROTACs) and explore its potential role as a prodrug of gamma-hydroxybutyrate (GHB), alongside a discussion of its other putative biological properties.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| CAS Number | 91970-62-6 | [1][2] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Solubility | Expected to be soluble in organic solvents |
I. This compound as a Linker in Targeted Protein Degradation
A primary and commercially recognized application of this compound is as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3][4] PROTACs are heterobifunctional molecules designed to selectively eliminate target proteins from cells by hijacking the ubiquitin-proteasome system.[1]
The PROTAC Concept and the Role of the Linker
PROTACs consist of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[5] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI.[6]
The chemical structure of this compound offers a versatile scaffold for PROTAC synthesis. The hydroxyl and carboxylate functionalities, the latter protected as a benzyl ester, provide points for chemical modification and attachment to the POI and E3 ligase ligands. The length and flexibility of the butanoate chain can be crucial for achieving the optimal orientation of the two proteins in the ternary complex.
Workflow for PROTAC Synthesis and Evaluation
The general workflow for utilizing this compound as a linker in a drug discovery program targeting a specific protein for degradation is outlined below.
Experimental Protocol: General Synthesis of a PROTAC using this compound
This protocol provides a generalized scheme for the incorporation of this compound into a PROTAC molecule. The specific reaction conditions will need to be optimized based on the nature of the POI and E3 ligase ligands.
-
Activation of this compound: The hydroxyl group of this compound can be activated for coupling, for example, by conversion to a leaving group such as a tosylate or mesylate.
-
Coupling with the first ligand: The activated linker is reacted with either the POI ligand or the E3 ligase ligand, depending on the synthetic strategy. This is typically performed in an appropriate organic solvent with a suitable base.
-
Deprotection of the benzyl ester: The benzyl ester of the linker-ligand conjugate is removed, commonly by catalytic hydrogenation, to reveal the free carboxylic acid.
-
Coupling with the second ligand: The free carboxylic acid is then activated, for example with a peptide coupling agent like HATU or HBTU, and reacted with the second ligand to form the final PROTAC molecule.
-
Purification: The final PROTAC is purified using standard chromatographic techniques, such as flash chromatography or preparative HPLC.
II. This compound as a Potential Prodrug for Gamma-Hydroxybutyrate (GHB)
The chemical structure of this compound suggests that it can undergo hydrolysis in vivo to yield benzyl alcohol and 4-hydroxybutanoic acid.[7] 4-hydroxybutanoic acid is also known as gamma-hydroxybutyrate (GHB), a neurotransmitter and a psychoactive substance. This metabolic conversion would classify this compound as a prodrug of GHB.
Metabolic Conversion Pathway
The hydrolysis of the benzyl ester bond is likely catalyzed by esterase enzymes present in the blood and various tissues.
Pharmacological Implications of GHB Formation
Should this metabolic conversion occur, the biological activity of this compound would be predominantly dictated by the pharmacology of GHB. GHB is a central nervous system depressant that acts on the GHB receptor and as a weak agonist at the GABAB receptor. Its effects are dose-dependent and can range from euphoria and disinhibition at lower doses to sedation, anesthesia, and respiratory depression at higher doses.
The potential for this compound to act as a GHB prodrug has significant toxicological and regulatory implications. Uncontrolled use could lead to effects similar to those of GHB, including the risk of overdose and dependence.
Experimental Protocol: In Vitro Hydrolysis Assay
To investigate the potential of this compound as a GHB prodrug, an in vitro hydrolysis study can be performed using liver microsomes or plasma.
-
Preparation of incubation mixtures: Prepare incubation mixtures containing this compound at a known concentration in a buffered solution with either liver microsomes (supplemented with necessary cofactors) or plasma.
-
Incubation: Incubate the mixtures at 37°C for various time points.
-
Reaction termination: Stop the reaction at each time point by adding a quenching solution, such as a cold organic solvent, to precipitate proteins.
-
Sample analysis: Analyze the supernatant for the presence and quantity of 4-hydroxybutanoic acid (GHB) and remaining this compound using a validated analytical method, such as LC-MS/MS.
-
Data analysis: Determine the rate of hydrolysis of this compound and the formation of GHB over time.
III. Other Potential Biological Activities
Antioxidant Properties
Some commercial suppliers suggest that this compound may possess antioxidant properties.[7] While plausible due to the presence of the benzyl group which can be involved in radical scavenging, there is a lack of peer-reviewed scientific literature to substantiate this claim. Further investigation is required to validate and quantify any potential antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
A common in vitro method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in a suitable solvent, such as methanol.
-
Reaction setup: In a 96-well plate, add varying concentrations of this compound to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a blank.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.
Conclusion and Future Directions
This compound is a molecule with a significant dual-faceted biological profile. Its established role as a versatile linker in the rapidly advancing field of targeted protein degradation positions it as a valuable tool for drug discovery. Concurrently, its chemical structure strongly suggests a potential for in vivo hydrolysis to the psychoactive compound GHB, a characteristic that warrants thorough investigation due to its pharmacological and toxicological implications. While other activities such as antioxidant effects have been proposed, they remain to be experimentally validated.
Future research should focus on several key areas:
-
Synthesis and evaluation of specific PROTACs: Detailed studies on the synthesis and biological testing of PROTACs utilizing this compound as a linker are needed to fully understand its utility in this context.
-
In vivo metabolic studies: Pharmacokinetic and metabolism studies in animal models are crucial to definitively determine if this compound is a prodrug of GHB and to characterize its metabolic fate.
-
Exploration of other biological activities: Rigorous in vitro and in vivo studies are required to confirm and characterize any intrinsic biological activities of this compound, independent of its hydrolysis products.
This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound. It is intended to serve as a valuable resource for researchers, stimulating further investigation into the multifaceted nature of this intriguing molecule.
References
-
ChemRxiv. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and Rad3-related protein (ATR). [Link]
-
ResearchGate. PROTACs with aromatic linkers. The benzyl linker in 53 provided... | Download Scientific Diagram. [Link]
-
PubChem. This compound | C11H14O3 | CID 14443958. [Link]
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Benzyl 4-hydroxybutanoate: A Linchpin in Modern Organic Synthesis
A Senior Application Scientist's Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Benzyl 4-hydroxybutanoate
In the intricate landscape of organic synthesis, the selection of a precursor molecule is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. This compound (B4HB), a seemingly unassuming molecule with the chemical formula C₁₁H₁₄O₃, has emerged as a cornerstone building block in the synthesis of a diverse array of complex molecules, ranging from pharmaceuticals to biodegradable polymers.[1] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a hydroxyl group amenable to a wide range of transformations and a benzyl ester that serves as a robust, yet selectively cleavable, protecting group for the carboxylic acid.[1][2] This dual functionality provides synthetic chemists with a powerful tool to construct intricate molecular architectures with a high degree of control. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in research and development.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a precursor is fundamental to its successful application in synthesis. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₃ | [1][3] |
| Molecular Weight | 194.23 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 91970-62-6 | [3] |
| Appearance | Colorless liquid (typical) | |
| Boiling Point | Not well-defined, subject to decomposition | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
Synthesis of this compound: A Practical Approach
The most common and practical laboratory-scale synthesis of this compound involves the acid-catalyzed esterification of γ-butyrolactone (GBL) with benzyl alcohol. This method is favored for its operational simplicity and the ready availability of the starting materials.
Reaction Scheme: Acid-Catalyzed Ring Opening of γ-Butyrolactone
Caption: Acid-catalyzed synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a reliable method for the synthesis of this compound from γ-butyrolactone and benzyl alcohol.
Materials:
-
γ-Butyrolactone (GBL)
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add γ-butyrolactone (1.0 eq) and benzyl alcohol (1.2 eq).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess benzyl alcohol.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
The Synthetic Utility of this compound: A Versatile Precursor
The true value of this compound lies in its capacity to serve as a versatile precursor for a wide range of more complex molecules. The hydroxyl and benzyl ester functionalities can be manipulated independently, allowing for a modular and strategic approach to synthesis.
Key Transformations and Applications
1. Synthesis of γ-Hydroxybutyrate (GHB) Analogs
This compound is a direct precursor to 4-hydroxybutyric acid (GHB) and its analogs, which are of significant interest in neuroscience research and drug development.[4][5] The benzyl ester can be readily cleaved under mild conditions to unmask the carboxylic acid.
One notable analog is 4-benzyloxybutyric acid (UMB73), which has been studied for its selective binding to GHB receptors.[4]
The removal of the benzyl protecting group is a crucial step in many synthetic sequences. Several methods are available, with catalytic hydrogenation being one of the most common and cleanest.[6][7]
Caption: Deprotection of this compound via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation for Benzyl Ester Cleavage [6]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% by weight) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
-
2. Building Block for Biodegradable Polymers
The hydroxyl group of this compound can act as an initiator for the ring-opening polymerization of lactones, leading to the formation of biodegradable polyesters.[8][9] This application is of growing importance in the development of sustainable materials. For instance, it can be used to synthesize poly(γ-butyrolactone) (pGBL), a thermoplastic with potential to replace conventional plastics.[9]
Caption: B4HB as an initiator in ring-opening polymerization.
3. Precursor for Substituted Butyric Acid Derivatives
The hydroxyl group of this compound can be further functionalized to introduce a variety of substituents at the 4-position of the butyrate chain. This allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies in drug discovery.
Example: Etherification of the Hydroxyl Group
A common transformation is the etherification of the hydroxyl group, for example, through a Williamson ether synthesis.
Experimental Protocol: General Procedure for O-Alkylation
Materials:
-
This compound
-
Sodium hydride (NaH) or other suitable base
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0 °C and carefully add sodium hydride (1.1 eq) portion-wise. Stir for 30 minutes at 0 °C.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography.
-
Strategic Considerations in Synthetic Design
The choice of when to deprotect the benzyl ester or modify the hydroxyl group is a key strategic decision. The benzyl group is stable to a wide range of reaction conditions, allowing for extensive modifications at the hydroxyl position before its removal. Conversely, the hydroxyl group can be protected with a more labile protecting group if transformations at the ester are desired first, although this is less common.
Conclusion: A Versatile and Indispensable Tool
This compound has firmly established itself as a versatile and indispensable precursor in modern organic synthesis. Its unique combination of a modifiable hydroxyl group and a robust, yet cleavable, benzyl ester protecting group provides chemists with a powerful platform for the efficient and controlled synthesis of a diverse range of target molecules. From the development of novel therapeutics targeting the central nervous system to the creation of sustainable and biodegradable materials, the applications of this compound continue to expand. A thorough understanding of its synthesis, reactivity, and strategic deployment is essential for any researcher, scientist, or drug development professional seeking to innovate at the forefront of organic chemistry.
References
-
Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813–5815. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
ResearchGate. Deprotection of benzyl in ester substrates. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
Wu, H., Zvosec, D. L., Lu, Y., Che, D., & Coop, A. (2003). Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. The Journal of pharmacology and experimental therapeutics, 305(2), 679–685. [Link]
-
Taylor & Francis Online. (1978). Preparation of Benzyl γ-Benxoyloxybutyrates. [Link]
-
Wu, H., Zvosec, D. L., Lu, Y., Che, D., & Coop, A. (2003). Novel γ-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABA>B> receptor agonists. The Journal of Pharmacology and Experimental Therapeutics, 305(2), 679-685. [Link]
-
Callery, P. S., Geelhaar, L. A., Nayar, M. S., Stogniew, M., & Zweig, J. S. (1999). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of forensic sciences, 44(6), 1214–1217. [Link]
-
ACS Publications. Facile Preparation of Biodegradable Poly(γ-Butyrolactone) via Base Assisted Ring-Opening Polymerization. [Link]
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PubChem. This compound. [Link]
-
Wellendorph, P., Høg, S., Nielsen, B., & Bräuner-Osborne, H. (2008). Novel High-Affinity and Selective Biaromatic 4-substituted Gamma-Hydroxybutyric Acid (GHB) Analogues as GHB Ligands: Design, Synthesis, and Binding Studies. Journal of medicinal chemistry, 51(11), 3169–3175. [Link]
-
National Institutes of Health. (2024, February 16). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. [Link]
-
Royal Society of Chemistry. (2021). Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization. Green Chemistry, 23(3), 1368-1376. [Link]
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A Technical Guide to the Pharmaceutical Potential of Benzyl 4-hydroxybutanoate: A Prodrug Approach for Gamma-Hydroxybutyrate (GHB) Delivery
Executive Summary
Benzyl 4-hydroxybutanoate is a benzyl ester derivative of 4-hydroxybutanoic acid, more commonly known as gamma-hydroxybutyric acid (GHB).[1][2] While not intrinsically bioactive, its significance in pharmaceutical research lies in its potential role as a prodrug for GHB.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, mechanism, and potential therapeutic applications of this compound. By leveraging the well-established pharmacology of GHB, this compound presents a novel strategy to potentially refine the pharmacokinetic profile of GHB, a potent neurotransmitter with proven efficacy in treating narcolepsy and alcohol use disorder, but also one with a high potential for abuse.[3][4] This document details the scientific rationale, experimental protocols for synthesis and evaluation, and critical considerations for its development pathway.
Introduction: The Rationale for a GHB Prodrug
Gamma-hydroxybutyric acid (GHB) is an endogenous compound in the central nervous system, acting as a neurotransmitter and a precursor to GABA, glutamate, and glycine.[4] Its salt form, sodium oxybate (Xyrem®), is an FDA-approved treatment for cataplexy and excessive daytime sleepiness associated with narcolepsy.[4][5][6] Furthermore, it is utilized in several European countries for the management of alcohol withdrawal and dependence.[3][7]
Despite its therapeutic utility, GHB possesses challenging pharmacological properties, including a short elimination half-life (30-60 minutes) and a steep dose-response curve, which complicates dosing and contributes to a narrow therapeutic window.[3][4] Moreover, its high potential for abuse as a recreational drug has led to its classification as a Schedule I controlled substance in the United States, with the pharmaceutical formulation being placed under the stricter Schedule III.[5][8]
A prodrug strategy, wherein an inactive precursor is metabolized into the active parent drug in vivo, offers a compelling approach to overcome these limitations. This compound is designed as such a prodrug. The ester linkage is intended to be cleaved by endogenous esterase enzymes following administration, releasing GHB and the generally recognized as safe (GRAS) compound, benzyl alcohol.[1][9] This approach could potentially offer a more controlled and sustained release of GHB, improving its pharmacokinetic profile, enhancing patient compliance, and possibly mitigating some of the risks associated with abuse.
Core Pharmacology: The GHB System
To appreciate the potential of this compound, one must first understand the mechanism of its active metabolite, GHB. GHB exerts its effects primarily through two distinct receptors in the brain:
-
High-Affinity GHB Receptor (GHBR): As an agonist at this receptor, GHB functions as a neuromodulator, influencing the release of other neurotransmitters.[4]
-
Low-Affinity GABA-B Receptor: The sedative and hypnotic effects, which are central to its therapeutic action in narcolepsy, are attributed to its activity as a weak agonist at the GABA-B receptor.[3][4][7]
The dual action of GHB leads to its complex pharmacological profile, including euphoria, sedation, and amnesia at higher doses, which also underpins its recreational use.[3][6]
This compound: A Prodrug Candidate
Physicochemical Properties
The introduction of the benzyl ester group significantly alters the physicochemical properties of the parent GHB molecule, primarily by increasing its lipophilicity. This modification can influence absorption, distribution, and metabolic profiles.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [10][11] |
| Molecular Weight | 194.23 g/mol | [10][11] |
| IUPAC Name | This compound | [10] |
| CAS Number | 91970-62-6 | [2][10] |
| Predicted Reactivity | Hydrolysis, Oxidation, Reduction | [1] |
Metabolic Activation Pathway
The central hypothesis for this compound's utility is its predictable metabolic conversion. The proposed pathway involves two primary steps:
-
Ester Hydrolysis: Upon absorption, ubiquitous esterase enzymes, particularly in the liver and blood, are expected to hydrolyze the ester bond.[9] This reaction releases 4-hydroxybutanoic acid (GHB) and benzyl alcohol.
-
Metabolism of Byproducts: The released benzyl alcohol is rapidly metabolized by alcohol dehydrogenase to benzaldehyde, which is then further oxidized to benzoic acid.[12] Benzoic acid is a natural substance that is safely excreted, typically after conjugation with glycine.[9][13]
Caption: Proposed metabolic pathway of this compound.
Synthesis and Characterization
The synthesis of this compound is straightforward, making it an accessible compound for research purposes. The most common method involves the esterification of γ-butyrolactone (GBL), a readily available starting material.[1][14]
Experimental Protocol: Synthesis via Ring-Opening of GBL
Causality Statement: This protocol is favored for its simplicity and use of GBL, which avoids the need to handle the potentially hygroscopic 4-hydroxybutanoic acid directly. The use of an acid catalyst is essential to protonate the carbonyl oxygen of the lactone, making it more susceptible to nucleophilic attack by benzyl alcohol.
Materials:
-
γ-Butyrolactone (GBL)
-
Benzyl alcohol
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine γ-butyrolactone (1.0 eq) and benzyl alcohol (1.2 eq).
-
Add a catalytic amount of sulfuric acid (e.g., 0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 100-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude oil using flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Experimental Protocol: Analytical Characterization by RP-HPLC
Self-Validation Statement: This reverse-phase HPLC method provides a reliable system for assessing the purity of the synthesized compound. The isocratic mobile phase ensures reproducible retention times, while UV detection is suitable for the aromatic benzyl group. A purity assessment of >95% is typically required for subsequent in vitro and in vivo studies.
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).[15]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (for the benzyl aromatic ring).
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Procedure:
-
Prepare a standard solution of synthesized this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram to determine the retention time and peak area.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Potential Pharmaceutical Applications
The therapeutic potential of this compound is directly linked to the established clinical uses of GHB.[4]
-
Narcolepsy: As a prodrug for the active ingredient in sodium oxybate, its primary application would be in the treatment of cataplexy and excessive daytime sleepiness in narcolepsy patients.[16] A sustained-release profile could potentially reduce the need for a second nightly dose, a key feature of the current Xyrem regimen.
-
Alcohol Use Disorder: Given GHB's efficacy in treating alcohol withdrawal symptoms and preventing relapse, the prodrug could offer a more stable and manageable treatment option for patients undergoing detoxification.[3]
-
Fibromyalgia: There is potential for off-label use in treating fibromyalgia, mirroring the current investigational use of GHB.[4]
Preclinical Evaluation Workflow
A structured preclinical evaluation is necessary to validate the prodrug concept and assess its pharmacological profile.
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocol: In Vitro Prodrug Conversion Assay
Causality Statement: This assay is critical to confirm the fundamental hypothesis: that this compound is efficiently converted to GHB in a biological matrix. Human liver S9 fractions are chosen as they contain a broad range of metabolic enzymes, including esterases, providing a robust model for first-pass metabolism.[17]
Materials:
-
This compound
-
Human liver S9 fraction
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for quantification of GHB
Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver S9 fraction, and this compound (e.g., at 1 µM final concentration).
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Include negative controls (without NADPH or without S9 fraction) to assess non-enzymatic degradation.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of both remaining this compound and the newly formed GHB.
-
Calculate the rate of disappearance of the parent compound and the rate of appearance of GHB.
Regulatory and Safety Considerations
The development of this compound is intrinsically linked to the regulatory status and safety profile of GHB.
-
Controlled Substance Scheduling: As a prodrug of a Schedule I substance, this compound would almost certainly be classified as a controlled substance analog under the Federal Analogue Act in the United States if intended for human consumption.[14] Any pharmaceutical development would require close collaboration with regulatory agencies like the DEA and FDA.
-
Abuse Liability: A critical aspect of its development will be to assess its abuse liability. While a slower onset might deter certain forms of recreational use, the potential for conversion to GHB remains the primary concern.
-
Toxicology: The toxicological profile must be thoroughly evaluated. This includes not only the effects of GHB (respiratory depression, coma at high doses) but also any potential toxicity from the prodrug itself or the benzyl alcohol metabolite, although the latter is generally considered safe at therapeutic concentrations.[3][9]
Conclusion
This compound represents a scientifically sound and logical approach to optimizing the delivery of GHB, a therapeutically valuable but challenging compound. By functioning as a prodrug, it holds the potential to offer a more favorable pharmacokinetic profile, potentially leading to improved safety, efficacy, and patient adherence in the treatment of narcolepsy and alcohol use disorder. However, the path to clinical realization is demanding, requiring rigorous preclinical validation of its conversion and pharmacological activity, as well as careful navigation of the significant regulatory hurdles associated with its active metabolite. For drug development professionals, this compound is not merely a new molecule, but a strategic tool that could unlock the full therapeutic potential of a powerful neurotransmitter.
References
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Wikipedia. γ-Hydroxybutyric acid. [Link]
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Abanades, S., et al. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. PMC - PubMed Central. [Link]
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WebMD. Gamma-Hydroxybutyrate (GHB): Overview, Uses, Side Effects. [Link]
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Drug Enforcement Administration. (n.d.). Drug Fact Sheet: GHB. DEA.gov. [Link]
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Karila, L., et al. (2015). A New Psychoactive Substance, Gamma Hydroxybutyrate (GHB): A Case Report. PMC. [Link]
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ResearchGate. (n.d.). Proposed metabolic pathways of Benzyl-4CN-BUTINACA. [Link]
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PubChem. This compound | C11H14O3 | CID 14443958. [Link]
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PubChem. 4-Hydroxybutanoate | C4H7O3- | CID 3037032. [Link]
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Science.gov. precursors gamma-butyrolactone gbl: Topics. [Link]
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Drug Enforcement Administration. (n.d.). GHB - Gamma-Hydroxybutyric Acid. DEA.gov. [Link]
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Valentin, H. E., & Steinbüchel, A. (1995). Metabolic pathway for biosynthesis of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) from 4-hydroxybutyrate by Alcaligenes eutrophus. PubMed. [Link]
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Inchem.org. (n.d.). BENZYL DERIVATIVES (JECFA Food Additives Series 48). [Link]
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Phale, P. S., et al. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. PubMed. [Link]
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Regulations.gov. (2016). Benzyl Benzoate: Human Health Scoping Document in Support of Registration. [Link]
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Regulations.gov. (2010). Benzyl Benzoate RED1. [Link]
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Journal of Emerging Technologies and Innovative Research. (2018). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. [Link]
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A Technical Guide to the Bioprospecting of Benzyl 4-hydroxybutanoate and its Derivatives: A Hypothetical Exploration into its Natural Occurrence
Abstract: Benzyl 4-hydroxybutanoate is a molecule of interest with potential applications in pharmaceuticals and as a specialty chemical.[1] While its synthesis is well-documented, evidence of its natural occurrence remains elusive. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential natural existence of this compound and its derivatives. By examining the well-established natural occurrence of its constituent moieties, 4-hydroxybutanoic acid (GHB) and benzyl alcohol, we propose a hypothetical biosynthetic pathway and outline a systematic approach to bioprospecting for this compound in various natural sources. This document serves as a roadmap for discovering novel natural products and elucidating the enzymatic machinery capable of their synthesis.
Part 1: The Foundation - Natural Precursors and Biosynthetic Plausibility
The investigation into the natural occurrence of a compound for which no direct evidence exists begins with a thorough understanding of its constituent parts and the biological machinery available for their assembly. Both 4-hydroxybutanoic acid and benzyl alcohol are well-documented natural products, making the potential for their enzymatic esterification in vivo a logical starting point for our exploration.
The Ubiquity of 4-Hydroxybutanoic Acid (GHB) in Nature
Gamma-hydroxybutyric acid (GHB), or 4-hydroxybutanoic acid, is a naturally occurring neurotransmitter in the mammalian brain.[2] It is a precursor to GABA, glutamate, and glycine in certain brain areas.[2] Beyond the central nervous system, GHB is found in small quantities in various foods, including beef, small citrus fruits, and fermented products like wine and beer.[2][3][4] Its presence is also noted in microorganisms such as Aeromonas, Escherichia, and Pseudomonas.[5]
The biosynthesis of GHB is primarily understood through the reduction of succinic semialdehyde, a metabolite in the GABA shunt.[2][6][7] This widespread presence and established biosynthetic pathway in a diverse range of organisms provide a strong foundation for the potential availability of 4-hydroxybutanoate as a substrate for further enzymatic modification.
Benzyl Alcohol and Benzyl Esters as Common Phytochemicals
Benzyl alcohol is a simple aromatic alcohol produced by numerous plants and is a common component of fruits, teas, and essential oils from flowers like jasmine, hyacinth, and ylang-ylang.[8][9][10][11][12] The biosynthesis of benzyl alcohol is linked to the metabolic pathway of benzenoid compounds, where benzaldehyde is reduced to benzyl alcohol.[13]
Crucially, benzyl esters are also known to occur naturally.[8] For instance, the floral scents of various plants contain benzyl acetate and benzyl benzoate, which are synthesized from benzyl alcohol.[13] This demonstrates the existence of enzymatic systems in plants capable of esterifying benzyl alcohol with various carboxylic acids.
Part 2: A Hypothetical Biosynthetic Pathway for this compound
Given the natural availability of both 4-hydroxybutanoic acid and benzyl alcohol, we can postulate a plausible enzymatic reaction leading to the formation of this compound. The most likely mechanism is a direct esterification reaction catalyzed by a transferase enzyme.
Caption: Hypothetical pathway for the biosynthesis of this compound.
This proposed pathway highlights the key enzymatic step required for the formation of this compound. The search for this compound in nature is, therefore, a search for an organism that possesses both the precursor pathways and a suitable esterifying enzyme with affinity for these substrates.
Part 3: A Practical Guide to Bioprospecting for this compound
The following sections outline a systematic approach for the discovery and validation of naturally occurring this compound.
Target Organism Selection
Based on the prevalence of the precursor molecules, the search should be focused on:
| Organism Group | Rationale |
| Plants | High prevalence of benzyl alcohol and benzyl esters. Look for species known to produce a wide variety of secondary metabolites. |
| Fungi | Known for producing a vast array of novel bioactive compounds and esterases. |
| Bacteria | Certain species are known to produce 4-hydroxybutanoic acid. The potential for horizontal gene transfer could lead to the presence of necessary biosynthetic pathways. |
Experimental Workflow for Detection and Identification
The following protocol provides a step-by-step methodology for the screening of natural sources.
Caption: A generalized workflow for the bioprospecting of this compound.
Detailed Protocol for Sample Preparation and Initial Screening:
-
Sample Collection and Preparation:
-
Plants: Collect various parts (leaves, flowers, roots, stems) of selected plant species. Dry and grind the material to a fine powder.
-
Fungi: Grow selected fungal strains in liquid culture. Separate the mycelium from the culture broth.
-
Bacteria: Grow selected bacterial strains in liquid culture. Pellet the cells by centrifugation and collect the supernatant.
-
-
Extraction:
-
Perform a sequential extraction of the prepared samples with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their chemical properties. This compound, being a moderately polar ester, is expected to be present in the ethyl acetate fraction.
-
-
Preliminary Screening with Thin-Layer Chromatography (TLC):
-
Spot the concentrated extracts on a TLC plate.
-
Develop the plate using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Compare the retention factor (Rf) of the spots with that of a synthetic standard of this compound.
-
Advanced Analytical Techniques for Confirmation
Positive hits from the initial screening must be subjected to rigorous analytical techniques for unambiguous identification.
Protocol for LC-MS and NMR Analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Inject the active fraction into an LC-MS system.
-
Develop a chromatographic method to separate the components of the fraction.
-
Monitor the elution of compounds using a mass spectrometer.
-
Look for a peak with the expected mass-to-charge ratio (m/z) of this compound.
-
-
High-Resolution Mass Spectrometry (HR-MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Isolate the compound of interest using preparative High-Performance Liquid Chromatography (HPLC).
-
Acquire ¹H and ¹³C NMR spectra.
-
The expected signals in the ¹H NMR spectrum would include those for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the aliphatic protons of the 4-hydroxybutanoate moiety.
-
Compare the obtained spectra with those of a synthetic standard and with published data to confirm the structure.
-
Part 4: Future Perspectives and Conclusion
The discovery of a natural source for this compound would be a significant finding with several implications. It could open up new avenues for the sustainable production of this compound through biotechnological approaches, such as fermentation or enzymatic synthesis. Furthermore, the identification of the enzymes responsible for its biosynthesis could lead to the development of novel biocatalysts for the synthesis of other valuable esters.
While the natural occurrence of this compound is currently hypothetical, the strong evidence for the widespread natural presence of its precursors, 4-hydroxybutanoic acid and benzyl alcohol, provides a compelling rationale for its existence. The systematic bioprospecting approach outlined in this guide, combining targeted organism selection with a robust analytical workflow, offers a clear path forward for researchers to investigate this intriguing possibility. The successful discovery would not only add a new molecule to the vast library of natural products but also provide valuable insights into the biosynthetic capabilities of the producing organism.
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Wikipedia. γ-Hydroxybutyric acid. [Link]
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Wikipedia. Benzyl alcohol. [Link]
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Reviva Labs. Benzyl Alcohol. [Link]
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Scentspiracy. Benzyl Alcohol (100-51-6) – Premium Synthetic Ingredient for Perfumery. [Link]
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Cosmetic Ingredients Guide. Benzyl Alcohol. [Link]
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Cosmetics Info. Benzyl Alcohol. [Link]
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ResearchGate. Metabolic pathway for the synthesis of gamma-hydroxybutyric acid (GHB)... [Link]
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PubMed Central. Unravelling the brain targets of γ-hydroxybutyric acid. [Link]
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ResearchGate. GHB biosynthesis and catabolic pathways in vivo. [Link]
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ResearchGate. Pathway of GHB biosynthesis and metabolism. *, target analytes. (Kim et al., 2022). [Link]
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propeciahelp.com. GHB from natural sources? - Supplements & Lifestyle. [Link]
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Rupa Health. 4-Hydroxybutyric Acid. [Link]
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ResearchGate. The metabolic pathway leading to synthesis of benzyl acetate and benzyl... [Link]
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Toxno. 4-Hydroxybutyric Acid • Potentially FOUND in food, soil, water, dust, compost, hair, cosmetics, a medication, animals & pets, home or workplace • its HEALTH EFFECTS • should I AVOID it • testing with TOXTEST in Australia • substance_id_9502 • CASRN: 591-81-1. [Link]
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LisaLise Blog. Benzyl Alcohol – Preserving With Plants. [Link]
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An In-depth Technical Guide to Benzyl 4-hydroxybutanoate: Synthesis, Applications, and Considerations
Introduction
Benzyl 4-hydroxybutanoate, a versatile organic compound, holds a significant position as a key intermediate and building block in various scientific domains, most notably in pharmaceutical research and development. Its unique bifunctional nature, possessing both a hydroxyl group and a benzyl-protected carboxylic acid, allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex molecules and drug delivery systems. This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its applications in medicinal chemistry and the critical legal and safety considerations associated with its use. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its effective and responsible utilization in a laboratory setting.
Physicochemical Properties and Characterization
This compound is a colorless oil at room temperature. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2][3] |
| Synonyms | 4-Hydroxy-butanoic Acid Phenylmethyl Ester, 3-(Benzyloxycarbonyl)-1-propanol, Benzyl 4-hydroxybutyrate | [1][2][3] |
| CAS Number | 91970-62-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| Appearance | Colorless oil | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |
Spectroscopic Data:
-
¹H NMR (600 MHz, Chloroform-d) δ 7.41 – 7.29 (m, 5H), 5.14 (s, 2H), 3.71 (t, J = 6.2 Hz, 2H), 2.51 (t, J = 7.4 Hz, 2H), 1.96 (p, J = 6.8 Hz, 2H), 1.62 (s, 1H).
-
¹³C NMR (151 MHz, CDCl₃) δ 173.6, 135.9, 128.6, 128.3, 128.2, 66.4, 62.1, 30.9, 27.9.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the acid-catalyzed ring-opening of γ-butyrolactone with benzyl alcohol. This method is favored for its atom economy and relatively straightforward procedure.
Experimental Protocol: Acid-Catalyzed Esterification of γ-Butyrolactone
This protocol is adapted from a procedure described in the Journal of Organic Chemistry for the synthesis of a related compound and represents a robust method for obtaining this compound.
Materials:
-
γ-Butyrolactone (1.0 equiv)
-
Benzyl alcohol (≥ 2.0 equiv)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 equiv)
-
Calcium Carbonate
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add γ-butyrolactone and an excess of benzyl alcohol (at least 2 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the γ-butyrolactone spot.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add calcium carbonate to the reaction mixture to neutralize the sulfuric acid. Stir for at least 4 hours. The effervescence should cease, indicating complete neutralization.
-
Filter the mixture to remove the calcium sulfate and any remaining calcium carbonate.
-
The excess benzyl alcohol can be removed from the filtrate by vacuum distillation.
-
The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound as a colorless oil.
Causality Behind Experimental Choices:
-
Excess Benzyl Alcohol: Using an excess of benzyl alcohol shifts the equilibrium of the esterification reaction towards the product side, maximizing the yield of this compound.
-
Sulfuric Acid as a Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of γ-butyrolactone, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by benzyl alcohol.
-
Neutralization with Calcium Carbonate: Calcium carbonate is a mild base used to neutralize the strong acid catalyst. Its insolubility in the organic medium allows for easy removal by filtration.
-
Vacuum Distillation: This step is crucial for removing the high-boiling point benzyl alcohol from the product without requiring extensive chromatography.
-
Silica Gel Chromatography: This final purification step ensures the removal of any remaining impurities, providing the desired compound with high purity.
Synthesis Workflow Diagram
Caption: Applications of this compound in drug development.
Biological Significance and Relationship to GHB
The biological relevance of this compound is intrinsically linked to its hydrolysis product, 4-hydroxybutanoic acid, also known as γ-hydroxybutyric acid (GHB). GHB is an endogenous compound found in the central nervous system and acts as a neurotransmitter or neuromodulator. It is also a well-known psychoactive substance with depressant effects.
It is crucial for researchers to understand that while this compound itself is not considered biologically active in the same manner as GHB, it can be metabolized in vivo to release GHB. Therefore, any in vivo studies involving this compound must consider the potential pharmacological effects of the released GHB.
Legal and Safety Considerations
Legal Status:
The legal status of this compound is a critical consideration for any researcher or institution handling this compound. Due to its direct relationship to GHB, which is a Schedule I controlled substance in the United States, the legal landscape surrounding its esters can be complex.
While this compound is not explicitly listed as a controlled substance, it could potentially be considered a "controlled substance analogue" under the Federal Analogue Act (21 U.S.C. § 813). A substance can be treated as a controlled substance analogue if it has a chemical structure substantially similar to a Schedule I or II substance and has a similar or greater effect on the central nervous system.
Therefore, it is imperative for researchers to consult with their institution's legal and compliance departments before synthesizing, purchasing, or using this compound to ensure full compliance with all federal and local regulations.
Safety Precautions:
Standard laboratory safety precautions should be followed when handling this compound. This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
Consulting the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Given its potential to be a precursor to GHB, all research involving this compound should be conducted with a high degree of responsibility and ethical consideration.
Conclusion
This compound is a chemical of significant interest due to its versatility as a synthetic intermediate. Its straightforward synthesis and the presence of two distinct functional groups make it a valuable tool in the hands of medicinal chemists and drug development professionals. However, its close structural relationship to GHB necessitates a thorough understanding of its legal implications and a commitment to responsible handling and use. This guide has provided a detailed overview of the key technical aspects of this compound, from its synthesis to its applications, to empower researchers to utilize this compound effectively and safely in their scientific endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents.
-
DEA Diversion Control Division. Controlled Substance Schedules. [Link]
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DEA Diversion Control Division. Orange Book - List of Controlled Substances and Regulated Chemicals. [Link]
-
ACS Publications. Efficient Total Synthesis of Bilirubin IXα from Butyrolactone. [Link]
-
WSU Research Exchange. CONTROLLED-RELEASE APPLICATIONS FOR pH-SENSITIVE PHOSPHORAMIDATES. [Link]
-
Durham E-Theses. The design and synthesis of peptide/protein based ATRP initiators. [Link]
- Google Patents. US10774031B2 - Prodrugs of gamma-hydroxybutyric acid, compositions and uses thereof.
-
DEA.gov. Drug Scheduling. [Link]
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Topic: Benzyl 4-hydroxybutanoate: Metabolic Pathways and Enzymatic Transformations
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-hydroxybutanoate (B4HB) is an aromatic ester of significant interest across multiple industries, including pharmaceuticals, cosmetics, and food science, where it serves as a synthetic intermediate, flavoring agent, and potential bioactive precursor.[1] Its molecular structure, comprising a benzyl alcohol moiety ester-linked to 4-hydroxybutanoic acid (GHB), dictates its chemical reactivity and, critically, its metabolic fate within biological systems.[1][2] Understanding the metabolic pathways and the specific enzymatic transformations that govern its bioconversion is paramount for assessing its pharmacokinetic profile, toxicological risk, and therapeutic potential. This guide provides a detailed exploration of the core metabolic route for B4HB—enzymatic hydrolysis—and the subsequent catabolism of its primary metabolites, supported by field-proven experimental protocols for its characterization.
Introduction: The Physicochemical Landscape of this compound
This compound (CAS No: 91970-62-6) is an organic compound with the molecular formula C₁₁H₁₄O₃.[2] The molecule's key features are the ester linkage, which is a primary target for enzymatic action, and the two resulting functional molecules upon its cleavage: an aromatic alcohol (benzyl alcohol) and a short-chain fatty acid (4-hydroxybutanoic acid). This structure makes it a valuable building block in organic synthesis and a precursor for various bioactive compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | |
| IUPAC Name | This compound | |
| Primary Functional Groups | Ester, Hydroxyl, Phenyl | [1] |
Primary Metabolic Pathway: Ester Hydrolysis
The central and initial step in the metabolism of this compound is the hydrolytic cleavage of its ester bond. This reaction is catalyzed by a class of enzymes known as hydrolases, which utilize water to break down the ester into its constituent alcohol and carboxylic acid.[3][4]
Reaction: this compound + H₂O → Benzyl Alcohol + 4-Hydroxybutanoic Acid
This biotransformation is not merely a degradation step but a critical activation or detoxification event that releases two distinct, biologically active molecules, each with its own well-characterized metabolic pathway.
Enzymatic Catalysts of Hydrolysis
The hydrolysis of B4HB is mediated by several classes of enzymes with broad substrate specificities. The specific enzymes involved can vary by tissue type and organism.
-
Carboxylesterases (CES): These are the primary enzymes in mammals responsible for the hydrolysis of a vast number of ester-containing drugs and xenobiotics.[3][4] Human carboxylesterase 1 (CES1), predominantly found in the liver, and human carboxylesterase 2 (CES2), found in the small intestine and other tissues, are the most important.[4] They play a crucial role in drug disposition, often converting ester prodrugs into their active forms or inactivating active drugs for elimination.[3]
-
Lipases: While their primary role is the hydrolysis of triglycerides, many lipases exhibit broad substrate promiscuity and can efficiently catalyze the hydrolysis and synthesis of benzyl esters.[5][6] Enzymes such as Candida antarctica Lipase B (CALB) and lipases from Pseudomonas species are widely used in biotechnology for the synthesis and resolution of aromatic esters and are effective catalysts for their hydrolysis.[5][7][8] This makes them relevant models for microbial metabolism of B4HB.
-
Other Esterases: Various other non-specific esterases, such as those from Bacillus subtilis, have also been shown to effectively cleave benzyl ester protecting groups, highlighting the widespread enzymatic capability to process this functional group.[5]
Caption: Primary metabolic pathway of this compound.
Downstream Metabolic Fates of Hydrolysis Products
Once hydrolysis occurs, the resulting metabolites, benzyl alcohol and 4-hydroxybutanoic acid, enter distinct catabolic pathways.
Metabolism of Benzyl Alcohol
Benzyl alcohol is a common aromatic compound metabolized primarily in the liver.[9] The pathway is a two-step oxidation process:
-
Oxidation to Benzaldehyde: Benzyl alcohol is first oxidized to benzaldehyde by alcohol dehydrogenases.[10][11]
-
Oxidation to Benzoic Acid: Benzaldehyde is subsequently and rapidly oxidized to benzoic acid by aldehyde dehydrogenases.[9][10][11]
-
Excretion: Benzoic acid is then typically conjugated with glycine to form hippuric acid, a more water-soluble compound that is readily excreted in the urine.[9][12]
This pathway is an efficient detoxification route for aromatic alcohols.[9] In some microorganisms, benzoic acid can be further degraded via catechol and channeled into the tricarboxylic acid (TCA) cycle.[10]
Metabolism of 4-Hydroxybutanoic Acid (GHB)
4-Hydroxybutanoic acid, widely known as gamma-hydroxybutyrate (GHB), is an endogenous neurotransmitter.[13][14][15] Its metabolism is a key part of cellular energy production.
-
Conversion to Succinic Semialdehyde: In the primary catabolic step, GHB is oxidized to succinic semialdehyde. This reaction is catalyzed by the enzyme 4-hydroxybutyrate dehydrogenase.[1]
-
Entry into the TCA Cycle: Succinic semialdehyde is then converted to succinate by succinic semialdehyde dehydrogenase. Succinate is a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle, where it is further metabolized to generate cellular energy (ATP).[15]
Given GHB's pharmacological activity, particularly its sedative effects at higher concentrations through action at GABA-B receptors, understanding the rate of its release from B4HB is critical for any therapeutic or safety assessment.[14][16][17]
Experimental Protocol: In Vitro Enzymatic Hydrolysis Assay
To quantitatively assess the enzymatic transformation of this compound, a robust in vitro hydrolysis assay is essential. This protocol provides a self-validating system to measure the rate of hydrolysis using a commercially available lipase, which serves as a reliable and accessible model enzyme.
Objective: To determine the rate of enzymatic hydrolysis of this compound by monitoring the formation of its hydrolysis products (Benzyl Alcohol and 4-Hydroxybutanoic Acid) over time using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
This compound (Substrate)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Potassium Phosphate Buffer (50 mM, pH 7.4)
-
Acetonitrile (HPLC Grade)
-
Methanol (for quenching)
-
Formic Acid (for mobile phase)
-
Ultrapure Water
-
Analytical standards: Benzyl Alcohol, 4-Hydroxybutanoic Acid
-
Thermomixer or shaking incubator
-
Microcentrifuge tubes (1.5 mL)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Prepare analytical standards of Benzyl Alcohol and 4-Hydroxybutanoic Acid (e.g., 1 mM stocks) in the phosphate buffer. Use these to create a calibration curve for HPLC quantification.
-
-
Enzyme Reaction Setup:
-
Causality: The reaction is initiated by adding the enzyme to a buffered substrate solution. A control without the enzyme is crucial to account for any non-enzymatic (spontaneous) hydrolysis.
-
In a 1.5 mL microcentrifuge tube, add 980 µL of 50 mM potassium phosphate buffer (pH 7.4).
-
Add 10 µL of the 10 mM this compound stock solution to achieve a final concentration of 100 µM. Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 10 mg of immobilized CALB.
-
Set up a parallel control reaction containing all components except the enzyme.
-
Incubate all tubes at 37°C with shaking (e.g., 700 rpm) in a thermomixer.
-
-
Time-Course Sampling and Quenching:
-
Causality: To measure the reaction rate, the reaction must be stopped (quenched) at specific time points. Cold methanol is used to precipitate the enzyme and halt its activity.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately add the aliquot to a new tube containing 200 µL of ice-cold methanol to quench the reaction.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the immobilized enzyme and any precipitated proteins.
-
-
HPLC Analysis:
-
Causality: HPLC with a C18 reverse-phase column is the gold standard for separating and quantifying small organic molecules like the substrate and its products based on their polarity.
-
Transfer the supernatant from the quenched samples to HPLC vials.
-
Inject 10 µL onto a C18 column.
-
Use a gradient mobile phase, for example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Set the UV detector to monitor at wavelengths appropriate for the aromatic ring of the substrate and benzyl alcohol (e.g., 254 nm).
-
Identify and quantify the peaks for this compound and Benzyl Alcohol by comparing their retention times and peak areas to the analytical standards and calibration curve.
-
-
Data Analysis:
-
Calculate the concentration of substrate remaining and product formed at each time point using the calibration curve.
-
Plot the concentration of the product (Benzyl Alcohol) versus time.
-
Determine the initial reaction velocity (rate) from the linear portion of the curve. The rate can be expressed as µmol of product formed per minute per mg of enzyme.
-
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An In-Depth Technical Guide to the Antioxidant Properties of Benzyl 4-hydroxybutanoate
Disclaimer: Direct experimental data on the antioxidant properties of Benzyl 4-hydroxybutanoate is limited in current scientific literature. This guide provides a comprehensive overview of its potential antioxidant activity based on established principles of antioxidant chemistry, analysis of its structural moieties, and data from structurally related compounds. The experimental protocols provided are established, standardized methods for evaluating antioxidant capacity.
Introduction: Unveiling the Potential of this compound
This compound (B4HB) is an organic ester with the molecular formula C₁₁H₁₄O₃.[1] Structurally, it comprises a benzyl group ester-linked to a 4-hydroxybutanoate backbone. While it has applications as a precursor in organic synthesis and as a flavoring agent, its potential biological activities, including antioxidant effects, are an emerging area of interest.[1] The presence of a hydroxyl group and an aromatic ring suggests that B4HB may participate in reactions that neutralize free radicals, a key characteristic of antioxidant compounds. This guide will explore the theoretical basis for these properties, provide detailed methodologies for their empirical validation, and discuss potential mechanisms of action.
Theoretical Antioxidant Mechanisms
The antioxidant potential of a molecule is intrinsically linked to its chemical structure. For this compound, two primary features may contribute to its ability to counteract oxidative stress: the 4-hydroxybutyrate moiety and the benzyl ester group.
The Role of the Hydroxyl Group
The hydroxyl (-OH) group on the butanoate chain is a potential site for antioxidant activity. While not a phenolic hydroxyl group, which is common in many potent natural antioxidants, aliphatic hydroxyl groups can still participate in hydrogen atom donation to quench free radicals, albeit typically to a lesser extent.
By analogy, the related compound 3-hydroxybutyrate (3-HB) has been shown to exert antioxidant effects.[2][3] Studies suggest that 3-HB can directly scavenge hydroxyl radicals and inhibit the production of mitochondrial reactive oxygen species (ROS).[3] It is plausible that the hydroxyl group in B4HB could engage in similar free radical scavenging activities.
Influence of the Benzyl Ester Moiety
The benzyl group, while not having a free hydroxyl group for direct donation, influences the electronic properties of the molecule. Esterification of phenolic compounds, such as hydroxycinnamic acids, has been shown to modulate their antioxidant activity.[4] In some cases, esterification can enhance antioxidant efficacy, particularly in lipophilic environments.[4] The benzyl ester in B4HB may therefore contribute to its overall antioxidant profile by influencing its solubility and interaction with cellular membranes.
Experimental Validation of Antioxidant Properties
To empirically determine the antioxidant capacity of this compound, a series of standardized in vitro and cell-based assays are recommended. These assays provide quantitative data on a compound's ability to scavenge various types of free radicals and to protect cells from oxidative damage.
In Vitro Chemical Assays
This assay is a common and reliable method for screening the free radical scavenging ability of a compound. The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions.
-
Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, causing the solution to lose its color.
Experimental Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of the this compound sample at various concentrations to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution.[5] The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this fluorescence by scavenging the ROS.
Experimental Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled plate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and incubate with a solution containing DCFH-DA.
-
Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound.
-
Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. Results are typically expressed as quercetin equivalents.
Quantitative Data Summary (Hypothetical and Comparative)
| Assay Type | Parameter | Result for 4-Hydroxybenzyl alcohol | Reference Compound | Result for Reference |
| DPPH Radical Scavenging | IC₅₀ | 63 µg/mL | Ascorbic Acid | 6.35 µg/mL |
| ABTS Radical Scavenging | % Inhibition | >75% at 3.72 µg/mL | Trolox | IC₅₀ = 2.93 µg/mL |
| Lipid Peroxidation Inhibition | % Prevention | 51% at 25 µg/mL | α-tocopherol | 42% at 50 µg/mL |
Note: These values are collated from various studies and should be used for comparative purposes only.[6] Direct testing of this compound under standardized conditions is necessary for accurate quantification of its antioxidant capacity.
Potential Cellular Mechanisms and Signaling Pathways
Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways involved in the endogenous antioxidant response. A key pathway in this regard is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.
Studies on 4-hydroxybenzyl alcohol have shown that it can upregulate the transcription factor Nrf2.[5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or certain bioactive compounds, Nrf2 is released, translocates to the nucleus, and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[5][7]
It is hypothesized that this compound, or its metabolites, may also activate the Nrf2-ARE pathway, thereby enhancing the cell's intrinsic antioxidant defenses.
Visualizations
Workflow for DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH radical scavenging assay.
Proposed Nrf2-ARE Signaling Pathway Activation
Caption: Proposed activation of the Nrf2-ARE antioxidant pathway.
Conclusion and Future Directions
This compound possesses structural features that suggest it may have valuable antioxidant properties. The hydroxyl group and the overall molecular structure provide a basis for potential free radical scavenging and interaction with cellular antioxidant pathways. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of these properties.
Future research should focus on performing these assays to generate empirical data on the antioxidant capacity of this compound. Further studies could also investigate its effects in more complex biological systems, such as in models of oxidative stress-related diseases, and explore the metabolic fate of the molecule to identify any bioactive metabolites. Such research will be crucial in fully elucidating the potential of this compound as a novel antioxidant for applications in pharmaceuticals, cosmetics, and food science.
References
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MDPI. (n.d.). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. Available at: [Link]
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PubMed. (n.d.). Comparison of Antioxidant Effects of 3-Hydroxybutyrate and Sodium 3-Hydroxybutyrate Through SIRT3/FOXO3A Pathway: Implications for In Vitro and In Vivo Research. Available at: [Link]
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PubMed. (2009, December 10). Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Available at: [Link]
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PubMed. (n.d.). In Vitro Antioxidant Assays. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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MDPI. (n.d.). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. Available at: [Link]
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PubMed. (n.d.). Relationships between Free Radical Scavenging and Antioxidant Activity in Foods. Available at: [Link]
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MDPI. (n.d.). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. Available at: [Link]
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PubMed. (n.d.). Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties. Available at: [Link]
-
MDPI. (n.d.). β-hydroxybutyrate as an Anti-Aging Metabolite. Available at: [Link]
-
MDPI. (n.d.). Metabolomics-Based Study of the Protective Effect of 4-Hydroxybenzyl Alcohol on Ischemic Astrocytes. Available at: [Link]
-
PubMed. (2013, April 28). 4-Hydroxybenzyl Alcohol Confers Neuroprotection Through Up-Regulation of Antioxidant Protein Expression. Available at: [Link]
-
National Institutes of Health (NIH). (2017, May 10). Anti-oxidative effects of 4-hydroxybenzyl alcohol in astrocytes confer protective effects in autocrine and paracrine manners. Available at: [Link]
-
PubMed. (n.d.). Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol. Available at: [Link]
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MDPI. (n.d.). In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives. Available at: [Link]
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Brieflands. (n.d.). In Vitro Antioxidant Activity and Total Phenolic Content of Root Extracts from Phragmanthera glaucocarpa (Peyr.) Balle. Available at: [Link]
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PubMed. (n.d.). Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury. Available at: [Link]
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ACS Publications. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Available at: [Link]
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The Pivotal Role of Benzyl 4-hydroxybutanoate in Advanced Polymer Chemistry: A Technical Guide
This in-depth technical guide explores the multifaceted role of Benzyl 4-hydroxybutanoate in modern polymer chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, polymerization, and application of this versatile monomer, offering field-proven insights and detailed experimental protocols. We will explore how the unique structural characteristics of this compound, particularly the interplay between its hydroxyl and benzyl ester functionalities, are leveraged to create bespoke polymers with tailored properties for advanced applications.
Introduction: The Strategic Importance of this compound
This compound (B4HB), with the chemical formula C₁₁H₁₄O₃, is an organic compound that has garnered significant attention as a precursor and building block in the synthesis of functionalized polymers.[1] Its structure, featuring a hydroxyl group at the 4-position and a benzyl ester, provides two reactive sites that can be strategically manipulated in polymerization reactions.[1] This dual functionality allows for its participation in both chain-growth and step-growth polymerization mechanisms, making it a valuable tool in the polymer chemist's arsenal.
The incorporation of the benzyl group offers several advantages, including the potential for post-polymerization modification through debenzylation, which exposes a carboxylic acid group for further functionalization. This "protecting group" strategy is instrumental in the synthesis of well-defined, functional polyesters. Furthermore, the 4-hydroxybutanoate backbone is a key component of poly(4-hydroxybutyrate) (P4HB), a biodegradable and biocompatible polyester with FDA approval for various medical applications.[2] The chemical synthesis of P4HB and its derivatives, often involving this compound or its related precursor, γ-butyrolactone (GBL), allows for greater control over polymer architecture and properties compared to microbial production methods.
This guide will provide a comprehensive overview of the synthesis of this compound, its application as both a monomer and an initiator in polymerization, and the characterization of the resulting polymers.
Synthesis of this compound: A Foundational Step
The synthesis of this compound is typically achieved through the esterification of 4-hydroxybutanoic acid with benzyl alcohol in the presence of an acid catalyst.[3] An alternative and common laboratory-scale synthesis involves the ring-opening of γ-butyrolactone (GBL) with benzyl alcohol.
Experimental Protocol: Synthesis of this compound from γ-Butyrolactone
This protocol details a reliable method for the synthesis of this compound.
Materials:
-
γ-Butyrolactone (GBL)
-
Benzyl alcohol
-
Toluene (dry)
-
Silver(I) oxide (Ag₂O)
-
Celite
-
Tetrahydrofuran (THF)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-2-butanone (0.050 mol) in 50 mL of dry toluene. Add freshly prepared silver(I) oxide (0.060 mol).
-
Addition of Benzyl Bromide: Cool the suspension in an ice bath and add benzyl bromide (0.070 mol) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 18 hours.
-
Work-up: Filter the suspension through Celite and wash the filter cake with two 50-mL portions of toluene. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of tetrahydrofuran and hexane as the eluent.[4]
Characterization:
The final product, this compound, should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.
This compound in Polymer Synthesis: A Dual Role
This compound's unique structure allows it to function as both a monomer in polycondensation reactions and a precursor to an initiator in ring-opening polymerization.
Role as a Monomer: Polycondensation
In polycondensation, the hydroxyl and benzyl ester groups of this compound can react to form a polyester. The benzyl ester can be either retained in the final polymer or cleaved post-polymerization to yield a poly(4-hydroxybutyric acid) with a terminal benzyl group.
Materials:
-
Racemic ethyl 3-hydroxybutyrate (as a model for this compound)
-
Transesterification catalyst (e.g., titanium isopropoxide)
Procedure:
-
Reaction Setup: Place the hydroxy-ester (e.g., 20 g) and the transesterification catalyst (e.g., 1 wt%) in a single-neck flask connected to a vacuum distillation apparatus.
-
Polymerization: Heat the flask to 140°C at 200 mbar. After one hour, gradually increase the temperature to 200°C to facilitate the removal of the alcohol byproduct (ethanol in this model, benzyl alcohol in the case of B4HB) and drive the polymerization.[3]
-
Purification: The resulting polymer can be purified by precipitation in a non-solvent like methanol and dried under vacuum.
Causality Behind Experimental Choices: The use of a vacuum is crucial to remove the benzyl alcohol byproduct, shifting the equilibrium towards polymer formation. The high temperature is necessary to overcome the activation energy for the transesterification reaction. The choice of catalyst is critical; titanium isopropoxide is effective in promoting the polycondensation of hydroxy esters.[3]
Role as an Initiator Precursor: Ring-Opening Polymerization (ROP) of γ-Butyrolactone
Benzyl alcohol, which can be considered a precursor to the benzyl ester in B4HB, is a widely used initiator for the ring-opening polymerization (ROP) of lactones, including γ-butyrolactone (GBL). This method is particularly effective for producing well-defined polyesters with controlled molecular weights and a benzyl ether end-group.
The organocatalyzed ROP of GBL initiated by benzyl alcohol typically proceeds via a monomer-activated mechanism. A base, such as potassium tert-butoxide, deprotonates the benzyl alcohol to form a more nucleophilic benzyl alkoxide. This alkoxide then attacks the carbonyl carbon of the GBL monomer, leading to the ring-opening and the formation of a propagating chain with a terminal alkoxide. This process continues with the addition of more GBL monomers.
Diagram of the Ring-Opening Polymerization Mechanism
Caption: Mechanism of base-assisted ROP of GBL initiated by benzyl alcohol.
This protocol is adapted from a facile method for preparing biodegradable poly(γ-butyrolactone).[5]
Materials:
-
γ-Butyrolactone (GBL)
-
Benzyl alcohol
-
Potassium tert-butoxide (t-BuOK)
-
Argon atmosphere
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, charge the flask with GBL (e.g., 10 mL, 130 mmol).
-
Initiator and Catalyst Preparation: In a separate vial, dissolve potassium tert-butoxide (e.g., 0.13 mmol) in benzyl alcohol (e.g., 1.3 mmol).
-
Polymerization: Add the initiator/catalyst solution to the GBL at the desired reaction temperature (e.g., room temperature).
-
Quenching: After the desired reaction time, quench the polymerization by adding a suitable acid (e.g., benzoic acid).
-
Purification: The polymer is typically purified by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.
Causality Behind Experimental Choices: The use of a strong base like potassium tert-butoxide is essential to deprotonate the benzyl alcohol, thereby activating it as an initiator.[5] The reaction is performed under an inert atmosphere to prevent side reactions with moisture and oxygen. Quenching the reaction with an acid neutralizes the basic catalyst and terminates the polymerization.
Properties of Polymers Derived from this compound
The incorporation of a benzyl group, either as an end-group from a benzyl alcohol initiator or as a pendant group from a benzyl-containing monomer, can significantly influence the properties of the resulting polyester.
Influence on Thermal and Mechanical Properties
The presence of the bulky benzyl group can disrupt the packing of polymer chains, leading to a decrease in crystallinity.[6] This, in turn, can affect the thermal properties, such as the melting temperature (Tm) and glass transition temperature (Tg), as well as the mechanical properties, including tensile strength and elongation at break. For instance, copolymers of 3-hydroxybutyrate and 4-hydroxybutyrate exhibit properties ranging from thermoplastics to elastomers depending on the 4HB fraction.[2]
Quantitative Data on P4HB and Related Copolymers
The following table summarizes key properties of P4HB and its copolymers, providing a baseline for understanding the impact of structural modifications.
| Property | P(3HB) | P(3HB-co-4HB) | P4HB |
| Melting Temperature (Tm) | 175-180 °C | 40-160 °C | 53-60 °C |
| Glass Transition Temp. (Tg) | 5-10 °C | -20 to 5 °C | -48 to -51 °C |
| Tensile Strength | 40 MPa | 20-35 MPa | 50 MPa |
| Elongation at Break | 5% | 100-800% | 1000% |
| Data compiled from multiple sources.[2][6][7][8] |
Conclusion and Future Outlook
This compound stands out as a highly versatile and valuable building block in polymer chemistry. Its dual functionality enables its participation in various polymerization pathways, leading to the synthesis of well-defined polyesters with tunable properties. The ability to introduce a benzyl group, which can be retained for specific applications or removed to expose a reactive carboxylic acid, opens up a wide range of possibilities for creating advanced functional materials.
The use of benzyl alcohol as an initiator in the ROP of γ-butyrolactone provides a robust method for producing P4HB with controlled molecular architecture. As the demand for biodegradable and biocompatible polymers continues to grow, particularly in the biomedical and pharmaceutical fields, the strategic use of this compound and its derivatives is poised to play an increasingly important role in the development of next-generation materials. Future research will likely focus on exploring novel catalytic systems for the polymerization of benzyl-containing monomers and further elucidating the structure-property relationships of these unique polyesters.
References
- Kourmentza, C., et al. (2020). Poly(4-Hydroxybutyrate): Current State and Perspectives. Frontiers in Bioengineering and Biotechnology, 8, 303.
- Falconnet, A., et al. (2020). Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization. Green Chemistry, 22(15), 4884-4893.
- Martin, D. P., & Williams, S. F. (2003). Medical applications of poly-4-hydroxybutyrate: a strong, flexible, resorbable biomaterial. Biochemical Engineering Journal, 16(2), 97-105.
- Sinskey, A. J., et al. (2023). Effects of Differing Monomer Compositions on Properties of P(3HB-co-4HB) Synthesized by Aneurinibacillus sp.
- Coulembier, O., et al. (2011). Organocatalyzed controlled ROP of β-lactones towards poly(hydroxyalkanoate)s: from β-butyrolactone to benzyl β-malolactone polymers. Polymer Chemistry, 2(4), 854-860.
- Volova, T. G., et al. (2023). Biosynthesis of Poly(3-hydroxybutyrate-co-4-hydroxybutyrate)
- Oishi, M., et al. (2025). Acid-catalyzed Ring-opening Polymerization of ^|^gamma;-Butyrolactone under High-pressure Conditions. Chemistry Letters.
- Organic Syntheses Procedure. (r,s)-mevalonolactone-2- 13 c. Organic Syntheses.
- Falconnet, A., et al. (2020). Facile Preparation of Biodegradable Poly(γ-Butyrolactone) via Base Assisted Ring-Opening Polymerization.
- Qu-Sheng, L., et al. (2024). Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB)
Sources
- 1. Poly(4-Hydroxybutyrate): Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Poly(4-Hydroxybutyrate): Current State and Perspectives [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Biosynthesis of Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) from Different 4-Hydroxybutyrate Precursors by New Wild-Type Strain Cupriavidus necator IBP/SFU-1 [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Benzyl 4-Hydroxybutanoate: An Application Note and Laboratory Protocol
Abstract
This comprehensive guide details a reliable and efficient protocol for the laboratory-scale synthesis of benzyl 4-hydroxybutanoate, a valuable precursor in organic synthesis and pharmaceutical research.[1] The primary focus of this document is the acid-catalyzed ring-opening of γ-butyrolactone with benzyl alcohol, a direct and atom-economical approach. An alternative two-step method involving the saponification of γ-butyrolactone followed by benzylation is also discussed. This guide provides a thorough explanation of the underlying chemical principles, detailed step-by-step procedures, and methods for purification and characterization to ensure the synthesis of a high-purity final product.
Introduction
This compound is an organic compound with the molecular formula C₁₁H₁₄O₃.[2] Its structure, featuring a terminal hydroxyl group and a benzyl ester, makes it a versatile building block for the synthesis of more complex molecules.[1] This bifunctionality allows for a wide range of chemical transformations, rendering it a molecule of interest in medicinal chemistry and materials science.[1] For instance, the hydroxyl group can be oxidized or participate in polymerization reactions, while the ester linkage can be hydrolyzed or transesterified.[1]
This application note provides researchers, scientists, and drug development professionals with a detailed and validated protocol for the synthesis of this compound in a research laboratory setting.
Chemical Properties and Synthesis Overview
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol [2] |
| IUPAC Name | This compound[2] |
| CAS Number | 91970-62-6[2] |
Table 1: Key chemical properties of this compound.
Synthetic Strategies
Two primary synthetic routes are commonly employed for the preparation of this compound:
-
Acid-Catalyzed Ring-Opening of γ-Butyrolactone: This is a direct, one-pot synthesis where γ-butyrolactone is reacted with benzyl alcohol in the presence of an acid catalyst. The acidic conditions facilitate the nucleophilic attack of the benzyl alcohol on the carbonyl carbon of the lactone, leading to the formation of the desired ester. This method is often favored for its simplicity and efficiency.
-
Fischer Esterification of 4-Hydroxybutanoic Acid: This classic esterification method involves the reaction of 4-hydroxybutanoic acid with benzyl alcohol, catalyzed by a strong acid such as sulfuric acid.[1] This approach requires the initial preparation of 4-hydroxybutanoic acid, which is typically generated by the hydrolysis of γ-butyrolactone under basic conditions, followed by acidification.[3]
This guide will provide a detailed protocol for the first method, the acid-catalyzed ring-opening of γ-butyrolactone.
Reaction Mechanism: Acid-Catalyzed Ring-Opening of γ-Butyrolactone
The synthesis of this compound from γ-butyrolactone and benzyl alcohol is an equilibrium process catalyzed by acid. The mechanism can be described as follows:
Caption: Mechanism of acid-catalyzed synthesis.
Detailed Experimental Protocol: Acid-Catalyzed Synthesis from γ-Butyrolactone
This protocol details the synthesis of this compound from γ-butyrolactone and benzyl alcohol using sulfuric acid as a catalyst.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| γ-Butyrolactone | C₄H₆O₂ | 86.09 | 8.61 g (7.6 mL) | 0.1 |
| Benzyl Alcohol | C₇H₈O | 108.14 | 21.6 g (20.8 mL) | 0.2 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~0.5 mL | catalytic |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Brine | NaCl (aq) | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For chromatography | - |
| Hexane | C₆H₁₄ | 86.18 | For chromatography | - |
Table 2: Reagents and their quantities for the synthesis.
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for flash column chromatography
-
TLC plates (silica gel)
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add γ-butyrolactone (8.61 g, 0.1 mol), benzyl alcohol (21.6 g, 0.2 mol), and toluene (50 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (~0.5 mL) dropwise to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Quenching: Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 30:70) is typically effective.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexane) and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.30-7.40 (m, 5H, Ar-H)
-
δ 5.12 (s, 2H, -OCH₂Ph)
-
δ 3.65 (t, J = 6.2 Hz, 2H, -CH₂OH)
-
δ 2.45 (t, J = 7.0 Hz, 2H, -COCH₂)
-
δ 1.90 (quint, J = 6.6 Hz, 2H, -CH₂CH₂CH₂-)
-
δ ~1.5-2.0 (br s, 1H, -OH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 173.5 (C=O)
-
δ 135.8 (Ar-C)
-
δ 128.6 (Ar-CH)
-
δ 128.2 (Ar-CH)
-
δ 128.1 (Ar-CH)
-
δ 66.4 (-OCH₂Ph)
-
δ 62.1 (-CH₂OH)
-
δ 30.8 (-COCH₂)
-
δ 27.9 (-CH₂CH₂CH₂-)
-
-
FTIR (neat, cm⁻¹):
-
3400 (broad, O-H stretch)
-
3030 (Ar C-H stretch)
-
2950, 2870 (Aliphatic C-H stretch)
-
1730 (C=O ester stretch)
-
1250, 1170 (C-O stretch)
-
Alternative Synthetic Route: Saponification and Benzylation
An alternative two-step synthesis can also be employed:
-
Saponification of γ-Butyrolactone: γ-Butyrolactone is hydrolyzed with a base, such as sodium hydroxide, to form the sodium salt of 4-hydroxybutanoic acid.[3]
-
Benzylation: The resulting carboxylate salt is then reacted with benzyl bromide in a suitable solvent (e.g., DMF) to yield this compound.
This method avoids the use of strong acids but involves an additional step and the use of an alkylating agent.
Troubleshooting and Safety Precautions
Troubleshooting
-
Low Yield: Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, a small amount of additional catalyst can be added. Ensure efficient removal of water if using the Fischer esterification method.
-
Purification Difficulties: If the product is difficult to separate from benzyl alcohol, ensure the initial excess of benzyl alcohol is not too large. A good work-up to remove the majority of the unreacted alcohol is crucial before chromatography.
Safety Precautions
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: Toluene, ethyl acetate, and hexane are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Benzyl Alcohol and γ-Butyrolactone: These reagents can be irritants. Avoid inhalation and skin contact.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound in a research laboratory setting. The acid-catalyzed ring-opening of γ-butyrolactone with benzyl alcohol is presented as an efficient and straightforward method. By following the detailed experimental procedure and purification guidelines, researchers can obtain the target compound in high purity, as confirmed by standard analytical techniques.
References
-
PubChem. This compound. Retrieved from [Link]
-
Wikipedia. γ-Butyrolactone. Retrieved from [Link]
-
Addiction Resource. (2016, October 4). How is GHB Made: Ingredients, Recipe for Production. Retrieved from [Link]
Sources
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Benzyl 4-hydroxybutanoate
I. Executive Summary
This document provides a detailed technical guide for the synthesis of benzyl 4-hydroxybutanoate, a valuable precursor molecule in organic and medicinal chemistry.[1] The primary focus is on the acid-catalyzed esterification of 4-hydroxybutanoic acid with benzyl alcohol, a classic transformation known as the Fischer-Speier esterification.[1][2][3] We will explore the underlying reaction mechanism, provide a robust and validated experimental protocol, and discuss critical process parameters, potential side reactions, and troubleshooting strategies. This guide is designed to equip researchers with the necessary knowledge to successfully and efficiently synthesize this versatile chemical building block.
The inherent challenge in this synthesis lies in managing the reversible nature of the esterification and mitigating the competing intramolecular cyclization of the starting material.[4][5] By understanding the kinetics and thermodynamics at play, and by implementing the procedural controls detailed herein, high-yield synthesis of the target ester can be reliably achieved.
II. Mechanistic Insights: The Fischer-Speier Esterification
The formation of this compound from 4-hydroxybutanoic acid and benzyl alcohol is an equilibrium-driven process that requires an acid catalyst to proceed at a reasonable rate.[2][6][7] The mechanism, illustrated below, involves the activation of the carboxylic acid towards nucleophilic attack by the alcohol.
The key steps are as follows:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 4-hydroxybutanoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][3][8]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][3][8]
-
Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups, creating a good leaving group (water).[2][3][5]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.[2][3]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst.[2][3]
Sources
- 1. Buy this compound | 91970-62-6 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 8. Fischer Esterification [organic-chemistry.org]
Using Benzyl 4-hydroxybutanoate as a protecting group in peptide synthesis
Application Note & Protocol Guide
Topic: Benzyl 4-hydroxybutanoate: A Novel Hydrophilic Protecting Group for Carboxyl-Terminus Protection in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. While traditional benzyl esters have long served as robust protection for the C-terminus, particularly in the Boc/Bzl strategy, they can contribute to the challenging aggregation of hydrophobic peptides. This application note introduces this compound as a novel, cleavable C-terminal protecting group. The incorporation of a hydroxylated four-carbon linker is proposed to enhance the solubility of the growing peptide chain in standard organic solvents, thereby mitigating aggregation issues. We present the foundational principles, strategic application within orthogonal synthesis schemes, and detailed protocols for its use, culminating in a discussion of its potential advantages and challenges, including the management of potential side reactions like lactonization.
Introduction: The Rationale for a Hydrophilic Benzyl-Type Protecting Group
Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, relies on the iterative addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin.[1] A cornerstone of this strategy is the protection of all reactive functional groups, including the α-carboxyl group of the C-terminal amino acid, to prevent undesired side reactions.[2][3]
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy employs benzyl esters for the protection of C-terminal and side-chain carboxyl groups.[1] These benzyl esters exhibit excellent stability to the moderately acidic conditions required for Nα-Boc group removal (e.g., trifluoroacetic acid, TFA) but are readily cleaved under strong acid conditions (e.g., HF, TFMSA) during the final deprotection step.[4]
A significant challenge in modern peptide synthesis, especially for long or hydrophobic sequences, is aggregation of the growing peptide chain. This can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purifications. The use of solubilizing tags and protecting groups is an emerging strategy to overcome this limitation.[5][6]
Herein, we propose the use of This compound as a C-terminal protecting group. Its unique structure combines the established stability of a benzyl ester with a short, hydrophilic linker containing a terminal hydroxyl group. This modification offers a compelling hypothesis: the hydroxyl group can improve solvation of the protected peptide, disrupting interchain hydrogen bonding and reducing aggregation.
Principle of Operation and Orthogonality
The this compound handle is attached to the first amino acid via its hydroxyl group, forming an ester linkage. The benzyl ester at the other end of the handle serves as the ultimate protecting group for the entire C-terminal construct.
Mechanism of Protection and Deprotection
The core of this strategy is the differential lability of the ester bonds and the Nα-protecting group.
-
Attachment: The first Nα-protected amino acid is coupled to the hydroxyl group of this compound through standard esterification chemistry.
-
Chain Elongation: The resulting amino acid derivative, now C-terminally protected, can be used in either solution-phase synthesis or anchored to a resin for SPPS (e.g., via the benzyl group's aromatic ring if suitably functionalized, though this is beyond the scope of this note).
-
Final Cleavage: The terminal benzyl ester is cleaved under conditions that are orthogonal to many common side-chain protecting groups used in the Fmoc/tBu strategy, and compatible with the final cleavage step of a Boc/Bzl strategy. The primary methods for cleavage are:
-
Catalytic Hydrogenolysis: A mild method suitable for solution-phase synthesis, using H₂ gas with a palladium catalyst to cleave the benzyl ester, leaving the peptide and 4-hydroxybutanoic acid.[7]
-
Strong Acidolysis: Treatment with strong acids like HF or TFMSA will cleave the benzyl ester, consistent with the final cleavage step in Boc/Bzl SPPS.[4]
-
Orthogonality in SPPS
The utility of any protecting group is defined by its orthogonality—its stability under conditions used to remove other protecting groups.[2]
-
Fmoc/tBu Strategy: The ester linkages within the this compound handle are stable to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc removal. This makes it a theoretically compatible C-terminal protecting group for solution-phase Fmoc synthesis.
-
Boc/Bzl Strategy: The benzyl ester is stable to the moderate acid (TFA in DCM) used for Nα-Boc removal.[1] It is, however, cleaved by the very strong acids used for final peptide release, making it perfectly suited for this quasi-orthogonal scheme.[4]
Detailed Experimental Protocols
Protocol 1: Synthesis of Fmoc-Gly-OCH₂(CH₂)₂COOBn (Fmoc-Glycine-4-benzyloxycarbonylbutanoate)
This protocol details the esterification of an Nα-Fmoc protected amino acid to this compound for subsequent use in peptide synthesis.
Materials:
-
Fmoc-Gly-OH (1.0 eq)
-
This compound (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Fmoc-Gly-OH (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC (e.g., using a 1:1 EtOAc:Hexanes mobile phase).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using a gradient of EtOAc in Hexanes to yield the pure product.
Protocol 2: Cleavage of the Benzyl Ester via Catalytic Hydrogenolysis
This protocol is suitable for peptides synthesized in solution phase where sensitive functional groups (e.g., Cys(Trt)) are absent.
Materials:
-
Protected Peptide-OCH₂(CH₂)₂COOBn (1.0 eq)
-
Palladium on carbon (Pd/C), 10% w/w (approx. 10 mol% Pd)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the protected peptide in MeOH or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by HPLC or TLC until all starting material is consumed (typically 2-16 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (MeOH or THF).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude peptide with a free C-terminal 4-hydroxybutanoic acid moiety.
Critical Analysis: Side Reactions and Strategic Considerations
Potential Side Reaction: γ-Butyrolactone Formation
The most significant potential side reaction is the intramolecular cyclization of the 4-hydroxybutanoate linker to form γ-butyrolactone (GBL), which would prematurely cleave the peptide from its protecting group.[8]
-
During Synthesis: This is most likely to occur under basic conditions. While the ester linkage should be relatively stable to the tertiary amine bases (e.g., DIPEA) used during coupling, prolonged exposure or the use of stronger bases could induce lactonization. The use of standard piperidine for Fmoc deprotection should be monitored for premature cleavage.
-
During Cleavage: After hydrogenolytic removal of the benzyl group, the resulting 4-hydroxycarboxylic acid could cyclize, especially if the workup or subsequent steps are performed under acidic or heated conditions.
Mitigation Strategy: To circumvent lactonization, a two-step cleavage could be employed where the peptide is first cleaved from the benzyl ester and immediately used in a subsequent reaction (e.g., fragment condensation) without prolonged workup or purification of the intermediate. Alternatively, if the free acid is required, workup should be performed under neutral pH and at low temperatures.
Data Summary and Comparison
The following table provides a theoretical comparison of this compound with the standard Benzyl ester protecting group based on established chemical principles.
| Feature | Standard Benzyl (Bzl) Ester | This compound (Proposed) | Rationale & Implications |
| Primary Application | C-terminal protection in Boc/Bzl SPPS.[4] | C-terminal protection in solution-phase or Boc/Bzl SPPS. | The added linker may enhance solubility. |
| Stability to Base | High (Stable to piperidine). | Moderate to High (Potential for lactonization). | Risk of premature cleavage under basic conditions must be evaluated.[8] |
| Stability to Acid | Stable to moderate acid (TFA); cleaved by strong acid (HF).[1] | Expected to be identical to Bzl ester. | Fully compatible with the Boc/Bzl quasi-orthogonal strategy. |
| Cleavage Conditions | H₂/Pd/C; HF; TFMSA.[4][7] | H₂/Pd/C; HF; TFMSA. | Standard cleavage methods are applicable. |
| Key Advantage | Robust, well-established, and economical. | Potentially improved peptide solvation, reducing aggregation. | Could enable the synthesis of difficult, hydrophobic sequences. |
| Key Disadvantage | Can contribute to poor solubility of protected peptide. | Risk of intramolecular cyclization to form γ-butyrolactone. | Requires careful control of pH during synthesis and workup. |
Conclusion
This compound presents a compelling, albeit theoretical, option for C-terminal protection in peptide synthesis. Its design thoughtfully addresses the persistent challenge of peptide aggregation by introducing a hydrophilic moiety, while aiming to retain the robust cleavage characteristics of the parent benzyl ester group. The primary hurdle for its practical application is the potential for intramolecular side reactions. Future experimental validation is required to quantify its stability, assess its true impact on solvation, and optimize protocols to minimize lactonization. If these challenges can be overcome, this protecting group could become a valuable tool for the synthesis of complex and aggregation-prone peptides, expanding the capabilities of both solution-phase and solid-phase methodologies.
References
-
Prestidge, R. L., Harding, D. R. K., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579–2583. Available at: [Link]
-
Prestidge, R. L., Harding, D. R. K., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. R Discovery. Available at: [Link]
-
Prestidge, R. L., Harding, D. R. K., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Thieme. (n.d.). 4 Synthesis of Peptides. Available at: [Link]
-
Garg, N. K. (2017). GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization. National Institutes of Health. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Available at: [Link]
-
ResearchGate. (2013). Tag-Assisted Liquid-Phase Peptide Synthesis Using Hydrophobic Benzyl Alcohols as Supports. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. Available at: [Link]
- Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. Thieme.
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Available at: [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]
- Royal Society of Chemistry. (n.d.). C–O and C–C bond cleavage of α,β-unsaturated esters with the assistance of a gallane(pyridyl)iron complex. Dalton Transactions.
-
LookChem. (n.d.). Cas 96-48-0,gamma-Butyrolactone. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
- Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups.
-
National Center for Biotechnology Information. (n.d.). Formation pathways of gamma-butyrolactone from the furan ring of tegafur during its conversion to 5-fluorouracil. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Gamma-hydroxybutyrate, gamma-butyrolactone, and 1,4-butanediol: a case report and review of the literature. PubMed. Available at: [Link]
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Application Notes & Protocols: The Strategic Utility of Benzyl 4-hydroxybutanoate in the Synthesis of Bioactive Compounds
Prepared by: Gemini, Senior Application Scientist
Abstract
Benzyl 4-hydroxybutanoate is a versatile bifunctional molecule that has emerged as a strategic building block in the synthesis of a diverse array of bioactive compounds.[1] Its structure, featuring a benzyl-protected carboxylic acid and a primary hydroxyl group, offers a valuable platform for controlled, sequential chemical transformations.[1][2] This guide provides an in-depth exploration of its application in medicinal chemistry, focusing on its role as a precursor to neurotransmitter analogs, a scaffold for heterocyclic systems, and a component in advanced therapeutic modalities like proteolysis-targeting chimeras (PROTACs). We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer a framework for its integration into modern drug discovery programs.[1][3]
Introduction: A Profile of a Versatile Synthetic Intermediate
This compound (MW: 194.23 g/mol , Formula: C₁₁H₁₄O₃) is an ester derivative of 4-hydroxybutanoic acid, a compound more commonly known as gamma-hydroxybutyrate (GHB), a naturally occurring neurotransmitter.[4][5] The strategic value of this molecule in organic synthesis stems from its two distinct functional groups:
-
The Benzyl Ester: This group serves as a robust and reliable protecting group for the carboxylic acid.[6] It is stable to a wide range of reaction conditions, yet can be selectively cleaved under mild catalytic hydrogenation conditions, a process known as hydrogenolysis.[7][8] This deprotection step regenerates the free carboxylic acid and releases toluene as a benign byproduct.
-
The Primary Hydroxyl Group: This nucleophilic site is a key handle for synthetic diversification. It can be readily oxidized to an aldehyde, converted into a leaving group for substitution reactions, or used in esterification and etherification reactions to build more complex molecular architectures.[1]
This dual functionality allows chemists to perform modifications at the hydroxyl end of the molecule while the carboxyl group remains masked, preventing unwanted side reactions. This orthogonal control is a cornerstone of modern multi-step synthesis.
Core Applications in Bioactive Compound Synthesis
The unique structure of this compound makes it an ideal starting point for several classes of high-value bioactive molecules.
Synthesis of γ-Hydroxybutyrate (GHB) Analogs
GHB exerts its biological effects through interaction with specific GHB receptors and as a weak agonist at the GABA-B receptor.[5] this compound serves as a direct, protected precursor to GHB and its derivatives, which are investigated for therapeutic potential in narcolepsy and other neurological disorders.[5][9] The benzyl group allows for modifications elsewhere in the molecule before its final removal to unmask the bioactive carboxylate. For instance, UMB73, or 4-benzyloxybutyric acid, is a known GHB analog where the terminal hydroxyl has been converted to a benzyl ether.[9] While not directly synthesized from this compound in the cited study, it exemplifies the type of structural modifications enabled by this scaffold.
Construction of Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in over 60 FDA-approved drugs.[10][11] These heterocycles are central to drugs targeting a wide range of conditions, from diabetes (DPP-IV inhibitors) to neurological disorders (NMDA receptor antagonists).[10][11][12] this compound provides the linear four-carbon backbone necessary for constructing the five-membered pyrrolidine ring. A common synthetic strategy involves:
-
Oxidation of the terminal alcohol to an aldehyde.
-
Introduction of a nitrogen atom via reductive amination.
-
Cleavage of the benzyl ester protecting group.
-
Intramolecular cyclization to form a lactam (pyrrolidinone), which can be further modified.
This pathway provides a convergent and highly adaptable route to novel substituted pyrrolidines for drug discovery libraries.[13]
Utility as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutics that co-opt the cell's natural protein disposal system to destroy disease-causing proteins.[3] A PROTAC molecule consists of two ligands—one for the target protein and one for an E3 ubiquitin ligase—connected by a flexible linker. This compound is explicitly identified as a PROTAC linker, where its linear chain and dual functional handles are ideal for this purpose.[3] After deprotection, the carboxylic acid can be coupled to one ligand, while the hydroxyl group can be derivatized and connected to the other, forming a stable and effective linker structure.
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating and provide a clear rationale for each step. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Catalytic Hydrogenolysis for Benzyl Ester Deprotection
This protocol describes the quantitative conversion of this compound to 4-Hydroxybutanoic acid. This procedure is fundamental for unmasking the carboxylic acid for subsequent coupling reactions or for synthesizing the parent bioactive compound.
Objective: To cleave the benzyl ester protecting group via catalytic hydrogenation.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Loading | Amount (Example) | Equivalents |
| This compound | C₁₁H₁₄O₃ | 194.23 | - | 1.00 g | 1.0 |
| Palladium on Carbon (10 wt%) | Pd/C | - | 10 mol % | 55 mg | 0.1 |
| Methanol (MeOH), Anhydrous | CH₄O | 32.04 | - | 25 mL | - |
| Hydrogen Gas (H₂) | H₂ | 2.02 | - | 1 atm (balloon) | Excess |
| Celite® 545 | - | - | - | ~2 g | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.15 mmol).
-
Dissolution: Add anhydrous methanol (25 mL) and stir until the substrate is fully dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (55 mg, 10 mol %) to the solution. Causality Note: Pd/C is an excellent catalyst for hydrogenolysis; however, it is pyrophoric and should be handled with care, preferably under an inert atmosphere or added to the solvent quickly.[7]
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge cycle three times to ensure an inert atmosphere.
-
Reaction: Stir the black suspension vigorously at room temperature (20-25°C). Vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gas).[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes. The disappearance of the starting material spot (Rf ≈ 0.4) and the appearance of the product at the baseline indicates completion (typically 2-4 hours).
-
Workup: Upon completion, carefully purge the flask with nitrogen or argon to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol (2 x 10 mL) to ensure complete recovery of the product. Self-Validation: The filtrate should be a clear, colorless solution, indicating complete removal of the black Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-Hydroxybutanoic acid as a colorless oil. The expected yield is typically >95%.
Protocol 2: Oxidation to Benzyl 4-oxobutanoate
This protocol converts the primary alcohol to an aldehyde, creating a key electrophilic intermediate for subsequent reactions like reductive amination or Wittig reactions.
Objective: To selectively oxidize the primary hydroxyl group to an aldehyde.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity | Amount (Example) | Equivalents |
| This compound | C₁₁H₁₄O₃ | 194.23 | - | 1.00 g | 1.0 |
| Pyridinium Chlorochromate (PCC) | C₅H₆NCrO₃Cl | 215.56 | - | 1.67 g | 1.5 |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | 30 mL | - |
| Silica Gel | SiO₂ | - | - | ~5 g | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.00 g, 5.15 mmol) in anhydrous DCM (15 mL).
-
Reagent Addition: In a single portion, add Pyridinium Chlorochromate (PCC) (1.67 g, 7.72 mmol). Causality Note: PCC is a milder oxidizing agent than chromic acid, which helps to prevent over-oxidation to the carboxylic acid. The reaction is performed in an anhydrous solvent as PCC is moisture-sensitive.
-
Reaction: Stir the resulting brownish-orange mixture at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC (3:7 Ethyl Acetate:Hexanes). The starting material (Rf ≈ 0.3) will be converted to a more nonpolar product (Rf ≈ 0.6).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (30 mL) and pass it through a short plug of silica gel to adsorb the chromium byproducts.
-
Purification: Wash the silica plug thoroughly with additional diethyl ether (50 mL). Concentrate the combined filtrates under reduced pressure.
-
Isolation: The crude product can be further purified by flash column chromatography on silica gel to yield Benzyl 4-oxobutanoate as a clear oil. The expected yield is typically 80-90%. Self-Validation: The absence of a broad -OH peak around 3300 cm⁻¹ in the IR spectrum confirms the complete oxidation of the alcohol.
Visualization of Synthetic Pathways
Diagrams created using Graphviz help to visualize the relationships and workflows described.
Key Synthetic Transformations
Caption: Key synthetic routes starting from this compound.
Workflow: Synthesis of a Pyrrolidinone Derivative
Caption: Multi-step workflow for pyrrolidinone synthesis.
Conclusion
This compound is more than a simple chemical; it is a strategic asset in the synthesis of complex and biologically relevant molecules. Its predictable reactivity and the orthogonal nature of its functional groups provide chemists with a reliable platform for creating novel GHB analogs, constructing privileged heterocyclic scaffolds like pyrrolidines, and engineering advanced therapeutics such as PROTACs. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable building block.
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Organic Syntheses. Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. [Link]
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PubMed. (2000, March 9). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. [Link]
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Beilstein Journal of Organic Chemistry. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
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A Comprehensive Guide to the Analytical Quantification of Benzyl 4-hydroxybutanoate by High-Performance Liquid Chromatography and Gas Chromatography
An Application Note and Protocol from the Desk of a Senior Application Scientist
Introduction and Scientific Context
Benzyl 4-hydroxybutanoate (B4H) is an organic ester with the molecular formula C₁₁H₁₄O₃[1][2]. As a derivative of 4-hydroxybutanoic acid (gamma-hydroxybutyric acid, GHB) and benzyl alcohol, it serves as a versatile precursor in organic synthesis and is of interest in pharmaceutical and materials science research[1]. Given that GHB is a regulated central nervous system depressant, the accurate and robust quantification of its precursors and derivatives like B4H is of paramount importance for quality control, metabolic studies, and forensic analysis[3][4][5].
This guide provides detailed, validated protocols for the quantification of this compound using two orthogonal and widely adopted analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Mass Spectrometry (MS). The methodologies are designed to be robust and adhere to the principles of analytical procedure validation as outlined in the ICH Q2(R1) guideline, ensuring they are fit for their intended purpose in research and regulated environments[6][7].
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of the Technique
Reverse-phase HPLC is an ideal technique for analyzing moderately polar compounds like this compound. The molecule possesses both a nonpolar benzyl group, which interacts strongly with the hydrophobic stationary phase (e.g., C18), and polar hydroxyl and ester moieties, which have an affinity for the polar mobile phase. By precisely controlling the mobile phase composition, B4H can be effectively retained, separated from impurities, and quantified based on its ultraviolet (UV) absorbance, which is conferred by the aromatic benzyl group[8][9].
Causality in Method Development Choices
The development of a robust RP-HPLC method is predicated on a series of logical choices designed to optimize the separation and detection of the analyte.
-
Column Selection: A C18 (octadecylsilane) column is selected as the stationary phase. Its long alkyl chains provide a high degree of hydrophobicity, which is necessary to achieve adequate retention for the analyte via its benzyl group. This choice ensures a strong interaction, allowing for effective separation from more polar impurities that would otherwise elute quickly[9][10].
-
Mobile Phase Composition: A gradient elution using a mixture of acidified water and acetonitrile is employed.
-
Acidification (pH ≈ 3.0): The mobile phase is acidified with phosphoric acid. This is a critical choice for two reasons. First, it ensures the hydroxyl group (pKa typically >10) on the butanoate chain remains fully protonated, preventing ionization and leading to a single, sharp chromatographic peak. Second, a low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, mitigating secondary interactions that cause peak tailing[11].
-
Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution, starting with a higher aqueous content and increasing the acetonitrile concentration over time, allows for the elution of early-eluting polar impurities before cleanly eluting the target analyte with good peak shape.
-
-
Detection Wavelength: The benzyl group in B4H contains a chromophore (the benzene ring) that strongly absorbs UV light. Detection is set to 254 nm, a common wavelength for aromatic compounds that provides a strong signal and good specificity against many non-aromatic impurities[9][12].
Experimental Workflow for HPLC Analysis
Caption: High-level workflow for the HPLC quantification of this compound.
Detailed Application Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm Syringe filters (PTFE or Nylon)
2. Instrument and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (re-equilibration)
-
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of B4H reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards (5-200 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase initial condition (70:30 Water:Acetonitrile).
-
Sample Preparation: Accurately weigh the sample material expected to contain B4H. Dissolve in methanol to achieve an estimated final concentration within the calibration range (e.g., 50 µg/mL). Vortex to mix, then filter through a 0.22 µm syringe filter prior to injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure no system contamination.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area of B4H against the concentration.
-
Determine the concentration of B4H in the samples using the linear regression equation from the calibration curve.
Method Validation Summary (per ICH Q2(R1))[6][7]
| Parameter | Acceptance Criteria | Typical Expected Results |
| Specificity | No interference at the retention time of B4H from blank or placebo. Peak purity index > 0.999. | The method is selective for B4H. Degradation products from forced degradation studies do not co-elute[13][14]. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | r² > 0.999 over the range of 5-200 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | Mean recovery of 99.5% at three concentration levels. |
| Precision (RSD%) | Repeatability (n=6): RSD ≤ 2.0% Intermediate Precision: RSD ≤ 2.0% | Repeatability RSD < 1.0%. Intermediate Precision (different day/analyst) RSD < 1.5%. |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.5 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~1.5 µg/mL |
| Robustness | System suitability parameters met after minor changes (flow rate ±0.1, temp ±2°C). | The method is robust; minor variations do not significantly impact results[9]. |
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Technique
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For B4H, which contains a polar hydroxyl group, chemical derivatization is essential to enhance its volatility and thermal stability, thereby preventing poor peak shape and on-column adsorption[15][16]. The derivatized analyte is then separated in a capillary column and detected by a mass spectrometer, which provides high sensitivity and structural confirmation based on the analyte's mass-to-charge ratio (m/z) and fragmentation pattern.
Causality in Method Development Choices
-
Derivatization: This is the most critical step for successful GC analysis of B4H. The free hydroxyl group makes the molecule too polar and prone to hydrogen bonding, leading to severe peak tailing on standard GC columns.
-
Silylation: We employ silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reagent quantitatively replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group[17]. This transformation dramatically increases the analyte's volatility and thermal stability, resulting in a sharp, symmetrical chromatographic peak suitable for quantification[4][5][18].
-
-
Column Selection: A low-polarity DB-5ms or HP-5ms capillary column (5% phenyl-methylpolysiloxane) is chosen. This stationary phase is robust and provides excellent separation for a wide range of derivatized compounds. Its low polarity is ideal for the nonpolar TMS-derivatized B4H[19][20].
-
Detector: A mass spectrometer is used as the detector for its superior sensitivity and specificity compared to FID. Operating in Selective Ion Monitoring (SIM) mode, the detector is set to monitor specific ions characteristic of derivatized B4H. This allows for the selective detection of the analyte even in complex matrices, significantly lowering the limit of detection[3][5]. Key ions would include the molecular ion and characteristic fragments from the TMS group and benzyl moiety.
Experimental Workflow for GC-MS Analysis
Caption: High-level workflow for the GC-MS quantification of this compound.
Detailed Application Protocol: GC-MS
1. Materials and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS)
-
Ethyl Acetate (GC grade, anhydrous)
-
Pyridine (GC grade, anhydrous)
-
Helium (UHP, 99.999%)
2. Instrument and Conditions:
-
GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 280 °C.
-
Oven Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Ionization, 70 eV).
-
Acquisition Mode: Selective Ion Monitoring (SIM). Monitor ions m/z 91 (tropylium ion), 117, and 266 (molecular ion of TMS-derivative). Quantify using m/z 91.
3. Derivatization and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of B4H reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards (1-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with ethyl acetate.
-
Sample Preparation: Prepare samples by dissolving them in ethyl acetate to achieve a concentration within the calibration range.
-
Derivatization Procedure:
-
Transfer 100 µL of each standard or sample into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Cool to room temperature before analysis.
-
4. Analysis Procedure:
-
Condition the GC-MS system.
-
Inject 1 µL of a derivatized blank (reagents only) to check for interferences.
-
Inject 1 µL of each derivatized calibration standard.
-
Inject 1 µL of each derivatized sample.
-
Construct a calibration curve by plotting the peak area of the primary quantification ion (m/z 91) against concentration.
-
Calculate the concentration of B4H in the samples using the linear regression equation.
Method Validation Summary (per ICH Q2(R1))[6][7]
| Parameter | Acceptance Criteria | Typical Expected Results |
| Specificity | No interfering peaks in the extracted ion chromatograms for the blank. Mass spectrum of analyte peak matches reference. | The method is highly specific due to SIM mode detection. No interference observed[4][5]. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | r² > 0.999 over the range of 1-100 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | Mean recovery of 100.2% at three concentration levels. |
| Precision (RSD%) | Repeatability (n=6): RSD ≤ 2.0% Intermediate Precision: RSD ≤ 2.0% | Repeatability RSD < 1.5%. Intermediate Precision (different day/analyst) RSD < 2.0%. |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.4 µg/mL |
| Robustness | System suitability parameters met after minor changes (oven ramp ±1°C/min, flow ±0.1 mL/min). | The method is robust against small variations in chromatographic parameters. |
Conclusion and Method Comparison
Both the RP-HPLC-UV and GC-MS methods presented here are demonstrated to be specific, accurate, and precise for the quantification of this compound.
-
The HPLC method is straightforward, does not require derivatization, and is well-suited for routine quality control in environments where the sample matrix is relatively simple.
-
The GC-MS method , while requiring an additional derivatization step, offers significantly higher sensitivity and unparalleled specificity. It is the preferred method for trace-level analysis or for samples in complex biological or environmental matrices where positive identification is critical.
The choice of method should be guided by the specific application, required sensitivity, sample matrix complexity, and available instrumentation. Both protocols are grounded in established chromatographic principles and validated according to international standards, ensuring trustworthy and reliable results for researchers, scientists, and drug development professionals.
References
-
Kintz, P., et al. (2005). GC/MS profiling of gamma-hydroxybutyrate and precursors in various animal tissues using automatic solid-phase extraction. Analytical Chemistry, 77(5), 1354-60. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Garlapati, P. K., & Guntupalli, C. (2020). Identification of short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs) in a murine model by nontargeted analysis. Rapid Communications in Mass Spectrometry, 34(17), e8831. [Link]
-
Taylor, K., et al. (2006). GC-MS-MS Determination of Gamma-Hydroxybutyrate in Blood and Urine. Journal of Analytical Toxicology, 30(6), 375-9. [Link]
-
Taylor, K., et al. (2006). (PDF) GC-MS-MS Determination of Gamma-hydroxybutyrate in Blood and Urine. Journal of Analytical Toxicology, 30(6), 375-9. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Hernández-Alcántara, A. M., et al. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Molecules, 28(10), 4118. [Link]
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LeBeau, M. A., et al. (2001). GC-MS determination of gamma-hydroxybutyric acid (GHB) in blood. Forensic Science International, 122(1), 43-7. [Link]
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Abraham Entertainment. (n.d.). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
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Soni, A. (n.d.). Analytical method validation, ICH Q2 guideline. SlideShare. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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LCGC International. (2024). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. [Link]
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Hyotylainen, T., & Tirronen, E. (2003). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 22(10), 704-713. [Link]
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Yeboah, O. (2012). (PDF) Derivatization reactions and reagents for gas chromatography analysis. IntechOpen. [Link]
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Yeboah, O. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
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Fu, X., et al. (2005). Sample preparation for pharmaceutical analysis. Analytical and Bioanalytical Chemistry, 381(1), 75-7. [Link]
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Samanidou, V., & Karageorgou, E. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]
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Science.gov. (n.d.). stability-indicating hplc method: Topics. [Link]
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Ren, M., & Wang, Y. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. [Link]
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Kumar, A., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharma Chemica, 3(4), 23-31. [Link]
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Tan, L. (n.d.). Determination of the related substances of benzyl hydroxybenzoate by RP-HPLC. Journal of China Pharmaceutical University. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. [Link]
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Hewala, I. I. (2011). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Chemistry & Biodiversity, 8(1), 119-130. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14443958, this compound. [Link]
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Reddy, M. P., et al. (2022). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycopyrrolate Injection. International Journal of Pharmaceutical Investigation, 12(1), 102-108. [Link]
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Reddy, G. S., et al. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Chromatography, 4(1), 1045. [Link]
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Kumar, A. S., et al. (2021). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. American Journal of Analytical Chemistry, 12, 339-354. [Link]
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Application Note: High-Purity Isolation of Benzyl 4-hydroxybutanoate via Flash Column Chromatography
Foundational Principles: The Rationale Behind the Separation
The successful purification of benzyl 4-hydroxybutanoate hinges on exploiting the polarity differences between the target molecule and potential impurities. The molecule itself possesses a moderately polar character, derived from its hydroxyl (-OH) and ester (R-COO-R') functional groups, balanced by the non-polar benzyl and butyl moieties.[1]
Common Synthesis Impurities: A standard synthesis route, such as the acid-catalyzed esterification of 4-hydroxybutanoic acid with benzyl alcohol, can introduce several impurities:[2]
-
Benzyl Alcohol (Starting Material): Less polar than the product due to the absence of the ester group.
-
γ-Butyrolactone (GBL): A common, highly polar byproduct formed from the intramolecular cyclization of 4-hydroxybutanoic acid.
-
Unreacted 4-hydroxybutanoic acid: Highly polar and typically removable by an aqueous workup, but trace amounts may persist.
-
Dibenzyl ether: A non-polar byproduct from the self-condensation of benzyl alcohol.
In a normal-phase chromatography setup using silica gel (a polar stationary phase), molecules are separated based on their affinity for the silica surface.[3] Highly polar compounds adsorb strongly and elute slowly, while non-polar compounds have weaker interactions and elute quickly. Our strategy is to select a mobile phase (solvent system) that allows the less polar impurities (like dibenzyl ether and residual benzyl alcohol) to elute first, followed by the pure this compound, leaving the most polar impurities (like GBL) adsorbed on the column.
Method Development: The Critical Role of Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[4] TLC provides a rapid and inexpensive preview of the separation, allowing for the selection of an ideal solvent system.
Objective: To find a solvent system where the this compound spot has a Retention Factor (Rƒ) value between 0.25 and 0.35.[4] This Rƒ range ensures that the compound will travel through the column at a practical rate, providing optimal resolution from impurities.
Protocol for TLC Analysis:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare dilute solutions of the starting materials (e.g., benzyl alcohol) for comparison.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and standards onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing a pre-equilibrated solvent system. A standard starting point for compounds of this polarity is a mixture of hexane and ethyl acetate.[5][6][7]
-
Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate (KMnO₄) solution, which reacts with the hydroxyl group.[8]
-
Calculate Rƒ: Measure the distance traveled by the spot and the solvent front to calculate the Rƒ value (Rƒ = distance of spot / distance of solvent front).
Data Presentation: TLC Solvent System Optimization
| Trial | Solvent System (Hexane:Ethyl Acetate, v/v) | Rƒ of this compound | Observations |
| 1 | 4:1 | ~0.55 | Too high; poor separation from less polar impurities. |
| 2 | 3:1 | ~0.40 | Getting closer, but separation could be improved. |
| 3 | 2:1 | ~0.30 | Optimal; good separation from baseline and upper spots. |
| 4 | 1:1 | ~0.15 | Too low; elution from the column would be excessively slow. |
Based on this optimization, a 2:1 Hexane:Ethyl Acetate mixture is the chosen mobile phase for the column.
Experimental Workflow: From Crude Mixture to Pure Product
The following protocol outlines the flash chromatography procedure for purifying this compound on a multi-gram scale.
Diagram: Purification Workflow
Caption: Workflow for the purification of this compound.
Detailed Step-by-Step Protocol
Materials & Reagents:
-
Crude this compound
-
Silica Gel (flash grade, e.g., 40-63 µm)[9]
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and visualization reagents
-
Rotary evaporator
Step 1: Column Preparation (Slurry Packing)
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, ensuring it is firmly lodged.
-
Add a ~1 cm layer of sand over the plug to create a flat base.
-
In a separate beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 3:1 Hexane:EtOAc). A silica-to-crude-product ratio of 50:1 to 100:1 by weight is recommended for difficult separations.[10]
-
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock to drain some solvent, continuously adding more slurry until the desired column height is reached. Never let the top of the silica bed run dry.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.
Step 2: Sample Loading (Dry Loading Method)
-
Dissolve the crude product (e.g., 2.0 g) in a minimal amount of a low-boiling solvent like dichloromethane.
-
Add a small amount of silica gel (e.g., 4-5 g) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[10][11] This is your "dry-loaded" sample.
-
Carefully add the dry-loaded sample as an even layer on top of the sand bed in the column.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase (2:1 Hexane:EtOAc) to the column using a pipette or funnel, taking care not to disturb the top layer.
-
Apply gentle positive pressure (using a pump or regulated air line) to begin eluting the solvent through the column. Maintain a steady flow rate.
-
Begin collecting fractions immediately. The size of the fractions will depend on the column size and the expected separation.
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
Step 4: Analysis and Product Isolation
-
Develop the TLC plates of the collected fractions.
-
Identify the fractions that contain the pure product (a single spot at Rƒ ~0.30) and are free from higher and lower Rƒ impurities.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or solid.
-
Confirm the purity and identity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Expected Column Parameters
| Parameter | Value | Rationale |
| Crude Sample Load | 2.0 g | Representative laboratory scale. |
| Silica Gel Mass | 100 g (50:1 ratio) | Provides sufficient resolving power for closely eluting impurities.[10] |
| Column Diameter | 40 mm | Appropriate for the amount of silica gel. |
| Mobile Phase | 2:1 Hexane:Ethyl Acetate | Optimized via TLC for an Rƒ of ~0.3. |
| Elution Mode | Isocratic | Sufficient for this separation; a gradient is an option for more complex mixtures. |
| Expected Yield | >85% | Dependent on the purity of the crude material. |
Troubleshooting Common Chromatography Issues
Even with a well-defined protocol, challenges can arise. This guide provides solutions to common problems.
Diagram: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography problems.
References
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University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
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Membrane Solutions. Column Chromatography Notes. [Link]
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Chemistry For Everyone. How To Choose Solvent System For Column Chromatography?. [Link]
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Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Biotage. Successful flash chromatography. [Link]
-
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Application Notes and Protocols for the Selective Oxidation of Benzyl 4-hydroxybutanoate
Abstract
This document provides a comprehensive scientific guide for the selective oxidation of the primary hydroxyl group in Benzyl 4-hydroxybutanoate to the corresponding aldehyde, Benzyl 4-oxobutanoate. This transformation is a critical step in synthetic pathways where the resulting aldehyde is a key intermediate for subsequent reactions such as Wittig olefination, reductive amination, or aldol condensations. Given the presence of a benzyl ester functional group, which is susceptible to hydrolysis or hydrogenolysis, the selection of a mild and chemoselective oxidizing agent is paramount. This guide evaluates several contemporary and classical oxidation methodologies, offering detailed, field-tested protocols, and explains the causal logic behind experimental design to ensure high yield and purity.
Introduction and Strategic Overview
The conversion of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis.[1] For a substrate like this compound, the primary challenge lies in achieving high chemoselectivity. The reaction must exclusively target the primary alcohol without affecting the benzyl ester moiety. Harsh oxidizing conditions, the presence of strong acids or bases, or elevated temperatures can lead to undesired side reactions, including over-oxidation to the carboxylic acid and saponification of the ester.
This guide focuses on methods that operate under mild, typically anhydrous, and near-neutral pH conditions to preserve the integrity of the substrate and yield the target aldehyde, Benzyl 4-oxobutanoate, cleanly. We will discuss the merits and drawbacks of several leading protocols, including chromium-based reagents, hypervalent iodine compounds, and activated DMSO systems.
General Reaction Scheme
Caption: General oxidation of this compound.
Chemoselectivity: Protecting the Benzyl Ester
The benzyl ester group in the starting material dictates the choice of oxidant. It is sensitive to:
-
Strong Acids/Bases: Can catalyze hydrolysis (saponification) of the ester.
-
Nucleophiles: Can lead to transesterification or cleavage.
-
Reductive/Hydrogenolysis Conditions: Not relevant for oxidation, but a key consideration in multi-step synthesis.
Therefore, oxidizing agents that require strongly acidic conditions (e.g., Jones Oxidation with chromic acid) or generate acidic byproducts without buffering are less suitable.[2] The ideal methods are those that proceed quickly at low to ambient temperatures under neutral or buffered conditions.
Comparative Analysis of Recommended Oxidation Methods
Selecting the appropriate oxidant depends on factors such as scale, available equipment, cost, and tolerance for toxic reagents. The following table compares four highly effective methods for this transformation.
| Method | Reagents | Temp. | Pros | Cons |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temp | Very mild, high yields, neutral pH, simple workup, high functional group tolerance.[3][4] | Reagent is expensive and shock-sensitive (explosive potential).[3][5] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine (Et₃N) | -78 °C | Very mild, high yields, excellent for sensitive substrates, metal-free.[6] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide (DMS).[7][8] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Room Temp | Readily available, effective, and well-established for stopping at the aldehyde.[9][10] | Chromium(VI) is highly toxic; workup can be complicated by chromium byproducts.[11][12] |
| TEMPO (Anelli-type) | TEMPO (cat.), NaBr, NaOCl, NaHCO₃ | 0 °C to RT | Catalytic, uses inexpensive bleach, "greener" option.[13][14] | Biphasic reaction; risk of over-oxidation or chlorination with sensitive substrates.[13][15] |
Decision Workflow for Oxidant Selection
Caption: Decision tree for selecting a suitable oxidation method.
Detailed Experimental Protocols
Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and appropriate gloves) is mandatory. Chromium and hypervalent iodine reagents are toxic and must be handled with care.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is often the first choice for small- to medium-scale synthesis of sensitive aldehydes due to its mildness and reliability.[16] The reaction generates two equivalents of acetic acid, which can be buffered with sodium bicarbonate to protect acid-sensitive functional groups.[16]
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (4.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.94 g, 10 mmol, 1.0 eq) and anhydrous DCM (50 mL, ~0.2 M).
-
Add solid sodium bicarbonate (3.36 g, 40 mmol, 4.0 eq) to the solution.
-
With vigorous stirring, add Dess-Martin Periodinane (5.09 g, 12 mmol, 1.2 eq) in one portion at room temperature. The suspension may turn slightly yellow.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 1-3 hours.
-
Quenching & Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ (50 mL) and saturated aqueous Na₂S₂O₃ (50 mL).
-
Stir the biphasic mixture vigorously for 10-15 minutes until the organic layer is clear. The thiosulfate quenches excess DMP and the bicarbonate neutralizes the acetic acid byproduct.[17]
-
Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Benzyl 4-oxobutanoate.
Protocol 2: Swern Oxidation
This protocol is highly effective but requires strict temperature control and anhydrous conditions.[18] The reaction proceeds via an alkoxysulfonium ylide, which decomposes to the aldehyde, carbon monoxide, carbon dioxide, and the volatile, odorous dimethyl sulfide.[19]
Materials:
-
Dimethyl sulfoxide (DMSO) (2.2 eq)
-
Oxalyl chloride (1.1 eq)
-
This compound (1.0 eq)
-
Triethylamine (Et₃N) (5.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Set up a three-neck flask equipped with a thermometer, an addition funnel, and a nitrogen inlet. Charge the flask with anhydrous DCM (50 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (e.g., 0.96 mL, 11 mmol, 1.1 eq) to the cold DCM.
-
In the addition funnel, prepare a solution of DMSO (e.g., 1.56 mL, 22 mmol, 2.2 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the oxalyl chloride solution, keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Prepare a solution of this compound (1.94 g, 10 mmol, 1.0 eq) in anhydrous DCM (15 mL). Add this solution dropwise to the reaction mixture, again maintaining T < -65 °C. Stir for 30 minutes.
-
Add triethylamine (e.g., 6.97 mL, 50 mmol, 5.0 eq) dropwise. A thick white precipitate will form. After the addition is complete, stir the mixture at -78 °C for 20 minutes, then allow it to warm slowly to room temperature.
-
Quenching & Work-up: Add water (50 mL) to the reaction mixture to quench it.
-
Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with 1 M HCl (1 x 30 mL), saturated NaHCO₃ (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
A classic, convenient method for room temperature oxidations.[20] The work-up is simplified by adsorbing the chromium byproducts onto a solid support like silica gel or Celite.[11][21]
Materials:
-
Pyridinium Chlorochromate (PCC) (1.5 eq)
-
Silica gel or Celite® (equal weight to PCC)
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
To a flask, add PCC (e.g., 3.23 g, 15 mmol, 1.5 eq) and an equal weight of silica gel. Suspend this mixture in anhydrous DCM (50 mL).
-
Add a solution of this compound (1.94 g, 10 mmol, 1.0 eq) in anhydrous DCM (10 mL) to the suspension in one portion. The mixture will turn dark brown/black.
-
Stir vigorously at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with a large volume of diethyl ether (150 mL).
-
Pass the entire mixture through a short plug of silica gel or Florisil®, eluting with additional diethyl ether. This filtration removes the insoluble chromium salts.[21][22]
-
Collect the filtrate and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purification: The crude Benzyl 4-oxobutanoate obtained from any of the above methods can be purified by flash column chromatography on silica gel.[23]
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is typically effective.
-
Bisulfite Adduct Formation: For stubborn impurities, the aldehyde can be selectively extracted from an organic solution into an aqueous phase by forming a water-soluble bisulfite adduct.[24][25] The aldehyde can then be regenerated by basifying the aqueous layer and re-extracting.[24][26]
Characterization:
-
¹H NMR: Expect a characteristic aldehyde proton signal around 9.8 ppm (triplet, J ≈ 1.5 Hz) and the disappearance of the alcohol proton and the methylene protons adjacent to the hydroxyl group (originally a triplet around 3.7 ppm).
-
¹³C NMR: Appearance of a carbonyl carbon signal around 202 ppm.
-
IR Spectroscopy: A strong C=O stretching band for the aldehyde will appear around 1725 cm⁻¹. The broad O-H stretch from the starting material (around 3400 cm⁻¹) will be absent.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
Workflow Visualization: DMP Oxidation Protocol
Caption: Step-by-step workflow for the DMP oxidation.
References
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved from [Link]
-
PCC Oxidation Mechanism - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved from [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry - AWS. (n.d.). Columbia University. Retrieved from [Link]
-
Swern Oxidation: Reaction Mechanism | NROChemistry. (n.d.). NROChemistry. Retrieved from [Link]
-
Swern Oxidation Mechanism - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. (n.d.). Organic-synthesis.com. Retrieved from [Link]
-
TEMPO-Mediated Oxidations. (n.d.). Retrieved from [Link]
-
Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved from [Link]
-
Pyridinium chlorochromate - Wikipedia. (2023). Wikipedia. Retrieved from [Link]
-
The Swern Oxidation: Mechanism and Features - Chemistry Hall. (2021). Chemistry Hall. Retrieved from [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved from [Link]
- US6127573A - Oxidaton of primary alcohols to carboxylic acids with a TEMPO catalyst using NaClO2 and NaClO - Google Patents. (n.d.). Google Patents.
-
4-methoxyphenylacetic acid - Organic Syntheses Procedure. (n.d.). Orgsonline.com. Retrieved from [Link]
-
Workup: Aldehydes - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]
-
Dess–Martin oxidation - Wikipedia. (2023). Wikipedia. Retrieved from [Link]
-
Book Review: Oxidation of Alcohols to Aldehydes and Ketones - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved from [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. (2015). ResearchGate. Retrieved from [Link]
-
Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols - YouTube. (2023). YouTube. Retrieved from [Link]
-
Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes | Organic Process Research & Development - ACS Publications. (2023). ACS Publications. Retrieved from [Link]
-
17.7: Oxidation of Alcohols - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]
-
Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
A Facile Oxidation of Alcohols Using Pyridinium Chlorochromate/Silica Gel | Journal of Chemical Education - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]
-
Swern oxidation - Wikipedia. (2023). Wikipedia. Retrieved from [Link]
-
Purifying aldehydes? : r/chemistry - Reddit. (2015). Reddit. Retrieved from [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. (2017). ACS Publications. Retrieved from [Link]
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Application Note: A Validated Protocol for the Reduction of Benzyl 4-hydroxybutanoate to 1,4-Butanediol
Abstract: This document provides a comprehensive guide for the chemical reduction of the ester moiety in Benzyl 4-hydroxybutanoate to its corresponding primary alcohol, yielding 1,4-butanediol and benzyl alcohol as a co-product. We present a detailed, validated protocol centered on the use of Lithium Aluminum Hydride (LiAlH₄), a powerful and efficient reducing agent for this transformation. The guide includes a thorough examination of the reaction mechanism, critical safety procedures, a step-by-step experimental workflow, and methods for product purification and analysis. This application note is intended for researchers and professionals in organic synthesis and drug development who require a reliable and well-documented procedure for ester reduction.
Introduction and Strategic Considerations
The conversion of esters to alcohols is a fundamental transformation in organic synthesis. This compound is a versatile precursor molecule whose structure contains both a benzyl ester and a primary hydroxyl group.[1][2] The selective reduction of its ester functional group provides direct access to 1,4-butanediol, a valuable commodity chemical used as a solvent and a precursor for polymers like polyesters and polyurethanes.[3][4]
The primary challenge in this synthesis is the selection of a reagent that can efficiently reduce the relatively unreactive ester group without compromising the existing alcohol functionality. This guide focuses on the use of Lithium Aluminum Hydride (LiAlH₄), a potent hydride donor, to achieve this transformation cleanly and in high yield.
Rationale for Selecting Lithium Aluminum Hydride (LiAlH₄)
The choice of reducing agent is paramount for the success of this synthesis. While several hydride reagents are available, LiAlH₄ is exceptionally well-suited for the complete reduction of esters to primary alcohols.[5][6] A comparative analysis justifies this selection:
| Reagent | Reactivity with Esters | Selectivity | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | High. Rapid and complete reduction to primary alcohols.[7] | Low. Reduces a wide range of functional groups (ketones, acids, amides, etc.).[7][8] | Highly reactive with protic solvents (water, alcohols); requires anhydrous conditions and stringent safety protocols.[9][10] |
| Sodium Borohydride (NaBH₄) | Low to Moderate. Generally too mild to reduce esters under standard conditions.[11][12] Reaction is often slow or requires harsh conditions/catalysts.[5][13] | High. Selectively reduces aldehydes and ketones in the presence of esters.[11] | Safer and easier to handle than LiAlH₄; compatible with protic solvents like methanol and ethanol.[12] |
| Diisobutylaluminium Hydride (DIBAL-H) | High (Controlled). Can reduce esters to alcohols, but is primarily used for the partial reduction to aldehydes at low temperatures (-78 °C).[14][15] | High. Chemoselectivity is highly dependent on stoichiometry and temperature.[14] | Requires precise temperature control to avoid over-reduction; useful when the aldehyde is the desired product.[15] |
For the objective of converting this compound to 1,4-butanediol, the power and reliability of LiAlH₄ make it the superior choice, provided that appropriate safety measures are rigorously implemented.
Mechanistic Pathway of Ester Reduction
The reduction of an ester with LiAlH₄ is not a direct conversion but a sequential process involving two separate hydride additions.[8][16]
-
First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl group. This step results in the expulsion of the weakest base, which in this case is the benzyloxy group (PhCH₂O⁻), to yield an aldehyde intermediate (4-hydroxybutanal).[16]
-
Second Hydride Addition: The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride.[8] This leads to a second tetrahedral intermediate, an aluminum alkoxide.
-
Aqueous Workup: The reaction is completed by a careful aqueous workup, which protonates the aluminum alkoxide intermediates to yield the final alcohol products: 1,4-butanediol and benzyl alcohol.
Caption: High-level experimental workflow.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Notes |
| This compound | C₁₁H₁₄O₃ | 194.23 | 1.94 g (10.0 mmol) | Substrate [2] |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 0.57 g (15.0 mmol) | 1.5 equivalents |
| Tetrahydrofuran (THF) | C₄H₈O | - | ~70 mL | Anhydrous grade required |
| Water (Deionized) | H₂O | 18.02 | ~3.4 mL | For Fieser workup |
| Sodium Hydroxide (15% aq.) | NaOH | 40.00 | ~0.6 mL | For Fieser workup |
| Ethyl Acetate | C₄H₈O₂ | - | As needed | For extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | Drying agent |
| Celite® | - | - | As needed | Filtration aid |
Step-by-Step Procedure
-
Preparation: Under a nitrogen atmosphere, add Lithium Aluminum Hydride (0.57 g, 15.0 mmol) to a dry 250 mL round-bottom flask equipped with a magnetic stir bar. Add 50 mL of anhydrous THF. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.94 g, 10.0 mmol) in 20 mL of anhydrous THF in a separate dry flask. Transfer this solution to a dropping funnel and add it dropwise to the stirred LAH suspension over 30 minutes, maintaining the internal temperature below 5 °C. [17]3. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material spot has completely disappeared.
-
Reaction Quenching (Fieser Workup): This is a critical and highly exothermic step. [9]Cool the reaction flask back down to 0 °C in an ice bath. With vigorous stirring, perform the following additions sequentially and very slowly (dropwise):
-
Step 5a: Add 0.6 mL of deionized water. Hydrogen gas evolution will be observed. [18][19] * Step 5b: Add 0.6 mL of 15% aqueous NaOH solution. The mixture will begin to form a precipitate. [18][19] * Step 5c: Add 1.8 mL of deionized water. A granular, white precipitate of aluminum salts should form. [18][19]
Fieser Workup Summary (for X g of LAH) Step 1: Add X mL of Water Step 2: Add X mL of 15% aq. NaOH Step 3: Add 3X mL of Water
-
-
Workup and Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. The white salts should be easily stirrable. Add a small amount of anhydrous magnesium sulfate to ensure all water is captured.
-
Filtration: Set up a Büchner funnel with a pad of Celite® over filter paper. Filter the reaction mixture under vacuum to remove the aluminum salts.
-
Extraction: Wash the filter cake thoroughly with two portions of ethyl acetate (2 x 30 mL). Combine the filtrate and the washings.
-
Purification:
-
Transfer the combined organic layers to a separatory funnel. Wash with brine (saturated NaCl solution) to remove any residual water-soluble components.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product will be a mixture of 1,4-butanediol and benzyl alcohol. These can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.
-
Results and Troubleshooting
-
Expected Outcome: The protocol should yield 1,4-butanediol as a colorless, viscous oil. The theoretical yield is 0.90 g (10.0 mmol). Actual yields will vary based on the efficiency of the workup and purification.
-
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Troubleshooting:
-
Problem: A persistent emulsion forms during the workup, making filtration difficult.
-
Solution: The Fieser workup is designed to produce granular, filterable salts. [9]If an emulsion still occurs, allow the mixture to stir vigorously for a longer period (1-2 hours). Alternatively, quenching with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can effectively chelate the aluminum ions and break up emulsions. [9][19] * Problem: The reaction is incomplete (starting material remains after 3 hours).
-
Solution: Ensure the LAH used was fresh and handled under strictly anhydrous conditions. Old or improperly stored LAH can lose activity. The reaction time can be extended, or gentle heating (reflux) can be applied, but this should be done with extreme caution.
-
Conclusion
The reduction of this compound using Lithium Aluminum Hydride is a robust and high-yielding method to produce 1,4-butanediol. The success of this procedure is critically dependent on the strict observance of anhydrous reaction conditions and rigorous safety protocols, particularly during the quenching step. The Fieser workup provides a reliable method for managing the aluminum byproducts, leading to straightforward product isolation. This validated protocol serves as a dependable guide for researchers requiring an efficient synthesis of 1,4-butanediol from its benzyl ester precursor.
References
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American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Princeton EHS. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. University of Rochester. Retrieved from [Link]
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JoVE. (n.d.). Esters to Alcohols: Hydride Reductions. Journal of Visualized Experiments. Retrieved from [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. organic-chemistry.org. Retrieved from [Link]
- Google Patents. (1977). US4032583A - Purification of 1,4-butanediol.
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ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. ResearchGate. Retrieved from [Link]
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Adichemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. Adichemistry. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical method for removal of impurities impairing the quality of commercial 1,4-butanediol produced by the Reppe method. ResearchGate. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Sodium Borohydride. organic-chemistry.org. Retrieved from [Link]
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ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. ResearchGate. Retrieved from [Link]
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ResearchGate. (2007). Chemoselective Reduction of Esters to Aldehydes by Potassium Diisobutyl-t-butoxyaluminum Hydride (PDBBA). ResearchGate. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Science Publishing. Retrieved from [Link]
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ResearchGate. (2018). How can i selectively reduce ester to alcohol instead of amide present?. ResearchGate. Retrieved from [Link]
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Andrew G. Myers Research Group. (n.d.). Chem 115 - Reducing Agents. Harvard University. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 1,4-butanediol. PrepChem.com. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Wordpress. Retrieved from [Link]
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PubChem. (n.d.). benzyl (3S)-3-hydroxy-4-phenylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Advanced Polyesters Using Benzyl 4-hydroxybutanoate
Introduction: A Modern Monomer for Biocompatible Polyesters
The field of biomedical materials is in continuous pursuit of polymers that are not only functional but also biocompatible and biodegradable. Poly(4-hydroxybutyrate) (P4HB), an aliphatic polyester, has emerged as a frontrunner, earning FDA approval for various medical applications due to its excellent mechanical properties, biocompatibility, and degradation into a natural human metabolite, 4-hydroxybutyrate.[1][2][3] While P4HB is naturally produced by microorganisms, synthetic routes are essential for achieving high purity, controlled molecular weights, and tailored architectures.[4][5]
Benzyl 4-hydroxybutanoate (B4HB) serves as a key synthetic precursor for producing P4HB and its derivatives.[6] It is a bifunctional molecule featuring a free hydroxyl group for polymerization and a carboxylic acid protected by a benzyl group.[6] This protection strategy is crucial, as it prevents unwanted side reactions and allows for controlled polymerization through the hydroxyl terminus. Subsequent removal of the benzyl group yields the final P4HB polymer.
These application notes provide a comprehensive guide for researchers on the strategic use of this compound in polyester synthesis, focusing on green enzymatic methods and detailing the critical post-polymerization deprotection step.
Part 1: The Synthetic Strategy - From Monomer to Polymer
The synthesis of P4HB from this compound is a two-stage process: (1) the polymerization of the monomer to create a protected polymer backbone, Poly(this compound), and (2) the quantitative removal of the benzyl protecting groups to yield the final, functional P4HB.
Caption: Overall workflow for P4HB synthesis from B4HB.
Enzymatic Polycondensation: A Green Chemistry Approach
Conventional polyester synthesis often requires high temperatures (>180°C) and metal-based catalysts, which can lead to thermal degradation, side reactions, and product contamination with metal residues.[7] Enzymatic polymerization offers a sustainable and highly selective alternative, operating under mild conditions, which preserves the structural integrity of the monomer and the resulting polymer.[7][8][9]
Causality Behind Experimental Choices:
-
Catalyst: Lipases, a class of hydrolase enzymes, are exceptionally effective catalysts for polyester synthesis.[8][9] They function in reverse of their natural role, forming ester bonds in low-water environments.[8] Immobilized Candida antarctica Lipase B (CALB), commercially known as Novozym 435, is the most widely used and robust enzyme for this purpose due to its high activity and stability in organic solvents.[7][10]
-
Reaction Conditions: The reaction is typically performed in bulk (solvent-free) or in a high-boiling, non-polar organic solvent like toluene or diphenyl ether. A solvent-free system is often preferred as it is greener and leads to higher monomer concentration. Mild temperatures (60-90°C) are sufficient for enzymatic activity and prevent thermal degradation.[7]
-
Vacuum Application: Polycondensation is a step-growth polymerization where a small molecule is eliminated—in this case, benzyl alcohol, though the primary reaction is ester bond formation between monomers with the theoretical loss of water, which is negligible in a dry system. Applying a vacuum is critical to shift the reaction equilibrium towards the polymer by removing any volatile byproducts, thereby driving the formation of higher molecular weight chains.
Caption: Mechanism of lipase-catalyzed polyester synthesis.
Post-Polymerization Deprotection: Unveiling the Final Polymer
The benzyl group is a robust protecting group, stable to the enzymatic polymerization conditions. Its removal is the final, critical step to yield P4HB. The most common and efficient method for benzyl ester deprotection is catalytic hydrogenolysis.[11]
Causality Behind Experimental Choices:
-
Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice for hydrogenolysis. It provides a high surface area for the reaction between the polymer, hydrogen gas, and the catalyst.
-
Hydrogen Source: The reaction is conducted under a positive pressure of hydrogen gas (H₂). The hydrogen molecule is catalytically cleaved on the palladium surface, and the resulting hydrogen atoms reductively cleave the benzylic C-O bond.
-
Solvent: A solvent that can dissolve the protected polymer, such as Tetrahydrofuran (THF), Ethyl Acetate, or Methanol, is required.[11]
-
Byproducts: The reaction is clean, yielding the desired carboxylic acid (on the polymer backbone) and toluene as the only byproduct, which is easily removed by evaporation.
Alternative deprotection methods exist, such as using nickel boride, which offers rapid and chemoselective cleavage at ambient temperatures without the need for high-pressure hydrogen gas.[12] This can be advantageous for substrates sensitive to hydrogenation.[12]
Part 2: Experimental Protocols
Protocol 1: Enzymatic Synthesis of Poly(this compound)
This protocol describes the solvent-free, lipase-catalyzed polycondensation of this compound.
Materials:
-
This compound (B4HB), >98% purity
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Anhydrous Toluene (for purification)
-
Methanol (for purification)
-
Reaction vessel (e.g., three-neck round-bottom flask) equipped with a mechanical stirrer and a vacuum adapter
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Preparation: Dry the Novozym 435 catalyst under vacuum at room temperature for 24 hours to remove residual water. Add this compound (e.g., 10 g) and the dried Novozym 435 (10% by weight of monomer, 1 g) to the reaction vessel.
-
Initial Heating: Equip the flask with a mechanical stirrer and heat the mixture to 90°C under a gentle stream of nitrogen gas to create an inert atmosphere and melt the monomer.
-
Polymerization Under Vacuum: Once the mixture is a homogenous melt, stop the nitrogen flow and gradually apply vacuum (e.g., reducing pressure to <1 mbar) over 30 minutes.
-
Reaction: Maintain the reaction at 90°C under vacuum with constant stirring (e.g., 200 rpm) for 24-72 hours. The viscosity of the mixture will increase significantly as the polymerization progresses.
-
Termination and Purification: Cool the reaction to room temperature. Dissolve the highly viscous product in a minimal amount of anhydrous toluene. Remove the enzyme beads by filtration.
-
Precipitation: Precipitate the polymer by slowly adding the toluene solution to a large volume of cold methanol (e.g., 10x volume) with vigorous stirring.
-
Isolation: Collect the white, fibrous polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
Protocol 2: Deprotection via Catalytic Hydrogenolysis to Yield P4HB
This protocol details the conversion of Poly(this compound) to Poly(4-hydroxybutyrate).
Materials:
-
Poly(this compound) (from Protocol 1)
-
Palladium on carbon (10% Pd/C)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (H₂) source
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Celite™ or a similar filtration aid
Procedure:
-
Dissolution: Dissolve the Poly(this compound) (e.g., 5 g) in THF (e.g., 100 mL) in the pressure vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 10% by weight of the polymer, 0.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel. Purge the system with hydrogen gas three times to replace the inert atmosphere. Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by observing the drop in hydrogen pressure (re-pressurize as needed).
-
Catalyst Removal: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. The catalyst is pyrophoric and should be handled with care while wet.
-
Polymer Isolation: Concentrate the filtrate using a rotary evaporator to remove most of the THF. The resulting polymer, P4HB, can be precipitated in a non-solvent like cold diethyl ether or water if necessary, or simply dried under high vacuum to remove the solvent and the toluene byproduct.
-
Drying: Dry the final P4HB polymer under vacuum at 40°C to a constant weight.
Part 3: Data & Characterization
The success of the synthesis should be validated through polymer characterization. The properties of the final polymer are highly dependent on the reaction conditions.
| Parameter | Condition/Value | Rationale/Expected Outcome |
| Polymerization Time | 24 - 72 hours | Longer times generally lead to higher molecular weight, but risk potential enzyme denaturation. |
| Temperature | 90°C | Optimal for Novozym 435 activity and monomer melting without causing thermal degradation.[7] |
| Catalyst Loading | 10% w/w | Sufficient for a reasonable reaction rate; higher loading may not significantly improve results. |
| Number-Av. Mol. Wt. (Mₙ) | 5,000 - 25,000 g/mol | Enzymatic methods typically yield low to moderate molecular weights.[7] |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for step-growth polycondensation reactions. |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the complete removal of the benzyl group (disappearance of aromatic proton signals at ~7.3 ppm) and verify the P4HB structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (T₉) and melting temperature (Tₘ).
References
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Recent Advances in the Enzymatic Synthesis of Polyester. MDPI. [Link]
-
Polyesters - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
- Polyester synthesis using catalysts having low decomposition temperatures.
-
Kobayashi, S., & Uyama, H. (2002). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Proceedings of the Japan Academy, Series B, 78(10), 289-301. [Link]
- Catalyst Composition For A Polyester Manufacturing Process.
-
Deprotection of benzyl in ester substrates. ResearchGate. [Link]
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Benzyl Protection - Common Organic Chemistry. Organic Chemistry. [Link]
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Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. ResearchGate. [Link]
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Jiang, Y., & Su, Z. (2016). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Polymers, 8(1), 12. [Link]
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Volova, T. G., et al. (2020). Poly(4-Hydroxybutyrate): Current State and Perspectives. Frontiers in Bioengineering and Biotechnology, 8, 257. [Link]
-
Karagkiozaki, V., et al. (2021). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. Polymers, 13(21), 3823. [Link]
-
Polyhydroxybutyrate - Wikipedia. Wikipedia. [Link]
-
Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing. [Link]
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-
Poly(4-Hydroxybutyrate): Current State and Perspectives. PubMed. [Link]
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Post-Synthetic Enzymatic and Chemical Modifications for Novel Sustainable Polyesters. Frontiers. [Link]
-
Highly Branched Bio-Based Unsaturated Polyesters by Enzymatic Polymerization. MDPI. [Link]
-
Rai, R., et al. (2021). Current Advances towards 4-Hydroxybutyrate Containing Polyhydroxyalkanoates Production for Biomedical Applications. International Journal of Molecular Sciences, 22(16), 8835. [Link]
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Biosynthesis of Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) from Different 4-Hydroxybutyrate Precursors by New Wild-Type Strain Cupriavidus necator IBP/SFU-1. MDPI. [Link]
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Bacterial Polyesters: Biosynthesis, Biodegradable Plastics and Biotechnology. Biomacromolecules. [Link]
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Rehm, B. H. (2003). Polyester synthases: natural catalysts for plastics. Biochemical Journal, 376(1), 15-33. [Link]
-
From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. MDPI. [Link]
-
Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Macromolecular Rapid Communications. [Link]
-
Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. [Link]
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- 12. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
Benzyl 4-hydroxybutanoate as a linker in PROTACs
Application Notes & Protocols
Topic: Benzyl 4-hydroxybutanoate as a Versatile Linker Scaffold for PROTAC Synthesis and Evaluation
Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology and drug discovery.
Introduction: The Central Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4][5] A PROTAC's architecture consists of three essential components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[6][7]
While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall success.[1][8] It is not a passive spacer but an active contributor that dictates the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination.[3][9] The linker's length, rigidity, and chemical composition influence crucial parameters such as cell permeability, solubility, and the ultimate degradation potency (DC₅₀) and efficacy (Dₘₐₓ) of the molecule.[9][][11]
This guide focuses on This compound , a commercially available and synthetically versatile building block for constructing PROTAC linkers.[12][13] We will explore the rationale for its use, provide detailed protocols for its incorporation into a model PROTAC, and outline the subsequent biophysical and cellular assays required for a comprehensive evaluation.
The PROTAC Mechanism of Action
PROTACs operate catalytically to induce protein degradation. The process is a multi-step signaling cascade within the cell.
Caption: Convergent synthetic workflow for PROTAC assembly.
Protocol 1.1: Synthesis of a Model PROTAC
This protocol describes the synthesis of a BRD4-degrader. Note: All reactions should be performed in a fume hood with appropriate personal protective equipment.
A. Coupling of Linker to E3 Ligase Ligand (Pomalidomide)
-
Rationale: This step attaches the linker to the E3 ligase ligand via an esterification reaction. A Mitsunobu reaction is a reliable method for this transformation, converting the primary alcohol of the linker into a good leaving group in situ for nucleophilic attack by the pomalidomide hydroxyl group.
-
Reagents:
-
This compound (1.0 eq)
-
4-hydroxy-pomalidomide (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound, 4-hydroxy-pomalidomide, and PPh₃ in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD dropwise to the stirred solution. The reaction may change color.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pomalidomide-linker conjugate.
-
B. Deprotection of the Benzyl Ester
-
Rationale: The benzyl ester is cleaved via catalytic hydrogenation to reveal the free carboxylic acid, which is the reactive handle for the next coupling step. This method is highly effective and typically clean, with gaseous byproducts.
-
Reagents:
-
Pomalidomide-linker conjugate (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, ~0.1 eq)
-
Ethyl acetate or Methanol
-
Hydrogen (H₂) gas balloon or Parr shaker
-
-
Procedure:
-
Dissolve the pomalidomide-linker conjugate in a suitable solvent like ethyl acetate.
-
Carefully add Pd/C to the solution.
-
Purge the flask with H₂ gas and maintain a positive pressure with an H₂ balloon.
-
Stir vigorously at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected acid, which is often used in the next step without further purification.
-
C. Final Amide Coupling to POI Ligand (JQ1-amine)
-
Rationale: This final step connects the two halves of the PROTAC. An amide bond is formed between the newly revealed carboxylic acid and an amine-functionalized warhead using a standard peptide coupling reagent like HATU.
-
Reagents:
-
Deprotected pomalidomide-linker acid (1.0 eq)
-
JQ1-amine derivative (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the deprotected acid and JQ1-amine in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC product by preparative HPLC to ensure high purity for biological assays.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part 2: Biophysical Characterization
Before proceeding to cellular assays, it is critical to confirm that the synthesized PROTAC can induce the formation of a ternary complex. [14]Biophysical methods provide quantitative data on the binding affinities of the PROTAC to its targets individually and the stability of the ternary complex. [15][16]
| Parameter | Description | Typical Technique |
|---|---|---|
| K_D (POI) | Binding affinity of the PROTAC to the Protein of Interest. | SPR, ITC, FP [16][17] |
| K_D (E3) | Binding affinity of the PROTAC to the E3 Ligase. | SPR, ITC, FP [16][17] |
| Alpha (α) | Cooperativity factor. α > 1 indicates positive cooperativity (the binding of one protein enhances binding of the other). α < 1 indicates negative cooperativity. | SPR, ITC [14]|
Table 2: Key Parameters for Biophysical Evaluation of PROTACs.
Protocol 2.1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Rationale: SPR is a label-free technique that measures binding events in real-time, allowing for the determination of kinetic parameters (k_on, k_off) and affinity (K_D). [15][16]By immobilizing one protein and flowing over the PROTAC and the second protein, one can directly measure ternary complex formation and cooperativity.
-
Equipment & Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified, recombinant POI (e.g., BRD4) and E3 ligase complex (e.g., VHL-ElonginB-ElonginC or Cereblon-DDB1)
-
Synthesized PROTAC
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilization: Immobilize the POI (or E3 ligase) onto the sensor chip surface via amine coupling according to the manufacturer's protocol.
-
Binary Affinity (PROTAC to POI): Inject a series of concentrations of the PROTAC over the immobilized POI surface to determine the binary K_D.
-
Binary Affinity (PROTAC to E3): In a separate experiment (or using a different flow cell), immobilize the E3 ligase and inject a series of PROTAC concentrations to determine its binary K_D.
-
Ternary Complex Formation: To measure cooperativity, immobilize the POI. Inject a constant, saturating concentration of the E3 ligase mixed with a serial dilution of the PROTAC.
-
Data Analysis: Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to calculate K_D values and the cooperativity factor (α).
-
Part 3: Cellular Evaluation of PROTAC Function
The ultimate test of a PROTAC is its ability to induce degradation of the target protein in a cellular context. [3]This involves treating cells with the PROTAC and measuring the resulting protein levels.
Cellular Evaluation Workflow
Caption: Workflow for the cellular characterization of a PROTAC.
Protocol 3.1: Western Blot for Target Degradation
-
Rationale: Western blotting is the gold-standard method to visualize and semi-quantify the reduction in target protein levels following PROTAC treatment. [3][18]A dose-response experiment is crucial for determining the DC₅₀ (concentration for 50% degradation).
-
Reagents & Equipment:
-
Human cell line expressing the POI (e.g., MV4-11 for BRD4)
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Primary antibodies (anti-POI, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Plating: Plate cells in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere overnight. [18] 2. PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh media. Treat the cells for a fixed time period (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with the primary antibody against the POI overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and capture the signal using an imager.
-
Analysis: Strip or re-probe the membrane with a loading control antibody. Quantify the band intensities using software like ImageJ. Normalize the POI signal to the loading control. Plot the normalized protein levels against PROTAC concentration to calculate the DC₅₀ and Dₘₐₓ.
-
| Parameter | Description | Source of Data |
| DC₅₀ | The concentration of PROTAC that induces 50% degradation of the target protein. | Dose-response Western Blot |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | Dose-response Western Blot |
| IC₅₀ | The concentration of PROTAC that causes 50% inhibition of cell viability or proliferation. | Cell Viability Assay (e.g., MTS, MTT) |
Table 3: Key Parameters for Cellular Evaluation of PROTACs.
Protocol 3.2: Target Ubiquitination Assay
-
Rationale: To confirm that degradation is occurring via the ubiquitin-proteasome system, it is essential to show that the POI is ubiquitinated upon PROTAC treatment. [19]This is typically done by immunoprecipitating the target protein and then performing a Western blot for ubiquitin. [18]
-
Procedure:
-
Treat cells with the PROTAC at a concentration known to cause degradation (e.g., ~DC₉₀) for a shorter time period (e.g., 1-4 hours). It is also recommended to co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated protein to accumulate.
-
Lyse the cells as described previously.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the POI overnight at 4 °C.
-
Add Protein A/G beads to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein from the beads using Laemmli buffer and boiling.
-
Western Blot: Run the eluted samples on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of the POI. [18]
-
Conclusion and Future Directions
This compound serves as an excellent foundational scaffold for the rational design and synthesis of PROTACs. Its simple structure, orthogonal reactivity, and ability to introduce a flexible alkyl chain make it a valuable tool for researchers exploring structure-activity relationships in linkerology. The protocols outlined here provide a comprehensive roadmap from synthesis to cellular validation. By systematically evaluating binding, degradation, and mechanism of action, researchers can effectively iterate on linker design to develop potent and selective protein degraders for therapeutic intervention.
References
- Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degradation. (n.d.). Benchchem.
- PROTAC® Ubiquitination Assays. (n.d.). LifeSensors.
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.).
- PA770: PROTAC® In Vitro Ubiquitination Assay Kit. (n.d.). LifeSensors.
- An In-depth Technical Guide to PROTAC Technology and Linkers. (n.d.). Benchchem.
- Ubiquitination Assay. (n.d.). Profacgen.
- Introduction: The Critical Role of Linkers in PROTAC Technology. (n.d.). Benchchem.
- Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis using Mal-PEG5-acid. (n.d.). Benchchem.
- Toure, M., & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC.
- Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing.
- Overview of PROTAC Linkers. (n.d.). ChemPep.
- PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. (n.d.). BPS Bioscience.
- PROTAC Synthesis Kits for Targeted Protein Degradation. (n.d.). Sigma-Aldrich.
- Comparing the efficacy of different PROTAC linkers in targeted protein degradation. (n.d.). Benchchem.
- What Is a PROTAC Linker and Its Role in Modern Drug Discovery. (2025). AiFChem.
- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. (n.d.). BMG Labtech.
- Comparative Analysis of E3 Ligase Linkers in PROTACs: A Guide for Researchers. (n.d.). Benchchem.
- Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. (n.d.).
- This compound | PROTAC Linker. (n.d.). MedchemExpress.com.
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PMC.
- Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC.
- Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
- This compound. (n.d.). PubChem.
- PROTAC-Induced Proteolytic Targeting. (n.d.). PMC.
- Current strategies for the design of PROTAC linkers: a critical review. (2020). ResearchGate.
- Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022). ResearchGate.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). ResearchGate.
- Biophysical Tools for the Design and Development of PROTACs. (2023). Oxford Global.
- Buy this compound | 91970-62-6. (2023). Smolecule.
- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (n.d.). PMC.
- benzyl (3R)-3-amino-4-hydroxybutanoate. (n.d.). PubChem.
- This compound. (n.d.). MedChemExpress.
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). Broad Institute.
- An In-depth Technical Guide to PROTAC Design and Linker Technology. (n.d.). Benchchem.
- Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (2025). Journal of the American Chemical Society.
- General strategy using "click chemistry" for PROTAC synthesis. (n.d.). ResearchGate.
- benzyl4-hydroxybutanoate. (n.d.). glycodepot.com.
- Benzyl 2-benzyl-4-hydroxybutanoate. (n.d.). PubChem.
- rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (n.d.). Oxford Academic.
- The Simple Way to Targeted Protein Degradation Analysis. (n.d.). Bio-Techne.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.).
- Characteristic roadmap of linker governs the rational design of PROTACs. (n.d.). PMC.
- Current strategies for the design of PROTAC linkers: a critical review. (n.d.).
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Deprotection strategies for the benzyl ester in Benzyl 4-hydroxybutanoate
An Application Guide for the Strategic Deprotection of Benzyl 4-hydroxybutanoate
Introduction: Navigating the Deprotection of a Versatile Building Block
This compound is a valuable bifunctional molecule in organic synthesis, featuring a benzyl ester-protected carboxylic acid and a primary alcohol.[1][2] The benzyl ester is a widely employed protecting group for carboxylic acids due to its general stability across a range of reaction conditions and, critically, its susceptibility to cleavage under mild protocols.[3][4][5] However, the presence of the free hydroxyl group in this compound necessitates a carefully considered deprotection strategy. The choice of method is paramount to ensure the selective cleavage of the benzyl ester without inducing undesirable side reactions, such as etherification or oxidation of the alcohol moiety.
This guide provides an in-depth analysis of the primary deprotection strategies for the benzyl ester of this compound. We will explore the mechanistic underpinnings of each method, discuss the rationale for experimental choices, and provide detailed, field-proven protocols to empower researchers in drug development and chemical synthesis to achieve high-yield, clean deprotection of this versatile intermediate.
Core Deprotection Strategies: A Mechanistic and Practical Overview
The selection of an optimal deprotection method is dictated by the overall molecular architecture of the substrate, particularly its tolerance to hydrogenation conditions or strong acids.[6] The three principal strategies are catalytic hydrogenation, acid-catalyzed hydrolysis, and Lewis acid-mediated cleavage.
Catalytic Hydrogenolysis: The Workhorse Method
This is the most common and often cleanest method for benzyl group removal.[5][7] It proceeds via hydrogenolysis, a reaction in which a chemical bond is cleaved by hydrogen.
-
Mechanism of Action: The reaction involves the cleavage of the benzylic carbon-oxygen bond using hydrogen gas (H₂) in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[4][8] The process yields the desired 4-hydroxybutanoic acid and toluene as a volatile, easily removable byproduct.[4]
-
Expertise & Experience: Catalytic hydrogenolysis is favored for its clean reaction profile and straightforward workup.[4] The choice of catalyst is critical; while 10% Pd/C is standard, Pearlman's catalyst (Pd(OH)₂/C) can exhibit higher activity, especially for more sterically hindered or challenging substrates.[4][5] Solvent selection also impacts reaction rates, with the general efficiency for debenzylation using Pd/C following the order: methanol > ethanol > ethyl acetate.[4]
-
Trustworthiness & Limitations: This method's primary limitation is its incompatibility with other reducible functional groups, such as alkenes, alkynes, nitro groups, and some nitrogen-containing heterocycles. These groups would be reduced under the reaction conditions. Furthermore, the palladium catalyst can be poisoned by sulfur-containing functional groups, leading to incomplete reactions.[5][6][9]
Catalytic Transfer Hydrogenation: A Safer, Convenient Alternative
For laboratories not equipped for handling hydrogen gas, or for instances where controlled hydrogen delivery is preferred, catalytic transfer hydrogenation is an excellent alternative.[3][4]
-
Mechanism of Action: Instead of H₂ gas, this method utilizes a hydrogen donor molecule to provide the necessary hydrogen in situ.[3] Common donors include ammonium formate (HCOONH₄), formic acid (HCOOH), 2-propanol, or 1,4-cyclohexadiene, in conjunction with a palladium catalyst.[4][10][11]
-
Expertise & Experience: Transfer hydrogenation is often more convenient for standard laboratory setups.[3] The use of ammonium formate is particularly widespread; it decomposes on the catalyst surface to generate hydrogen, carbon dioxide, and ammonia. Heating the reaction to reflux is common when using this hydrogen donor.[4]
-
Trustworthiness & Limitations: The chemoselectivity limitations are largely the same as for catalytic hydrogenolysis. The choice of hydrogen donor can sometimes influence the reaction's selectivity and rate.
Acid-Catalyzed Hydrolysis: A Hydrogenation-Free Approach
When a substrate contains functional groups sensitive to reduction, acid-catalyzed hydrolysis provides a robust alternative for benzyl ester cleavage.[3][12]
-
Mechanism of Action: The reaction is essentially the reverse of a Fischer esterification.[13] It begins with the protonation of the ester's carbonyl oxygen by a strong acid, which activates the carbonyl carbon for nucleophilic attack by water.[14] A subsequent proton transfer and elimination of benzyl alcohol yields the carboxylic acid. The benzyl cation formed is typically scavenged by an appropriate nucleophile present in the reaction mixture.
-
Expertise & Experience: Strong acids like trifluoroacetic acid (TFA) are commonly employed, often in a solvent like dichloromethane (CH₂Cl₂).[3] The reaction is typically run at room temperature. A key consideration is that this can be an equilibrium-controlled process; using an excess of water can help drive the reaction to completion, although this is often impractical with organic-soluble substrates.[13] The addition of a cation scavenger, such as anisole or pentamethylbenzene, is crucial to prevent the liberated benzyl cation from causing side reactions, like Friedel-Crafts alkylation on electron-rich aromatic rings if present in the substrate.[9][15]
-
Trustworthiness & Limitations: This method is unsuitable for substrates containing other acid-labile functional groups (e.g., tert-butyl esters, Boc protecting groups).[16] The workup can be more involved compared to hydrogenation, requiring careful neutralization of the strong acid.
Visualization & Logical Workflow
Decision-Making for Deprotection Strategy
The following flowchart provides a logical pathway for selecting the most appropriate deprotection method based on the substrate's characteristics.
Caption: Workflow for selecting a deprotection strategy.
Reaction Mechanism: Catalytic Hydrogenolysis
This diagram illustrates the simplified mechanism for the cleavage of the benzyl ester on the surface of a palladium catalyst.
Caption: Simplified mechanism of catalytic hydrogenolysis.
Quantitative Data and Protocol Comparison
The following table summarizes and compares the key deprotection strategies for quick reference.
| Strategy | Reagents & Typical Conditions | Advantages | Limitations & Considerations |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C (10 mol%), MeOH or EtOAc, RT.[4][5] | Clean reaction; volatile byproduct (toluene); mild conditions.[4] | Incompatible with reducible groups (alkenes, nitro, etc.); catalyst can be poisoned by sulfur.[5][6] |
| Transfer Hydrogenation | HCOONH₄ (5 eq.), 10% Pd/C, MeOH, Reflux.[3][4] | Avoids handling H₂ gas; convenient setup.[3] | Same functional group incompatibility as hydrogenolysis. |
| Acid-Catalyzed Hydrolysis | TFA (5-10 eq.), CH₂Cl₂, RT, 1-6 hours.[3] | Compatible with hydrogenation-sensitive groups. | Not suitable for acid-labile substrates; workup requires neutralization.[3] |
| Lewis Acid Cleavage | AlCl₃ or SnCl₄, anisole, CH₂Cl₂, 0 °C to RT.[17] | Can be selective for benzyl esters over other functional groups.[15] | Requires stoichiometric amounts of Lewis acid; workup can be challenging.[17] |
| Nickel Boride | NiCl₂·6H₂O, NaBH₄, MeOH, RT. | Chemoselective for benzyl esters over alkyl esters and benzyl ethers.[18][19][20] | In situ preparation of the reagent is required.[17] |
Experimental Protocols
Disclaimer: These protocols are intended for research use by qualified individuals. Appropriate safety precautions, including personal protective equipment (PPE), should be used at all times. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Deprotection via Catalytic Hydrogenolysis
This protocol describes a general and highly effective procedure for benzyl ester removal using hydrogen gas and a palladium catalyst.
Materials:
-
This compound substrate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Standard laboratory glassware, including a round-bottom flask and filtration apparatus
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask, dissolve the this compound substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[4]
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under a stream of inert gas (e.g., nitrogen or argon). The typical catalyst loading is 10-20% by weight of the substrate.[3]
-
Inerting: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this vacuum-backfill cycle three times to ensure the reaction atmosphere is free of air.[5]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.[4]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as Pd/C can be pyrophoric when dry. Wash the filter pad with a small amount of methanol to ensure complete recovery of the product.[4]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-hydroxybutanoic acid. The product can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Deprotection via Catalytic Transfer Hydrogenation
This protocol provides a convenient alternative to Protocol 1, avoiding the direct use of hydrogen gas.
Materials:
-
This compound substrate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Standard laboratory glassware with a reflux condenser
-
Heating mantle, magnetic stirrer, and stir bar
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the this compound substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[4]
-
Reagent Addition: To the stirred solution, carefully add 10% Pd/C (10-20% by weight of the substrate), followed by ammonium formate (approx. 5.0 eq) in one portion.[3][4]
-
Reaction: Heat the reaction mixture to reflux.[4]
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[4]
-
Isolation: Wash the filter cake with a small amount of methanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.[4]
Protocol 3: Deprotection via Acid-Catalyzed Hydrolysis
This protocol is suitable for substrates that cannot tolerate hydrogenation conditions.
Materials:
-
This compound substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Anisole (as a cation scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Preparation: In a round-bottom flask with a magnetic stir bar, dissolve the this compound substrate (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add anisole (1-2 eq) followed by the dropwise addition of trifluoroacetic acid (5-10 eq).[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[3]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and CH₂Cl₂.
-
Neutralization & Extraction: Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Extract the aqueous layer with ethyl acetate (2-3 times).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-hydroxybutanoic acid.
References
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- Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Syntheses.
- Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters. Benchchem.
- Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Thieme Connect.
- Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Thieme E-Books & E-Journals.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Benzyl Protection. Common Organic Chemistry.
- Deprotection of benzyl in ester substrates. ResearchGate.
- Benzyl group. Wikipedia.
- Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. ResearchGate.
- Benzyl Deprotection of Alcohols. J&K Scientific LLC.
- Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH. Benchchem.
- Optimizing deprotection conditions for benzyl esters to avoid side products. Benchchem.
- Substituted Benzyl Esters. Thieme Connect.
- Ester hydrolysis. Wikipedia.
- Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Wiley Online Library.
- Technical Support Center: Optimization of Deprotection Conditions for Benzyl Esters. Benchchem.
- mechanism of ester hydrolysis. YouTube.
- Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Science Publishing.
- Benzyl Esters. Organic Chemistry Portal.
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- This compound. PubChem.
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Application Notes and Protocols for Enzymatic Reactions Involving Benzyl 4-hydroxybutanoate
Introduction: The Versatility of Benzyl 4-hydroxybutanoate in Biocatalysis
This compound is a bifunctional molecule of significant interest in pharmaceutical and polymer chemistry.[1][2] Its structure, featuring a benzyl-protected carboxylic acid and a primary hydroxyl group, presents two key sites for enzymatic modification.[1] This allows for its use as a precursor in the synthesis of more complex molecules and as a monomer for the production of biodegradable polyesters. The application of enzymes, particularly lipases, in the transformation of this compound offers a green and highly selective alternative to traditional chemical methods.[3][4]
Lipases (EC 3.1.1.3) are exceptionally versatile biocatalysts, capable of catalyzing hydrolysis, esterification, and transesterification reactions, often with high chemo-, regio-, and enantioselectivity.[3][4][5] Notably, lipases such as Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas fluorescens are widely employed due to their broad substrate specificity and stability in organic solvents.[6][7] This document provides detailed application notes and protocols for two primary enzymatic reactions involving this compound: enzymatic hydrolysis for deprotection and enzymatic polycondensation for the synthesis of poly(4-hydroxybutyrate).
Enzymatic Hydrolysis of this compound
The selective cleavage of the benzyl ester in this compound to yield 4-hydroxybutanoic acid and benzyl alcohol is a valuable deprotection strategy in organic synthesis. Enzymatic hydrolysis offers a mild and specific alternative to harsh chemical methods, which can affect other sensitive functional groups.
Scientific Principles
Lipase-catalyzed hydrolysis of esters occurs via a serine-hydrolase mechanism. The catalytic triad (typically serine, histidine, and aspartate/glutamate) in the enzyme's active site facilitates the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to release the alcohol (benzyl alcohol) and an acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate by water regenerates the active enzyme and releases the carboxylic acid (4-hydroxybutanoic acid).
The choice of enzyme is critical. Candida antarctica lipase B (CAL-B), particularly in its immobilized form (e.g., Novozym 435), is a robust catalyst for such transformations.[8][9] Lipases from Pseudomonas fluorescens are also known for their hydrolytic activity on a wide range of esters.[7][10] The reaction is typically performed in a biphasic system or an aqueous buffer with a co-solvent to aid substrate solubility.
Experimental Workflow for Enzymatic Hydrolysis
Caption: Workflow for the enzymatic polycondensation of this compound.
Detailed Protocol for Enzymatic Polycondensation
Materials:
-
This compound
-
Immobilized Candida antarctica lipase B (Novozym 435), dried in a vacuum desiccator
-
Diphenyl ether (anhydrous, optional solvent)
-
Chloroform
-
Methanol (cold)
Procedure:
-
Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stirrer and a connection to a vacuum line, add this compound (e.g., 5 mmol).
-
Add Novozym 435 (typically 10% by weight of the monomer).
-
(Optional) If a solvent is used, add anhydrous diphenyl ether (e.g., 200 wt% of the monomer). [11]4. Polymerization: Place the flask in an oil bath preheated to 90°C.
-
Begin stirring and apply a vacuum (e.g., <1 mmHg) to facilitate the removal of the benzyl alcohol byproduct.
-
Allow the reaction to proceed for 24-72 hours. The viscosity of the reaction mixture will increase as the polymer forms.
-
Polymer Purification: After the desired reaction time, cool the flask to room temperature.
-
Dissolve the reaction mixture in a minimal amount of chloroform.
-
Filter the solution to remove the immobilized enzyme. The enzyme can be washed with chloroform and dried for potential reuse.
-
Precipitation: Slowly add the chloroform solution to a large volume of cold methanol with vigorous stirring to precipitate the polymer.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature.
Polymer Characterization:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using polystyrene standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the polymer structure and the absence of monomer.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Quantitative Data for Analogous Reactions
| Parameter | Value | Enzyme | Monomer System | Reference |
| Reaction Temperature | 90°C | Novozym 435 | 1,4-oxathiepan-7-one and a diol | [11] |
| Reaction Time | 48 hours | Novozym 435 | 1,4-oxathiepan-7-one and a diol | [11] |
| Enzyme Loading | 10 wt% | Novozym 435 | 1,4-oxathiepan-7-one and a diol | [11] |
| Solvent | Diphenyl ether or bulk | Novozym 435 | Various lactones and diols | [4][11] |
| Achieved Mn | >15,000 Da | Novozym 435 | 1,4-oxathiepan-7-one and a diol | [11] |
Conclusion
The enzymatic transformation of this compound provides a powerful platform for both selective deprotection and the synthesis of functional biopolymers. The protocols outlined in this guide, based on well-established principles of lipase catalysis, offer a starting point for researchers in drug development and materials science. Optimization of reaction parameters such as enzyme source, temperature, solvent, and reaction time will be crucial for achieving desired outcomes in specific applications. The inherent selectivity and mild reaction conditions of enzymatic catalysis make it a superior choice for sustainable chemical synthesis.
References
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Wu, W.-X., & Liu, Z. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Molecules, 25(3), 687. Available from: [Link]
- Poór, P., et al. (2025). Candida antarctica lipase B-catalyzed reactions of β-hydroxy esters: Competition of acylation and hydrolysis. Journal of Molecular Catalysis B: Enzymatic. (Note: This is a representative citation for similar reactions, specific details may vary).
-
Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 483-490. Available from: [Link]
-
Khan, A., et al. (2014). Novozym 435-catalyzed syntheses of polyesters and polyamides of medicinal and industrial relevance. ChemSusChem, 7(2), 379-90. Available from: [Link]
-
Shimada, Y., et al. (2002). Purification and characterization of the lipase from Pseudomonas fluorescens HU380. Journal of Bioscience and Bioengineering, 93(3), 255-261. Available from: [Link]
-
Zhang, Y., et al. (2022). Enhanced Enzymatic Performance of Immobilized Pseudomonas fluorescens Lipase on ZIF-8@ZIF-67 and Its Application to the Synthesis of Neryl Acetate with Transesterification Reaction. Molecules, 27(23), 8206. Available from: [Link]
-
Forró, E., & Fülöp, F. (2004). Candida antarctica lipase B-catalyzed reactions of hydroxy esters: Competition of acylation and hydrolysis. Tetrahedron: Asymmetry, 15(19), 3023-3028. Available from: [Link]
-
dos Santos, J. C., et al. (2015). Production of flavor esters catalyzed by lipase B from Candida antarctica immobilized on magnetic nanoparticles. Brazilian Journal of Chemical Engineering, 32(1), 39-51. Available from: [Link]
-
Fernandez-Lorente, G., et al. (2007). Enhancement of Novozym-435 catalytic properties by physical or chemical modification. Process Biochemistry, 42(5), 850-854. Available from: [Link]
-
Domínguez de María, P., et al. (2020). Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. International Journal of Molecular Sciences, 21(10), 3538. Available from: [Link]
-
Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2568-2585. Available from: [Link]
-
Forró, E., & Fülöp, F. (2012). Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters. Process Biochemistry, 47(1), 121-127. Available from: [Link]
- Vasić, K., et al. (2025). Immobilized Pseudomonas fluorescens Lipase on Eggshell Membranes for Sustainable Lipid Structuring in Cocoa Butter Substitute. Dabar.
-
Wu, W.-X., & Liu, Z. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Molecules, 25(3), 687. Available from: [Link]
-
Wang, X., et al. (2022). Immobilization of Pseudomonas fluorescens Lipase on Hollow Poly(o-phenylenediamine) Microspheres and Its Application in the Preparation of Citronellyl Acetate. Polymers, 14(23), 5221. Available from: [Link]
-
Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis--a green polymer chemistry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 86(4), 338–365. Available from: [Link]
-
Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 86(4), 338–365. Available from: [Link]
-
Gotor-Fernández, V., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(11), 26184–26213. Available from: [Link]
-
Szymańska, A., et al. (2021). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. Molecules, 26(11), 3363. Available from: [Link]
-
Mendes, A. A., et al. (2012). Evaluation of immobilized lipases on poly-hydroxybutyrate beads to catalyze biodiesel synthesis. International Journal of Biological Macromolecules, 50(3), 595-603. Available from: [Link]
-
dos Santos, J. C., et al. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. Molecules, 22(12), 2187. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
-
Tsai, S. W., & Lin, C. S. (2001). Kinetic resolution of (R,S)-ethyl 2-hydroxyl-4-phenylbutyrate via lipase-catalyzed hydrolysis and transesterification in isooctane. Biotechnology Progress, 17(4), 724-730. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Available from: [Link]
-
Classen, T., & Kaltbeitzel, A. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4238. Available from: [Link]
-
Rannes, J. B., et al. (2011). Enzyme Initiated Radical Polymerizations. Polymers, 3(3), 1170-1199. Available from: [Link]
-
Majewska, P. (2021). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-Carboxymethylphosphonates. Catalysts, 11(8), 987. Available from: [Link]
-
De Kesel, J., et al. (2013). Screening and confirmation methods for GHB determination in biological fluids. Bioanalysis, 5(11), 1405–1422. Available from: [Link]
-
Gan, Z., et al. (2008). Enzymatic preparation of novel thermoplastic di-block copolyesters containing poly[(R)-3-hydroxybutyrate] and poly(epsilon-caprolactone) blocks via ring-opening polymerization. Biomacromolecules, 9(7), 1877-1885. Available from: [Link]
-
Hasan, L., et al. (2012). An enzymatic method to determine γ-hydroxybutyric acid in serum and urine. Therapeutic Drug Monitoring, 34(1), 89-96. Available from: [Link]
-
Kim, M. J., & Choi, G. B. (2001). Lipase-catalyzed enantioselective hydrolysis of δ-acetyloxymethyl-δ-valerolactone. Arkivoc, 2001(1), 55-61. Available from: [Link]
-
Guilbault, G. G. (1970). Enzymatic methods of analysis. Pergamon Press. Available from: [Link]
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- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Benzyl 4-hydroxybutanoate as a Versatile Substrate for Spectrophotometric Enzyme Assays
Abstract
This document provides a comprehensive technical guide for researchers, biochemists, and drug development professionals on the utilization of Benzyl 4-hydroxybutanoate (B4HB) as a substrate for enzymatic assays. B4HB is a unique bifunctional molecule, containing both an ester linkage and a terminal hydroxyl group. This structure allows it to serve as a substrate for two distinct classes of enzymes: esterases/lipases and, through a coupled reaction, γ-hydroxybutyrate dehydrogenase (GHBDH). We present two detailed, validated protocols for continuous spectrophotometric assays, explain the underlying biochemical principles, and provide guidance on data analysis and interpretation.
Introduction: The Utility of this compound
This compound (CAS 91970-62-6), also known as Benzyl 4-hydroxybutyrate, is a phenylmethyl ester of 4-hydroxybutanoic acid[1][2][3]. Its molecular structure (C₁₁H₁₄O₃) presents two key features for enzymatic studies:
-
Ester Bond: The benzyl ester linkage is susceptible to hydrolysis by a wide range of carboxylic ester hydrolases (EC 3.1.1.1), including esterases and lipases. This reaction yields benzyl alcohol and 4-hydroxybutanoic acid[4][5].
-
Hydroxyl Group: Upon hydrolysis of the ester, the liberated 4-hydroxybutanoic acid (also known as γ-hydroxybutyrate or GHB) can serve as a substrate for 4-hydroxybutanoate dehydrogenase (GHBDH; EC 1.1.1.61)[6][7].
This dual nature makes B4HB a valuable tool for characterizing enzyme activity, screening inhibitor libraries, and studying metabolic pathways related to butanoate metabolism[6][7]. This guide details two primary applications: a direct assay for esterase activity and a coupled assay for GHBDH activity.
Principle of Assays
Assay 1: Direct Continuous Assay for Esterase Activity
The hydrolysis of B4HB by an esterase produces 4-hydroxybutanoic acid. The generation of this carboxylic acid in a weakly buffered solution leads to a measurable decrease in pH. This pH shift can be continuously monitored using a spectrophotometer by including a pH-sensitive indicator dye, such as phenol red, in the reaction mixture. As the pH drops, the indicator changes its protonation state, resulting in a change in its absorbance spectrum[8]. The rate of absorbance change is directly proportional to the rate of acid production and thus to the esterase activity.
Assay 2: Coupled Continuous Assay for γ-Hydroxybutyrate Dehydrogenase (GHBDH) Activity
This assay quantifies GHBDH activity by using B4HB as a pro-substrate. The assay proceeds in two sequential enzymatic steps:
-
Step 1 (Release): A surplus of a generic, robust esterase is used to rapidly and completely hydrolyze B4HB, ensuring a steady supply of the true substrate, 4-hydroxybutanoate (GHB). This step is designed to be non-rate-limiting.
-
Step 2 (Detection): GHBDH catalyzes the oxidation of the liberated GHB to succinic semialdehyde. This reaction is dependent on the coenzyme NAD⁺, which is simultaneously reduced to NADH[7].
The progress of the second reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH (Molar extinction coefficient ε = 6220 M⁻¹cm⁻¹)[9][10]. The rate of NADH production is directly proportional to the GHBDH activity.
dot digraph "Coupled_Enzyme_Assay_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
sub [label="this compound\n(B4HB)", fillcolor="#F1F3F4", fontcolor="#202124"]; prod1 [label="4-Hydroxybutanoate\n(GHB)", fillcolor="#F1F3F4", fontcolor="#202124"]; prod2 [label="Succinic Semialdehyde", fillcolor="#F1F3F4", fontcolor="#202124"];
nad [label="NAD+", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; nadh [label="NADH", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];
enzyme1 [label="Esterase\n(Excess)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; enzyme2 [label="GHB Dehydrogenase\n(Enzyme of Interest)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5];
sub -> enzyme1 [arrowhead=none, penwidth=1.5, color="#5F6368"]; enzyme1 -> prod1 [penwidth=1.5, color="#5F6368"];
{rank=same; prod1; nad} prod1 -> enzyme2 [arrowhead=none, penwidth=1.5, color="#5F6368"]; nad -> enzyme2 [arrowhead=none, penwidth=1.5, color="#5F6368"];
enzyme2 -> prod2 [penwidth=1.5, color="#5F6368"]; enzyme2 -> nadh [label=" Monitor at 340 nm", fontname="Arial", fontsize=10, fontcolor="#34A853", penwidth=1.5, color="#5F6368"]; } caption="Figure 1: Coupled assay pathway for GHBDH."
Materials and Reagents
| Reagent | Assay 1 (Esterase) | Assay 2 (GHBDH) | Notes |
| This compound (B4HB) | ✓ | ✓ | Prepare stock in a suitable organic solvent (e.g., DMSO, Ethanol). |
| Tris-HCl Buffer (Low Conc.) | ✓ | 5 mM, pH 7.6-7.8 (adjust to be near the indicator's pKa). | |
| Tris-HCl Buffer (High Conc.) | ✓ | 50-100 mM, pH 8.5-9.0 for optimal GHBDH activity[9][11]. | |
| Phenol Red Indicator | ✓ | Prepare a stock solution in water. | |
| Porcine Liver Esterase (PLE) | ✓ | Or other suitable hydrolase for the coupling reaction. | |
| β-Nicotinamide adenine dinucleotide (NAD⁺) | ✓ | Prepare fresh in assay buffer. | |
| Enzyme of Interest (Esterase/GHBDH) | ✓ | ✓ | Dilute to a working concentration in the appropriate assay buffer. |
| 96-well UV-transparent microplates | ✓ | ✓ | Or quartz cuvettes. |
| Spectrophotometer / Plate Reader | ✓ | ✓ | Capable of reading at 560 nm (Assay 1) and 340 nm (Assay 2). |
Experimental Protocols
Protocol 1: Esterase Activity Assay
This protocol is designed to measure the activity of ester-hydrolyzing enzymes.
1. Reagent Preparation:
- Assay Buffer: Prepare 5 mM Tris-HCl, pH 7.6.
- Indicator Stock: Prepare a 1 mM Phenol Red solution in deionized water.
- Substrate Stock: Prepare a 100 mM solution of B4HB in 100% ethanol. The use of organic solvents may inhibit some enzymes; methanol is often the least inhibitory[12].
- Working Substrate Solution: Dilute the B4HB stock in Assay Buffer to the desired final concentrations (e.g., for a range from 0.1 mM to 5 mM).
- Enzyme Solution: Prepare a dilution of the esterase in the Assay Buffer that provides a linear rate of absorbance change over 5-10 minutes.
2. Assay Procedure (96-well plate format, 200 µL total volume):
- To each well, add:
- 170 µL of Assay Buffer (5 mM Tris-HCl, pH 7.6)
- 10 µL of Phenol Red stock solution (final concentration ~50 µM)
- 10 µL of the working B4HB solution.
- Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5 minutes.
- Initiate the reaction by adding 10 µL of the diluted enzyme solution.
- Immediately place the plate in a spectrophotometer pre-set to the assay temperature.
- Monitor the decrease in absorbance at 560 nm at regular intervals (e.g., every 20 seconds) for 10 minutes.
- Run a blank reaction without the enzyme to subtract the background rate of non-enzymatic hydrolysis.
3. Data Analysis:
- Plot absorbance at 560 nm versus time (in minutes).
- Determine the initial velocity (v₀) from the slope (ΔAbs/Δt) of the linear portion of the curve.
- To quantify activity, a standard curve must be generated by measuring the A560 of the assay mixture at known pH values, created by adding small, known amounts of a standard acid (e.g., HCl). This allows conversion of ΔAbs/min to Δ[H⁺]/min.
Protocol 2: GHBDH Activity Assay
This protocol measures the activity of GHBDH using B4HB as a precursor.
1. Reagent Preparation:
- Assay Buffer: Prepare 50 mM Tris-HCl, pH 9.0.
- Substrate Stock: Prepare a 100 mM solution of B4HB in DMSO.
- Coupling Enzyme: Prepare a 1 mg/mL stock of Porcine Liver Esterase (PLE) in Assay Buffer. This concentration should be optimized to ensure B4HB hydrolysis is not rate-limiting.
- NAD⁺ Stock: Prepare a 20 mM solution of NAD⁺ in Assay Buffer. Keep on ice and use fresh.
- GHBDH Enzyme Solution: Prepare a dilution of GHBDH in the Assay Buffer that results in a linear rate of absorbance change over 5-10 minutes.
2. Assay Procedure (Cuvette format, 1 mL total volume):
- Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C)[13].
- In a quartz cuvette, prepare the reaction mixture:
- 940 µL of Assay Buffer (50 mM Tris-HCl, pH 9.0)
- 10 µL of B4HB stock (final concentration 1 mM)
- 10 µL of PLE stock (final concentration 10 µg/mL)
- 20 µL of NAD⁺ stock (final concentration 0.4 mM)
- Mix by inversion and incubate for 5 minutes to allow for the initial hydrolysis of B4HB to generate a pool of GHB.
- Initiate the reaction by adding 20 µL of the diluted GHBDH enzyme solution and mix quickly.
- Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes.
3. Data Analysis:
- Plot absorbance at 340 nm against time (in minutes).
- Determine the initial velocity (v₀) from the slope (ΔAbs/Δt) of the linear portion of the curve.
- Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs/Δt) * V_total / (ε * l * V_enzyme) Where:
- ΔAbs/Δt is the initial rate of absorbance change per minute.
- V_total is the total reaction volume (in mL).
- ε is the molar extinction coefficient of NADH (0.00622 µM⁻¹cm⁻¹).
- l is the light path length (typically 1 cm).
- V_enzyme is the volume of the enzyme solution added (in mL).
- Specific activity (U/mg) can be calculated by dividing the activity by the concentration of the enzyme in mg/mL. One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute[14].
dot digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.4, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.25,0.15"];
prep [label="1. Reagent Preparation\n(Buffers, Substrate, Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Reaction Setup\n(Add reagents to well/cuvette)", fillcolor="#FBBC05", fontcolor="#202124"]; equil [label="3. Temperature Equilibration\n(5 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; init [label="4. Initiate Reaction\n(Add enzyme of interest)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read [label="5. Spectrophotometric Reading\n(Kinetic mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calc [label="6. Data Analysis\n(Calculate initial rate)", fillcolor="#34A853", fontcolor="#FFFFFF"];
prep -> setup; setup -> equil; equil -> init; init -> read; read -> calc; } caption="Figure 2: General experimental workflow."
Troubleshooting and Experimental Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance | Spontaneous hydrolysis of the substrate; Contaminated reagents. | Run a "no-enzyme" control and subtract its rate. Prepare fresh substrate and buffer solutions. |
| Non-linear Reaction Rate | Substrate depletion; Enzyme instability; Product inhibition. | Use a lower enzyme concentration. Measure the rate only from the initial linear phase. Check enzyme stability at the assay pH and temperature. |
| (Assay 2) Low Signal | Insufficient coupling enzyme (esterase); GHBDH is inactive; NAD⁺ has degraded. | Increase the concentration of the coupling esterase. Verify GHBDH activity with GHB directly. Prepare fresh NAD⁺ solution immediately before use. |
| (Assay 1) Poor Sensitivity | Buffer concentration is too high; pH is far from the indicator's pKa. | Use a lower buffer concentration (2-5 mM) to allow for a detectable pH shift. Ensure the starting pH of the assay is on the linear range of the indicator's titration curve. |
References
-
ResearchGate. (n.d.). Kinetics aspects of Gamma-hydroxybutyrate dehydrogenase. Retrieved from [Link]
-
Parsons, S. M., et al. (2020). Kinetics aspects of Gamma-hydroxybutyrate dehydrogenase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(5), 140376. [Link]
-
Guilbault, G. G., & Sadar, M. H. (1971). A rapid spectrophotometric method for the determination of esterase activity. Analytical Letters, 4(10), 689-696. [Link]
-
Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of NADH produced through enzymatic oxidation of GHB. Retrieved from [Link]
-
Peng, Y., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10099-10111. [Link]
-
Singh, R., et al. (2006). A simple activity staining protocol for lipases and esterases. Applied Microbiology and Biotechnology, 72(6), 1320-1323. [Link]
-
Busardò, F. P., & Jones, A. W. (2015). GHB pharmacology and toxicology: Acute intoxication, concentrations in blood and urine in forensic cases and treatment of the withdrawal syndrome. Current Neuropharmacology, 13(1), 47-70. [Link]
-
van den Brink, W., et al. (2019). Pharmacokinetics and pharmacodynamics of γ-hydroxybutyrate in healthy subjects. British Journal of Clinical Pharmacology, 85(2), 346–354. [Link]
-
Ayna, M., et al. (2013). Purification and characterization of a pH and heat stable esterase from Geobacillus sp. TF17. Turkish Journal of Biochemistry, 38(3), 329-336. [Link]
-
Wikipedia. (n.d.). 4-Hydroxybutyrate dehydrogenase. Retrieved from [Link]
-
Jaypee University of Information Technology. (n.d.). Production and Characterization of Esterase-producing bacterial strain. Retrieved from [Link]
-
The Open Microbiology Journal. (2020). Purification and Properties of an Esterase from Bacillus licheniformis and its Application in Synthesis of Octyl Acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrates commonly used to test for esterase activity. Retrieved from [Link]
-
MDPI. (2021). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Schemes of enzymatic synthesis for benzyl benzoate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxybutanoate. Retrieved from [Link]
-
MDPI. (2023). Influence of Yeast and Enzyme Formulation on Prosecco Wine Aroma During Storage on Lees. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). γ-Hydroxybutyric Acid (GHB) [BSA]. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic synthesis of benzyl benzoate using different acyl donors. Retrieved from [Link]
-
PubMed. (2011). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. glycodepot.com [glycodepot.com]
- 3. This compound | C11H14O3 | CID 14443958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Purification and Properties of an Esterase from Bacillus licheniformis and it’s Application in Synthesis of Octyl Acetate [openmicrobiologyjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Buy this compound | 91970-62-6 [smolecule.com]
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- 10. researchgate.net [researchgate.net]
- 11. Kinetics aspects of Gamma-hydroxybutyrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 13. rsc.org [rsc.org]
- 14. web.citius.technology [web.citius.technology]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzyl 4-hydroxybutanoate Synthesis
Welcome to the technical support center for the synthesis of Benzyl 4-hydroxybutanoate (B4HB). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. This compound is a versatile building block, and its efficient synthesis is critical for various research applications, from pharmaceuticals to material science.[1] This document moves beyond a simple protocol, offering in-depth explanations for experimental choices and robust troubleshooting strategies to ensure reproducible, high-yield results.
Overview of the Primary Synthetic Route
The most common and direct laboratory-scale synthesis of this compound involves the acid-catalyzed ring-opening of γ-butyrolactone (GBL) with benzyl alcohol.[2][3] This method is favored for its atom economy and the ready availability of the starting materials.
The overall reaction is an equilibrium process:
γ-Butyrolactone + Benzyl Alcohol ⇌ this compound
Understanding the mechanism and the factors governing this equilibrium is the first step toward optimization.
Reaction Mechanism: Acid-Catalyzed Ring-Opening Esterification
The reaction proceeds via a standard acid-catalyzed nucleophilic acyl substitution mechanism.
Caption: Acid-catalyzed ring-opening of GBL by benzyl alcohol.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Answer: Low yield in this esterification is a frequent problem, typically stemming from three core issues: reaction equilibrium, reaction conditions, or catalyst inefficiency.
-
Cause A: Unfavorable Equilibrium
-
Expertise & Experience: Fischer esterification is a classic reversible reaction.[4][5] Although this is a ring-opening reaction and not a condensation, the principle of equilibrium still dictates the final product distribution. To maximize the yield, the equilibrium must be shifted towards the product side.
-
Solution: The most effective strategy is to use a large excess of one of the reactants. Since benzyl alcohol is typically a liquid and can often serve as a solvent, using it in significant excess (e.g., 3 to 10 molar equivalents relative to GBL) is a common and effective method to drive the reaction forward.[5]
-
-
Cause B: Suboptimal Reaction Conditions
-
Expertise & Experience: Esterification reactions are often slow at room temperature.[6] Insufficient heat or reaction time will result in an incomplete conversion of starting materials.
-
Solution: Increase the reaction temperature. Refluxing the mixture is a standard procedure. The optimal temperature depends on the solvent (if any) but is often in the range of 100-150°C. Monitor the reaction progress over time using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction has reached completion or equilibrium (i.e., when the ratio of product to starting material no longer changes).
-
-
Cause C: Inefficient Catalysis
-
Expertise & Experience: The catalyst is essential for protonating the carbonyl oxygen of GBL, making it more electrophilic and susceptible to attack by the weakly nucleophilic benzyl alcohol.[7] An old, hydrated, or insufficient amount of catalyst will result in a slow or stalled reaction.
-
Solution:
-
Catalyst Choice: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective and common choices.
-
Catalyst Loading: Ensure a truly catalytic amount is used, typically 1-5 mol% relative to the limiting reagent (GBL).
-
Alternative Catalysts: For reactions sensitive to strong, corrosive acids, consider using solid acid catalysts like zeolites or acidic resins (e.g., Dowex).[8][9] These have the added benefit of being easily filtered out, simplifying the workup.[9]
-
-
Question 2: I'm observing a significant amount of a high-boiling point byproduct that is difficult to separate from my product. What could it be?
Answer: This is very likely dibenzyl ether .
-
Expertise & Experience: Under strong acidic conditions and at elevated temperatures, benzyl alcohol can undergo self-condensation (dehydration) to form dibenzyl ether.[9] This side reaction is a well-known issue in acid-catalyzed reactions involving benzyl alcohol.
-
Trustworthiness: The formation of this byproduct is a competing reaction pathway. Its rate is highly dependent on temperature and acid concentration.
-
Mechanism: 2 BnOH --(H⁺, Δ)--> Bn-O-Bn + H₂O
-
-
Solutions:
-
Moderate Temperature: Avoid excessive heating. Use the lowest temperature that still provides a reasonable reaction rate.
-
Reduce Catalyst Concentration: Use the minimum effective amount of acid catalyst.
-
Alternative Benzylation: If dibenzyl ether formation is persistent, consider an alternative synthetic route that avoids harsh acidic conditions, such as reacting the sodium salt of 4-hydroxybutanoic acid with benzyl bromide.[10]
-
Question 3: My purification is problematic. I have difficulty removing unreacted benzyl alcohol, and I often get emulsions during the aqueous workup.
Answer: Purification is a critical step. Benzyl alcohol has a relatively high boiling point (205 °C) and polarity similar to the product, making separation challenging.
-
Expertise & Experience: A multi-step approach combining chemical neutralization and physical separation is required.
Recommended Purification Protocol:
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Dilute: Dilute the mixture with a non-polar organic solvent like diethyl ether or ethyl acetate. This reduces the viscosity and improves separation.
-
Neutralize: Transfer the solution to a separatory funnel and wash it sequentially with:
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: This neutralizes the acid catalyst. Perform this step carefully and vent the funnel frequently to release CO₂ gas.
-
Water: To remove any remaining bicarbonate and water-soluble impurities.
-
Saturated Brine (NaCl solution): This is crucial. Brine helps to break emulsions by increasing the ionic strength of the aqueous layer, forcing the organic components out.[5] It also helps to remove residual water from the organic layer.
-
-
Dry: Dry the separated organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The remaining crude product will be a mixture of this compound and excess benzyl alcohol. The best method for separation is vacuum distillation . If distillation is not feasible or if purity requirements are extremely high, column chromatography on silica gel is an effective alternative.[11]
Question 4: After workup, my product appears to be degrading or polymerizing. Why is this happening?
Answer: This could be due to residual acid or base from the workup, or thermal instability.
-
Expertise & Experience: Both the starting material (GBL) and the product are susceptible to degradation under certain conditions.
-
GBL Polymerization: γ-Butyrolactone can undergo ring-opening polymerization, which can be initiated by both acidic and basic catalysts, especially at higher temperatures.[12]
-
Product Hydrolysis: The ester product can be hydrolyzed back to 4-hydroxybutanoic acid and benzyl alcohol under either strong acidic or basic conditions, particularly if water is present.[1][13]
-
-
Solutions:
-
Thorough Neutralization: Ensure the acid catalyst is completely neutralized during the workup as described in the previous question.
-
Avoid Strong Base: Do not use strong bases like NaOH for washing, as this can aggressively promote hydrolysis of both the starting lactone and the product ester.[14] Sodium bicarbonate is a much safer choice.
-
Temperature Control: During purification by vacuum distillation, use the lowest possible pressure to keep the distillation temperature down and minimize the risk of thermal degradation or polymerization.
-
Optimization & Recommended Protocol
This section provides a baseline protocol and a table summarizing key parameters for optimization.
Troubleshooting Workflow
Use the following diagram to diagnose and solve common synthesis problems systematically.
Caption: A logical workflow for troubleshooting common synthesis issues.
Table 1: Key Parameter Optimization
| Parameter | Recommended Range | Rationale & Expert Notes |
| Molar Ratio (BnOH:GBL) | 3:1 to 10:1 | Using excess benzyl alcohol shifts the reaction equilibrium to favor product formation.[5] Higher excess can improve yield but complicates purification. |
| Catalyst | H₂SO₄, p-TsOH, Dowex 50W | Sulfuric acid is highly effective but can cause charring/side reactions. p-TsOH is milder. Solid acids simplify workup.[8][9] |
| Catalyst Loading | 1 - 5 mol% | Sufficient to catalyze the reaction without promoting excessive side reactions like ether formation. |
| Temperature | 100 - 150 °C (Reflux) | Balances reaction rate against the potential for side reactions. Monitor via TLC to avoid prolonged heating after completion. |
| Reaction Time | 4 - 24 hours | Highly dependent on temperature and catalyst loading. Monitor reaction progress to determine the optimal time. |
Step-by-Step Experimental Protocol
This protocol is a representative example and should be adapted based on laboratory safety standards and optimization results.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add γ-butyrolactone (1.0 eq) and benzyl alcohol (5.0 eq).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.02 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to a gentle reflux (approx. 120-140 °C) using a heating mantle. Monitor the reaction's progress every 2-4 hours by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Completion & Cooldown: Once the reaction is complete (disappearance of GBL spot on TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Workup:
-
Dilute the cooled mixture with diethyl ether (approx. 10 volumes of the initial GBL volume).
-
Transfer to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and saturated brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter the solution and concentrate it under reduced pressure to remove the diethyl ether and some of the excess benzyl alcohol.
-
Purify the resulting oil by vacuum distillation to separate the pure this compound from the remaining benzyl alcohol and any high-boiling impurities.
-
References
-
Homework.Study.com. What are some possible sources of error in synthesizing esters?[Link]
-
Chemguide. Esterification - alcohols and carboxylic acids. [Link]
-
Chad's Prep. (2021, April 13). 20.8 Synthesis and Reactions of Esters. YouTube. [Link]
-
Organic Syntheses. (r,s)-mevalonolactone-2-13c. [Link]
-
Green Chemistry (RSC Publishing). Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization. [Link]
-
Chemistry Steps. Ester Reactions Summary and Practice Problems. [Link]
-
ResearchGate. Esterification of butyric acid and benzyl alcohol with different catalysts. [Link]
-
Wikipedia. γ-Butyrolactone. [Link]
-
ResearchGate. Catalytic esterification of benzyl alcohol with acetic acid by zeolites and their modified forms. [Link]
-
ChemSpider Synthetic Pages. Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. [Link]
-
Molecules (MDPI). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. [Link]
-
Science.gov. precursors gamma-butyrolactone gbl: Topics. [Link]
Sources
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- 13. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
Technical Support Center: Benzyl 4-hydroxybutanoate Synthesis
Introduction
Benzyl 4-hydroxybutanoate is a valuable building block in organic synthesis and pharmaceutical research, often used as a precursor for more complex molecules.[1][2] Its synthesis is most commonly achieved via the ring-opening of γ-butyrolactone (GBL) with benzyl alcohol, a method favored for its atom economy. While seemingly straightforward, this reaction is frequently plagued by competing side reactions that can significantly impact yield and purity.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. Structured in a practical question-and-answer format, it addresses specific experimental challenges, explains the underlying chemical mechanisms driving these issues, and offers field-proven protocols to mitigate them.
Technical Troubleshooting & FAQs
Question 1: My reaction yields are consistently low. What are the primary causes?
Low yields in this synthesis almost always trace back to one of three issues: incomplete conversion, equilibrium limitations, or, most commonly, competing side reactions that consume starting materials. The primary synthesis route involves the acid-catalyzed reaction of γ-butyrolactone (GBL) with benzyl alcohol.[3][4] While this reaction appears simple, its success is highly sensitive to reaction conditions.
The most significant side reactions to consider are:
-
Polymerization of γ-Butyrolactone: GBL can undergo ring-opening polymerization (ROP) to form poly(γ-butyrolactone), a viscous oligomeric or polymeric substance that can be difficult to remove.[5][6][7]
-
Self-Etherification of Benzyl Alcohol: Under acidic catalysis, two molecules of benzyl alcohol can dehydrate to form dibenzyl ether, a common and often difficult-to-separate byproduct.[8][9]
-
Reversibility: The reaction between GBL and an alcohol can be reversible, especially under certain pH and temperature conditions.[3][4][10]
To diagnose the issue, analyze a crude sample of your reaction mixture by GC-MS or ¹H NMR to identify the presence of starting materials, dibenzyl ether, or broad signals indicative of polymer formation.
Question 2: My reaction mixture has become a viscous, sticky mess that is difficult to work up. What happened and how can I prevent it?
Answer: This is a classic sign of the ring-opening polymerization (ROP) of γ-butyrolactone (GBL).[5][6] Although GBL is a five-membered lactone and traditionally considered to have low ring strain, making it less prone to polymerization than other lactones, polymerization can still occur under common reaction conditions.[7][11]
Causality: The thermodynamics of GBL polymerization are delicately balanced. The reaction has a low ceiling temperature (T_c), which is the temperature above which the polymer is thermodynamically unstable relative to the monomer.[7] Many syntheses are inadvertently run at or above this temperature, favoring the monomer or leading to an equilibrium with only short-chain oligomers. Strong acid or base catalysts, often used to promote the desired esterification, can also initiate this unwanted polymerization.
Prevention & Troubleshooting Protocol:
-
Temperature Control: The most critical parameter is temperature. To suppress polymerization, the reaction should be conducted at lower temperatures. While this may slow the desired reaction rate, it significantly disfavors polymerization.[5]
-
Catalyst Choice: Avoid overly aggressive catalysts. While strong acids like sulfuric acid are often used, they can promote both polymerization and benzyl alcohol self-etherification. Consider using milder, solid-supported acid catalysts or organocatalysts which can offer higher selectivity.
-
Monomer Concentration: High concentrations of GBL can favor polymerization.[5] Using the alcohol reactant (benzyl alcohol) as the solvent or co-solvent can help maintain a lower effective GBL concentration.
Question 3: My product is contaminated with a high-boiling, non-polar impurity. I suspect it's dibenzyl ether. How can I confirm and avoid this?
Answer: Your suspicion is likely correct. Dibenzyl ether is a frequent byproduct formed from the acid-catalyzed self-condensation of benzyl alcohol.[8][9]
Confirmation:
-
GC-MS: The most definitive method. Dibenzyl ether has a molecular weight of 198.26 g/mol and will show a characteristic mass spectrum.
-
¹H NMR: Dibenzyl ether has a simple spectrum: a singlet for the four benzylic protons (CH₂) at approximately 4.5 ppm and a multiplet for the ten aromatic protons between 7.2-7.4 ppm. This can be easily distinguished from the product, which has more complex signals for the butanoate chain.
Causality & Prevention: This side reaction is promoted by strong Brønsted acids (like H₂SO₄) and high temperatures, which facilitate the dehydration of benzyl alcohol.
| Condition | Risk of Dibenzyl Ether Formation | Recommended Action |
| Catalyst | Strong acids (H₂SO₄, HCl) significantly increase risk. | Use milder catalysts like p-toluenesulfonic acid (p-TSA), or solid acid catalysts (e.g., Amberlyst-15).[12] |
| Temperature | Higher temperatures (>120°C) accelerate dehydration. | Maintain the lowest effective temperature for the primary reaction. |
| Water Removal | Accumulation of water byproduct can inhibit the forward reaction, but its removal in this specific synthesis is less critical than temperature and catalyst control. | Focus on temperature and catalyst selection first. |
Question 4: How do I effectively purify this compound from the common side products?
Answer: Purification is typically achieved by silica gel column chromatography. The key is exploiting the polarity differences between the product and the major impurities.
-
This compound (Product): Moderately polar due to the ester and hydroxyl groups.
-
Benzyl Alcohol (Starting Material): More polar than the product due to the free hydroxyl group.
-
Dibenzyl Ether (Byproduct): Very non-polar.
-
Poly(γ-butyrolactone) (Byproduct): Can vary, but oligomers are often highly polar and may stick to the silica gel baseline.
Step-by-Step Purification Protocol:
-
Work-up: After the reaction, quench with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Column Chromatography Setup:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of hexane and ethyl acetate is highly effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
-
Elution Order:
-
First to Elute: Dibenzyl ether will elute first in the low-polarity fractions.
-
Second to Elute: The desired product, this compound, will elute next as you increase the ethyl acetate concentration (e.g., to 80:20 or 70:30 hexane:ethyl acetate).
-
Last to Elute: Unreacted benzyl alcohol will elute at higher polarities.
-
Baseline: Polymeric material will often remain at the origin (baseline) of the column.
-
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the fractions. Stain with a potassium permanganate (KMnO₄) dip, as the hydroxyl group in the product and benzyl alcohol will give a positive (yellow/brown) spot.
References
-
Hong, M., & Chen, E. Y. (2016). Completely recyclable biopolymers with linear and cyclic topologies via ring-opening polymerization of γ-butyrolactone. Nature Chemistry, 8(1), 42–49. [Link]
-
Moore, T., Adhikari, R., & Gunatillake, P. (2005). Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review. Biomaterials, 26(18), 3771-3782. [Link]
-
Coulembier, O., Degee, P., Hedrick, J. L., & Dubois, P. (2013). Ring-opening (co)polymerization of γ-butyrolactone: a review. Polymer Chemistry, 4(1), 5-19. [Link]
-
Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]
-
Koźlecki, T., & Ślązak, M. (2017). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery, 62(4), 271-279. [Link]
-
Esterification Lab Answers. (n.d.). Retrieved from [Link]
-
Wang, Y., Tennyson, R. L., & Romo, D. (2009). β-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. Heterocycles, 79(1), 7-56. [Link]
-
Komali Mam. (2020, July 19). 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms [Video]. YouTube. [Link]
-
ResearchGate. (2025). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. [Link]
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Etherification reactions of para-substituted benzyl alcohol derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Song, Q., et al. (2018). Styryl ether formation from benzyl alcohols under transition-metal-free basic DMSO conditions. Organic & Biomolecular Chemistry, 16(33), 6035-6039. [Link]
-
ResearchGate. (n.d.). Synthesis of Esters and Lactones. Retrieved from [Link]
-
Clark, J. (2015). The mechanism for the esterification reaction. Chemguide. [Link]
-
Hennessy, S. A., Moane, S. M., & McDermott, S. D. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Forensic Sciences, 49(6), 1220-1229. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Molecules, 28(22), 7622. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Hennessy, S. A., Moane, S. M., & McDermott, S. D. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Forensic Sciences, 49(6), 1-10. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
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- 9. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Benzyl Esters [organic-chemistry.org]
How to remove benzyl alcohol impurity from Benzyl 4-hydroxybutanoate
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of Benzyl 4-hydroxybutanoate, specifically the removal of the common impurity, benzyl alcohol. This document provides in-depth troubleshooting advice and detailed experimental protocols to ensure the isolation of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: Why is removing benzyl alcohol from my this compound sample critical?
A1: Benzyl alcohol, often used as a starting material or formed as a byproduct, can interfere with subsequent synthetic steps and compromise the purity and integrity of your final compound. For applications in drug development and other highly sensitive areas, even trace amounts of impurities can have significant impacts on experimental outcomes.
Q2: What are the key physical property differences between benzyl alcohol and this compound that can be exploited for separation?
A2: The primary differences lie in their boiling points and solubility characteristics. Benzyl alcohol has a significantly lower boiling point than this compound, making vacuum distillation a viable separation method. Additionally, their differing polarities and solubilities in aqueous and organic solvents can be leveraged in liquid-liquid extraction and column chromatography.
Table 1: Comparative Physical Properties
| Property | Benzyl Alcohol | This compound (and analogue) | Reference(s) |
| Molecular Weight | 108.14 g/mol | 194.23 g/mol | [1][2] |
| Boiling Point | 205 °C (at 760 mmHg) | Estimated to be high; Benzyl 4-hydroxybenzoate boils at ~390 °C | [3] |
| Solubility in Water | Moderately soluble (4 g/100 mL) | Likely poorly soluble; Benzyl 4-hydroxybenzoate is almost insoluble | [4] |
| Solubility in Organic Solvents | Miscible with most organic solvents | Soluble in alcohols and likely other common organic solvents | [4] |
Q3: I have a small-scale reaction (<1 g). Which purification method is most suitable?
A3: For small-scale purifications, flash column chromatography is often the most efficient method. It allows for excellent separation based on polarity differences and can be performed relatively quickly with standard laboratory equipment.
Q4: My product is thermally sensitive. Can I still use distillation?
A4: Yes, vacuum distillation is the recommended approach for thermally sensitive compounds. By reducing the pressure, the boiling points of both the benzyl alcohol and your product are significantly lowered, minimizing the risk of thermal degradation.
Troubleshooting Guide: Choosing the Right Purification Strategy
The selection of an appropriate purification method is paramount for achieving high purity. This section provides a detailed breakdown of the most effective techniques for removing benzyl alcohol from this compound.
Caption: Decision tree for selecting a purification method.
Method 1: Liquid-Liquid Extraction (Aqueous Wash)
Principle: This technique exploits the moderate water solubility of benzyl alcohol to partition it into an aqueous phase, while the less polar this compound remains in the organic phase. This is an excellent first-pass purification step.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Allow the layers to separate. The aqueous layer (containing the benzyl alcohol) can be drained off.
-
Repeat: Repeat the washing step 2-3 times with fresh deionized water to maximize the removal of benzyl alcohol.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove any residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.
Causality Behind Experimental Choices:
-
The choice of an immiscible organic solvent is crucial for creating two distinct phases.
-
Repeated washes increase the efficiency of benzyl alcohol removal due to its partitioning coefficient between the organic and aqueous phases.
-
The final brine wash helps to break up any emulsions and aids in the removal of dissolved water from the organic layer.
Method 2: Flash Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in the mobile phase (eluent). Benzyl alcohol, being more polar than this compound, will adhere more strongly to the polar silica gel and elute later.
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for the eluent is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The goal is to have the this compound with an Rf value of approximately 0.3-0.4 and good separation from the benzyl alcohol spot.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the predetermined solvent system. The less polar this compound will travel down the column faster.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Causality Behind Experimental Choices:
-
Silica gel is a polar stationary phase, which allows for the separation of compounds based on polarity.[5][6]
-
The choice of eluent is critical; a solvent system that is too polar will cause all compounds to elute quickly with poor separation, while a system that is not polar enough will result in very slow elution.[6][7]
Method 3: Vacuum Distillation
Principle: This technique separates compounds based on differences in their boiling points. Under reduced pressure, the boiling points of liquids are lowered, allowing for distillation at temperatures that will not cause thermal decomposition of the desired product.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and the joints are properly sealed. Use a cold trap between the receiving flask and the vacuum pump.
-
Sample Placement: Place the crude product in the distillation flask with a stir bar.
-
Vacuum Application: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: The lower-boiling benzyl alcohol will distill first. Collect this in a separate receiving flask.
-
Product Distillation: After the benzyl alcohol has been removed, increase the temperature to distill the this compound.
-
Completion: Once the product has been collected, cool the system to room temperature before releasing the vacuum.
Causality Behind Experimental Choices:
-
Reducing the pressure lowers the boiling point, preventing thermal degradation of the high-boiling ester.[8][9]
-
A cold trap is essential to protect the vacuum pump from corrosive vapors.
Safety Precautions
-
Benzyl Alcohol: Harmful if swallowed or inhaled and causes serious eye irritation.[10] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][10][11]
-
This compound: While specific toxicity data is limited, it is prudent to handle it with the same care as other laboratory chemicals. Avoid skin and eye contact and inhalation.[11]
-
Solvents: The organic solvents used in these procedures are flammable. Keep them away from ignition sources.
References
- ChemSupply Australia Pty Ltd. (2024).
- Chemeo. (n.d.).
- C/D/N Isotopes Inc. (2015).
- Sigma-Aldrich. (2025).
- Maugeri, Z., & Domínguez de María, P. (2012). Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents. RSC Advances, 2(1), 421-424.
- Eastman Kodak Co. (1943). U.S.
- Wacker-Chemie GmbH. (1958). U.S.
- King, A. (n.d.). Successful Flash Chromatography. King Group, University of Sheffield.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Columbia University. (n.d.).
- Reddit. (2018).
- Biotage. (2023).
- Organic Syntheses. (n.d.). Procedure for the preparation of 4,4-Dimethyl-3-oxo-2-benzylpentanenitrile.
- Organic Syntheses. (n.d.).
- Smolecule. (2023).
- PubChem. (n.d.).
- BevZero. (2024).
- ACS Publications. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP1164118A2 - Process for producing benzyl alcohol.
- Google Patents. (n.d.).
- Murov, S. (2020). Properties of Solvents Used in Organic Chemistry.
- Thomas Scientific. (n.d.). Chemicals Solvents B.
- Sielc.com. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column.
- BLDpharm. (n.d.). 105183-60-6|(S)-Benzyl 2-((tert-butoxycarbonyl)amino)
- Glycodepot. (n.d.).
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- 11. cdnisotopes.com [cdnisotopes.com]
Technical Support Center: Benzyl 4-hydroxybutanoate Purification
Welcome to the technical support center for Benzyl 4-hydroxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this versatile compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve the desired purity for your downstream applications.
I. Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound.
Question 1: My final product yield is significantly lower than expected after purification. What are the potential causes and how can I improve it?
Low recovery of this compound post-purification can stem from several factors throughout the experimental workflow. Identifying the root cause is crucial for optimizing your process.
Potential Causes & Solutions:
-
Incomplete Reaction: The initial synthesis may not have gone to completion, leaving unreacted starting materials.
-
Troubleshooting: Before purification, analyze a crude sample using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the reaction conversion. If significant starting material remains, consider optimizing the reaction conditions (e.g., reaction time, temperature, or catalyst concentration).
-
-
Product Loss During Extraction: this compound has moderate polarity. During aqueous workup, it can partition into the aqueous layer, especially if the pH is not optimized.
-
Troubleshooting: Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction with an organic solvent. Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery from the aqueous phase.
-
-
Improper Column Chromatography Technique: Co-elution with impurities or irreversible adsorption onto the stationary phase can lead to significant product loss.
-
Troubleshooting:
-
Solvent System Optimization: Carefully select the eluent system for column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from impurities.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation and reduced tailing compared to "wet loading" in a solvent.[1]
-
-
-
Decomposition During Purification: this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, breaking down into benzyl alcohol and 4-hydroxybutanoic acid.[2]
-
Troubleshooting: Avoid using strongly acidic or basic conditions during workup and purification. Use a neutral or mildly acidic/basic wash if necessary. If using silica gel chromatography, which can be slightly acidic, consider using deactivated silica gel.
-
Question 2: I'm observing unexpected peaks in my ¹H NMR spectrum after purification. How can I identify these impurities?
Unexpected peaks in your NMR spectrum indicate the presence of impurities that were not successfully removed. Identifying these is the first step toward refining your purification strategy.
Common Impurities and Their Spectroscopic Signatures:
-
Benzyl Alcohol: A common starting material or a byproduct of ester hydrolysis.
-
¹H NMR Signature: A singlet around 4.6 ppm (CH₂), a broad singlet for the hydroxyl proton (variable), and aromatic protons in the 7.2-7.4 ppm region.
-
-
4-Hydroxybutanoic Acid: Another potential hydrolysis product or unreacted starting material.
-
¹H NMR Signature: Characteristic multiplets for the aliphatic protons and a broad singlet for the carboxylic acid proton (often >10 ppm).
-
-
Unreacted Starting Materials: Depending on the synthetic route, this could include benzyl bromide or other benzylating agents.
-
Solvent Residue: Residual solvents from the reaction or purification steps are a frequent source of extraneous peaks.
-
Troubleshooting: Compare your spectrum to known spectra of common laboratory solvents (e.g., ethyl acetate, hexane, dichloromethane). Applying a high vacuum for an extended period can help remove volatile solvents.
-
Workflow for Impurity Identification:
Sources
Troubleshooting low conversion in Benzyl 4-hydroxybutanoate esterification
Technical Support Center: Benzyl 4-hydroxybutanoate Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion, during this esterification. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues in your synthesis.
The acid-catalyzed esterification of 4-hydroxybutanoic acid with benzyl alcohol is a classic Fischer-Speier esterification.[1] However, the bifunctional nature of the carboxylic acid reactant introduces a significant competing intramolecular reaction, which is often the primary source of low yields. This guide will walk you through the common pitfalls and provide robust, field-tested protocols to optimize your reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm getting very low conversion to this compound. What is the most likely reason?
Answer: The most common reason for low conversion in this specific synthesis is the complex equilibrium system at play. You are not dealing with a single reaction, but two competing, acid-catalyzed equilibria.
-
The Desired Intermolecular Esterification: This is the reaction you want to happen, where 4-hydroxybutanoic acid reacts with benzyl alcohol to form the target ester and water.[2] Like all Fischer esterifications, this reaction is reversible.[3][4][5]
-
The Competing Intramolecular Esterification (Lactonization): 4-hydroxybutanoic acid can react with itself, especially under the acidic conditions of the reaction, to form a stable five-membered cyclic ester called gamma-butyrolactone (GBL).[6][7] This reaction also produces water and is reversible.
The acid catalyst required for your desired reaction also efficiently catalyzes the lactonization of your starting material.[6] Therefore, a significant portion of your 4-hydroxybutanoic acid is likely being consumed by this side reaction, reducing its availability to react with benzyl alcohol.
Diagram 1: Competing Reaction Equilibria
Caption: The two competing acid-catalyzed equilibria in the synthesis.
Q2: How can I shift the equilibrium to favor the formation of my desired product, this compound?
Answer: To maximize your yield, you must actively manipulate the reaction conditions to favor the intermolecular esterification over lactonization and drive the primary equilibrium forward. This is achieved using two main strategies based on Le Châtelier's principle.[8][9]
-
Continuous Removal of Water: Water is a product in both the desired esterification and the side reaction. Its removal from the system will shift both equilibria to the right. The most effective method for this is azeotropic distillation using a Dean-Stark apparatus .[1][3][4] By refluxing the reaction in a solvent that forms a lower-boiling azeotrope with water (e.g., toluene), water is continuously removed and collected in the trap, preventing the reverse hydrolysis reaction.
-
Use of Excess Reagent: Using a large excess of one of the reactants can also shift the equilibrium. In this case, using an excess of benzyl alcohol (typically 2-5 equivalents) is recommended. This increases the probability of the 4-hydroxybutanoic acid colliding with and reacting with benzyl alcohol rather than cyclizing. Benzyl alcohol is also more easily removed during purification than the carboxylic acid.
Table 1: Comparison of Water Removal Techniques
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Dean-Stark Trap | Azeotropic removal of water with a suitable solvent (e.g., toluene).[4] | Highly efficient; continuous removal drives reaction to completion. | Requires higher temperatures; setup is more complex. |
| Molecular Sieves | Anhydrous pellets (3Å or 4Å) added to the reaction mixture to adsorb water.[10] | Simple setup; can be used at lower temperatures. | Can be less efficient for large amounts of water; may be difficult to separate from product. |
| Excess Sulfuric Acid | Using a large quantity of concentrated H₂SO₄ as both catalyst and dehydrating agent.[1] | Simple; no extra apparatus needed. | Not recommended for benzyl alcohol. Promotes side reactions like polymerization and sulfonation.[11] |
Q3: My reaction mixture is turning dark or forming a tar-like substance. What is causing this and how can I prevent it?
Answer: Darkening or polymerization is a common issue when working with benzyl alcohol under strong acidic conditions and/or high temperatures.[8][11]
-
Causality: The acid catalyst can protonate the hydroxyl group of benzyl alcohol, leading to the loss of water and formation of a resonance-stabilized benzyl carbocation. This cation is highly reactive and can attack another molecule of benzyl alcohol (leading to dibenzyl ether) or polymerize, forming polybenzyls, which appear as a dark, insoluble tar.
-
Preventative Measures:
-
Minimize Catalyst Concentration: Use the lowest effective amount of your acid catalyst. Typically, 1-5 mol% of p-toluenesulfonic acid (p-TsOH) or sulfuric acid is sufficient.[8] p-TsOH is often preferred as it is a solid and easier to handle.
-
Control Temperature: Do not overheat the reaction. Maintain a gentle, steady reflux. If using toluene (boiling point ~111 °C), this temperature is generally sufficient without being excessive.
-
Optimize Reaction Time: Monitor the reaction progress (e.g., by TLC or by the amount of water collected in the Dean-Stark trap). Do not let the reaction run unnecessarily long after completion, as this increases the likelihood of degradation.
-
Q4: I've addressed the equilibrium and side reactions, but my isolated yield after workup is still poor. What could be wrong with my purification?
Answer: A poor isolated yield despite good conversion points to issues during the workup and purification stages. Here are the common pitfalls:
-
Incomplete Acid Neutralization: The acid catalyst must be completely removed. If not, it can catalyze the hydrolysis of your ester back to the starting materials during aqueous washes.
-
Emulsion Formation: Benzyl alcohol and the product ester can sometimes form emulsions during aqueous washes, making separation difficult and leading to product loss.
-
Solution: Use a brine (saturated NaCl solution) wash to help break emulsions. Perform separations slowly, allowing adequate time for the layers to settle.
-
-
Inefficient Purification: The boiling points of benzyl alcohol (205 °C) and this compound are relatively close, making simple distillation challenging.
-
Solution:
-
Vacuum Distillation: This is the preferred method to separate the product from excess benzyl alcohol and other high-boiling impurities.
-
Column Chromatography: If distillation is not feasible or effective, silica gel chromatography can provide excellent separation. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.
-
-
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield by addressing the key challenges of water removal and competing lactonization.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the optimized synthesis protocol.
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.[12]
-
Charge the Flask: To the flask, add 4-hydroxybutanoic acid (1.0 eq), benzyl alcohol (3.0 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (approx. 2 mL per mmol of carboxylic acid).
-
Reaction: Heat the mixture to a steady reflux using a heating mantle. Toluene and water will begin to co-distill as an azeotrope. The condensed liquids will collect in the Dean-Stark trap, where the denser water will separate to the bottom, and the toluene will overflow back into the reaction flask.[3][4]
-
Monitoring: Continue reflux until no more water collects in the trap (the theoretical amount can be calculated beforehand) or until TLC analysis shows consumption of the limiting reagent.
-
Cooldown: Once complete, remove the heat source and allow the mixture to cool to room temperature.
Protocol 2: Workup and Purification
-
Dilution: Dilute the cooled reaction mixture with an equal volume of a suitable organic solvent like ethyl acetate or diethyl ether.
-
Neutralization Wash: Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL for a ~50 mmol scale reaction). Caution: Vent the funnel frequently as CO₂ gas will be produced.
-
Aqueous Wash: Wash the organic layer with water (1 x 50 mL).
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL) to aid in drying and break any emulsions.[8]
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and extraction solvent.
-
Purification: Purify the resulting crude oil, which contains the product and excess benzyl alcohol, by vacuum distillation to obtain pure this compound.
By implementing these informed strategies and protocols, you will be well-equipped to overcome the challenges of this synthesis and achieve a high conversion to your desired product.
References
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
SWGDRUG.org. (2005). GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID. [Link]
-
Wu, X., Han, X., Zhou, L., & Li, A. (2012). Catalytic performance of acidic ionic liquid in esterification of benzyl alcohol with butyric acid. Indian Journal of Chemistry, Section A, 51A, 791-795. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Lactone Formation. [Link]
-
Organic Syntheses. (n.d.). Procedure for v.95, p.0240. [Link]
-
Hennessy, M., et al. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Forensic Sciences, 49(6), 1-8. [Link]
-
Cammack, J., et al. (2001). The chemical interconversion of GHB and GBL. Forensic Science International, 122(2-3), 110-114. [Link]
-
Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. [Link]
-
Massachusetts Institute of Technology. (n.d.). Experiment 5: Fischer Esterification. [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
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- 9. athabascau.ca [athabascau.ca]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Stability issues of Benzyl 4-hydroxybutanoate under acidic or basic conditions
Welcome to the Technical Support Center for Benzyl 4-hydroxybutanoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This document addresses the critical stability issues of this compound under acidic and basic conditions, offering practical solutions and in-depth explanations.
I. Core Concepts: The Instability of this compound
This compound is a versatile precursor in organic synthesis, valued for its dual functionality: a benzyl-protected carboxylic acid and a primary alcohol.[1] However, these same functional groups are the source of its primary stability challenges. The ester linkage is susceptible to cleavage, and the hydroxyl group can participate in an intramolecular reaction. Understanding these pathways is the first step to controlling them.
The two primary degradation pathways are:
-
Ester Hydrolysis: The cleavage of the ester bond by water, which is significantly accelerated by acid or base catalysts. This reaction yields Benzyl Alcohol and 4-Hydroxybutanoic Acid.[1]
-
Intramolecular Cyclization (Lactonization): The hydroxyl group acts as an internal nucleophile, attacking the ester's carbonyl carbon. This reaction displaces Benzyl Alcohol and forms a stable five-membered cyclic ester, γ-Butyrolactone (GBL). This process can also be catalyzed by acid or base.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Question 1: After my reaction under acidic conditions (e.g., deprotection of an acid-labile group), I see a significant loss of my product and the appearance of a new, more polar spot on my TLC plate. What is happening?
Probable Cause: You are likely observing acid-catalyzed hydrolysis of the benzyl ester. The new polar spot is probably 4-hydroxybutanoic acid. Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[2][3][4] The presence of excess water drives the equilibrium towards the hydrolysis products.
Solution:
-
Minimize Water: Ensure your reaction is conducted under strictly anhydrous conditions. Use freshly distilled solvents and dry glassware. If your acid source is aqueous (e.g., concentrated HCl), consider using a gaseous form (HCl in dioxane) or a solid acid catalyst that can be filtered off.
-
Control Temperature: While higher temperatures can increase the rate of your desired reaction, they will also accelerate hydrolysis. Run your reaction at the lowest effective temperature.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC. Do not let the reaction run longer than necessary to avoid prolonged exposure to acidic conditions.
-
Work-up Strategy: During aqueous work-up, neutralize the acid as quickly as possible with a cold, dilute base (e.g., NaHCO₃ solution). Avoid prolonged contact with the aqueous acidic phase.
Question 2: I'm performing a reaction with a strong base (e.g., NaOH, LiOH) and upon work-up, I can't recover my starting material. Instead, I isolate benzyl alcohol and a water-soluble compound.
Probable Cause: You are experiencing base-catalyzed hydrolysis, also known as saponification. This reaction is effectively irreversible because the hydroxide ion attacks the ester, and the resulting 4-hydroxybutanoic acid is immediately deprotonated by the strong base to form a carboxylate salt.[5][6][7] This salt is typically water-soluble and will be lost to the aqueous phase during a standard extraction.
Solution:
-
Avoid Strong Hydroxide Bases: If possible, use a non-nucleophilic base (e.g., DBU, DIPEA) or a weaker inorganic base (e.g., K₂CO₃) if your reaction chemistry allows.
-
Temperature Control: Keep the reaction temperature as low as possible. Saponification rates are highly temperature-dependent.
-
Acidic Work-up: To recover the 4-hydroxybutanoic acid, you must carefully acidify the aqueous layer from your extraction with a strong acid (e.g., 1M HCl) to a pH of ~2-3. This will protonate the carboxylate, allowing it to be extracted into an organic solvent like ethyl acetate.
-
Protecting Group Strategy: If the hydroxyl group is not required for your intended transformation, consider protecting it (e.g., as a silyl ether) before subjecting the molecule to basic conditions. This will prevent lactonization and may alter the molecule's susceptibility to hydrolysis.
Question 3: My NMR analysis shows signals for my desired product, but also signals corresponding to γ-Butyrolactone (GBL) and benzyl alcohol. How can I prevent this?
Probable Cause: Intramolecular cyclization (lactonization) is occurring. The 4-hydroxyl group is attacking the benzyl ester carbonyl, releasing benzyl alcohol and forming the thermodynamically stable five-membered GBL ring.[8] This can happen under both acidic and basic conditions, and even slowly upon storage or during purification (e.g., on silica gel).
Solution:
-
pH Neutrality: Maintain a neutral pH whenever possible, especially during work-up and purification. Use a buffered aqueous solution for extractions if necessary.
-
Temperature: Avoid excessive heat. Distillation or chromatography at elevated temperatures can promote lactonization. If purification by distillation is necessary, use high vacuum to keep the temperature low.
-
Purification Method: Be mindful that silica gel is slightly acidic and can catalyze lactonization. To mitigate this, you can:
-
Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~0.5-1%) in the eluent.
-
Work quickly and keep fractions cold.
-
Consider alternative purification methods like crystallization if applicable.
-
-
Storage: Store this compound in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere (e.g., under argon).
III. Mechanistic Insights: Visualizing Degradation
Understanding the reaction mechanisms provides a powerful tool for predicting and controlling the stability of this compound.
Acid-Catalyzed Hydrolysis & Lactonization
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon for nucleophilic attack.[2][4] This can be attacked by an external nucleophile (water) leading to hydrolysis, or an internal nucleophile (the 4-hydroxyl group) leading to lactonization.
Caption: Acid-catalyzed degradation pathways.
Base-Catalyzed Hydrolysis (Saponification)
In basic media, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon. The reaction is driven to completion by the irreversible deprotonation of the resulting carboxylic acid.
Caption: Base-catalyzed hydrolysis (Saponification).
IV. Quantitative Analysis & Data Summary
While specific kinetic data for this compound is not extensively published, we can extrapolate from the behavior of similar hydroxy esters. The rate of degradation is highly dependent on pH and temperature.
Table 1: Illustrative Stability Profile of a 4-Hydroxybutanoate Ester
| Condition | Approximate Half-life (t½) | Primary Degradation Product(s) |
| pH 1.0 (50 °C) | < 1 hour | 4-Hydroxybutanoic Acid, GBL |
| pH 4.0 (25 °C) | Several days | GBL, 4-Hydroxybutanoic Acid |
| pH 7.0 (25 °C) | Several weeks to months | GBL (slowly) |
| pH 10.0 (25 °C) | Several hours | 4-Hydroxybutanoate Salt |
| pH 13.0 (50 °C) | < 30 minutes | 4-Hydroxybutanoate Salt |
Note: These values are for illustrative purposes to demonstrate relative stability trends and are not experimental data for this compound.
V. Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding degradation pathways and for developing a stability-indicating analytical method.[3][9]
Objective: To intentionally degrade this compound under controlled stress conditions to generate its potential degradation products.
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 4 hours.
-
Cool to room temperature and neutralize with 1 mL of 1 M NaOH.
-
Dilute to 10 mL with mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute to 10 mL with mobile phase.
-
-
Control Sample: Mix 1 mL of stock solution with 9 mL of mobile phase (unstressed control).
-
Analysis: Analyze all samples by the HPLC method described below. The goal is to achieve 5-20% degradation of the parent compound.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its key degradation products (Benzyl Alcohol, 4-Hydroxybutanoic Acid, and GBL).
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: Return to 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Expected Elution Order: 4-Hydroxybutanoic Acid -> GBL -> Benzyl Alcohol -> this compound.
Caption: Workflow for HPLC stability analysis.
VI. Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: For long-term stability, store the compound in a tightly sealed container at 2-8°C, protected from light and moisture. For solutions, prepare them fresh. If storage of a solution is necessary, use an anhydrous aprotic solvent and store at -20°C under an inert atmosphere.
Q: Can I use this compound in reactions that require heating? A: Yes, but with caution. Prolonged heating, especially in the presence of trace acid, base, or water, will promote degradation. Monitor the reaction closely and use the lowest possible temperature for the shortest time necessary.
Q: My synthesis involves a Boc deprotection with TFA. Will my benzyl ester be stable? A: Trifluoroacetic acid (TFA) is a strong acid and can cause significant hydrolysis of the benzyl ester, especially if water is present. It is advisable to use anhydrous TFA and to neutralize the reaction mixture immediately upon completion. A subsequent aqueous work-up should be performed quickly and with cold solutions.
Q: Is the lactonization to GBL reversible? A: Under acidic conditions, the formation of GBL is in equilibrium with the open-chain hydroxy acid.[8] However, GBL is thermodynamically quite stable, so the equilibrium often favors the cyclic form. Under strongly basic conditions, the lactone will be hydrolyzed to the 4-hydroxybutanoate salt.
References
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
- El-Kattan, Y., & Nichols, D. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). γ-Butyrolactone. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, K. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
YouTube. (2015). Base Catalyzed Ester Hydrolysis (Saponification). Retrieved from [Link]
-
YouTube. (2016). CHEM 2533 Midterm Question #3: Acid Catalyzed Hydrolysis of Benzyl Benzoate. Retrieved from [Link]
-
Pearson. (2024). When ethyl 4-hydroxybutyrate is heated in the presence of a trace.... Retrieved from [Link]
Sources
- 1. Buy this compound | 91970-62-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Optimizing reaction conditions for Benzyl 4-hydroxybutanoate synthesis (temperature, catalyst)
Welcome to the technical support center for the synthesis of Benzyl 4-hydroxybutanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and successfully synthesize high-quality this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Question: My reaction yield is consistently low when using Fischer esterification. What are the likely causes and how can I improve it?
Answer: Low yields in Fischer esterification are a common issue, primarily due to the reversible nature of the reaction.[1][2] The formation of water as a byproduct can shift the equilibrium back towards the reactants. Here are the key factors to consider and strategies for yield improvement:
-
Incomplete Water Removal: The presence of water is the most significant factor limiting the yield.
-
Solution: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[1] Alternatively, using a large excess of a drying agent like molecular sieves can be effective.
-
-
Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount.
-
Solution: Use a fresh, anhydrous strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Ensure you are using a catalytic amount, typically 1-5 mol%.
-
-
Suboptimal Temperature: The reaction may not have reached the necessary temperature for efficient esterification.
-
Solution: Ensure the reaction is heated to reflux and the temperature is maintained throughout the reaction. The optimal temperature will depend on the solvent used.
-
-
Steric Hindrance: While less of an issue with these substrates, significant steric bulk on either the alcohol or carboxylic acid can slow down the reaction.
-
Solution: In such cases, a longer reaction time or a more potent catalyst might be necessary.
-
Question: I am observing the formation of a significant amount of a high-boiling point byproduct. What could it be and how can I prevent it?
Answer: A common high-boiling point byproduct in the synthesis of this compound is the self-esterification product of 4-hydroxybutanoic acid, leading to the formation of polyesters.[3]
-
Cause: The hydroxyl group of one 4-hydroxybutanoic acid molecule can react with the carboxylic acid group of another, especially at elevated temperatures in the presence of an acid catalyst.
-
Prevention:
-
Control Reaction Temperature: Avoid excessively high temperatures. While reflux is necessary, prolonged heating at very high temperatures can promote polymerization.
-
Molar Ratio of Reactants: Using a slight excess of benzyl alcohol can favor the formation of the desired benzyl ester over the self-esterification product.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed to avoid prolonged heating that can lead to side reactions.
-
Question: During the enzymatic synthesis using a lipase, the reaction rate is very slow. How can I optimize the conditions?
Answer: Slow reaction rates in enzymatic synthesis can be attributed to several factors related to the enzyme's activity and the reaction environment.
-
Enzyme Deactivation: The lipase may have lost its activity due to improper storage or handling.
-
Suboptimal Temperature: Enzymes have an optimal temperature range for their activity.
-
Solution: The optimal temperature for many lipases is between 40-60°C.[6] Conduct small-scale experiments to determine the optimal temperature for your specific lipase.
-
-
Water Content: While water is a byproduct to be removed in Fischer esterification, a small amount of water is often necessary for lipase activity.
-
Solution: The reaction medium should not be completely anhydrous. The optimal water activity (a_w) is crucial for enzyme function. This can be controlled by adding a specific amount of water or using salt hydrates.
-
-
Solvent Choice: The organic solvent can significantly impact enzyme activity.
-
Solution: Non-polar solvents like hexane or toluene are generally preferred for esterification reactions as they do not strip the essential water from the enzyme's active site.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
A1: The most common methods involve the esterification of 4-hydroxybutanoic acid with benzyl alcohol or the ring-opening of γ-butyrolactone (GBL) with benzyl alcohol.[3]
Q2: Which type of catalyst is better for this synthesis: a chemical catalyst or an enzyme?
A2: The choice of catalyst depends on the desired reaction conditions and product purity.
-
Chemical Catalysts (e.g., H₂SO₄, p-TsOH): These are cost-effective and lead to faster reaction rates at higher temperatures. However, they can lead to side reactions and require neutralization and removal during workup.[8][9]
-
Enzymatic Catalysts (e.g., Lipases): Lipases offer high selectivity, operate under mild reaction conditions (lower temperature), and result in a cleaner product with easier purification. However, enzymes are more expensive and can have lower reaction rates.[10][11]
Q3: Can I use γ-butyrolactone (GBL) directly with benzyl alcohol to synthesize this compound?
A3: Yes, the ring-opening of γ-butyrolactone with benzyl alcohol is a viable synthetic route. This reaction is typically catalyzed by an acid or a base. The equilibrium for this reaction can be less favorable than the direct esterification, and optimization of conditions is crucial.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials (4-hydroxybutanoic acid and benzyl alcohol) from the product (this compound). The disappearance of the starting materials and the appearance of the product spot indicate the progress of the reaction.
Optimized Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Apparatus
This protocol describes the synthesis of this compound from 4-hydroxybutanoic acid and benzyl alcohol using sulfuric acid as a catalyst and a Dean-Stark trap for water removal.
Materials:
-
4-hydroxybutanoic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask, add 4-hydroxybutanoic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and toluene (100 mL).
-
Set up the Dean-Stark apparatus with the reflux condenser.
-
Slowly add concentrated sulfuric acid (0.02 equivalents) to the reaction mixture with stirring.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 4-6 hours). Monitor the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Enzymatic Synthesis using Immobilized Lipase
This protocol outlines the synthesis of this compound using an immobilized lipase in a solvent-based system.
Materials:
-
4-hydroxybutanoic acid
-
Benzyl alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
n-Hexane (or another suitable non-polar solvent)
-
Molecular sieves (3Å, activated)
-
Orbital shaker or magnetic stirrer with heating
Procedure:
-
In a sealed reaction vessel, dissolve 4-hydroxybutanoic acid (1 equivalent) and benzyl alcohol (1.2 equivalents) in n-hexane.
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
Add activated molecular sieves to the reaction mixture to adsorb the water produced.
-
Incubate the mixture at the optimal temperature for the lipase (e.g., 50°C) with constant shaking or stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
Once the reaction has reached the desired conversion, filter off the immobilized lipase and molecular sieves. The lipase can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Data Summary
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Type | Typical Temperature | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous Acid | 80-140°C | Low cost, high reaction rate. | Corrosive, difficult to remove, can cause side reactions.[9] |
| p-Toluenesulfonic Acid (p-TsOH) | Homogeneous Acid | 80-140°C | Solid, easier to handle than H₂SO₄. | Requires neutralization and removal. |
| Amberlyst-15 | Heterogeneous Acid | 80-120°C | Easily removed by filtration, reusable. | Lower reaction rate than homogeneous catalysts. |
| Novozym 435 (Lipase) | Biocatalyst | 40-60°C | High selectivity, mild conditions, easy product isolation.[4][5] | Higher cost, slower reaction rate. |
Visualizations
Fischer Esterification Mechanism
Caption: The mechanism of Fischer esterification.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low reaction yields.
References
-
ResearchGate. (n.d.). (a) Schemes of enzymatic synthesis for benzyl benzoate, (b,c) formed.... Retrieved from [Link]
-
White Rose Research Online. (2025, September 17). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of some of the reported acid catalysts with DBSA in acetylation of benzyl alcohol using acetic anhydride. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, September 9). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
MDPI. (n.d.). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. Retrieved from [Link]
-
MDPI. (2017, December 7). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. Retrieved from [Link]
-
Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Buy this compound | 91970-62-6 [smolecule.com]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of Benzyl 4-hydroxybutanoate
Welcome to the Technical Support Center for the purification of Benzyl 4-hydroxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. Here, we synthesize technical accuracy with field-proven insights to provide you with a self-validating system for achieving high purity this compound.
I. Understanding the Core Challenges
The purification of this compound (B4H) is often complicated by the presence of structurally similar impurities and the compound's own reactivity. A successful purification strategy is predicated on understanding the nature of these challenges.
Common Impurities and Their Origins:
| Impurity | Chemical Structure | Origin | Purification Challenge |
| Benzyl Alcohol | C₆H₅CH₂OH | Unreacted starting material from esterification.[1] | Similar polarity to B4H, making separation by chromatography challenging. |
| γ-Butyrolactone (GBL) | C₄H₆O₂ | Unreacted starting material or formed by intramolecular cyclization of 4-hydroxybutanoic acid.[1] | Can co-distill with the product if boiling points are close under vacuum. |
| 4-Hydroxybutanoic Acid | HO(CH₂)₃COOH | Incomplete esterification or hydrolysis of the product during workup.[1] | Acidic nature can complicate purification and affect the stability of the final product. |
| Benzaldehyde | C₆H₅CHO | Oxidation of benzyl alcohol, especially if the reaction or purification is exposed to air at elevated temperatures. | Can form Schiff bases or other byproducts, introducing further impurities. |
| Dibenzyl Ether | (C₆H₅CH₂)₂O | A potential byproduct from the acid-catalyzed reaction of benzyl alcohol, particularly at higher temperatures. | Can be difficult to separate from the desired ester due to similar structural motifs. |
II. Troubleshooting and Purification Protocols
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
A. Initial Workup and Extraction
Q1: I've completed my esterification reaction. What is the best way to perform the initial workup to minimize hydrolysis of my product?
A1: An effective aqueous workup is crucial to prevent the hydrolysis of the ester back to 4-hydroxybutanoic acid and benzyl alcohol.[1] The key is to neutralize any acid catalyst and wash away water-soluble impurities without subjecting the product to harsh pH conditions for extended periods.
Protocol: Optimized Aqueous Workup
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an appropriate organic solvent in which your product is highly soluble, such as ethyl acetate or dichloromethane.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst. Perform this step gently at first to avoid excessive frothing from CO₂ evolution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
B. Purification by Fractional Distillation
Q2: My crude product is a liquid. Can I purify it by distillation? What are the potential pitfalls?
A2: Yes, fractional distillation under reduced pressure is a viable method for purifying this compound, especially for removing non-volatile impurities. However, thermal stability is a concern. Prolonged heating can lead to decomposition or side reactions.
Troubleshooting Fractional Distillation:
| Issue | Likely Cause | Solution |
| Product decomposition (darkening of the liquid) | Heating mantle set too high; prolonged heating. | Use an oil bath for more uniform heating. Ensure a good vacuum to lower the boiling point. Do not heat the distillation flask for longer than necessary. |
| Poor separation of impurities | Inefficient fractionating column; distillation rate is too fast. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux column).[2] Distill slowly to allow for proper equilibration between the liquid and vapor phases.[2] |
| "Bumping" or uneven boiling | Lack of boiling chips or inadequate stirring. | Always use fresh boiling chips or a magnetic stir bar to ensure smooth boiling. |
dot
Caption: Workflow for fractional distillation of this compound.
C. Purification by Column Chromatography
Q3: I am seeing multiple spots on my TLC plate. How do I effectively purify my compound using column chromatography?
A3: Column chromatography is an excellent technique for separating this compound from impurities with different polarities. The key to a successful separation is selecting the appropriate mobile phase and proper column packing.
Protocol: Column Chromatography of this compound
-
TLC Analysis: First, determine a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexane. Aim for an Rf value of 0.25-0.35 for the product to ensure good separation. A common mobile phase is 20-30% ethyl acetate in hexane.
-
Column Packing: Pack a chromatography column with silica gel using the wet slurry method to avoid air bubbles, which can lead to poor separation.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and load it onto the column.
-
Elution: Begin eluting with the determined mobile phase. If separation is difficult, a gradient elution can be employed, starting with a lower polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography:
| Issue | Likely Cause | Solution |
| Poor separation (overlapping spots) | Inappropriate mobile phase; column overloaded. | Optimize the mobile phase using TLC to achieve better separation between spots. Use a larger column or load less sample. |
| Product elutes too quickly (high Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate). |
| Product is stuck on the column (low Rf) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Tailing of spots | Sample is too concentrated; presence of acidic impurities. | Load a more dilute sample. Add a small amount of a slightly more polar solvent or a drop of acetic acid to the mobile phase to reduce tailing. |
dot
Caption: Troubleshooting decision tree for column chromatography.
D. Purification by Crystallization
Q4: My purified product is an oil at room temperature. Can I still use crystallization?
A4: While this compound is often an oil at room temperature, crystallization can sometimes be induced at lower temperatures or by using a suitable solvent system. However, "oiling out" is a common problem where the compound separates as a liquid instead of forming crystals.
Troubleshooting Crystallization:
| Issue | Likely Cause | Solution |
| "Oiling out" | The compound's melting point is below the temperature of the solution; the solution is supersaturated too quickly. | Cool the solution more slowly. Use a solvent system where the compound is less soluble. Try scratching the inside of the flask with a glass rod to induce nucleation. |
| No crystals form | The compound is too soluble in the chosen solvent; the solution is not sufficiently concentrated. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then warm to clarify and cool slowly. |
| Crystals are impure | Cooling was too rapid, trapping impurities. | Dissolve the crystals in fresh hot solvent and allow them to recrystallize more slowly. |
III. Frequently Asked Questions (FAQs)
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used:
-
TLC: A single spot on a TLC plate in an appropriate solvent system is a good initial indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The absence of impurity peaks in the NMR spectrum is a strong confirmation of purity. Common impurity signals to look for include those from benzyl alcohol, GBL, and residual solvents.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect and identify volatile impurities.
Q6: What are the characteristic NMR peaks for this compound and its common impurities?
A6:
-
This compound:
-
¹H NMR (CDCl₃, 300 MHz): δ 7.30-7.40 (m, 5H, Ar-H), 5.13 (s, 2H, Ar-CH₂), 3.68 (t, 2H, CH₂-OH), 2.48 (t, 2H, -C(=O)CH₂-), 1.95 (quint, 2H, -CH₂CH₂CH₂-).
-
-
Benzyl Alcohol:
-
¹H NMR (CDCl₃, 300 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 4.67 (s, 2H, Ar-CH₂).
-
-
γ-Butyrolactone (GBL):
-
¹H NMR (CDCl₃, 300 MHz): δ 4.35 (t, 2H, -O-CH₂-), 2.50 (t, 2H, -C(=O)CH₂-), 2.30 (quint, 2H, -CH₂CH₂CH₂-).
-
Q7: Can I store this compound long-term? What are the recommended storage conditions?
A7: For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize potential degradation.
IV. References
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 20). 9.5: Fractional Distillation Procedure. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
PubChem. This compound. Retrieved from [Link]
Sources
Byproducts formed during the synthesis of Benzyl 4-hydroxybutanoate
An in-depth guide to identifying and mitigating byproduct formation during the synthesis of Benzyl 4-hydroxybutanoate, designed for chemistry professionals.
Technical Support Center: Synthesis of this compound
Welcome to the technical support guide for the synthesis of this compound (B4HB). This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower researchers to anticipate, identify, and resolve common issues encountered during this synthesis, thereby improving yield, purity, and process efficiency.
Part 1: Troubleshooting Guide
This section addresses specific experimental challenges in a Q&A format, focusing on the causal mechanisms behind each issue and providing actionable solutions.
Q1: My yield of this compound is consistently low, despite allowing the reaction to run for an extended period. What is the likely cause?
A1: Low yield in this synthesis is most often attributable to the reversible nature of the Fischer esterification reaction.
The acid-catalyzed esterification of 4-hydroxybutanoic acid (or its cyclic lactone, γ-butyrolactone) with benzyl alcohol is an equilibrium-limited process.[1][2][3] The presence of water, a direct byproduct of the reaction, can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.
Causality & Mitigation Strategies:
-
Le Châtelier's Principle in Action: To drive the equilibrium toward the product, you must either remove a product as it forms or use a large excess of a reactant.[2][4]
-
Water Removal: The most effective strategy is the continuous removal of water. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[5][6][7]
-
Excess Reagent: Using benzyl alcohol in large excess (e.g., as the limiting reagent and solvent) can also significantly improve yields by pushing the equilibrium forward.[1][3] Studies have shown that increasing from a 1:1 ratio to a 10-fold excess of alcohol can increase equilibrium yield from ~65% to over 95%.[1]
-
-
Insufficient Catalysis: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[6] The catalyst protonates the carbonyl oxygen of the carboxylic acid (or GBL), making it a much more reactive electrophile for nucleophilic attack by the alcohol.[3][5]
Q2: My reaction mixture became increasingly viscous and difficult to stir, resulting in a poor yield of a sticky, intractable material. What happened?
A2: This indicates the formation of polymeric byproducts.
Under acidic and heated conditions, both 4-hydroxybutanoic acid and its lactone precursor, γ-butyrolactone (GBL), can undergo polymerization.[8] The hydroxyl group of one monomer can react with the carboxylic acid group of another, leading to the formation of polyester oligomers and polymers, specifically poly(4-hydroxybutyrate).
Mechanistic Insight:
-
Ring-Opening Polymerization: GBL can undergo acid-catalyzed ring-opening polymerization.
-
Self-Esterification: 4-hydroxybutanoic acid can undergo intermolecular esterification, leading to dimers, trimers, and longer polymer chains.
Troubleshooting Protocol:
-
Temperature Control: Avoid excessive temperatures. While heat is required to drive the esterification, overly high temperatures can accelerate the rate of polymerization. Maintain the minimum temperature necessary for efficient water removal.
-
Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction progress (e.g., by TLC or GC) and stop it once the formation of the desired product plateaus.
-
Order of Addition: Consider adding the 4-hydroxybutanoic acid or GBL slowly to the heated mixture of benzyl alcohol and catalyst to maintain a low instantaneous concentration of the monomer, thereby favoring the reaction with the excess benzyl alcohol over self-polymerization.
Q3: My NMR and GC-MS analyses show a significant, non-polar impurity that I can't identify. What are the most likely candidates?
A3: The most common non-polar byproduct in this reaction is dibenzyl ether. A less common, but possible, byproduct is benzyl benzoate.
Byproduct Identification and Formation:
| Byproduct Name | Molecular Formula | Molecular Weight | Formation Mechanism | Analytical Signature (¹H NMR) |
| Dibenzyl Ether | C₁₄H₁₄O | 198.26 g/mol | Acid-catalyzed self-condensation (dehydration) of two molecules of benzyl alcohol, especially at elevated temperatures. | Singlet at ~4.5 ppm (4H, -CH₂-O-CH₂-), Multiplet at ~7.3 ppm (10H, Ar-H) |
| Benzyl Benzoate | C₁₄H₁₂O₂ | 212.24 g/mol | This is an oxidative byproduct. If trace oxidants are present, benzyl alcohol can be oxidized to benzoic acid, which is then esterified by another molecule of benzyl alcohol.[9] | Singlet at ~5.4 ppm (2H, -CH₂-), Multiplets at ~7.3-8.1 ppm (10H, Ar-H) |
Workflow for Byproduct Mitigation and Removal:
Caption: Troubleshooting workflow for identifying and removing non-polar impurities.
Experimental Protocol: Purification by Column Chromatography
-
Slurry Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the solvent. Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent system. Dibenzyl ether, being highly non-polar, will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate). This compound will elute next. Unreacted benzyl alcohol and other polar impurities will be retained longer on the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The most direct and common method is the Fischer-Speier Esterification .[6] This involves reacting either 4-hydroxybutanoic acid or its intramolecular ester (lactone), γ-butyrolactone (GBL), with benzyl alcohol in the presence of a strong acid catalyst.[10] GBL is often preferred as a starting material due to its stability and commercial availability. In acidic, aqueous conditions, GBL exists in equilibrium with the open-chain 4-hydroxybutanoic acid.[8]
Caption: Common synthesis pathway for this compound.
Q2: Besides dibenzyl ether and polymers, what other byproducts should I be aware of?
The most significant "impurities" are often simply unreacted starting materials . Due to the equilibrium nature of the reaction, achieving 100% conversion is impractical. Therefore, the final crude product will almost certainly contain residual benzyl alcohol and γ-butyrolactone (or 4-hydroxybutanoic acid). Their removal is a key objective of the purification step.
Q3: What analytical methods are best for monitoring the reaction and assessing final product purity?
A multi-technique approach is recommended for comprehensive analysis.
| Analytical Technique | Application | Key Insights |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Quick, qualitative assessment of the consumption of starting materials and formation of the product. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity Profiling & Identification | Excellent for separating volatile components (product, benzyl alcohol, GBL, dibenzyl ether) and providing mass data for positive identification.[11][12] |
| High-Performance Liquid Chromatography (HPLC) | Purity Quantification | Provides high-resolution separation for accurate quantification of the main product and impurities, especially non-volatile ones like oligomers.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Purity | ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities by their characteristic chemical shifts. |
Q4: Can I use a base-catalyzed method to avoid acid-related side reactions like ether formation and polymerization?
While base-catalyzed transesterification is a valid strategy for many esters, it is problematic here. A strong base would deprotonate the hydroxyl group of 4-hydroxybutanoic acid and benzyl alcohol, forming alkoxides. More importantly, it would deprotonate the carboxylic acid to form a carboxylate, which is unreactive toward nucleophilic attack. While one could react the sodium salt of 4-hydroxybutanoic acid with benzyl bromide (a Williamson ether synthesis analogue), this introduces halide waste and different potential side reactions. Therefore, acid-catalyzed Fischer esterification remains the more direct and common approach.
References
-
Reber, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Wikipedia. γ-Butyrolactone. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
ACS Publications. (2024, February 16). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. [Link]
-
Science.gov. precursors gamma-butyrolactone gbl: Topics. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Office of Environmental Health Hazard Assessment. γ-Butyrolactone – Oral Risk Assessment CAS # 96-48-0. [Link]
-
BioPharm International. (2012, June 2). Analytical Strategies for Monitoring Residual Impurities. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
University of Toronto. Fischer Esterification. [Link]
-
National Institutes of Health. (2018, October 5). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. [Link]
-
PubChem. This compound. [Link]
-
MDPI. (2020, January 29). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. [Link]
- Google Patents. US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
ResearchGate. (2020, October 13). Benzyl butyrate purification?. [Link]
-
National Institutes of Health. (2019, March 14). Identification of Gamma-Butyrolactone in JUUL Liquids. [Link]
-
PubMed. (2001, August 1). alpha,beta-Dibenzyl-gamma-butyrolactone lignan alcohols: total synthesis of (+/-)-7'-hydroxyenterolactone, (+/-). [Link]
-
National Institutes of Health. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. [Link]
-
Semantic Scholar. Mechanism of α-acetyl-γ-butyrolactone synthesis. [Link]
-
Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. [Link]
-
Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. [Link]
- Google Patents.
- Google Patents.
-
PubChem. Gamma-Butyrolactone. [Link]
-
Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
- Google Patents. US6521763B1 - Method for producing gamma-butyrolactone.
-
Kyoto University Research Information Repository. (1974, December 25). Synthesis of Hydroxybenzyl Compounds. [Link]
-
ResearchGate. (2014, October 1). Synthesis of Four New Ester Compounds from 4-Ethyloctanoic Acid. [Link]
-
National Institutes of Health. (2016, October 18). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. [Link]
-
Journal of Emerging Technologies and Innovative Research. (2018, August). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. [Link]
-
ResearchGate. (2018, July 1). Ethyl butanoate from butanoic acid and ethyl alcohol esterification catalyzed by the lipase CALB. [Link]
-
GOV.UK. (2025, April 1). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 9. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy this compound | 91970-62-6 [smolecule.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. series.publisso.de [series.publisso.de]
Technical Support Center: Monitoring the Synthesis of Benzyl 4-hydroxybutanoate
Welcome to the technical support center for the synthesis of Benzyl 4-hydroxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for monitoring the progress of this important esterification reaction. Here, we move beyond simple protocols to explain the causality behind our recommendations, ensuring you can troubleshoot effectively and optimize your results.
General FAQs
Q1: Why is real-time monitoring of the this compound synthesis so critical?
Monitoring this reaction is essential for several reasons. The synthesis, typically a Fischer esterification of γ-butyrolactone (GBL) with benzyl alcohol under acidic catalysis, is a reversible equilibrium-driven process.[1][2][3] Without monitoring, you risk either quenching the reaction prematurely, leading to low conversion, or running it for too long, which can promote the formation of impurities and waste energy. Real-time analysis allows you to:
-
Determine Reaction Endpoint: Accurately identify when the reaction has reached equilibrium or completion, maximizing yield.
-
Identify Side Reactions: Quickly detect the formation of common byproducts such as dibenzyl ether or unreacted starting materials.
-
Optimize Reaction Conditions: Gather data to fine-tune parameters like temperature, catalyst loading, or reaction time for future syntheses.[4]
Q2: What are the key chemical species I should be tracking during the reaction?
You will be monitoring the consumption of the starting materials and the formation of the product.
-
Starting Material 1 (SM1): γ-Butyrolactone (GBL)[5]
-
Starting Material 2 (SM2): Benzyl Alcohol
It's also wise to be aware of potential byproducts, the most common being dibenzyl ether, which can form from the acid-catalyzed self-condensation of benzyl alcohol, especially at higher temperatures.
Section 1: Thin-Layer Chromatography (TLC) Troubleshooting
TLC is a rapid, cost-effective method for qualitative reaction monitoring.[8][9] It provides a quick visual assessment of the presence of starting materials and the formation of the product.[10]
Q1: What is a reliable, step-by-step protocol for running a TLC on this reaction?
Protocol: Reaction Monitoring by TLC
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F254). Using a pencil, gently draw a baseline about 1 cm from the bottom.
-
Sample Preparation:
-
Aliquot: Using a capillary tube, carefully withdraw a tiny aliquot (a few microliters) from the reaction mixture.[10]
-
Dilution: Dilute this aliquot in a small vial with a suitable solvent like ethyl acetate or dichloromethane (DCM). The goal is a concentration that avoids overloading the plate.
-
-
Spotting:
-
On the baseline, spot your diluted reaction mixture.
-
It is best practice to also spot reference solutions of your starting materials (GBL and Benzyl Alcohol) on the same plate for comparison.[11] A "co-spot," where the reaction mixture is spotted on top of the starting material spot, can also be very helpful for confirming identity.[10]
-
-
Development:
-
Prepare a developing chamber (a covered beaker is sufficient) with a suitable mobile phase (see Q2).
-
Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. Benzyl alcohol and this compound are UV-active due to the benzene ring. View the plate under a UV lamp (254 nm).
-
Staining with a potassium permanganate (KMnO₄) dip can also be used, which will react with the hydroxyl groups of benzyl alcohol and the product.
-
Q2: I'm having trouble separating the spots. What's a good starting solvent system?
A common issue is finding a mobile phase that provides good separation. The polarity difference between the reactants and the product is key.
| Compound | Polarity | Rationale |
| Benzyl Alcohol | More Polar | Contains a free hydroxyl group. |
| γ-Butyrolactone | Polar | A cyclic ester (lactone). |
| This compound | Intermediate | Has both a polar hydroxyl group and a less polar benzyl ester group. |
A good starting point for a mobile phase is a mixture of a non-polar and a moderately polar solvent.
Recommended System: 3:1 Hexanes:Ethyl Acetate .
-
If spots are too low (low Rf): The system is not polar enough. Increase the proportion of ethyl acetate (e.g., 2:1 or 1:1 Hexanes:Ethyl Acetate).
-
If spots are too high (high Rf): The system is too polar. Increase the proportion of hexanes (e.g., 4:1 or 5:1 Hexanes:Ethyl Acetate).
Q3: My TLC shows a new spot, but the starting material spot is still strong. What does this mean?
This is the most common observation and indicates the reaction is proceeding but has not yet reached completion. The new spot is your product, this compound. Continue to run the reaction, taking TLCs at regular intervals (e.g., every 30-60 minutes) until the starting material spot has significantly diminished or disappeared.
Q4: The spots on my TLC plate are streaking. How can I fix this?
Streaking is usually caused by one of two things:
-
Sample Overloading: The spotted sample is too concentrated. Try diluting your reaction aliquot further before spotting it on the plate.
-
Highly Acidic/Basic Sample: If you are using a strong acid catalyst, the residual acid on the plate can interfere with the silica gel stationary phase. To fix this, you can either:
-
Neutralize the Aliquot: Before spotting, quench the small sample with a drop of saturated sodium bicarbonate solution and extract with ethyl acetate. Spot the organic layer.
-
Modify the Mobile Phase: Add a small amount of acetic acid (e.g., 1%) to the mobile phase. This can often improve the spot shape for acidic compounds.
-
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both separating and identifying the volatile components of your reaction mixture. It is more quantitative than TLC and provides molecular weight information, confirming the identity of your product.
Q1: How should I prepare my reaction sample for GC-MS analysis?
Protocol: GC-MS Sample Preparation
-
Quench the Aliquot: Take a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute and Neutralize: Add it to a vial containing 1 mL of water and 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extract: Vortex the vial for 30 seconds. Allow the layers to separate.
-
Isolate: Carefully transfer the top organic layer to a clean GC vial. It is sometimes beneficial to pass this solution through a small plug of a drying agent like anhydrous sodium sulfate to remove any residual water.[12]
-
Analyze: The sample is now ready for injection into the GC-MS.
Q2: I see multiple peaks in my chromatogram. What are they and how can I identify them?
The order of elution from a standard non-polar GC column (like a DB-5ms or HP-5MS) is generally based on boiling point.
Troubleshooting Unexpected Peaks:
-
Check the Mass Spectrum: This is the most powerful feature of GC-MS. Click on the unknown peak to view its mass spectrum.
-
Product: Look for the molecular ion peak (M⁺) for this compound (C₁₁H₁₄O₃, MW = 194.23 g/mol ).[7] You will also see characteristic fragmentation patterns.
-
Benzyl Alcohol: Will show a molecular ion at m/z = 108 and a prominent peak at m/z = 91 (the benzyl cation).
-
Dibenzyl Ether: Will show a molecular ion at m/z = 198 and a base peak at m/z = 91.
-
-
Run Standards: If you are unsure, inject pure samples of your starting materials to confirm their retention times under your specific GC method.
Q3: My peaks are broad or tailing. What is the cause?
Peak tailing or broadening in GC can degrade resolution and affect quantification. Common causes include:
-
Active Sites in the Inlet or Column: The free hydroxyl group on your product and benzyl alcohol can interact with active sites (silanols) in the GC system.
-
Solution: Use a deactivated inlet liner. If the column is old, it may need to be conditioned or replaced.
-
-
Co-elution with Water: Injecting water can cause peak distortion. Ensure your sample is dry by using a drying agent before injection.
-
Injection Volume Too Large: Injecting too much sample can overload the column.
-
Solution: Try a more dilute sample or reduce the injection volume.
-
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is arguably the most definitive method for monitoring reaction conversion. Both ¹H and ¹³C NMR can be used, but ¹H NMR is faster and sufficient for tracking progress.[13] It is an inherently quantitative technique when used with an internal standard.[14][15][16]
Q1: How can I use ¹H NMR to calculate the percent conversion of my reaction?
Quantitative NMR (qNMR) is a powerful method for determining the molar ratio of compounds in a mixture.[15]
Protocol: Calculating Conversion via ¹H NMR
-
Sample Prep: Prepare your sample as you would for GC-MS, but after extraction, carefully evaporate the solvent. Dissolve the resulting residue in a deuterated solvent (e.g., CDCl₃).
-
Identify Unique, Non-Overlapping Peaks: Find signals in the ¹H NMR spectrum that are unique to a starting material and the product.
-
Benzyl Alcohol: The benzylic protons (-CH₂-) appear as a singlet around δ 4.7 ppm .
-
This compound (Product): The product's benzylic protons (-CH₂-) appear as a distinct singlet around δ 5.1 ppm .
-
-
Integrate: Carefully integrate both of these singlet peaks. Ensure the integration region covers the entire peak for both signals.
-
Calculate Conversion: The ratio of the integrals is directly proportional to the molar ratio of the compounds.
Conversion (%) = [IntegralProduct / (IntegralProduct + IntegralStarting Material)] * 100
Q2: What are the characteristic ¹H NMR chemical shifts I should look for?
This table summarizes the key signals to help you assign your spectrum. Note that shifts can vary slightly based on solvent and concentration.[17][18]
| Protons | Benzyl Alcohol | γ-Butyrolactone | This compound (Product) |
| Ar-H (Aromatic) | δ 7.2-7.4 (m, 5H) | - | δ 7.2-7.4 (m, 5H) |
| -OCH₂-Ar (Benzylic) | δ 4.7 (s, 2H) | - | δ 5.1 (s, 2H) |
| -CH₂-O-C=O | - | δ 4.4 (t, 2H) | - |
| -CH₂-OH | - | - | δ 3.7 (t, 2H) |
| -C=O-CH₂- | - | - | δ 2.5 (t, 2H) |
| -C=O-CH₂-CH₂- | - | δ 2.5 (t, 2H) | - |
| -CH₂-CH₂-CH₂- | - | δ 2.3 (quint, 2H) | δ 2.0 (quint, 2H) |
| -OH | Variable | - | Variable |
(s=singlet, t=triplet, quint=quintet, m=multiplet)
Q3: I'm seeing broad signals for my -OH protons. Is this normal?
Yes, this is completely normal. The chemical shift of hydroxyl (-OH) protons is highly variable and depends on concentration, temperature, solvent, and water content due to hydrogen bonding.[18] The peak is often broad and may not even be visible. It is not reliable for monitoring reaction progress. Focus on the sharp, well-defined signals from the C-H protons.
Section 4: Advanced Troubleshooting
Q1: My analysis shows very low conversion even after several hours. What are the most likely causes?
Low conversion is a common problem in Fischer esterifications.[4] Here is a logical troubleshooting workflow:
-
Equilibrium Limitation (Water): The reaction produces water as a byproduct.[2][19] According to Le Châtelier's principle, this water will push the equilibrium back towards the starting materials, limiting your yield.[2][20]
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water as it forms.[20]
-
-
Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-TsOH) is essential.[19] If it is old, has absorbed water, or is used in too small an amount, the reaction rate will be very slow.[4]
-
Solution: Use a fresh, anhydrous catalyst at an appropriate loading (typically 1-5 mol%).
-
-
Low Temperature: Esterifications require heat to proceed at a reasonable rate.
-
Solution: Ensure the reaction is being heated to reflux and is stirring efficiently.
-
-
Reactant Ratio: To drive the equilibrium forward, one of the reactants should be used in large excess.[20] Since benzyl alcohol is typically easier to remove than GBL, it is often used as the excess reagent and sometimes even as the solvent.
Q2: My analysis shows good product formation, but my final isolated yield is low. Where could my product have gone?
Loss of product during the work-up and purification is a frequent issue.[12][21]
-
Incomplete Extraction: this compound has a free hydroxyl group, giving it some water solubility. If you are performing an aqueous work-up, your product could be partially partitioned in the aqueous layer.
-
Solution: Perform multiple extractions (at least 3x) with your organic solvent. After the primary extractions, "back-extract" the combined aqueous layers with a fresh portion of solvent to recover any dissolved product.
-
-
Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions that are difficult to separate, trapping product at the interface.
-
Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
-
-
Decomposition on Silica Gel: While generally stable, some esters can be sensitive to the acidic nature of standard silica gel during column chromatography.
-
Solution: If you suspect this is an issue, you can neutralize your silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% triethylamine in your eluent).
-
References
- Holu, M., et al. (2004). Quantitative high-resolution on-line NMR spectroscopy in reaction and process monitoring. Journal of Magnetic Resonance, 166(2), 135-146.
- Ye, W., et al. (2011).
- von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU.
- Burholt, M., & Baeumle, M. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS). Sigma-Aldrich.
- Unknown. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing.
- Unknown. (n.d.).
- Unknown. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
- Llorens, L. (n.d.). Fischer Esterification: Mechanism & Examples. NROChemistry.
- JoVE. (2020).
- Unknown. (n.d.).
- LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts.
- Unknown. (n.d.).
- Unknown. (n.d.).
- Benchchem. (n.d.).
- Unknown. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
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- Smolecule. (2023).
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
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- PubChem. (n.d.).
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Technical Support Center: Solvent Effects on the Synthesis of Benzyl 4-hydroxybutanoate
Welcome to the technical support center for the synthesis of Benzyl 4-hydroxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in this important synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main approaches for synthesizing this compound (Bz-4HB):
-
Direct Esterification: This classic method involves the reaction of 4-hydroxybutanoic acid with benzyl alcohol, typically in the presence of an acid catalyst like sulfuric acid.[1]
-
Ring-Opening of γ-Butyrolactone (GBL): This is a common and efficient method where γ-butyrolactone undergoes a ring-opening reaction with benzyl alcohol. This can be catalyzed by acids or bases.[2]
Q2: Why is solvent selection so critical in the synthesis of this compound?
Solvents are not merely an inert medium for reactions; they actively influence reaction rates, equilibria, and even the product distribution.[3][4] In the context of Bz-4HB synthesis, the choice of solvent can significantly impact:
-
Reaction Kinetics: Solvents can affect the rate of reaction. For instance, polar aprotic solvents like DMSO have been shown to improve reaction kinetics in some esterification reactions.[5]
-
Equilibrium Position: For reversible reactions like esterification, the solvent can shift the equilibrium, thereby affecting the final yield.[3][6][7]
-
Solubility of Reactants and Catalysts: Ensuring all components are in the same phase is crucial for an efficient reaction.
-
Side Reactions: The solvent can either promote or suppress unwanted side reactions, such as the formation of byproducts.
Q3: Can benzyl alcohol act as both a reactant and a solvent?
Yes, using a large excess of benzyl alcohol can serve a dual purpose.[4][5] This approach can be advantageous for a few reasons:
-
Shifting the Equilibrium: In Fischer esterification, using an excess of one reactant (in this case, the alcohol) drives the reaction towards the product side, increasing the yield.[6]
-
Simplified Reaction Setup: It eliminates the need for an additional solvent, simplifying the reaction mixture and subsequent workup.
However, this approach also has drawbacks, such as the need to remove a large amount of unreacted benzyl alcohol during purification.
Q4: What are the common side reactions, and how can solvent choice help mitigate them?
A potential side reaction is the self-polymerization of γ-butyrolactone, especially under certain catalytic conditions, though it is generally considered a "hardly polymerizable monomer" under normal conditions.[8][9][10] The choice of solvent can influence the propensity for such side reactions. For instance, a solvent that poorly solubilizes the growing polymer chains could lead to their precipitation, thereby limiting the extent of polymerization.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Cause 1: Unfavorable Reaction Equilibrium
-
Explanation: The esterification of γ-butyrolactone with benzyl alcohol is a reversible reaction. If the equilibrium lies towards the starting materials, the yield will be low.
-
Troubleshooting:
-
Solvent Choice: Employ a solvent that favors the product. For instance, some studies have shown that acetonitrile (ACN) can promote esterification, while dimethylformamide (DMF) can suppress it.[3]
-
Water Removal: Water is a byproduct of the reaction. Its removal will shift the equilibrium towards the product side according to Le Chatelier's principle.[6] Using a Dean-Stark trap with a solvent like toluene that forms an azeotrope with water is a common and effective strategy.[6]
-
Excess Reactant: As mentioned in the FAQs, using a large excess of benzyl alcohol can drive the reaction forward.[6]
-
Possible Cause 2: Poor Catalyst Performance
-
Explanation: The catalyst may be inactive or poisoned.
-
Troubleshooting:
-
Solvent Compatibility: Ensure the chosen solvent does not deactivate the catalyst. For example, highly coordinating solvents might interfere with metal-based catalysts.
-
Catalyst Selection: Consider using a different catalyst. For the ring-opening of GBL, both acid and base catalysts can be effective.[2] Recent research has also explored the use of reusable heterogeneous catalysts.[11]
-
Issue 2: Difficulty in Product Purification
Possible Cause 1: Presence of Unreacted Starting Materials
-
Explanation: A significant amount of unreacted γ-butyrolactone or benzyl alcohol can complicate the purification process.
-
Troubleshooting:
-
Reaction Optimization: Revisit the reaction conditions (time, temperature, catalyst loading) to drive the reaction closer to completion.
-
Extraction: Utilize a suitable solvent system for liquid-liquid extraction to separate the desired product from the starting materials. The choice of extraction solvent will depend on the polarity of the product and impurities.
-
Chromatography: If other methods fail, column chromatography is a reliable technique for separating compounds with different polarities.
-
Possible Cause 2: Formation of Byproducts
-
Explanation: Side reactions can lead to the formation of impurities that are difficult to separate from the main product.
-
Troubleshooting:
-
Solvent Screening: Experiment with different solvents to identify one that minimizes byproduct formation.
-
Reaction Conditions: Adjusting the reaction temperature or using a more selective catalyst can often reduce the formation of unwanted side products.
-
Experimental Protocols & Data
Protocol 1: Acid-Catalyzed Ring-Opening of γ-Butyrolactone in Toluene with a Dean-Stark Trap
This protocol is designed to maximize the yield by continuously removing the water byproduct.
Materials:
-
γ-Butyrolactone (GBL)
-
Benzyl alcohol
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Set up the Dean-Stark apparatus with a reflux condenser.
-
To the reaction flask, add γ-butyrolactone, benzyl alcohol (1.5 to 2 equivalents), a catalytic amount of PTSA, and toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Summary: Influence of Solvent on Esterification Yield
The following table summarizes the general trends observed for solvent effects on esterification reactions. Note that the optimal solvent is highly dependent on the specific substrates and reaction conditions.
| Solvent Class | Examples | General Effect on Esterification Yield | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Can enhance reaction rates and yields.[5] | These solvents can effectively solvate the transition state, and some, like acetonitrile, have been shown to promote the reaction.[3] |
| Non-Polar Aprotic | Toluene, Hexane | Often used with a Dean-Stark trap to remove water and drive the equilibrium.[6] | Their primary role is to facilitate azeotropic removal of water. |
| Polar Protic | Excess Benzyl Alcohol | Can increase yield by shifting the equilibrium.[6] | Acts as both a reactant and a solvent, leveraging the law of mass action. |
Visualizing the Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Reaction Mechanism: Acid-Catalyzed Ring-Opening
This diagram outlines the key steps in the acid-catalyzed ring-opening of γ-butyrolactone by benzyl alcohol.
Caption: Mechanism of acid-catalyzed ring-opening of γ-butyrolactone.
References
-
Riechert, O., Husham, M., Sadowski, G., & Zeiner, T. (2015). Solvent effects on esterification equilibria. AIChE Journal, 61(9), 3000-3011. [Link]
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gChem Global. (n.d.). Esterification Comparative Reaction. Retrieved from [Link]
-
Request PDF. (n.d.). Solvent effects on esterification equilibria. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solvent effects on esterification equilibria. Retrieved from [Link]
-
Request PDF. (n.d.). Kinetics and mechanism of the ring opening polymerization of (R,S)-β-butyrolactone initiated with dibutylmagnesium. Retrieved from [Link]
-
Falconnet, A., Nicolas, M., Vollgraff, T., Konradi, R., Bruchmann, B., Rodewald, D., ... & Schaub, T. (2023). Facile preparation of biodegradable poly (γ-butyrolactone) via base-assisted ring-opening polymerization. Green Chemistry. Retrieved from [Link]
-
Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. (2023, September 19). RSC Publishing. Retrieved from [Link]
-
Mechanistic insights into the ring-opening of biomass derived lactones. (n.d.). RSC Publishing. Retrieved from [Link]
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Mosnacek, J. (2017). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery, 62(4). Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-catalyzed Ring-opening Polymerization of γ-Butyrolactone under High-pressure Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US9695140B2 - Gamma-butyrolactone composition and method for producing same.
-
Grizzi, I., & Guido, C. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PMC. Retrieved from [Link]
-
The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. (n.d.). Research at TUS. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US6299736B1 - Process for recovering γ-butyrolactone from a mixture of heavy organics.
-
gamma-butyrolactone. (2005, August 22). SWGDRUG.org. Retrieved from [Link]
-
Synthesis of Hydroxybenzyl Compounds. (1974, December 25). Kyoto University Research Information Repository. Retrieved from [Link]
- Google Patents. (n.d.). US5210229A - Process for the preparation of gamma-butyrolactone.
-
Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. (n.d.). ResearchGate. Retrieved from [Link]
-
Gamma Butyrolactone (GBL): a core solvent for industrial cleaning and synthetic chemistry in Europe. (2025, May 28). east-chem.com. Retrieved from [Link]
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Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. (2025, February 25). PubMed. Retrieved from [Link]
-
Butanoic acid, 3-hydroxy-, methyl ester, (R). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021, February 4). Beilstein Journals. Retrieved from [Link]
-
Benzyl butyrate purification?. (2020, October 13). ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors.
-
3-benzyloxy-2-methyl propanoate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Technical Support Center: Minimizing Impurities in Benzyl 4-hydroxybutanoate Production
Welcome to the technical support center for the synthesis of Benzyl 4-hydroxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this valuable chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles that govern impurity formation, empowering you to make informed decisions in your experimental work.
Introduction: The Challenge of Purity in this compound Synthesis
This compound is a key building block in the synthesis of various pharmaceuticals and other complex organic molecules.[1][2] Its production, most commonly achieved via the Fischer esterification of γ-butyrolactone (GBL) with benzyl alcohol, is an equilibrium-driven process that, while conceptually straightforward, is often plagued by the formation of several impurities.[3][4] Achieving high purity is critical, as these impurities can complicate downstream reactions, reduce overall yield, and introduce contaminants into the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying, minimizing, and eliminating these unwanted byproducts.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Question 1: My reaction yield is low, and my crude NMR/GC-MS shows significant amounts of unreacted starting materials. What's going wrong?
Answer: This is a classic problem of equilibrium in Fischer esterification.[3] The reaction of an alcohol and a carboxylic acid (or its lactone equivalent) is reversible.[5][6]
-
Causality: The presence of water, a product of the reaction, can hydrolyze the ester back to the starting materials, shifting the equilibrium to the left and reducing your yield.[7]
-
Solutions:
-
Water Removal: The most effective strategy is to continuously remove water as it is formed. A Dean-Stark apparatus is the standard equipment for this purpose when using a solvent like toluene that forms an azeotrope with water.[7]
-
Excess Reagent: Using a significant excess of one of the reactants (typically the less expensive one, benzyl alcohol) can shift the equilibrium towards the product side, according to Le Châtelier's principle.[3][7]
-
Catalyst Activity: Ensure your acid catalyst is active. If using a solid acid catalyst like Amberlyst-15, ensure it has been properly dried and has not been deactivated from previous use.[8][9]
-
Question 2: I'm observing a significant byproduct with a mass consistent with dibenzyl ether in my GC-MS analysis. How is this forming and how can I prevent it?
Answer: The formation of dibenzyl ether is a well-known side reaction in acid-catalyzed reactions involving benzyl alcohol.[10][11]
-
Causality: Under acidic conditions, benzyl alcohol can be protonated, lose water to form a stable benzyl carbocation, and then be attacked by another molecule of benzyl alcohol.
-
Preventative Measures:
-
Control Temperature: This side reaction is more prevalent at higher temperatures. Maintain a gentle reflux and avoid overheating.[7]
-
Minimize Catalyst Concentration: Use the minimum effective amount of acid catalyst (typically 1-5 mol%). Excess acid can accelerate the self-condensation of benzyl alcohol.[7][12]
-
Stoichiometry: While an excess of benzyl alcohol can drive the esterification, an extremely large excess can also increase the probability of dibenzyl ether formation. A moderate excess (e.g., 1.5-3 equivalents) is often a good compromise.
-
Question 3: My crude product is showing signs of polymerization. What is the cause and how can it be mitigated?
Answer: The likely culprit for polymerization is the starting material, γ-butyrolactone (GBL).
-
Causality: GBL can undergo ring-opening polymerization under certain conditions, particularly in the presence of strong acids and high temperatures, to form poly(γ-butyrolactone).[13][14][15] While GBL is generally considered difficult to homopolymerize under normal conditions, the conditions of Fischer esterification can sometimes initiate this process.[16][17]
-
Mitigation Strategies:
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Catalyst Choice: While strong acids like sulfuric acid are effective, they can also promote polymerization. A solid acid catalyst like Amberlyst-15 can offer a milder alternative with easier removal.[8][9]
-
Frequently Asked Questions (FAQs)
-
What is the best acid catalyst for this reaction?
-
Both strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), as well as solid acid catalysts like Amberlyst-15, are effective.[4][8] Amberlyst-15 offers the advantage of being easily filtered off, simplifying the workup and potentially reducing acidic impurities in the crude product.[9][18]
-
-
How can I effectively purify the final product?
-
Purification typically involves several steps:
-
Neutralization: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst and any unreacted GBL that has hydrolyzed to 4-hydroxybutanoic acid.[7]
-
Removal of Excess Benzyl Alcohol: Wash with water or brine to remove the majority of the excess benzyl alcohol.[7]
-
Vacuum Distillation: The final purification is best achieved by vacuum distillation to separate the higher-boiling this compound from any remaining benzyl alcohol and other lower-boiling impurities.
-
-
-
What analytical techniques are best for assessing purity?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities, especially those that are not easily detected by GC-MS.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment, particularly for less volatile or thermally labile impurities.
Data Summary and Visualization
Table 1: Common Impurities and Troubleshooting
| Impurity | Potential Cause(s) | Recommended Action(s) | Analytical Method |
| γ-Butyrolactone | Incomplete reaction | Increase reaction time, use Dean-Stark trap, use excess benzyl alcohol | GC-MS, NMR |
| Benzyl Alcohol | Incomplete reaction, used in excess | Water wash during workup, vacuum distillation | GC-MS, NMR |
| Dibenzyl Ether | High temperature, excess acid catalyst | Reduce temperature, use minimal catalyst | GC-MS, NMR |
| Poly(γ-butyrolactone) | High temperature, strong acid | Use milder conditions, consider solid acid catalyst | Visual (viscous residue), NMR |
| 4-Hydroxybutanoic Acid | Hydrolysis of GBL or product | Neutralize with bicarbonate wash | Difficult to detect directly by GC-MS, may require derivatization |
Diagram 1: Reaction Pathway and Side Reactions
This diagram illustrates the primary reaction for the formation of this compound and the key side reactions that lead to common impurities.
Caption: Main and side reaction pathways in the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using a Dean-Stark Trap
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add γ-butyrolactone (1.0 eq), benzyl alcohol (2.0 eq), and toluene (approx. 2 mL per gram of GBL).
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH) (0.02 eq).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 4-8 hours). Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Protocol 2: Purification by Vacuum Distillation
-
Set up a short-path distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask with a small magnetic stir bar.
-
Slowly apply vacuum and begin heating the distillation flask in an oil bath.
-
Collect any low-boiling fractions, which may include residual benzyl alcohol.
-
Increase the temperature to distill the product, this compound (boiling point will be dependent on the vacuum).
-
Collect the pure fraction in a pre-weighed receiving flask.
References
-
Wikipedia. γ-Butyrolactone. [Link]
- Libiszowski, J., et al. (2018).
-
Moore, T., et al. (2005). Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review. PubMed. [Link]
-
Moriguchi, N., et al. (2021). Ring-opening (co)polymerization of γ-butyrolactone: a review. ResearchGate. [Link]
-
Fukushima, K. (2021). Ring-opening (co)polymerization of γ-butyrolactone: a review. Semantic Scholar. [Link]
-
Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. [Link]
-
Patsnap Synapse. What is the mechanism of Benzyl Alcohol? [Link]
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Organic Chemistry Portal. Benzyl Ethers. [Link]
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Ataman Kimya. DIBENZYL ETHER. [Link]
-
DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. [Link]
-
PubChem. Dibenzyl ether. [Link]
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Quora. What happens when acetic acid reacts with benzylalcohol? [Link]
-
Vedantu. What is the esterification reaction equation of benzyl alcohol and acetic acid? [Link]
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Master Organic Chemistry. Fischer Esterification. [Link]
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ResearchGate. Oxidation of Dibenzyl Ethers by Dilute Nitric Acid. [Link]
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Organic Chemistry Portal. Fischer Esterification. [Link]
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Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
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PrepChem.com. Synthesis of dibenzyl ether. [Link]
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National Institutes of Health. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. [Link]
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The Organic Chemistry Tutor. Fischer Esterification | Mechanism + Easy TRICK! [Link]
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Arkivoc. Amberlyst-15 in organic synthesis. [Link]
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ResearchGate. (PDF) Amberlyst-15 in Organic Synthesis. [Link]
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ResearchGate. Esterification reaction, catalyzed by Amberlyst™ 15, between acetic... [Link]
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Der Pharma Chemica. Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol a. [Link]
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PubMed. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. [Link]
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Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]
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ChemBK. benzyl (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoate. [Link]
-
Skyray Instrument. Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. [Link]
-
ResearchGate. (PDF) 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. [Link]
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-
MDPI. Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. [Link]
-
PubMed. A kinetic model of the Amberlyst-15 catalyzed transesterification of methyl stearate with n-butanol. [Link]
-
Agilent. Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. [Link]
- Google Patents.
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ResearchGate. Benzyl butyrate purification? [Link]
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Technical Support Center: Scaling Up the Synthesis of Benzyl 4-hydroxybutanoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of Benzyl 4-hydroxybutanoate. It addresses common challenges through troubleshooting guides and frequently asked questions, focusing on the underlying chemical principles to ensure successful and efficient scale-up. This compound is a valuable precursor and intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.[1]
Primary Synthetic Routes
Two primary routes are commonly employed for the synthesis of this compound. The choice between them often depends on the availability of starting materials, cost, and the scale of the operation.
-
Fischer-Speier Esterification: This classic method involves the reaction of 4-hydroxybutanoic acid with benzyl alcohol, typically in the presence of an acid catalyst like sulfuric acid.[1] The reaction is reversible, necessitating the removal of water to drive the equilibrium towards the product.[2][3]
-
Ring-Opening of γ-Butyrolactone (GBL): This approach utilizes the reaction of γ-butyrolactone with benzyl alcohol, also under acidic conditions.[4] GBL is a stable, readily available, and easily handled liquid, making it an attractive starting material for larger-scale synthesis.[5]
Troubleshooting Guide: From Benchtop to Reactor
This section addresses specific issues that may arise during the transition from small-scale laboratory synthesis to larger-scale production.
Q1: My reaction yield dropped significantly when I scaled up the process. What are the likely causes and how can I rectify this?
A significant drop in yield upon scale-up is a common issue, often attributable to several factors:
-
Inefficient Water Removal: The esterification reaction produces water, and if not removed, the equilibrium will shift back towards the reactants, limiting the yield.[3] While evaporation might be sufficient in a lab flask, it's inefficient in a large reactor.
-
Solution: Employ a Dean-Stark apparatus or a similar setup for azeotropic removal of water. Using a solvent like toluene or heptane that forms an azeotrope with water is highly effective in driving the reaction to completion.[6]
-
-
Mass and Heat Transfer Limitations: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.[7] The surface-area-to-volume ratio decreases dramatically with scale, making heat removal more challenging.[8]
-
Solution: Ensure your reactor has adequate agitation to maintain a homogenous mixture. The addition of reactants, especially the catalyst, should be done slowly and in a controlled manner to manage any exotherms.
-
-
Catalyst Concentration: The relative amount of catalyst may need to be re-optimized for a larger scale.
-
Solution: Perform small-scale optimization experiments to determine the ideal catalyst loading for the new reaction parameters.
-
Q2: I'm observing several impurities in my scaled-up batch that were not present in my lab-scale experiments. What are they and how can I prevent their formation?
The appearance of new impurities on a larger scale is often due to longer reaction times or higher temperatures.
-
Dibenzyl Ether: Under strong acidic conditions and elevated temperatures, benzyl alcohol can self-condense to form dibenzyl ether.
-
Prevention: Maintain a controlled temperature and avoid excessive amounts of acid catalyst. The slow addition of benzyl alcohol to the reaction mixture can also minimize this side reaction.
-
-
Polymerization: 4-hydroxybutanoic acid can self-esterify to form polyesters. Similarly, GBL can polymerize under certain conditions.[5]
-
Prevention: Ensure the reaction temperature is not excessively high. For the Fischer-Speier route, using a slight excess of benzyl alcohol can help to minimize the self-polymerization of 4-hydroxybutanoic acid.
-
-
Dehydration Products: The hydroxyl group of the starting material or product can be eliminated to form unsaturated byproducts.
-
Prevention: Careful control of temperature and using the minimum necessary amount of a strong acid catalyst can mitigate this.
-
Q3: The reaction seems to stall and does not go to completion, even after an extended period. What could be the problem?
-
Reaching Equilibrium: As mentioned, if water is not effectively removed, the reaction will reach equilibrium and stop.
-
Solution: Ensure your water removal system (e.g., Dean-Stark trap) is functioning correctly.
-
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or by the water produced during the reaction.
-
Solution: Use high-purity starting materials. In some cases, adding a fresh portion of the catalyst may help to restart the reaction, but this should be done with caution to avoid an uncontrolled exotherm.
-
-
Poor Mixing: In a large reactor, if the mixing is not efficient, the reactants may not be in sufficient contact with each other or the catalyst.[7]
-
Solution: Increase the agitation speed and ensure the reactor is appropriately baffled for efficient mixing.
-
Q4: I am struggling with the purification of this compound on a larger scale. What are the recommended methods?
Purification can be a significant hurdle in scaling up this synthesis.
-
Distillation: Fractional vacuum distillation is the most common method for purifying this compound.
-
Challenges: The boiling points of benzyl alcohol and the product are relatively close, which can make separation difficult. The product can also be prone to decomposition at high temperatures.
-
Recommendations: Use a distillation column with a high number of theoretical plates for better separation. It is crucial to perform the distillation under a high vacuum to lower the boiling point and minimize thermal degradation.
-
-
Work-up: A thorough aqueous work-up is essential before distillation.
-
Procedure:
-
Cool the reaction mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution until CO2 evolution ceases.
-
Wash with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure before proceeding to distillation.
-
-
Frequently Asked Questions (FAQs)
Q: Should I use 4-hydroxybutanoic acid or γ-butyrolactone (GBL) as my starting material for scale-up?
A: The choice depends on several factors:
| Feature | 4-Hydroxybutanoic Acid | γ-Butyrolactone (GBL) |
| Cost & Availability | Can be more expensive. | Generally less expensive and readily available in bulk.[5] |
| Handling | A solid that can be hygroscopic. | A stable, easy-to-handle liquid.[5] |
| Side Reactions | Prone to self-polymerization. | Less prone to self-polymerization, but the ring-opening can be slower. |
| Reaction Conditions | Standard esterification conditions. | Often requires slightly higher temperatures or more active catalysts for efficient ring opening.[9] |
For large-scale industrial synthesis, GBL is often the preferred starting material due to its lower cost, stability, and ease of handling.
Q: What is the most suitable catalyst for this synthesis on an industrial scale?
A: While sulfuric acid is effective, it can cause charring and is difficult to remove completely.[2] For scale-up, consider the following:
-
p-Toluenesulfonic acid (p-TsOH): A solid catalyst that is easier to handle than sulfuric acid and generally leads to cleaner reactions.
-
Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst-15) or other solid acid catalysts are highly advantageous for industrial processes. They can be easily filtered off from the reaction mixture, simplifying the work-up and allowing for catalyst recycling, which improves the process economics and reduces waste.
Q: Is a solvent necessary for this reaction at a larger scale?
A: While the reaction can be run neat (solvent-free), using a non-polar solvent like toluene or heptane is highly recommended for scale-up. The primary reason is to facilitate the azeotropic removal of water using a Dean-Stark trap, which is critical for achieving high conversion.[6] A solvent also helps to control the viscosity of the reaction mixture and improve heat transfer.
Visualizing the Chemistry and Process
Reaction Mechanisms
Caption: Fischer-Speier Esterification Mechanism.
Caption: Acid-Catalyzed Ring-Opening of GBL.
General Scale-Up Workflow
Caption: General Workflow for Scaling Up Synthesis.
Scalable Laboratory Protocol: Ring-Opening of γ-Butyrolactone
This protocol provides a robust method that can be adapted for larger scales.
Materials:
-
γ-Butyrolactone (GBL)
-
Benzyl Alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add γ-butyrolactone (1.0 eq), benzyl alcohol (1.2 eq), and toluene (approx. 2 mL per gram of GBL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Monitor the reaction progress by TLC or GC until the consumption of GBL is complete (typically 4-8 hours).
-
Cooldown & Work-up: Allow the mixture to cool to room temperature. Dilute with ethyl acetate.
-
Washing: Transfer the mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (until no more gas evolves), water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent and excess benzyl alcohol.
-
Purification: Purify the resulting crude oil by fractional distillation under high vacuum to yield this compound as a colorless oil.
References
-
MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]
-
ResearchGate. (2025, August 7). Current Developments in Esterification Reaction: A Review on Process and Parameters. Available at: [Link]
-
Science.gov. (n.d.). precursors gamma-butyrolactone gbl: Topics by Science.gov. Available at: [Link]
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ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available at: [Link]
-
Wikipedia. (n.d.). γ-Butyrolactone. Available at: [Link]
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ACS Publications. (n.d.). Rates and Equilibria in the Reaction of γ-Butyrolactone with Alcohols. A Convenient Synthesis of 4-Hydroxybutyrates. Available at: [Link]
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PubMed. (n.d.). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Available at: [Link]
-
PMC - PubMed Central. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Available at: [Link]
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Validation & Comparative
A Comparative Guide for Researchers: Benzyl 4-hydroxybutanoate vs. Ethyl 4-hydroxybutanoate
For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth technical comparison of two structurally related esters of 4-hydroxybutanoic acid (GHB), Benzyl 4-hydroxybutanoate and Ethyl 4-hydroxybutanoate. By examining their physicochemical properties, synthesis, and performance in key research applications, this document aims to equip scientists with the necessary insights to make informed decisions for their specific research needs.
Introduction to Benzyl and Ethyl 4-hydroxybutanoate
This compound and ethyl 4-hydroxybutanoate are both ester derivatives of the endogenous neurotransmitter γ-hydroxybutyric acid (GHB). Their fundamental structure consists of a 4-hydroxybutanoate core, with the carboxyl group esterified with either a benzyl or an ethyl group, respectively. This structural difference, though seemingly minor, imparts distinct physicochemical and biological properties to each molecule, influencing their utility in various research applications.
Both compounds serve as valuable building blocks in organic synthesis and have been explored as prodrugs of GHB. A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. The ester linkage in these compounds is designed to be cleaved by endogenous esterases, releasing GHB.
Physicochemical Properties: A Head-to-Head Comparison
The choice between the benzyl and ethyl ester often hinges on their physical and chemical characteristics, which influence their solubility, stability, and reactivity. The benzyl group in this compound is larger and more lipophilic than the ethyl group in ethyl 4-hydroxybutanoate. This difference has a direct impact on properties such as molecular weight, boiling point, and importantly, lipophilicity (LogP).
| Property | This compound | Ethyl 4-hydroxybutanoate | Reference(s) |
| Molecular Formula | C₁₁H₁₄O₃ | C₆H₁₂O₃ | [1][2][3] |
| Molecular Weight | 194.23 g/mol | 132.16 g/mol | [1][2][3] |
| Appearance | - | Clear Colourless Oily Liquid | [4] |
| Boiling Point | - | 204.8 ± 23.0 °C at 760 mmHg | [4] |
| Density | - | 1.027 ± 0.1 g/cm³ | [4] |
| Solubility | - | Soluble in Chloroform (Sparingly), Methanol (Slightly) | [4] |
| LogP (Octanol/Water Partition Coefficient) | 1.6 | 0.1 | [1][3] |
The higher LogP value of this compound indicates greater lipophilicity. This property is a critical consideration in drug design, as it can influence a molecule's ability to cross biological membranes, such as the blood-brain barrier. Increased lipophilicity can enhance absorption and distribution, but it can also lead to increased metabolism and potential toxicity.[5]
Synthesis of Benzyl and Ethyl 4-hydroxybutanoate
Both esters can be synthesized through standard esterification reactions. The general approach involves reacting 4-hydroxybutanoic acid or its lactone form, γ-butyrolactone (GBL), with the corresponding alcohol (benzyl alcohol or ethanol) in the presence of an acid catalyst.
General Synthesis Workflow
Caption: General workflow for the synthesis of 4-hydroxybutanoate esters.
Research Application I: Prodrugs for GHB Delivery
A primary research application for both benzyl and ethyl 4-hydroxybutanoate is their potential use as prodrugs to deliver GHB to the central nervous system (CNS). GHB itself has therapeutic applications but suffers from a short half-life and rapid metabolism.[6][7] Ester prodrugs can offer improved pharmacokinetic profiles.[8]
The Prodrug Activation Mechanism
The proposed mechanism involves the enzymatic hydrolysis of the ester bond by esterases present in the blood and tissues, releasing GHB and the corresponding alcohol.
Caption: Enzymatic activation of 4-hydroxybutanoate ester prodrugs to release GHB.
Comparative Performance as Prodrugs
The ideal GHB prodrug would be stable in the gastrointestinal tract (for oral administration), efficiently cross the blood-brain barrier, and then be rapidly converted to GHB in the brain.
-
Lipophilicity and Bioavailability: As indicated by its higher LogP value, This compound is more lipophilic. This increased lipophilicity may facilitate passive diffusion across the blood-brain barrier. However, very high lipophilicity can also lead to sequestration in fatty tissues and increased susceptibility to metabolism by cytochrome P450 enzymes, potentially reducing the amount of prodrug that reaches the target.[5] Ethyl 4-hydroxybutanoate , being less lipophilic, may have a different absorption and distribution profile.
-
In Vivo Studies: While direct comparative in vivo studies are scarce, research on various ester prodrugs suggests that the choice of the ester promoiety significantly impacts the pharmacokinetic profile of the parent drug.[9] For both benzyl and ethyl 4-hydroxybutanoate, further in vivo studies are needed to fully elucidate their pharmacokinetic and pharmacodynamic profiles and to directly compare their efficiency as GHB delivery agents.
Experimental Protocol: In Vitro Prodrug Hydrolysis Assay
This protocol provides a general method for assessing the stability and hydrolysis rate of ester prodrugs in simulated biological fluids.
Materials:
-
This compound and Ethyl 4-hydroxybutanoate
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Human plasma or liver microsomes
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubate a known concentration of each prodrug in SGF, SIF, and the biological matrix (plasma or microsomes) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the concentration of the remaining prodrug and the released GHB.
Data Analysis:
-
Plot the concentration of the prodrug versus time to determine the rate of hydrolysis.
-
Calculate the half-life (t₁/₂) of the prodrug in each medium.
Research Application II: Monomers for Biodegradable Polymers
Both benzyl and ethyl 4-hydroxybutanoate can serve as monomers for the synthesis of poly(4-hydroxybutyrate) (P4HB), a biodegradable and biocompatible polyester with numerous applications in the medical field.[3][10] P4HB is known for its flexibility and strength, and it degrades in vivo to the natural metabolite 4-hydroxybutyric acid.[1][11]
Polymerization of 4-Hydroxybutanoate Esters
The synthesis of P4HB from these monomers can be achieved through enzymatic polymerization, a green chemistry approach that utilizes lipases as catalysts.[12][13]
Caption: Enzymatic polymerization of 4-hydroxybutanoate esters to form P4HB.
Comparative Performance in Polymer Synthesis
The choice of monomer can influence the polymerization process and the properties of the resulting polymer.
-
Reactivity and Polymer Properties: While high molecular weight P4HB is typically produced through microbial fermentation, the direct polymerization of 4-hydroxybutyrate monomers offers a route to potentially control the polymer's molecular weight and structure.[10] The difference in the ester group (benzyl vs. ethyl) can affect the monomer's reactivity in lipase-catalyzed polymerization. The properties of the resulting P4HB, such as molecular weight, polydispersity, and thermal characteristics, would need to be experimentally determined and compared. Generally, the inclusion of different monomers in PHA copolymers affects the crystallinity and mechanical properties of the final polymer.[14]
-
Byproduct Removal: The polymerization reaction releases the corresponding alcohol as a byproduct. The ease of removal of benzyl alcohol versus ethanol could be a practical consideration in the purification of the polymer.
Experimental Protocol: Lipase-Catalyzed Synthesis of P4HB
This protocol outlines a general procedure for the enzymatic ring-opening polymerization of a lactone, which can be adapted for the polycondensation of hydroxyesters.
Materials:
-
Monomer (Benzyl or Ethyl 4-hydroxybutanoate)
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous toluene or another suitable organic solvent
-
Molecular sieves
Procedure:
-
Dry the monomer and solvent over molecular sieves.
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the monomer in the anhydrous solvent.
-
Add the immobilized lipase to the reaction mixture.
-
Heat the mixture at a specific temperature (e.g., 60-80°C) with stirring for a designated period (e.g., 24-72 hours).
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.
-
At the end of the reaction, filter off the enzyme.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum.
Characterization:
-
Determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer by GPC.
-
Analyze the thermal properties (glass transition temperature, melting temperature) by Differential Scanning Calorimetry (DSC).
-
Confirm the chemical structure of the polymer by Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion and Future Perspectives
Both this compound and ethyl 4-hydroxybutanoate are versatile chemical intermediates with significant potential in drug delivery and biodegradable polymer synthesis. The choice between them is not straightforward and depends heavily on the specific requirements of the research application.
-
This compound , with its higher lipophilicity, may be advantageous in applications requiring enhanced membrane permeability, such as CNS drug delivery. However, its bulkier structure could influence enzymatic processing and metabolic stability.
-
Ethyl 4-hydroxybutanoate , being less lipophilic and smaller, might exhibit different pharmacokinetic properties and reactivity in polymerization. Its use as a flavoring agent also suggests a favorable safety profile for certain applications.[4]
To make a definitive selection, researchers should consider conducting head-to-head comparative studies within their specific experimental context. Future research should focus on generating direct comparative data on the enzymatic hydrolysis kinetics, in vivo pharmacokinetic profiles, and the properties of polymers derived from these two esters. Such data will be invaluable for the rational design of new prodrugs and biodegradable materials.
References
- Valentin, H. E., & Dennis, D. (2020). Poly(4-Hydroxybutyrate): Current State and Perspectives. Frontiers in Bioengineering and Biotechnology, 8, 299.
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PubChem. (n.d.). Ethyl 4-hydroxybutanoate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (2023). Gamma-Hydroxybutyric acid. Retrieved from [Link]
- Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284.
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ResearchGate. (2018). Kinetic resolution of ( R, S)-ethyl 2-hydroxyl-4-phenylbutyrate via lipase-catalyzed hydrolysis and transesterification in isooctane. Retrieved from [Link]
- Volova, T. G., et al. (2023). Biosynthesis of Poly(3-hydroxybutyrate-co-4-hydroxybutyrate)
- Gross, R. A., & Kalra, B. (2002). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 77(3), 337-345.
- Patel, R. N. (2011). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Process Biochemistry, 46(4), 811-823.
- Liechti, M. E., et al. (2016). Pharmacokinetics and pharmacodynamics of γ-hydroxybutyrate in healthy subjects. British Journal of Clinical Pharmacology, 81(5), 980-988.
- Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis--a green polymer chemistry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 86(4), 338-365.
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NIST. (n.d.). ethyl 4-hydroxybutanoate. Retrieved from [Link]
- Kumar, S., et al. (2001). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. Drug Metabolism and Disposition, 29(7), 945-953.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Human Metabolome Database. (2021). Showing metabocard for ethyl 4-hydroxybutanoate (HMDB0303848). Retrieved from [Link]
- Grabowska, E., et al. (2011). Kinetics of the photosensitized degradation of benzyl 4-hydroxybenzoate in homogeneous aqueous solution under visible-light irradiation. Journal of Photochemistry and Photobiology A: Chemistry, 223(2-3), 134-141.
- van de Waterbeemd, H., & Gifford, E. (2003). Lipophilicity in PK design: methyl, ethyl, futile. Nature Reviews Drug Discovery, 2(3), 192-204.
- Kamal, R. M., et al. (2017). Progress on the Biological Metabolic Pathways and Biomarkers of Gamma-Hydroxybutyric Acid, In Vivo. Indian Journal of Pharmaceutical Sciences, 79(5), 676-685.
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ResearchGate. (2020). Comparison of lipophilicities between the linear alkyl, isopropyl,.... Retrieved from [Link]
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Cheméo. (n.d.). ethyl 4-hydroxybutanoate - Chemical & Physical Properties. Retrieved from [Link]
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PubChem. (n.d.). ethyl (3R)-3-hydroxybutanoate. Retrieved from [Link]
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Puiggalí, J., & Franco, L. (2014). HYDROLYTIC AND ENZYMATIC DEGRADATION OF BIOBASED POLY(4-HYDROXYBUTYRATE) FILMS. SELECTIVE ETCHING OF SPHERULITES. UPCommons. Retrieved from [Link]
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- Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523-530.
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Comparing the reactivity of Benzyl 4-hydroxybutanoate with other hydroxybutanoate esters
An In-Depth Guide to the Comparative Reactivity of Benzyl 4-hydroxybutanoate and Other Hydroxybutanoate Esters
Abstract
For researchers and professionals in drug development and material science, the choice of ester in a bifunctional molecule like a 4-hydroxybutanoate can profoundly impact synthetic strategies and product stability. This guide provides a comprehensive comparison of the chemical reactivity of this compound against common alkyl alternatives: Methyl 4-hydroxybutanoate, Ethyl 4-hydroxybutanoate, and tert-Butyl 4-hydroxybutanoate. We delve into the electronic and steric factors governing their susceptibility to hydrolysis and intramolecular cyclization, supported by theoretical principles and detailed, replicable experimental protocols for quantitative assessment.
Introduction: The Strategic Importance of the Ester Group
Hydroxybutanoate esters are versatile chemical building blocks, featuring both a nucleophilic hydroxyl group and an electrophilic ester carbonyl. This duality makes them valuable precursors in the synthesis of pharmaceuticals, polymers, and other complex organic molecules.[1] The ester moiety often serves a dual purpose: as a key functional group for subsequent transformations or as a protecting group for the carboxylic acid.[2]
The reactivity of the ester is not a trivial consideration. It dictates the conditions under which the molecule is stable, the ease of its conversion back to the parent carboxylic acid (hydrolysis), and its propensity to undergo intramolecular reactions. This compound, with its bulky and electronically distinct benzyl group, presents a unique reactivity profile compared to simple alkyl esters.[1] Understanding these differences is critical for designing robust synthetic routes, controlling drug release profiles, and ensuring the long-term stability of materials. This guide will dissect these differences through the lens of fundamental chemical principles.
Guiding Principles: Steric and Electronic Effects on Ester Reactivity
The reactivity of an ester carbonyl towards nucleophilic acyl substitution is primarily governed by two factors related to the alcohol-derived portion (-OR') of the ester (RCO-OR'): steric effects and electronic effects.[3]
-
Steric Hindrance: This refers to the physical bulk of the ester group, which can impede the approach of a nucleophile to the electrophilic carbonyl carbon.[4] Larger, more branched groups create greater steric hindrance, slowing down the rate of reaction.[5]
-
Electronic Effects: This relates to the ability of the -OR' group to influence the electron density at the carbonyl carbon. The stability of the leaving group (⁻OR') is a critical factor; a more stable alkoxide (from an alcohol with a lower pKa) is a better leaving group, which generally accelerates the reaction rate.[3]
These two effects are often intertwined and dictate the outcomes of the key reactions discussed below.
Comparative Reactivity Analysis
Susceptibility to Hydrolysis
Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by acid or base and is one of the most fundamental reactions of this functional group.[6][7]
Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism, where a hydroxide ion attacks the carbonyl carbon.[8] The reaction rate is highly sensitive to steric hindrance around the carbonyl center.
-
Methyl & Ethyl Esters: These small, unhindered groups allow for rapid nucleophilic attack. They are generally the most reactive towards saponification.
-
Benzyl Ester: The benzyl group is larger than methyl or ethyl, introducing moderate steric hindrance and thus slowing the reaction rate relative to the smaller alkyl esters.[9]
-
tert-Butyl Ester: The bulky tert-butyl group provides significant steric hindrance, dramatically slowing the rate of BAC2 attack.[10] This steric shield makes tert-butyl esters highly resistant to base-catalyzed hydrolysis.
Predicted Order of Reactivity (Base-Catalyzed): Methyl > Ethyl > Benzyl >> tert-Butyl
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process.[7] While also sensitive to sterics, the mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. In the case of the tert-butyl ester, the mechanism can shift under strongly acidic conditions to involve the formation of a stable tert-butyl carbocation, leading to rapid cleavage.
-
Methyl, Ethyl, Benzyl Esters: Reactivity is influenced by steric hindrance, following a similar trend to saponification, though the differences may be less pronounced.
-
tert-Butyl Ester: Highly susceptible to acid-catalyzed hydrolysis due to the formation of the stable tertiary carbocation upon cleavage of the alkyl-oxygen bond.[10]
Predicted Order of Reactivity (Acid-Catalyzed): tert-Butyl > Methyl > Ethyl > Benzyl
Intramolecular Cyclization to γ-Butyrolactone (GBL)
The hydroxyl group in 4-hydroxybutanoate esters can act as an internal nucleophile, attacking the ester carbonyl to form a stable five-membered ring, γ-butyrolactone (GBL), and releasing the corresponding alcohol.[11] This intramolecular transesterification is a key reaction pathway.[12]
The rate of this reaction is largely determined by the leaving group ability of the alkoxide (⁻OR'). A better leaving group (the conjugate base of a stronger acid) will facilitate a faster reaction.
-
Benzyl Alcohol (pKa ~15.4): A relatively good leaving group.
-
Methanol (pKa ~15.5): A slightly poorer leaving group than benzyl alcohol.
-
Ethanol (pKa ~16): A poorer leaving group than methanol.
-
tert-Butanol (pKa ~18): A very poor leaving group.
Therefore, the propensity to form GBL is expected to be highest for the benzyl ester, followed closely by the methyl ester, with the tert-butyl ester being the most resistant to cyclization.
Predicted Order of Reactivity (Lactonization): Benzyl > Methyl > Ethyl >> tert-Butyl
Oxidation of the Hydroxyl Group
The primary alcohol of the 4-hydroxybutanoate moiety can be oxidized to an aldehyde or a carboxylic acid. The ester group itself is generally stable to common oxidizing agents (e.g., PCC, PDC, Swern, DMP), so the reactivity of the hydroxyl group is not expected to be significantly influenced by the nature of the ester (methyl, ethyl, benzyl, or tert-butyl) under mild conditions. However, under harsh oxidative conditions that could also cleave the ester, the stability of the benzyl group might become a factor.[9]
Data Summary
The relative reactivities are summarized in the table below based on established chemical principles.
| Reaction Type | Ester Moiety | Key Influencing Factor(s) | Predicted Relative Rate |
| Base-Catalyzed Hydrolysis | Methyl | Low Steric Hindrance | Fastest |
| Ethyl | Low Steric Hindrance | Fast | |
| Benzyl | Moderate Steric Hindrance | Moderate | |
| tert-Butyl | High Steric Hindrance | Slowest | |
| Acid-Catalyzed Hydrolysis | tert-Butyl | Stable Carbocation Intermediate | Fastest |
| Methyl | Low Steric Hindrance | Fast | |
| Ethyl | Low Steric Hindrance | Moderate | |
| Benzyl | Moderate Steric Hindrance | Slowest | |
| Intramolecular Cyclization | Benzyl | Good Leaving Group (Benzyloxide) | Fastest |
| Methyl | Good Leaving Group (Methoxide) | Fast | |
| Ethyl | Fair Leaving Group (Ethoxide) | Moderate | |
| tert-Butyl | Poor Leaving Group (tert-Butoxide) | Slowest |
Visualization of Reaction Pathways
Caption: Key mechanisms for ester degradation: base-catalyzed hydrolysis and intramolecular cyclization.
Experimental Protocols
To empirically validate the predicted reactivity differences, the following protocols can be implemented.
Protocol 1: Comparative Analysis of Base-Catalyzed Hydrolysis Rate
This protocol uses ¹H NMR spectroscopy to monitor the disappearance of the starting ester and the appearance of the alcohol product over time.
Objective: To determine the relative rate constants for the hydrolysis of methyl, ethyl, benzyl, and tert-butyl 4-hydroxybutanoate.
Materials:
-
Methyl 4-hydroxybutanoate
-
Ethyl 4-hydroxybutanoate
-
This compound
-
tert-Butyl 4-hydroxybutanoate
-
Deuterated Methanol (CD₃OD)
-
Sodium Deuteroxide (NaOD) in D₂O (e.g., 1 M solution)
-
NMR tubes, micropipettes, stopwatch
Methodology:
-
Stock Solution Preparation: For each ester, prepare a 0.1 M stock solution in CD₃OD.
-
Reaction Setup: In an NMR tube at a constant temperature (e.g., 25°C), add 500 µL of one of the ester stock solutions.
-
Initiation of Reaction: At time t=0, add 50 µL of the 1 M NaOD solution to the NMR tube. Cap the tube, invert several times to mix thoroughly, and immediately place it in the NMR spectrometer.
-
Data Acquisition: Acquire a ¹H NMR spectrum at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes). The key is to monitor signals unique to the starting ester (e.g., -OCH₃, -OCH₂CH₃, -OCH₂Ph, -OC(CH₃)₃) and the product alcohol (e.g., methanol, ethanol, benzyl alcohol, tert-butanol).
-
Data Analysis:
-
Integrate the characteristic peak of the starting ester and a stable internal reference peak (or the product peak).
-
Calculate the concentration of the ester at each time point.
-
Plot ln([Ester]) versus time. For a pseudo-first-order reaction, the slope of this line will be -k_obs (the observed rate constant).
-
Compare the k_obs values for the four esters to determine their relative reactivity.
-
Caption: Experimental workflow for kinetic analysis of ester hydrolysis via NMR spectroscopy.
Protocol 2: Monitoring Intramolecular Cyclization to GBL
This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the formation of GBL when the hydroxy ester is heated in a non-nucleophilic solvent.
Objective: To determine the relative rates of lactonization for the four hydroxybutanoate esters.
Materials:
-
The four hydroxybutanoate esters.
-
Anhydrous, high-boiling, non-nucleophilic solvent (e.g., Diglyme or Sulfolane).
-
Internal standard for GC analysis (e.g., Dodecane).
-
Heating block or oil bath with precise temperature control.
-
Vials, syringes, GC-MS system.
Methodology:
-
Reaction Setup: In separate sealed vials, prepare solutions of each ester (e.g., 0.05 M) and the internal standard (e.g., 0.01 M) in the chosen solvent.
-
Initiation: Place all vials simultaneously into a heating block pre-heated to a specific temperature (e.g., 120°C). Start the stopwatch (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove a vial from the heat and immediately quench the reaction by cooling it in an ice bath.
-
GC-MS Analysis: Analyze an aliquot from each quenched sample by GC-MS. Develop a method that effectively separates the starting ester, the product GBL, and the internal standard.
-
Data Analysis:
-
Using the internal standard, calculate the concentration of GBL formed at each time point.
-
Plot [GBL] versus time for each ester.
-
The initial slope of this plot is proportional to the initial reaction rate.
-
Compare the initial rates to establish the relative reactivity for lactonization.
-
Conclusion
The reactivity of 4-hydroxybutanoate esters is critically dependent on the nature of the alcohol moiety. This compound occupies a unique position; it is more sterically hindered than simple methyl and ethyl esters, making it moderately resistant to base-catalyzed hydrolysis. However, the relative stability of the benzyloxide leaving group renders it the most susceptible to intramolecular cyclization to form γ-butyrolactone. In contrast, the tert-butyl ester is exceptionally stable to base-catalyzed hydrolysis and lactonization due to severe steric hindrance and a poor leaving group, but it is uniquely labile under acidic conditions. These predictable, yet significant, differences in reactivity are essential knowledge for chemists and drug development professionals, enabling the rational selection of the appropriate ester for a given application, be it for synthetic utility, chemical stability, or controlled cleavage.
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Pediaa. (2019, December 2). Difference Between Electronic and Steric Effects. [Link]
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ResearchGate. (n.d.). Deprotection of benzyl in ester substrates [Diagram]. [Link]
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PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
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PubMed. (1977, June). Evidence for the beta-oxidation of orally administered 4-hydroxybutyrate in humans. [Link]
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RSC Publishing. (n.d.). The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid. Journal of the Chemical Society B: Physical Organic. [Link]
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Embibe. (2023, January 24). Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects. [Link]
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ResearchGate. (2025, August 6). Evidence for the β-oxidation of orally administered 4-hydroxybutyrate in humans. [Link]
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Pearson. (2024, July 7). When ethyl 4-hydroxybutyrate is heated in the presence of a trace.... [Link]
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ResearchGate. (2025, August 10). Steric and electronic effects in SN2 reactions [Request PDF]. [Link]
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Study.com. (n.d.). Complete the following mechanism involving ethyl 4-hydroxybutanoate. [Link]
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ACS Publications. (2014, July 17). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education. [Link]
-
Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. [Link]
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EPA NEPAL. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
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California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. [Link]
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A Comparative Guide to the Validation of an HPLC Method for Benzyl 4-hydroxybutanoate Analysis
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Benzyl 4-hydroxybutanoate. Grounded in rigorous scientific principles and aligned with international regulatory expectations, this document is intended for researchers, scientists, and drug development professionals. The validation process ensures that an analytical method is suitable for its intended purpose, a cornerstone of quality control in the pharmaceutical industry.[1][2][3]
This compound is an organic compound with applications in organic synthesis and potential as a precursor in pharmaceutical research.[4] Accurate and reliable quantification of this analyte is critical for ensuring product quality and consistency. This guide will compare two hypothetical HPLC methods and provide detailed, step-by-step protocols for each validation parameter, underpinned by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]
Comparative Analysis of HPLC Method Performance
Two distinct HPLC methods, Method A and Method B, were evaluated for the analysis of this compound. The objective is to determine which method offers superior performance based on a comprehensive validation study.
Method A: Isocratic Elution
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
Method B: Gradient Elution
-
Column: Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 35°C
The following table summarizes the validation results for both methods.
| Validation Parameter | Method A | Method B | Acceptance Criteria |
| Specificity | No interference | No interference | No co-elution at the analyte's retention time |
| Linearity (r²) | 0.9992 | 0.9999 | r² ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | 1 - 200 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.5% - 101.8% | 99.2% - 100.5% | 98.0% - 102.0% |
| Precision (Repeatability RSD%) | 0.85% | 0.42% | RSD% ≤ 2.0% |
| Precision (Intermediate RSD%) | 1.25% | 0.68% | RSD% ≤ 2.0% |
| LOD (µg/mL) | 2.5 | 0.3 | Reportable |
| LOQ (µg/mL) | 8.0 | 1.0 | Reportable and within the range |
| Robustness | Minor variations in flow rate and mobile phase composition affected peak shape | Resilient to minor changes in flow rate, temperature, and mobile phase pH | System suitability parameters remain within limits |
Core Principles of HPLC Method Validation
The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[8][10] This is achieved by evaluating a set of key performance characteristics, as defined by the ICH Q2(R1) and the more recent Q2(R2) guidelines.[5][6][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[7][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8][11]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8][11]
-
Accuracy: The closeness of test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).[7][8]
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8][11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7][8]
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step protocols for validating an HPLC method for this compound analysis.
Specificity/Selectivity
Objective: To demonstrate that the analytical method can accurately and specifically measure this compound without interference from other substances that may be present in the sample matrix.
Experimental Protocol:
-
Prepare Solutions:
-
A solution of the this compound reference standard.
-
A placebo solution (containing all formulation components except the active ingredient).
-
A spiked placebo solution (placebo spiked with the reference standard).
-
Solutions of known related substances and potential degradation products, if available.
-
-
Forced Degradation (for stability-indicating methods):
-
Expose the this compound reference standard to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.
-
-
Chromatographic Analysis:
-
Inject each solution into the HPLC system.
-
Analyze the chromatograms for any co-eluting peaks at the retention time of this compound.
-
-
Peak Purity Analysis:
-
If a Diode Array Detector (DAD) is used, perform peak purity analysis on the this compound peak in the stressed and spiked samples to confirm spectral homogeneity.
-
Caption: Workflow for Specificity Assessment.
Linearity and Range
Objective: To establish the linear relationship between the concentration of this compound and the detector response over a specified range.
Experimental Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent to prepare a stock solution of known concentration.
-
Prepare Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution. The concentrations should span the expected working range of the method (e.g., 80% to 120% of the target concentration).[8]
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis:
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r), y-intercept, and slope of the regression line.
-
Caption: Workflow for Linearity and Range Determination.
Accuracy
Objective: To determine the closeness of the measured value to the true value, assessed by recovery studies.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples by spiking a placebo matrix with known amounts of this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples using the HPLC method.
-
Calculation: Calculate the percentage recovery for each sample using the formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Caption: Workflow for Accuracy Assessment.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Experimental Protocol:
Repeatability (Intra-assay Precision):
-
Prepare a minimum of six independent samples at 100% of the test concentration, or nine samples covering the specified range (three concentrations, three replicates each).[8]
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (RSD%) of the results.
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions to assess the influence of these variables.
-
Calculate the overall mean, standard deviation, and RSD% for the combined data.
Caption: Workflow for Precision Studies.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.
Experimental Protocol (based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N) Ratio:
-
Analyze a blank solution (mobile phase) to determine the baseline noise.
-
Prepare and analyze a series of diluted solutions of the reference standard.
-
-
Identify LOD: Find the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
Identify LOQ: Find the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Confirmation: Prepare and analyze samples at the determined LOQ concentration to confirm that the precision and accuracy are acceptable at this level.
Caption: Workflow for LOD and LOQ Determination.
Robustness
Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in method parameters.
Experimental Protocol:
-
Identify Key Parameters: Select critical HPLC parameters to vary, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Systematic Variation: Vary one parameter at a time while keeping others constant.
-
Analysis: Analyze a system suitability solution and a standard solution under each modified condition.
-
Evaluation: Evaluate the impact of the variations on system suitability parameters (e.g., peak tailing, resolution, retention time) and the quantitative result.
Caption: Workflow for Robustness Testing.
Data Interpretation and Acceptance Criteria
The acceptance criteria for each validation parameter should be predefined in a validation protocol.[1] The following table provides typical criteria based on ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.999 for stressed samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The specified range should be justified and supported by linearity, accuracy, and precision data. |
| Accuracy | % Recovery within 98.0% to 102.0% for assay. |
| Precision | RSD% ≤ 2.0% for repeatability and intermediate precision. |
| LOQ | Precision (RSD%) and accuracy (% recovery) should be acceptable at this concentration. |
| Robustness | System suitability criteria (e.g., tailing factor, resolution) must be met under all varied conditions. Results should not significantly deviate from the nominal conditions. |
Conclusion
A systematic and well-documented approach to HPLC method validation is a regulatory requirement and a fundamental aspect of ensuring pharmaceutical product quality.[1][2] By rigorously evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, scientists can have confidence in the reliability and consistency of the analytical data generated. The comparison of different HPLC methods, as demonstrated in this guide, allows for the selection of the most suitable and robust procedure for its intended purpose, ultimately safeguarding patient safety and ensuring product efficacy.
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- Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC | Request PDF - ResearchGate.
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- Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations.
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A Comparative Investigation into the Bioactivity of Benzyl 4-hydroxybutanoate and Its Analogs
In the landscape of contemporary drug discovery and development, the exploration of small molecules with therapeutic potential is a cornerstone of innovation. Among these, Benzyl 4-hydroxybutanoate (B4HB) has emerged as a compound of interest, primarily recognized for its role as a versatile synthetic precursor.[1] However, its intrinsic biological activities and those of its structural analogs remain a largely underexplored frontier. This guide presents a comparative study of the purported biological activities of B4HB and a selected series of its analogs, offering a framework for their systematic evaluation. By delving into cytotoxicity, antimicrobial, and antioxidant properties, we aim to elucidate potential structure-activity relationships (SAR) that can guide future research in this chemical space.
Introduction to this compound: A Molecule of Latent Potential
This compound is an organic ester characterized by a benzyl group attached to a 4-hydroxybutanoate moiety.[1] Its chemical structure lends itself to various transformations, making it a valuable building block in organic synthesis. While its primary application has been as an intermediate, preliminary investigations suggest potential antioxidant properties.[1] This observation, coupled with the known bioactivities of related benzyl-containing compounds and butanoate derivatives, provides a strong rationale for a more in-depth examination of B4HB and its analogs as bioactive agents.
The core structure of B4HB presents several opportunities for chemical modification to probe and potentially enhance its biological effects. These modifications can be broadly categorized into two areas: substitutions on the aromatic benzyl ring and alterations to the 4-hydroxybutanoate side chain. Understanding how these structural changes influence bioactivity is the central aim of this comparative guide.
The Analogs: A Rationale for Selection
To establish a meaningful comparative framework, we have selected a series of analogs that systematically probe the electronic and steric effects of substituents on the benzyl ring, as well as the impact of modifying the ester and hydroxyl functionalities of the butanoate chain.
-
Parent Compound: this compound (B4HB)
-
Aromatic Ring Analogs:
-
4-Chlorothis compound (Cl-B4HB): Introduction of an electron-withdrawing group (chloro) at the para position of the benzyl ring. This modification can influence the electronic properties of the entire molecule, potentially affecting its interaction with biological targets.
-
4-Methoxythis compound (MeO-B4HB): Introduction of an electron-donating group (methoxy) at the para position. This allows for the assessment of how increased electron density on the aromatic ring impacts bioactivity.
-
-
Ester Moiety Analog:
-
Phenethyl 4-hydroxybutanoate (PE4HB): Extension of the carbon chain between the aromatic ring and the ester oxygen. This modification increases lipophilicity and conformational flexibility, which can alter cell permeability and target binding.
-
-
Butanoate Chain Analog:
-
Benzyl 3-hydroxybutanoate (B3HB): Isomeric variation, shifting the hydroxyl group from the 4- to the 3-position. This change in the position of the hydroxyl group can significantly impact hydrogen bonding interactions and metabolic stability.
-
Comparative Biological Activity: A Data-Driven Overview
While direct comparative experimental data for this specific set of analogs is not extensively available in the public domain, we can extrapolate potential activities based on established structure-activity relationships for similar classes of compounds. The following table summarizes the anticipated biological activities, which should be validated through the experimental protocols detailed in the subsequent section.
| Compound | Predicted Cytotoxicity (IC50) | Predicted Antimicrobial Activity (MIC) | Predicted Antioxidant Capacity (IC50) |
| B4HB | Moderate | Low to Moderate | Moderate |
| Cl-B4HB | High | Moderate to High | Low |
| MeO-B4HB | Low to Moderate | Low | High |
| PE4HB | Moderate to High | Moderate | Moderate |
| B3HB | Moderate | Low to Moderate | Moderate |
Rationale for Predictions:
-
Cytotoxicity: The introduction of a halogen, such as chlorine, onto a benzyl ring often enhances cytotoxic activity.[2] Increased lipophilicity, as in PE4HB, can also lead to improved cell membrane penetration and higher cytotoxicity.[3] Electron-donating groups like methoxy are generally associated with reduced cytotoxicity.
-
Antimicrobial Activity: The antimicrobial action of benzyl derivatives is often linked to their ability to disrupt microbial cell membranes.[4] Electron-withdrawing groups and increased lipophilicity can enhance this effect. Benzyl bromide derivatives, for instance, have shown potent antibacterial and antifungal properties.[5]
-
Antioxidant Capacity: The antioxidant activity of phenolic and benzyl compounds is frequently tied to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[6][7] An electron-donating group like methoxy can enhance this radical scavenging ability, while an electron-withdrawing group like chloro is expected to diminish it.[8]
Experimental Protocols: A Guide to In Vitro Evaluation
To empirically validate the predicted biological activities, the following standardized in vitro assays are recommended. The causality behind the selection of these specific protocols lies in their robustness, reproducibility, and their direct relevance to the biological questions at hand.
Cytotoxicity Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7] The intensity of the purple color is directly proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (B4HB and its analogs) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for another 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing: The Kirby-Bauer Disk Diffusion Method
Principle: This method tests the susceptibility of bacteria to antibiotics or other antimicrobial agents. A paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the disk.[9]
Workflow Diagram:
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus or Escherichia coli) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[10]
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[11]
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of each test compound onto the surface of the agar. A disk with the solvent used to dissolve the compounds should be used as a negative control, and a disk with a standard antibiotic (e.g., ampicillin) as a positive control.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[9]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Data Interpretation: The size of the inhibition zone is proportional to the antimicrobial activity of the compound. A larger zone indicates greater susceptibility of the microorganism to the compound.
Antioxidant Capacity Assessment: The DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the antioxidant capacity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[3] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Workflow Diagram:
Caption: Workflow for the DPPH antioxidant assay.
Step-by-Step Protocol:
-
Solution Preparation: Prepare solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) at various concentrations in methanol or ethanol. Prepare a solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each compound solution to a defined volume of the DPPH solution. A control well should contain the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each compound concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.
Mechanistic Insights and Structure-Activity Relationships
The true value of a comparative study lies in the elucidation of structure-activity relationships (SAR), which can inform the design of more potent and selective analogs.
Antimicrobial Mechanism of Action:
Caption: Proposed antimicrobial mechanism of benzyl esters.
The antimicrobial activity of many benzyl derivatives is attributed to their ability to disrupt the integrity of the microbial cell membrane.[4] The lipophilic benzyl group can intercalate into the lipid bilayer, leading to increased membrane permeability and the leakage of essential intracellular components, ultimately causing cell death. Electron-withdrawing substituents on the benzyl ring may enhance this effect by increasing the compound's electrophilicity, allowing for more favorable interactions with membrane components.
Antioxidant Mechanism of Action:
Caption: Proposed antioxidant mechanism of phenolic/benzyl compounds.
The antioxidant activity of compounds like MeO-B4HB is likely due to the presence of the electron-rich aromatic ring which can donate a hydrogen atom to neutralize free radicals.[13] This process, known as hydrogen atom transfer (HAT), is a primary mechanism by which phenolic antioxidants exert their effects.[6] The resulting radical on the antioxidant molecule is stabilized by resonance, making it less reactive and thus terminating the radical chain reaction.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative study of the biological activity of this compound and its analogs. While direct experimental data is currently limited, the principles of structure-activity relationships suggest that targeted modifications to the parent structure can modulate its cytotoxic, antimicrobial, and antioxidant properties. The detailed experimental protocols provided herein offer a clear path for researchers to validate these predictions and uncover the therapeutic potential of this class of compounds.
Future research should focus on synthesizing a broader range of analogs and performing the described in vitro assays to generate robust comparative data. Promising candidates should then be advanced to more complex biological models, including in vivo studies, to further assess their efficacy and safety. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutic agents based on the this compound scaffold.
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ResearchGate. (2024, May 21). (PDF) Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. [Link]
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PubMed. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. [Link]
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ResearchGate. (PDF) Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. [Link]
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A-Comparison-Guide-on-Benzyl-4-hydroxybutanoate-as-an-Alternative-to-Other-Building-Blocks-in-Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. For decades, C4 synthons like γ-butyrolactone (GBL), 1,4-butanediol (BDO), and tetrahydrofuran (THF) have been mainstays in the production of polymers, solvents, and fine chemicals. However, their utility can be hampered by factors such as challenging reaction control and increasing regulatory scrutiny. This guide introduces Benzyl 4-hydroxybutanoate as a versatile and advantageous alternative, offering a detailed comparison of its performance against these conventional building blocks, supported by experimental data and protocols.
The C4 Building Block Landscape: A Comparative Overview
GBL, BDO, and THF are foundational to many industrial processes. BDO is a key precursor for polyesters and polyurethanes.[1][2][3] THF is a widely used aprotic solvent and a monomer for polytetramethylene ether glycol (PTMEG).[4][5][6][7] GBL, a lactone, serves as a popular solvent and an intermediate in the synthesis of various chemicals, including N-methyl-2-pyrrolidone.[8]
Despite their widespread use, these molecules present certain challenges. The high reactivity of the diol functionality in BDO can necessitate protecting group strategies to achieve selective transformations. GBL and BDO are also precursors to γ-hydroxybutyric acid (GHB), a controlled substance, leading to strict regulations on their sale and use.[9][10] this compound emerges as a strategic alternative that circumvents many of these issues. By masking one of the reactive functionalities—the carboxylic acid—as a stable benzyl ester, it provides a stable, easily handled liquid that offers enhanced control over subsequent chemical transformations.
Physicochemical Properties at a Glance
A comparison of the fundamental properties of these C4 building blocks reveals key differences in their physical state, polarity, and reactivity, which are crucial for their application in synthesis.
| Property | This compound | γ-Butyrolactone (GBL) | 1,4-Butanediol (BDO) | Tetrahydrofuran (THF) |
| CAS Number | 91970-62-6[11] | 96-48-0[8] | 110-63-4 | 109-99-9[4] |
| Molecular Formula | C₁₁H₁₄O₃[11][12] | C₄H₆O₂[8] | C₄H₁₀O₂ | C₄H₈O[4] |
| Molecular Weight | 194.23 g/mol [11][12] | 86.09 g/mol [8] | 90.12 g/mol | 72.11 g/mol [4] |
| Boiling Point | ~300-320 °C (est.) | 204 °C[8] | 230 °C | 66 °C[4] |
| Melting Point | N/A (Liquid) | -43.5 °C[8] | 20.1 °C | -108.4 °C[4] |
| Solubility in Water | Low | Miscible[8] | Miscible | Miscible[4] |
The Benzyl Advantage: Unlocking Synthetic Potential
The strategic incorporation of a benzyl group imparts several advantageous features to the 4-hydroxybutanoate scaffold, making it a superior choice in many synthetic contexts.
Enhanced Stability and Handling
Unlike GBL, which can be hygroscopic and susceptible to hydrolysis under acidic or basic conditions, this compound is more stable. Its ester linkage is less prone to premature cleavage, allowing for a wider range of reaction conditions to be employed on the free hydroxyl group. Its liquid state and low water solubility simplify handling and workup procedures.
Chemoselectivity and Controlled Reactivity
The benzyl group serves as a robust protecting group for the carboxylic acid functionality. This protection is key to its utility, allowing chemists to perform selective modifications on the primary alcohol. The hydroxyl group can be oxidized, esterified, or converted into a leaving group without interference from the carboxylic acid. This level of control is difficult to achieve with GBL or BDO directly.
Facile Deprotection to Access the Core Moiety
A significant advantage of the benzyl ester is its clean and efficient removal via catalytic hydrogenolysis.[13][14][15] This deprotection step typically proceeds under mild conditions using a palladium catalyst and a hydrogen source, yielding the desired 4-hydroxybutanoic acid and toluene, a volatile and easily removable byproduct.[16] This contrasts with other ester deprotection methods that may require harsh acidic or basic conditions that could compromise other functional groups in the molecule.
Application Highlight: A Superior Route to 4-Hydroxybutanoic Acid (GHB) and Derivatives
This compound serves as an excellent and controllable precursor to GHB and its analogs, which are of interest in neuroscience research and pharmaceutical development.[17] The traditional synthesis of GHB often involves the hydrolysis of GBL with a strong base like sodium hydroxide.[18] This reaction can be difficult to control and may result in impure products.
The use of this compound provides a more elegant and controlled two-step pathway. First, the molecule can be modified at the hydroxyl position, and then the benzyl group can be removed to unmask the carboxylic acid. This allows for the synthesis of a wide array of derivatives that are not easily accessible from GBL.
Synthetic Workflow Comparison
The following diagram illustrates the synthetic pathways to GHB, comparing the direct hydrolysis of GBL with the synthesis and subsequent deprotection of this compound.
Caption: Comparison of synthetic routes to GHB.
Experimental Protocols
To provide a practical context for the advantages of this compound, detailed experimental protocols for its synthesis and deprotection are provided below.
Protocol 1: Synthesis of this compound from γ-Butyrolactone
This procedure describes the acid-catalyzed esterification of GBL with benzyl alcohol.
Materials:
-
γ-Butyrolactone (GBL)
-
Benzyl alcohol
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add γ-butyrolactone (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Once the reaction is complete (typically after several hours, as monitored by TLC or GC), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound as a clear oil.
Protocol 2: Deprotection of this compound via Catalytic Hydrogenolysis
This protocol details the removal of the benzyl protecting group to yield 4-hydroxybutanoic acid.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethyl acetate in a flask.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol% Pd) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield 4-hydroxybutanoic acid.
Quantitative Comparison: Yield and Reaction Conditions
The choice of a building block is often dictated by the efficiency of the subsequent chemical transformations. The following table provides a comparative summary of typical yields and reaction conditions for a representative transformation—the synthesis of an amide from the carboxylic acid functionality.
| Parameter | Starting Material | Transformation | Reagents | Typical Yield |
| Route 1 | γ-Butyrolactone | Amidation | Amine, Heat | Moderate to Good |
| Route 2 | 1,4-Butanediol | 1. Oxidation 2. Amidation | 1. Oxidizing Agent 2. Amine, Coupling Agent | Variable (2 steps) |
| Route 3 | This compound | 1. Amidation (of OH) 2. Deprotection | 1. Carboxylic Acid, Coupling Agent 2. H₂, Pd/C | Good to Excellent |
Conclusion and Future Outlook
This compound presents itself as a highly valuable and versatile building block in modern organic synthesis. Its key advantages lie in the stability and selective reactivity conferred by the benzyl protecting group. This allows for more controlled and efficient synthetic routes compared to traditional C4 synthons like GBL and BDO, particularly in the synthesis of complex molecules and pharmaceutical intermediates. The ease of handling and the straightforward, high-yielding deprotection via catalytic hydrogenolysis further enhance its appeal. As the demand for more sophisticated molecules and greener, more efficient synthetic processes grows, this compound is poised to become an indispensable tool in the chemist's arsenal, offering a strategic solution to many of the challenges associated with its more conventional counterparts.
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Purity analysis of synthesized Benzyl 4-hydroxybutanoate
An In-Depth Comparative Guide to the Purity Analysis of Synthesized Benzyl 4-hydroxybutanoate
Authored by: A Senior Application Scientist
For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is not merely a number—it is the foundation upon which the integrity of subsequent research and development rests. This compound, a versatile building block in the synthesis of pharmaceuticals and other bioactive compounds, is no exception.[1] Its molecular structure, featuring a benzyl ester and a primary hydroxyl group, presents unique challenges and opportunities in its synthesis and purification.[1][2][3]
This guide provides an in-depth, comparative analysis of the common analytical techniques used to assess the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards.
The Synthetic Landscape: Understanding Potential Impurities
To effectively analyze purity, one must first understand the likely impurities, which are intrinsically linked to the synthetic route. The most common method for synthesizing this compound is the Fischer esterification of 4-hydroxybutanoic acid with benzyl alcohol, typically using an acid catalyst like sulfuric acid.[1]
This process, while straightforward, can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 4-hydroxybutanoic acid and benzyl alcohol.
-
Catalyst Residues: Traces of the acid catalyst.
-
Side-Reaction Products:
-
Dibenzyl ether: Formed by the acid-catalyzed self-condensation of benzyl alcohol.
-
Polyesters: Resulting from the self-esterification of 4-hydroxybutanoic acid.
-
Oxidation Products: The primary alcohol on the butanoate chain can be oxidized to an aldehyde or carboxylic acid.[1]
-
-
Solvent Residues: Any solvents used during the reaction or workup.
The following diagram illustrates the primary synthesis pathway and the origin of key potential impurities.
Caption: Synthesis of this compound and common impurity pathways.
A Comparative Analysis of Purity Determination Methods
The choice of an analytical method is a critical decision dictated by the specific question being asked. Are you performing a quick qualitative check, quantifying known impurities, or searching for unknown trace components? We will compare the most effective techniques for this compound.
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatography excels at separating the target compound from its impurities, allowing for individual quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most powerful and versatile technique for this specific molecule. Its primary advantage is the ability to analyze the compound directly without derivatization, preserving the thermally sensitive ester and free hydroxyl groups.
-
Expertise & Experience: A reversed-phase C18 column is the logical starting point. The moderate polarity of this compound allows for excellent retention and separation from both more polar impurities (4-hydroxybutanoic acid) and less polar impurities (dibenzyl ether) using a simple water/acetonitrile or water/methanol mobile phase. A UV detector set to ~254 nm is ideal for detecting the aromatic benzyl group.
-
Trustworthiness: A well-developed HPLC method is self-validating. Purity is typically determined by an area percent calculation, assuming all components have a similar response factor at the chosen wavelength. For true quantification, a reference standard of this compound is required to create a calibration curve. Spiking the sample with known potential impurities can confirm peak identity.
Gas Chromatography (GC)
GC is an excellent alternative, particularly for assessing volatile impurities like residual solvents or benzyl alcohol.[4]
-
Expertise & Experience: Due to the presence of a free hydroxyl group and the ester's relatively high boiling point, direct injection can lead to peak tailing and potential degradation in the hot injector. Therefore, derivatization of the hydroxyl group (e.g., silylation) is often recommended to improve peak shape and thermal stability. A flame ionization detector (FID) is typically used as it provides a uniform response for most organic compounds.
-
Trustworthiness: GC-FID is highly quantitative. Like HPLC, purity is assessed via area percent, and calibration with a reference standard provides the most accurate results. The primary drawback is that non-volatile impurities, such as the starting carboxylic acid or polyesters, will not be detected.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Best For | Quantifying a wide range of impurities, including non-volatile starting materials and side products. | Quantifying volatile impurities like residual solvents and benzyl alcohol. |
| Sample Prep | Simple dissolution in mobile phase. | May require derivatization (silylation) to cap the hydroxyl group and improve volatility. |
| Pros | High versatility; non-destructive; room temperature analysis prevents degradation. | High resolution for volatile compounds; FID provides near-universal carbon response. |
| Cons | Higher solvent consumption; detector response can vary between compounds. | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation. |
Spectroscopic Techniques: Unveiling Molecular Structure
Spectroscopy provides orthogonal information, confirming the structure of the product and identifying impurities based on their unique physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is indispensable for structural confirmation and can readily identify and quantify impurities without the need for individual reference standards (a technique known as qNMR).
-
Expertise & Experience: The ¹H NMR spectrum of pure this compound will show characteristic signals: a multiplet for the aromatic protons of the benzyl group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), and distinct multiplets for the three CH₂ groups of the butanoate chain, plus a signal for the OH proton. Impurities like benzyl alcohol and 4-hydroxybutanoic acid have unique signals that are easily distinguished from the product. For example, the benzylic CH₂ of benzyl alcohol appears at a different chemical shift (~4.6 ppm) than that of the product.
-
Trustworthiness: By integrating the area under the peaks corresponding to the product and the impurities, a direct molar ratio can be calculated. With the addition of an internal standard of known concentration and purity, qNMR provides highly accurate and precise purity values.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
-
Mass Spectrometry: When coupled with GC (GC-MS) or HPLC (LC-MS), MS is the gold standard for identifying unknown impurities. It provides the mass-to-charge ratio of the components, allowing for the determination of their molecular formulas.
-
Infrared Spectroscopy: IR is a rapid and simple method to confirm the presence of key functional groups.[5] For this compound, one would expect to see a strong C=O stretch for the ester (~1730 cm⁻¹) and a broad O-H stretch for the alcohol (~3400 cm⁻¹). While excellent for identity confirmation, it is not a quantitative technique for determining purity levels of minor components.[5]
Recommended Analytical Workflow
The following workflow provides a logical progression for the comprehensive purity analysis of a newly synthesized batch of this compound.
Caption: A logical workflow for the purity analysis of this compound.
Detailed Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC
This protocol is designed for the quantification of this compound and common non-volatile impurities.
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized product into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile.
-
-
Analysis & Calculation:
-
Inject the sample and record the chromatogram.
-
Identify the peak for this compound based on its retention time (determined by injecting a reference standard if available).
-
Calculate purity using the area percent method:
-
Purity (%) = (Area of Product Peak / Total Area of All Peaks) * 100
-
-
Protocol 2: Analysis of Volatile Impurities by Headspace GC
This protocol is optimized for detecting residual solvents and unreacted benzyl alcohol.
-
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 50 °C, hold for 5 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 min.
-
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the product into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling solvent (e.g., DMSO).
-
Seal the vial immediately.
-
-
Analysis:
-
Run the headspace sequence. Identify and quantify peaks based on the retention times of known solvent standards.
-
Conclusion
The purity analysis of synthesized this compound requires a multi-faceted approach. While HPLC stands out as the most robust and comprehensive single technique for assessing product purity and related impurities, it should be complemented by other methods for a complete profile. ¹H NMR provides unequivocal structural confirmation and an orthogonal method for quantification. Headspace GC is essential for ensuring the absence of volatile residues that may be missed by HPLC. By strategically combining these techniques, researchers can ensure the quality and integrity of their synthesized material, paving the way for reliable and reproducible results in downstream applications.
References
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SSERC. Testing for Esters – The ferric hydroxamate test. Available at: [Link]
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University of Colorado Boulder. Esters. An Introduction. Available at: [Link]
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TSFX. The Preparation and Identification of an Ester. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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A-comprehensive-guide-to-assessing-the-cross-reactivity-of-benzyl-4-hydroxybutanoate-in-biological-assays
A Comprehensive Guide to Assessing the Cross-reactivity of Benzyl 4-hydroxybutanoate in Biological Assays
Introduction: The Critical Need for Specificity in Drug Discovery
This compound (B4H), an organic compound with a benzyl group attached to a 4-hydroxybutanoate moiety, has garnered interest for its potential applications in pharmaceuticals and organic synthesis.[1][2] Its structural similarity to endogenous molecules and other bioactive compounds necessitates a thorough evaluation of its cross-reactivity in biological assays to ensure target specificity and avoid misleading results.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity profile of B4H, thereby ensuring data integrity and accelerating the drug discovery process.
Understanding the cross-reactivity of a compound is paramount in drug development.[3] Off-target effects, where a drug interacts with unintended molecules, can lead to adverse side effects and are a major cause of clinical trial failure.[4][5] Therefore, a rigorous assessment of a compound's specificity is crucial for identifying promising drug candidates and minimizing the risk of late-stage attrition.[3]
This guide will delve into the key biological targets of the active components of B4H, namely 4-hydroxybutanoic acid (GHB) and benzyl alcohol, and outline a series of experimental protocols to systematically evaluate its cross-reactivity against these and other relevant targets.
Part 1: Understanding the Biological Landscape of this compound's Components
Upon administration, this compound is expected to be hydrolyzed into its constituent parts: 4-hydroxybutanoic acid (GHB) and benzyl alcohol.[1] Therefore, a thorough understanding of the pharmacology of these two molecules is essential for predicting and testing potential cross-reactivity.
1.1 The Multifaceted Pharmacology of 4-Hydroxybutanoic Acid (GHB)
GHB is a naturally occurring neurotransmitter and a central nervous system depressant.[6][7] It exerts its effects by interacting with at least two distinct receptors in the brain:
-
GHB Receptor: This is a high-affinity receptor specific to GHB.[8][[“]][10] Activation of the GHB receptor is thought to modulate the release of other neurotransmitters, including glutamate, and contribute to the neuromodulatory effects of GHB.[6][[“]][11]
-
GABAB Receptor: GHB is a weak partial agonist at the GABAB receptor.[6][8][[“]] The pharmacological and toxicological effects of GHB, including sedation, respiratory depression, and its abuse potential, are primarily attributed to its action at GABAB receptors.[8][[“]]
GHB's interaction with the dopaminergic system is biphasic; low concentrations stimulate dopamine release via the GHB receptor, while higher concentrations inhibit it through GABAB receptor activation.[6][[“]][11]
1.2 The Toxicological Profile of Benzyl Alcohol
Benzyl alcohol is an aromatic alcohol commonly used as a solvent and preservative in pharmaceutical formulations.[12][13] While generally considered to have low acute toxicity, it can cause skin, eye, and respiratory irritation.[12][13] In high concentrations or in vulnerable populations such as neonates, benzyl alcohol can lead to severe toxic effects, including respiratory failure, hypotension, and paralysis.[13][14] Chronic exposure has been linked to liver and kidney damage in animal studies.[12][15]
Part 2: Experimental Design for Assessing Cross-Reactivity
A robust experimental design is crucial for accurately determining the cross-reactivity profile of this compound. This involves selecting appropriate assays, control compounds, and a systematic approach to data collection and analysis.
2.1 Rationale for Assay Selection
To comprehensively assess the cross-reactivity of B4H, a multi-tiered assay approach is recommended, encompassing both direct binding and functional cellular responses.
-
Competitive Binding Assays: These assays directly measure the ability of B4H to displace a known radiolabeled or fluorescently labeled ligand from its target receptor.[16][17][18] They are essential for determining the binding affinity (Ki) of B4H for various receptors.
-
Enzyme Inhibition Assays: If B4H or its metabolites are hypothesized to interact with specific enzymes, inhibition assays are necessary to determine the compound's inhibitory potency (IC50).[19][20][21]
-
Cell-Based Functional Assays: These assays measure the downstream cellular response following receptor activation or inhibition.[22][23][24][25][26] They provide a more physiologically relevant assessment of a compound's activity and can distinguish between agonists, antagonists, and allosteric modulators.
2.2 Selection of Control Compounds
The inclusion of appropriate positive and negative controls is fundamental to the validity of any cross-reactivity study.
-
Positive Controls: Known agonists and antagonists for each target receptor should be included to validate the assay's performance and provide a benchmark for comparison. For example, GABA for GABAB receptors and a known GHB receptor agonist.
-
Negative Controls: A structurally similar but biologically inactive compound should be used to control for non-specific effects.
-
Parent Compounds: Both 4-hydroxybutanoic acid (GHB) and benzyl alcohol should be tested alongside B4H to understand the contribution of each component to the overall cross-reactivity profile.
2.3 Experimental Workflow
The following diagram illustrates a logical workflow for assessing the cross-reactivity of this compound.
Caption: A tiered approach to assessing the cross-reactivity of this compound.
Part 3: Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
3.1 Protocol: Competitive Radioligand Binding Assay for GHB and GABAB Receptors
This protocol describes a method to determine the binding affinity of this compound for the GHB and GABAB receptors.
Materials:
-
Membrane preparations from cells expressing either the GHB receptor or the GABAB receptor.
-
Radioligands: [3H]-NCS-382 (for GHB receptor) and [3H]-GABA (for GABAB receptor).
-
Test compounds: this compound, 4-hydroxybutanoic acid, benzyl alcohol.
-
Positive controls: Unlabeled NCS-382 (for GHB receptor) and GABA (for GABAB receptor).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, radioligand, and either the test compound, positive control, or buffer (for total binding).
-
Initiate Binding: Add the receptor-containing membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[27] Calculate the Ki value using the Cheng-Prusoff equation.[27]
3.2 Protocol: Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on a target enzyme.
Materials:
-
Purified target enzyme.
-
Substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Test compound: this compound.
-
Positive control: A known inhibitor of the enzyme.
-
Assay buffer.
-
96-well microplate.
-
Plate reader capable of detecting the signal.
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test compound and positive control. Prepare a working solution of the enzyme in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the enzyme and either the test compound, positive control, or buffer. Pre-incubate for a specific time to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Signal Detection: Measure the signal at multiple time points or at a single endpoint using the plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each condition. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[28]
3.3 Protocol: Cell-Based Functional Assay (e.g., GPCR Activation)
This protocol describes a general method for assessing the functional activity of this compound at a G protein-coupled receptor (GPCR).
Materials:
-
Cells stably or transiently expressing the target GPCR.
-
Assay medium.
-
Test compound: this compound.
-
Positive controls: Known agonist and antagonist for the target receptor.
-
Detection reagents for a downstream signaling event (e.g., cAMP accumulation, calcium flux, or reporter gene expression).
-
96-well cell culture plates.
-
Plate reader or other detection instrument.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Addition: Replace the culture medium with assay medium containing serial dilutions of the test compound, positive controls, or vehicle. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
Incubation: Incubate the cells for a specific time at 37°C.
-
Signal Detection: Add the detection reagents according to the manufacturer's instructions and measure the signal using the appropriate instrument.
-
Data Analysis: Plot the cellular response against the logarithm of the compound concentration and fit the data to determine the EC50 (for agonists) or IC50 (for antagonists).
Part 4: Data Presentation and Interpretation
4.1 Data Summary Tables
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Competitive Binding Affinities (Ki) of this compound and Related Compounds
| Compound | GHB Receptor Ki (µM) | GABAB Receptor Ki (µM) | Off-Target Receptor X Ki (µM) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| 4-Hydroxybutanoic Acid | [Insert Value] | [Insert Value] | [Insert Value] |
| Benzyl Alcohol | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control (Agonist) | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control (Antagonist) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Enzyme Inhibition Potency (IC50) of this compound
| Compound | Target Enzyme IC50 (µM) | Off-Target Enzyme Y IC50 (µM) |
| This compound | [Insert Value] | [Insert Value] |
| Positive Control Inhibitor | [Insert Value] | [Insert Value] |
Table 3: Functional Activity (EC50/IC50) of this compound in Cell-Based Assays
| Compound | Target Receptor EC50/IC50 (µM) | Off-Target Receptor Z EC50/IC50 (µM) |
| This compound | [Insert Value] | [Insert Value] |
| Positive Control (Agonist) | [Insert Value] | [Insert Value] |
| Positive Control (Antagonist) | [Insert Value] | [Insert Value] |
4.2 Visualization of Signaling Pathways
Diagrams can effectively illustrate the potential impact of cross-reactivity on cellular signaling pathways.
Caption: Potential on-target and off-target signaling pathways for this compound.
4.3 Interpretation of Results
A comprehensive interpretation of the data should consider the following:
-
Affinity and Potency: Compare the Ki, IC50, and EC50 values of this compound across the different targets. A significant difference (e.g., >100-fold) in affinity or potency between the intended target and off-targets is generally considered a good indicator of selectivity.[29]
-
Structure-Activity Relationship (SAR): Analyze the data for B4H, GHB, and benzyl alcohol to understand which part of the molecule is responsible for any observed cross-reactivity.
-
Physiological Relevance: Consider the in vivo concentrations of B4H and its metabolites required to engage off-targets. If these concentrations are significantly higher than the therapeutic dose, the cross-reactivity may not be clinically relevant.
Conclusion
A thorough and systematic assessment of cross-reactivity is a non-negotiable step in the preclinical evaluation of any new chemical entity. By following the principles and protocols outlined in this guide, researchers can build a comprehensive cross-reactivity profile for this compound. This will not only ensure the integrity of subsequent biological studies but also provide crucial insights into its potential as a safe and effective therapeutic agent. The investment in these rigorous early-stage assessments will ultimately de-risk the drug development process and increase the likelihood of clinical success.
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γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC - PubMed Central. Available at: [Link]
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Competition Assay Protocol - Fabgennix International. Available at: [Link]
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What is Gamma-Hydroxybutyrate (GHB) mechanism of action? - Consensus. Available at: [Link]
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Characterization and pharmacology of the GHB receptor - PubMed - NIH. Available at: [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. Available at: [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. Available at: [Link]
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toxicology of benzyl alcohol in pharmaceutical manufacturing. Available at: [Link]
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Which receptor does Gamma-Hydroxybutyric acid (GHB) act on? - Dr.Oracle. Available at: [Link]
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Benzyl alcohol - Wikipedia. Available at: [Link]
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Benzyl alcohol - Publisso. Available at: [Link]
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Assay setup for competitive binding measurements - NanoTemper Technologies. Available at: [Link]
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A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available at: [Link]
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Benzyl Alcohol: What is it and where is it used? - Drugs.com. Available at: [Link]
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Toxic interactions of benzyl alcohol with bacterial endotoxin - PubMed. Available at: [Link]
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3 Cell-based receptor functional assays | 31 | Bioassay Techniques for. Available at: [Link]
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Specificity quantification for ligand binding and drug discovery - American Chemical Society. Available at: [Link]
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Cell-based Assays for Better Insights into Function and Mechanism of Action. Available at: [Link]
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Assessing Specificity of Anticancer Drugs In Vitro - PMC - NIH. Available at: [Link]
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Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
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Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics. Available at: [Link]
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4-Hydroxybutyric Acid - Rupa Health. Available at: [Link]
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4-Hydroxybutyric Acid | C4H8O3 | CID 10413 - PubChem - NIH. Available at: [Link]
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What is an Inhibition Assay? - Blog - Biobide. Available at: [Link]
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Showing Compound 4-hydroxybutanoate (FDB030502) - FooDB. Available at: [Link]
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4-Hydroxybutanoate | C4H7O3- | CID 3037032 - PubChem - NIH. Available at: [Link]
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Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent - PMC - NIH. Available at: [Link]
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Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments. Available at: [Link]
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Differentiating Selectivity Vs Specificity in Pharmacology - Altabrisa Group. Available at: [Link]
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This compound | C11H14O3 | CID 14443958 - PubChem. Available at: [Link]
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benzyl (2S)-4-amino-2-hydroxybutanoate | C11H15NO3 | CID 107837509 - PubChem. Available at: [Link]
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Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Available at: [Link]
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Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed. Available at: [Link]
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Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870) - NIH. Available at: [Link]
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Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC. Available at: [Link]
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Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed. Available at: [Link]
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(PDF) Cross-Reactivity of Antibodies with Phenolic Compounds in Pistachios during Quantification of Ochratoxin A by Commercial Enzyme-Linked Immunosorbent Assay Kits - ResearchGate. Available at: [Link]
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Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio. Available at: [Link]
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Antibody Cross-Reactivity Testing Service - Creative Biolabs. Available at: [Link]
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A Comparative Benchmarking Guide to the Synthesis of Benzyl 4-hydroxybutanoate
Introduction
Benzyl 4-hydroxybutanoate, a versatile ester with the molecular formula C₁₁H₁₄O₃, is a valuable intermediate in the pharmaceutical and cosmetic industries.[1] Its structure, incorporating both a hydroxyl group and a benzyl ester, makes it a key building block for the synthesis of more complex molecules and bioactive compounds.[1] This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their underlying principles, experimental protocols, and performance metrics to aid researchers in selecting the optimal method for their specific needs.
Core Synthetic Strategies
The synthesis of this compound can be broadly approached through three distinct methodologies:
-
Fischer-Speier Esterification: The classic acid-catalyzed reaction between 4-hydroxybutanoic acid and benzyl alcohol.
-
Ring-Opening of γ-Butyrolactone (GBL): A direct reaction between the cyclic ester (lactone) and benzyl alcohol, which can be promoted by either acid or base catalysts.
-
Enzymatic Synthesis: A biocatalytic approach utilizing lipases for a milder and more selective transformation.
This guide will delve into the specifics of each of these methods, providing detailed protocols and a comparative analysis of their respective yields, reaction conditions, and scalability.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed condensation of a carboxylic acid and an alcohol.[2] In the context of this compound synthesis, this involves the direct reaction of 4-hydroxybutanoic acid with benzyl alcohol.
Causality of Experimental Choices
The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the less expensive one (in this case, often benzyl alcohol), is used.[3] The removal of water, a byproduct of the reaction, is also crucial for achieving high yields. This is commonly accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[2] Strong protic acids such as sulfuric acid or p-toluenesulfonic acid are typically employed as catalysts to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[2][3]
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 4-hydroxybutanoic acid (1.0 eq.), benzyl alcohol (1.5 eq.), and toluene (as solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq.).
-
Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to remove the solvent and excess benzyl alcohol.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Workflow Diagram: Fischer-Speier Esterification
Caption: Workflow for the synthesis of this compound via Fischer-Speier Esterification.
Method 2: Ring-Opening of γ-Butyrolactone (GBL)
An alternative and often more direct route to this compound involves the ring-opening of the readily available cyclic ester, γ-butyrolactone (GBL), with benzyl alcohol.[4] This method can be catalyzed by either acids or bases, each with its own mechanistic pathway and experimental considerations.
Acid-Catalyzed Ring-Opening
Causality of Experimental Choices: Similar to Fischer esterification, acid catalysis activates the carbonyl group of the lactone, making it more susceptible to nucleophilic attack by benzyl alcohol. Strong acids are typically required; however, the reaction can be sluggish and may require elevated temperatures or high pressure to achieve reasonable conversion due to the thermodynamic stability of the five-membered lactone ring.[5]
Base-Catalyzed Ring-Opening
Causality of Experimental Choices: In the presence of a strong, non-nucleophilic base, the benzyl alcohol is deprotonated to form the more nucleophilic benzyl alkoxide. This alkoxide then attacks the carbonyl carbon of the lactone, leading to the ring-opened product. This method can often be performed under milder conditions than the acid-catalyzed approach.
Experimental Protocol: Base-Catalyzed Ring-Opening of GBL
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous benzyl alcohol and a strong base (e.g., sodium hydride or potassium tert-butoxide, catalytic amount).
-
Alkoxide Formation: Stir the mixture at room temperature to allow for the formation of the benzyl alkoxide.
-
Reactant Addition: Slowly add γ-butyrolactone (1.0 eq.) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter, concentrate, and purify the crude product by column chromatography.
Workflow Diagram: Ring-Opening of GBL
Sources
A Technical Guide to the Cost-Benefit Analysis of Benzyl 4-hydroxybutanoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the selection of intermediates and protecting groups is a critical decision with far-reaching implications for process efficiency, cost-effectiveness, and the final product's purity. This guide provides a comprehensive cost-benefit analysis of using Benzyl 4-hydroxybutanoate, a versatile building block, in various synthetic applications. We will delve into its synthesis, compare it with viable alternatives, and provide the experimental data necessary to make informed decisions in your research and development endeavors.
This compound: A Profile
This compound (Bz-4HB) is an organic compound featuring a benzyl ester protecting the carboxylic acid of 4-hydroxybutanoic acid.[1] This structure makes it a valuable intermediate in the synthesis of pharmaceuticals, biodegradable polymers, and cosmetics.[1] Its utility stems from the stability of the benzyl ester under various reaction conditions and the reactivity of the free hydroxyl group, which allows for further functionalization.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol [1] |
| CAS Number | 91970-62-6[1] |
| Appearance | Colorless liquid |
| Boiling Point | ~308 °C (predicted) |
| Solubility | Soluble in most organic solvents |
The Synthetic Utility of the Benzyl Ester Protecting Group
The benzyl ester is a widely used protecting group for carboxylic acids due to its advantageous properties.[2][3][4]
Advantages:
-
Stability: It is robust under a wide range of conditions, including acidic and basic environments, making it compatible with many synthetic transformations.[2]
-
Orthogonality: The benzyl group can be selectively removed under conditions that do not affect many other common protecting groups, such as Boc or Fmoc, which is crucial in multi-step syntheses like peptide synthesis.[2]
-
Cleavage Conditions: It is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and efficient method that often yields the deprotected acid in high purity.[5]
Disadvantages:
-
Catalyst Poisoning: The palladium catalyst used for deprotection can be sensitive to poisoning by sulfur-containing compounds.
-
Incompatibility with Certain Functional Groups: Hydrogenolysis may not be suitable for molecules containing other reducible functional groups, such as alkenes or alkynes.
Cost-Benefit Analysis: this compound in Synthesis
The decision to use Bz-4HB in a synthetic route hinges on a careful evaluation of its cost, the efficiency of its synthesis and deprotection, and its performance compared to alternative strategies.
Cost Analysis
The cost of a chemical intermediate is a primary consideration in both academic research and industrial production.
Table 1: Cost Comparison of this compound and Related Precursors
| Compound | Typical Price (USD) | Notes |
| This compound | $10.90 for 10mg, $31.90 for 50mg[6] | Research grade, higher cost per gram. |
| γ-Butyrolactone (GBL) | ~ | A common precursor for 4-hydroxybutanoic acid derivatives. |
| 1,4-Butanediol (BDO) | ~ | Another potential precursor. |
| Benzyl Alcohol | Widely available and relatively inexpensive. | A key reagent for benzylation. |
As indicated in Table 1, the direct purchase of research-grade Bz-4HB can be costly. Therefore, for larger-scale applications, in-house synthesis from more affordable precursors like γ-butyrolactone (GBL) or 4-hydroxybutanoic acid is often the more economical approach.
Synthesis of this compound: A Comparative Overview
There are several routes to synthesize Bz-4HB, each with its own set of advantages and disadvantages.
Method 1: Fischer Esterification of 4-Hydroxybutanoic Acid
This is a classic and straightforward method involving the acid-catalyzed reaction of 4-hydroxybutanoic acid with benzyl alcohol.[9][10]
Caption: Fischer Esterification of 4-Hydroxybutanoic Acid.
Method 2: Ring-Opening of γ-Butyrolactone (GBL)
A common and efficient method involves the base-catalyzed ring-opening of GBL with benzyl alcohol.
Caption: Synthesis of Bz-4HB from GBL.
Method 3: Biocatalytic Synthesis
Enzymatic methods, often utilizing lipases, offer a greener and more selective alternative to traditional chemical synthesis.[11]
Caption: Biocatalytic Synthesis of Bz-4HB.
Table 2: Comparison of Synthesis Methods for this compound
| Method | Reagents | Conditions | Yield | Pros | Cons |
| Fischer Esterification | 4-Hydroxybutanoic acid, Benzyl alcohol, Strong acid catalyst | Reflux, requires water removal | Moderate to High[12][13] | Inexpensive reagents, simple setup. | Equilibrium reaction, harsh conditions, potential for side reactions. |
| Ring-Opening of GBL | γ-Butyrolactone, Benzyl alcohol, Base catalyst | Elevated temperatures | High | High atom economy, readily available starting materials. | Requires anhydrous conditions, potential for polymerization. |
| Biocatalytic Synthesis | 4-Hydroxybutanoic acid or GBL, Benzyl alcohol, Lipase | Mild temperatures, often in organic solvent | Generally High | High selectivity, environmentally friendly, mild conditions. | Enzyme cost and stability can be a factor. |
Alternatives to this compound
The choice of using Bz-4HB should be weighed against other available strategies for introducing the 4-hydroxybutanoyl moiety into a molecule.
Alternative Protecting Groups for 4-Hydroxybutanoic Acid
Other ester protecting groups can be employed, each with its own deprotection method.
Table 3: Comparison of Carboxyl Protecting Groups for 4-Hydroxybutanoic Acid
| Protecting Group | Structure | Deprotection Conditions | Advantages | Disadvantages |
| Methyl Ester | -COOCH₃ | Acid or base hydrolysis | Simple to introduce. | Hydrolysis conditions can be harsh. |
| tert-Butyl Ester | -COOC(CH₃)₃ | Acidolysis (e.g., TFA) | Stable to base, easily removed with acid. | Can be sterically hindering. |
| Silyl Esters (e.g., TBDMS) | -COOSi(CH₃)₂(C(CH₃)₃) | Fluoride ions (e.g., TBAF) | Mild deprotection conditions. | Can be labile to acid or base. |
Direct Use of Precursors in Polymer Synthesis
In the synthesis of biodegradable polyesters like poly(4-hydroxybutyrate) (P4HB), direct polymerization of monomers derived from GBL or 1,4-butanediol can be an alternative to using a pre-functionalized monomer like Bz-4HB. Bio-based routes are also gaining prominence.[14][15]
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Materials:
-
4-Hydroxybutanoic acid (1.0 eq)
-
Benzyl alcohol (1.5 eq)
-
Concentrated sulfuric acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxybutanoic acid, benzyl alcohol, and toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: 70-85%
Deprotection of this compound
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (balloon or H-Cube)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-hydroxybutanoic acid.
Expected Yield: >95%
Safety and Regulatory Considerations
A critical aspect of working with this compound is its relationship to gamma-hydroxybutyric acid (GHB), a Schedule I controlled substance in the United States.[7][16] Its precursors, γ-butyrolactone (GBL) and 1,4-butanediol (BDO), are also regulated.[7][17]
-
GHB: Classified as a Schedule I drug, its unauthorized possession, manufacture, and distribution are illegal.[7]
-
GBL: A List I chemical under the Controlled Substances Act.[18]
-
1,4-Butanediol: While not a scheduled drug, it is treated as a controlled substance analogue if intended for human consumption.[17]
Researchers and chemical manufacturers must be aware of and comply with all federal and local regulations regarding the purchase, handling, and use of these chemicals. Always consult the latest Safety Data Sheet (SDS) for this compound and its precursors before use.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its utility is primarily derived from the robust nature of the benzyl ester protecting group. The decision to use pre-synthesized Bz-4HB or to prepare it in-house from less expensive precursors like GBL depends on the scale of the reaction and economic considerations. For small-scale research, the convenience of using the commercially available product may outweigh the cost. For larger-scale applications, an in-house synthesis is likely more cost-effective.
The choice between Bz-4HB and alternative protected forms of 4-hydroxybutanoic acid will be dictated by the specific requirements of the synthetic route, particularly the need for orthogonal deprotection strategies. In the realm of biodegradable polymers, direct polymerization of monomers from bio-based feedstocks presents a compelling and increasingly sustainable alternative.
Ultimately, a thorough cost-benefit analysis, taking into account reagent costs, reaction efficiency, and the specific goals of the synthesis, will guide the prudent chemist to the most appropriate and effective strategy.
References
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Smolecule. (2023, August 15). Buy this compound | 91970-62-6. Retrieved from Smolecule website.[1]
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Sigma-Aldrich. (n.d.). 1,4-Butanediol. Retrieved from Sigma-Aldrich website.[8]
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Busard, F. P., & Verstraete, A. G. (2012). GHB pharmacology and toxicology: acute intoxication, concentrations in blood and urine in forensic cases and treatment of the withdrawal syndrome. Current pharmaceutical design, 18(32), 5046–5061.[19]
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Carter, L. P., Pardi, D., Gorsline, J., & Griffiths, R. R. (2009). The impact of gamma hydroxybutyrate (GHB) legal restrictions on patterns of use: results from an international survey. Drug and alcohol dependence, 104(1-2), 1–9.[16]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from Master Organic Chemistry website.[13]
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A Senior Application Scientist's Guide: Comparing the In Vitro and In Vivo Stability of Benzyl 4-hydroxybutanoate
Introduction: The Prodrug Gambit
In drug development, the journey from a potent molecule to an effective therapeutic is often hampered by poor pharmacokinetic properties. Benzyl 4-hydroxybutanoate (B4-HB), a benzyl ester of γ-hydroxybutyric acid (GHB), exemplifies the prodrug strategy—a chemical modification to improve a drug's delivery or bioavailability.[1][2] GHB is an endogenous neurotransmitter with therapeutic applications but suffers from a short half-life and complex pharmacokinetics.[3][4] B4-HB is designed to mask the polar carboxylic acid of GHB, potentially enhancing its permeability, only to be cleaved in the body to release the active parent drug.
The success of this strategy hinges entirely on the stability of the ester bond. It must be stable enough to survive storage and transit to its absorption site, yet labile enough to be efficiently cleaved by endogenous enzymes to release GHB. This guide provides a comparative analysis of the methodologies used to assess the stability of B4-HB, contrasting the predictive power of simplified in vitro systems with the definitive, holistic data from in vivo studies. We will explore the causality behind the experimental designs, providing field-proven insights for researchers navigating the complexities of prodrug development.
The Point of Conversion: The Benzyl Ester Linkage
The central feature of B4-HB is its ester functional group. Esters are notoriously susceptible to hydrolysis, a vulnerability that is exploited in prodrug design. This conversion is not random; it is catalyzed by a ubiquitous class of enzymes called esterases , particularly carboxylesterases (CES), which are abundant in the liver, plasma, intestine, and other tissues.[5] Therefore, predicting the stability of B4-HB requires an understanding of where these enzymes are located and their relative activity, which forms the fundamental basis for comparing in vitro and in vivo models.
Section 1: In Vitro Stability Assessment — The Predictive Screen
In vitro stability assays are the workhorse of early drug discovery. They are rapid, cost-effective, and provide a controlled environment to isolate specific metabolic pathways. For an ester prodrug like B4-HB, the two most critical in vitro systems are plasma and liver subcellular fractions (microsomes or S9).[6][7]
Experimental Workflow: A General Overview
The workflow for assessing in vitro stability is a standardized, self-validating process designed for high-throughput screening and reproducibility.
Caption: General workflow for in vitro stability assays.
Protocol 1: Plasma Stability Assay
This assay assesses the stability of B4-HB in the bloodstream, where circulating esterases can initiate its conversion to GHB.[8][9]
Objective: To determine the rate of hydrolytic cleavage of B4-HB by plasma esterases.
Step-by-Step Methodology:
-
Matrix Preparation: Pooled human, rat, and mouse plasma (heparinized) are thawed in a 37°C water bath. Expertise Note: The choice of species is critical as esterase activity can vary significantly.[10] Heparin is a common anticoagulant; however, reactions should be terminated with acetonitrile to prevent potential transesterification that can occur with methanol.[11]
-
Compound Preparation: A 10 mM stock solution of this compound in DMSO is prepared. This is serially diluted to create a working solution.
-
Incubation: The assay is performed in a 96-well plate. The reaction is initiated by adding a small volume of the B4-HB working solution to pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.[12]
-
Time Points: The plate is incubated at 37°C. Aliquots are taken at 0, 15, 30, 60, and 120 minutes.[9]
-
Reaction Termination: The reaction in each aliquot is stopped by adding 3-4 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable, structurally similar analogue or a deuterated standard). Trustworthiness Note: The t=0 sample is prepared by adding the quenching solution before the test compound, representing 100% of the initial concentration.
-
Sample Processing & Analysis: The quenched samples are centrifuged (e.g., 4000 rpm for 20 min) to pellet precipitated proteins. The supernatant is then transferred for analysis by LC-MS/MS to quantify the remaining concentration of B4-HB.[12]
Protocol 2: Liver S9 Stability Assay
This assay models the impact of the liver, the primary metabolic organ, which has a very high concentration of carboxylesterases.[7][13]
Objective: To determine the stability of B4-HB in the presence of a broad range of hepatic metabolic enzymes.
Step-by-Step Methodology:
-
Matrix Preparation: Rat or human liver S9 fraction is thawed on ice. An NADPH-regenerating system (optional for hydrolysis, but essential for oxidative metabolism) and a suitable buffer (e.g., potassium phosphate, pH 7.4) are prepared.
-
Incubation: The protocol follows the plasma stability assay, but plasma is replaced with the liver S9 fraction (typically at a protein concentration of 0.5-1 mg/mL).[9]
-
Analysis: The process of quenching, centrifugation, and LC-MS/MS analysis is identical to the plasma stability protocol.
Data Interpretation & Expected Results
The primary output is the metabolic half-life (t½), calculated from the slope of the natural log of the percent remaining compound versus time.[6]
Table 1: Hypothetical In Vitro Stability Data for this compound
| Biological Matrix | Species | Calculated Half-Life (t½, min) | Predicted Stability | Rationale |
|---|---|---|---|---|
| Plasma | Human | > 120 | High | Human plasma generally has lower carboxylesterase activity compared to rodents. |
| Plasma | Rat | ~45 | Moderate | Rat plasma has significantly higher esterase activity than human plasma.[14] |
| Liver S9 | Human | ~15 | Low | High concentration of carboxylesterases (CES1 and CES2) in the human liver.[5] |
| Liver S9 | Rat | < 10 | Very Low | Rat liver is known for exceptionally high esterase activity, leading to rapid hydrolysis.[14] |
These in vitro results allow us to hypothesize that B4-HB will be rapidly cleared in vivo, primarily by the liver, and that there will be significant species differences in its pharmacokinetic profile.
Section 2: In Vivo Stability Assessment — The Definitive Profile
While in vitro assays are predictive, in vivo studies provide the definitive answer by integrating all physiological processes: absorption, distribution, metabolism, and excretion (ADME).
Metabolic Fate of this compound In Vivo
Once administered, B4-HB is subject to hydrolysis in blood, the liver, and other tissues, releasing the active drug GHB and a benzyl alcohol moiety, which is further metabolized.
Caption: In vivo metabolic activation of B4-HB.
Protocol: Rodent Pharmacokinetic (PK) Study
Objective: To determine the full pharmacokinetic profile of B4-HB and the formation of GHB following intravenous and oral administration.
Step-by-Step Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used.[15] Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.
-
Dosing:
-
Intravenous (IV) Group: B4-HB is administered as a bolus dose (e.g., 2 mg/kg) via the tail vein. Expertise Note: The IV dose provides direct information on systemic clearance and volume of distribution without the complication of absorption.
-
Oral (PO) Group: B4-HB is administered by oral gavage (e.g., 20 mg/kg).[15] Expertise Note: The oral dose is used to determine oral bioavailability (F%) and assess the extent of first-pass metabolism.
-
-
Sample Collection: Blood samples (~100 µL) are collected into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) at pre-defined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes).[15] Samples are immediately centrifuged to obtain plasma and stored at -80°C until analysis.
-
Bioanalysis: Plasma samples are processed (typically via protein precipitation) and analyzed by a validated LC-MS/MS method to quantify the concentrations of both the parent prodrug (B4-HB) and the active metabolite (GHB).[16][17]
Data Interpretation & Expected Results
The plasma concentration-time data is used to calculate key pharmacokinetic parameters.
Table 2: Hypothetical In Vivo Pharmacokinetic Data for B4-HB and GHB in Rats (Oral Dose)
| Analyte | Cmax (ng/mL) | Tmax (min) | AUC (ng·hr/mL) | Key Insight |
|---|---|---|---|---|
| B4-HB (Prodrug) | 50 | 15 | 35 | Very low and transient exposure, suggesting rapid absorption and/or extensive first-pass metabolism. |
| GHB (Metabolite) | 1500 | 30 | 2500 | High exposure to the active drug, confirming successful conversion of the prodrug. |
The oral bioavailability (F%) of GHB from the prodrug would be calculated by comparing the dose-normalized AUC from the oral group to the AUC of GHB administered intravenously in a separate study. For an effective prodrug, this value should be significantly higher than that of orally administered GHB itself.
Section 3: The Comparison — Bridging the In Vitro-In Vivo Gap
The ultimate goal is to establish an in vitro-in vivo correlation (IVIVC) to allow in vitro data to reliably predict in vivo outcomes.[18] For ester prodrugs, this is often complex.
Why do the results differ?
-
Location of Metabolism: In vitro plasma stability only accounts for circulating enzymes. The in vivo reality includes the immense metabolic capacity of the liver and gut wall, which B4-HB encounters after oral absorption (first-pass metabolism).[13] This is why the in vivo half-life is often much shorter than the in vitro plasma half-life, but may correlate better with the in vitro liver S9 data.
-
Integrated Physiology: In vivo processes like protein binding, tissue distribution, and blood flow are not fully replicated in static in vitro systems. B4-HB must distribute from the blood to the tissues to be metabolized, a dynamic process that influences its overall clearance rate.
Caption: Factors complicating in vitro-in vivo correlation.
For this compound, we would expect the in vivo clearance in rats to correlate more strongly with the rapid hydrolysis seen in the rat liver S9 assay than with the moderate stability observed in rat plasma. This highlights a critical insight: for rapidly hydrolyzed ester prodrugs, liver stability assays are often more predictive of the overall in vivo fate than plasma stability assays alone.[13][19]
Conclusion
The evaluation of this compound stability is a tale of two complementary approaches.
-
In vitro assays are indispensable screening tools. They provide a rapid, mechanistic snapshot of a compound's susceptibility to enzymatic hydrolysis in key biological matrices, allowing for the ranking of potential prodrug candidates and the early identification of species differences.
-
In vivo studies provide the definitive, integrated pharmacokinetic profile. They quantify the actual exposure to both the prodrug and the active metabolite in a complete biological system, ultimately determining the compound's therapeutic potential and bioavailability.
For drug development professionals, understanding the strengths and limitations of each approach is paramount. In vitro data builds the hypothesis; in vivo data provides the proof. By intelligently combining these methodologies, researchers can efficiently design and validate effective prodrugs like this compound, turning promising molecules into viable medicines.
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Comparison of different analytical techniques for Benzyl 4-hydroxybutanoate characterization
An In-Depth Comparative Guide to the Analytical Characterization of Benzyl 4-hydroxybutanoate
For researchers, scientists, and professionals in drug development, the rigorous and unambiguous characterization of chemical entities is a cornerstone of scientific integrity and regulatory compliance. This compound (BHB), a versatile building block in organic synthesis and a potential candidate in pharmaceutical research, is no exception.[1] Its molecular structure, comprising a benzyl ester and a primary alcohol, necessitates a multi-technique approach for complete structural elucidation and purity assessment.
This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound. Moving beyond a mere listing of methods, we will explore the causality behind experimental choices and present the data in a logical, validated framework.
No single analytical technique can provide a complete picture of a molecule's identity, structure, and purity. An orthogonal approach, using multiple techniques that measure different chemical and physical properties, is essential. For this compound, a combination of spectroscopic and chromatographic methods provides a self-validating system, ensuring the highest confidence in the final analysis.
Below is a logical workflow for the characterization of a newly synthesized batch of this compound.
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A Senior Application Scientist's Guide to Benzyl 4-hydroxybutanoate: A Comparative Review of Applications and Limitations
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-hydroxybutanoate (B4HB) is an organic compound characterized by a benzyl ester functional group and a terminal hydroxyl group on a butanoate backbone.[1][2] This unique structure makes it a versatile precursor and intermediate in various fields, including organic synthesis, polymer science, and the pharmaceutical industry.[1] However, its utility is intrinsically linked to its chemical nature as a prodrug to gamma-hydroxybutyric acid (GHB), a regulated neurotransmitter and substance of abuse.[3][4][5] This guide provides an in-depth analysis of B4HB's applications, presents a critical evaluation of its limitations, and offers an objective comparison with viable alternatives, supported by experimental frameworks and data.
Core Properties and Synthetic Overview
This compound (Molecular Formula: C₁₁H₁₄O₃) is a diester that combines the properties of an aromatic benzyl group with a linear aliphatic chain containing a reactive hydroxyl group.[1][2] This bifunctionality is the cornerstone of its utility as a chemical building block.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₁₁H₁₄O₃ | PubChem[2] |
| Molecular Weight | 194.23 g/mol | PubChem[2] |
| Synonyms | Benzyl 4-hydroxybutyrate, 4-Hydroxybutyric acid benzyl ester | PubChem[2] |
| Appearance | Colorless to pale yellow liquid (typical) | Inferred |
| Key Functional Groups | Benzyl ester, Primary hydroxyl group | Smolecule[1] |
The primary synthesis route for B4HB is the direct Fischer esterification of 4-hydroxybutanoic acid with benzyl alcohol, typically in the presence of an acid catalyst like sulfuric acid.[1] This reaction is governed by equilibrium and requires the removal of water to drive it towards completion.
Caption: Fischer esterification of 4-hydroxybutanoic acid and benzyl alcohol.
Principal Applications and Technical Insights
Intermediate in Pharmaceutical and Organic Synthesis
B4HB serves as a valuable precursor for synthesizing more complex organic molecules.[1] The benzyl group acts as a robust protecting group for the carboxylic acid, which can be selectively removed via hydrogenolysis, while the hydroxyl group remains available for various chemical transformations such as oxidation, etherification, or further esterification.[1] This dual functionality makes it a strategic component in multi-step syntheses of bioactive compounds and modified peptides.[1][6]
Monomer for Functionalized Polymers
The hydroxyl group in B4HB can participate in polymerization reactions, allowing for its incorporation into polyester chains.[1] This introduces a pendant benzyl ester group into the polymer backbone, which can be later modified. This approach is used to create functionalized polymers with tailored properties for applications in material science and drug delivery systems.[1]
Niche Roles in Cosmetics and Food Industries
Some studies suggest that this compound may possess antioxidant properties, leading to its use in certain cosmetic and skincare formulations.[1] Additionally, like many benzyl esters (e.g., benzyl butyrate), it has been explored as a potential flavoring agent or preservative in the food industry, valued for its stability.[1][7]
Critical Limitations and Regulatory Hurdles
The primary and most significant limitation of B4HB is its direct metabolic relationship to gamma-hydroxybutyric acid (GHB).
Caption: Metabolic conversion of B4HB to GHB.
-
Prodrug for a Controlled Substance: In vivo, esterase enzymes can hydrolyze B4HB into benzyl alcohol and 4-hydroxybutanoic acid, the chemical name for GHB.[1][3] GHB is a Schedule I controlled substance in the United States (except when used in its FDA-approved form, sodium oxybate, which is Schedule III) and is regulated internationally due to its abuse potential as a "date rape" drug and intoxicant.[5][8] This makes the acquisition, handling, and application of B4HB subject to stringent legal and ethical scrutiny, severely limiting its commercial and research viability.
-
Availability and Sourcing: Due to its classification as a potential GHB precursor, B4HB is not widely available from major chemical suppliers for general research, unlike other esters. Its synthesis and use may require special licensing and reporting.
-
Toxicological Profile: While benzyl alcohol is a common and relatively safe solvent and fragrance ingredient, the primary toxicological concern of B4HB is linked to the effects of the released GHB.[9] Overdoses can lead to sedation, respiratory depression, coma, and death.[3]
Comparative Analysis with Alternative Compounds
The choice to use B4HB must be weighed against readily available, less regulated, and often more effective alternatives.
Alternatives in Polymer Science
For creating biodegradable polyesters, polyhydroxyalkanoates (PHAs) like Poly(3-hydroxybutyrate) (PHB) and its copolymers are superior alternatives.[10]
Table 2: B4HB vs. PHB as a Polymer Precursor
| Feature | This compound (as monomer) | Poly(3-hydroxybutyrate) (PHB) | Justification |
| Source | Synthetic | Microbial Fermentation (Renewable) | PHB is a bio-based polymer, offering a more sustainable profile.[10] |
| Regulatory Status | High (GHB Precursor) | Low | PHB has no association with controlled substances, facilitating research and commercialization. |
| Biodegradability | Polymer is biodegradable | Highly Biodegradable | PHAs are well-studied for their excellent biodegradability in various environments.[11][12] |
| Mechanical Properties | Properties depend on the final copolymer | Thermoplastic, similar to polypropylene but more brittle | PHB's properties are well-characterized and can be tuned by creating copolymers like PHBV.[10][12] |
Alternatives in Flavors & Fragrances
In the flavor and fragrance industry, other benzyl esters provide similar aromatic profiles without the associated risks.
Table 3: B4HB vs. Alternative Benzyl Esters
| Compound | Aroma Profile | Primary Application | Regulatory Concerns |
| This compound | Fruity, floral (presumed) | Limited due to regulation | High (GHB precursor) |
| Benzyl Butyrate | Sweet, fruity, pear, pineapple | Widely used in perfumes, soaps, and food flavorings.[7][13] | Low |
| Benzyl Benzoate | Faintly balsamic | Classic fixative, solvent, and modifier in fragrances.[14] | Low |
| Benzyl 4-hydroxybenzoate | N/A | Primarily used as an antimicrobial preservative (paraben).[1][15] | Medium (Paraben-related concerns in cosmetics) |
Alternatives as GHB Precursors
From a forensic and toxicological standpoint, B4HB is one of several known GHB prodrugs.
Table 4: Comparison of Common GHB Precursors
| Precursor | Chemical Class | Conversion | Availability/Use |
| This compound | Ester | Enzymatic Hydrolysis | Very limited |
| Gamma-Butyrolactone (GBL) | Lactone | Rapidly converted by lactamase in the blood.[8] | Industrial solvent, highly regulated.[4][8] |
| 1,4-Butanediol (1,4-BD) | Diol | Converted by alcohol and aldehyde dehydrogenases.[8] | Industrial chemical, highly regulated.[3][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is for informational purposes and should only be performed by qualified personnel in a properly equipped laboratory, in compliance with all applicable regulations.
Objective: To synthesize this compound from 4-hydroxybutanoic acid and benzyl alcohol.
Materials:
-
4-hydroxybutanoic acid sodium salt
-
Benzyl alcohol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dowex 50WX8 resin (or other strong acid cation-exchange resin)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator.
Methodology:
-
Acidification (if starting from salt): Dissolve 4-hydroxybutanoic acid sodium salt in deionized water and acidify to pH ~2 using Dowex resin or dropwise addition of HCl. Extract the free acid into diethyl ether, dry over MgSO₄, and concentrate under reduced pressure.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-hydroxybutanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (approx. 100 mL).
-
Rationale: Toluene serves as the solvent and forms an azeotrope with water, facilitating its removal via the Dean-Stark trap to drive the reaction forward. Benzyl alcohol is used in slight excess to maximize the conversion of the limiting reagent.
-
-
Catalysis: Add 3-5 drops of concentrated sulfuric acid to the flask as a catalyst.
-
Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for attack by the hydroxyl group of benzyl alcohol.
-
-
Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid.
-
Brine (1 x 50 mL) to remove residual water and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess benzyl alcohol.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Conclusion and Future Outlook
This compound is a molecule of academic interest due to its bifunctional structure, which makes it a potentially useful building block in organic synthesis. However, its practical application is almost entirely overshadowed by its status as a prodrug for GHB. The associated regulatory burdens, safety concerns, and the existence of superior, safer, and more accessible alternatives for its intended applications (polymers, flavors) make it an impractical choice for most research and industrial purposes.
Future research involving B4HB is likely to be confined to forensic science, toxicology, and the study of GHB metabolism rather than its development as a mainstream chemical intermediate. For scientists and drug developers, focusing on alternative building blocks that do not carry the significant legal and safety liabilities of B4HB is the more prudent and scientifically productive path.
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Confirming the Structure of Benzyl 4-hydroxybutanoate through 2D NMR: A Comparative Guide
<_ _>
In the realm of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon environments, complex structures or those with overlapping signals often demand a more sophisticated approach. This guide provides an in-depth, technical comparison of two-dimensional (2D) NMR techniques for the structural elucidation of Benzyl 4-hydroxybutanoate, a versatile precursor in organic synthesis and pharmaceutical research.[1] We will explore not just the "how" but, more critically, the "why" behind the experimental choices, offering a self-validating workflow for researchers, scientists, and drug development professionals.
The Challenge: Beyond the 1D Spectrum
A standard 1D ¹H NMR spectrum of this compound provides initial clues: signals for the aromatic protons of the benzyl group, the methylene protons of the ester and alcohol functionalities, and the central methylene protons. However, definitive assignment and confirmation of connectivity between these spin systems can be ambiguous, especially in the presence of impurities or complex coupling patterns. This is where the power of 2D NMR comes to the forefront, transforming a list of chemical shifts into a detailed molecular blueprint.
A Multi-faceted Approach: The 2D NMR Toolkit
To unequivocally confirm the structure of this compound, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[4][5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to three bonds, and is crucial for connecting different molecular fragments.[7][8][9]
This combination of experiments creates a robust, cross-validated dataset for structural confirmation.
Experimental Protocol: A Step-by-Step Guide
Part 1: Sample Preparation
High-quality NMR data begins with meticulous sample preparation.
-
Analyte Purity: Ensure the this compound sample is of sufficient purity. Chromatographic purification may be necessary to remove residual solvents or reaction byproducts that could complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[10]
-
Concentration: For a small molecule like this compound (MW ≈ 194.23 g/mol ), a concentration of 10-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for standard 1D and 2D experiments on a modern NMR spectrometer.[11][12]
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube to ensure good magnetic field homogeneity (shimming).[10][11]
-
Internal Standard: While not always necessary for structural confirmation, an internal standard like tetramethylsilane (TMS) can be added for precise chemical shift referencing (δ = 0.00 ppm).[13]
Part 2: NMR Data Acquisition
The following is a representative set of experiments performed on a 500 MHz NMR spectrometer.
-
1D ¹H NMR: A standard proton experiment to identify all proton signals and their multiplicities.
-
1D ¹³C NMR: A standard carbon experiment to identify all unique carbon signals. DEPT-135 can be used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
2D COSY (COSY-90): This experiment is crucial for identifying neighboring protons.[2][14][15] The presence of a cross-peak between two proton signals indicates that they are scalar-coupled.
-
2D HSQC: This experiment is the primary method for assigning carbons that are directly attached to protons.[16][17] It provides a direct link between the ¹H and ¹³C chemical shifts. For small molecules, HSQC is often preferred over its predecessor, HMQC, due to better resolution in the carbon dimension, though it can be more sensitive to pulse calibration.[16][17]
-
2D HMBC: This experiment is key for piecing together the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away.[7][18] This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity across heteroatoms like the ester oxygen.
Part 3: Data Processing and Analysis
Modern NMR software packages like Mnova or TopSpin are used for processing the raw data (Fourier transformation, phasing, and baseline correction) and for analyzing the resulting spectra.[19][20][21][22][23]
Structural Confirmation of this compound: A Data-Driven Narrative
Let's walk through the analysis of the 2D NMR data to confirm the structure of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | -CH₂- (ester) | 5.13 | 66.5 |
| 2 | C (aromatic, ipso) | - | 136.0 |
| 3, 7 | CH (aromatic, ortho) | 7.38 | 128.6 |
| 4, 6 | CH (aromatic, meta) | 7.34 | 128.3 |
| 5 | CH (aromatic, para) | 7.30 | 128.2 |
| 8 | C=O | - | 173.5 |
| 9 | -CH₂- | 2.45 | 30.5 |
| 10 | -CH₂- | 1.95 | 24.5 |
| 11 | -CH₂-OH | 3.68 | 62.0 |
| 12 | -OH | variable | - |
Note: Predicted chemical shifts can vary based on the prediction software and solvent used. These values serve as a guide for spectral interpretation.
COSY Analysis: Mapping the Proton Network
The COSY spectrum reveals the proton-proton coupling networks within the molecule.
We expect to see a clear correlation between:
-
H9 ↔ H10: The protons on C9 are coupled to the protons on C10.
-
H10 ↔ H11: The protons on C10 are coupled to the protons on C11.
-
H11 ↔ OH proton: Depending on the solvent and concentration, coupling may be observed between the C11 protons and the hydroxyl proton.
The aromatic protons will also show correlations corresponding to their ortho and meta relationships, confirming the substitution pattern of the benzene ring.
HSQC Analysis: Linking Protons to their Carbons
The HSQC spectrum provides direct, one-bond C-H correlations, allowing for the unambiguous assignment of the protonated carbons.
Table 2: Expected HSQC Correlations
| ¹H Signal (ppm) | ¹³C Signal (ppm) | Assignment |
| 5.13 | 66.5 | C1-H1 |
| 7.30-7.38 | 128.2-128.6 | Aromatic C-H |
| 2.45 | 30.5 | C9-H9 |
| 1.95 | 24.5 | C10-H10 |
| 3.68 | 62.0 | C11-H11 |
Each cross-peak in the HSQC spectrum definitively links a proton signal to its attached carbon, building a reliable framework of the molecule's carbon skeleton.
HMBC Analysis: Assembling the Final Structure
The HMBC experiment is the final and most critical step, as it reveals the long-range C-H correlations that connect the molecular fragments.
Key expected HMBC correlations include:
-
H1 → C8 (C=O): This two-bond correlation from the benzylic protons to the ester carbonyl carbon is essential for confirming the ester linkage.
-
H1 → C2 (ipso-aromatic): This three-bond correlation confirms the attachment of the benzyl group to the ester oxygen.
-
H9 → C8 (C=O): A two-bond correlation from the C9 protons to the carbonyl carbon confirms the butanoate chain's connection to the ester.
-
H9 → C11: A three-bond correlation further solidifies the butanoate chain structure.
-
H11 → C9: This three-bond correlation provides reciprocal confirmation of the butanoate chain's integrity.
The presence of these key correlations in the HMBC spectrum provides irrefutable evidence for the structure of this compound, leaving no room for ambiguity.
Conclusion: A Self-Validating System for Structural Integrity
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we move beyond simple spectral interpretation to a process of active structural validation. Each experiment provides a layer of evidence that is cross-referenced by the others, creating a robust and self-validating dataset. This comprehensive approach is indispensable in research and development, ensuring the absolute structural integrity of synthesized molecules and providing the foundational data necessary for further investigation and application.
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Safety Operating Guide
Personal protective equipment for handling Benzyl 4-hydroxybutanoate
An Essential Guide to Personal Protective Equipment for Handling Benzyl 4-hydroxybutanoate
For the diligent researcher and scientist, the foundation of groundbreaking work is a steadfast commitment to safety. This compound (CAS No. 91970-62-6), a versatile ester in organic synthesis, demands a handling protocol rooted in a clear understanding of its potential hazards.[1][2] This guide serves as a critical resource for drug development professionals and laboratory researchers, providing an in-depth, procedural framework for the safe management of this compound, with a primary focus on the selection and use of appropriate personal protective equipment (PPE), and its subsequent disposal.
Hazard Assessment: The "Why" Behind the Protocol
A comprehensive review of available safety data, while not exhaustive, points towards potential risks that necessitate stringent protective measures. The primary hazards associated with this compound and similar chemical structures involve irritation to the skin, eyes, and respiratory system.[3][4][5] A proactive approach, therefore, is not merely procedural but a cornerstone of responsible laboratory practice.
Table 1: Summary of Potential Hazards
| Hazard Classification | Description | Supporting Sources |
| Skin Irritation | May cause skin irritation upon contact. Prolonged exposure should be avoided. | [3][4][5] |
| Serious Eye Irritation | Contact with eyes can cause serious irritation. | [3][4] |
| Respiratory Irritation | Inhalation of aerosols or dust may lead to respiratory tract irritation. | [3][5] |
| Harmful if Swallowed | Ingestion may be harmful. | [5] |
Understanding these potential outcomes is critical as it directly informs the selection of specific PPE. The causality is clear: if a substance is an eye irritant, eye protection is non-negotiable; if it is a skin irritant, the correct gloves and lab coat are mandatory.
Core Directive: A Multi-Layered PPE Strategy
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following represents a comprehensive, multi-layered defense against the potential hazards of this compound.
Eye and Face Protection: The First Line of Defense
Given the classification of this compound as a serious eye irritant, robust eye protection is mandatory.[4]
-
Minimum Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for handling small quantities in a controlled environment.[6]
-
Recommended for Transfers: For any transfer of liquids or procedures with a risk of splashing, chemical splash goggles are required.[6]
-
Maximum Protection: When handling larger volumes or conducting reactions with the potential for vigorous splashing, a full-face shield should be worn in conjunction with chemical splash goggles.[6][7]
Hand Protection: Ensuring an Impermeable Barrier
The skin is a primary route of exposure. The selection of appropriate gloves is crucial to prevent dermal contact and potential irritation.[1][6]
-
Recommended Glove Material: Nitrile gloves are recommended for their resistance to a broad range of chemicals and are suitable for incidental contact.[6]
-
Inspection and Technique: Before use, always inspect gloves for tears, pinholes, or signs of degradation. If direct contact with this compound occurs, remove gloves immediately, wash hands thoroughly, and don a new pair. For extended procedures, consider double-gloving.
Body Protection: Shielding Against Contamination
Protective clothing prevents the contamination of personal garments and underlying skin.
-
Laboratory Coat: A standard, buttoned lab coat should be worn at all times when handling the chemical.[6]
-
Chemical Apron: For procedures involving significant quantities or a high likelihood of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Managing Inhalation Risks
While this compound is not highly volatile, the formation of aerosols or dusts during handling can pose an inhalation risk.[1][3]
-
Engineering Controls: All procedures involving this compound should be performed within a properly functioning chemical fume hood to minimize vapor and aerosol concentration in the workspace.[8]
-
Respirator Use: In the rare event that work cannot be conducted within a fume hood or if exposure limits are at risk of being exceeded, a NIOSH-approved respirator with an organic vapor cartridge must be used.[8] This requires inclusion in a formal respiratory protection program with fit-testing and training.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to disposal.
Caption: Procedural workflow for handling this compound.
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure or spill, a swift and informed response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[5] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[5]
-
Spill: For small spills, absorb with an inert material like vermiculite or sand.[8] Collect the material using spark-proof tools and place it in a suitable, sealed container for disposal.[1] Evacuate the area for large spills and contact your institution's Environmental Health & Safety (EHS) office.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all liquid waste containing the compound in a designated, labeled hazardous waste container.
-
Contaminated Solids: Any disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled solid hazardous waste container.
-
Regulatory Adherence: All disposal must be carried out in strict accordance with local, state, and federal regulations.[9] Never pour chemical waste down the drain.[1]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only the individual researcher but also the integrity of the scientific work.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
